molecular formula C58H72N2O19 B1192045 7-O-(Amino-PEG4)-paclitaxel

7-O-(Amino-PEG4)-paclitaxel

Katalognummer: B1192045
Molekulargewicht: 1101.2 g/mol
InChI-Schlüssel: VDNLACHAGAYEKT-QFWHBDSMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-O-(Amino-PEG4)- paclitaxel is a PEG Linker that may be useful in the development of antibody drug conjugates (ADCs).

Eigenschaften

Molekularformel

C58H72N2O19

Molekulargewicht

1101.2 g/mol

IUPAC-Name

[(1S,2S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-9-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoyloxy]-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C58H72N2O19/c1-35-41(76-54(68)47(64)46(38-16-10-7-11-17-38)60-52(66)39-18-12-8-13-19-39)33-58(69)51(78-53(67)40-20-14-9-15-21-40)49-56(6,50(65)48(75-36(2)61)45(35)55(58,4)5)42(32-43-57(49,34-74-43)79-37(3)62)77-44(63)22-24-70-26-28-72-30-31-73-29-27-71-25-23-59/h7-21,41-43,46-49,51,64,69H,22-34,59H2,1-6H3,(H,60,66)/t41-,42-,43+,46-,47+,48+,49?,51-,56+,57-,58+/m0/s1

InChI-Schlüssel

VDNLACHAGAYEKT-QFWHBDSMSA-N

Aussehen

Solid powder

Reinheit

>95% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

7-O-(Amino-PEG4)- paclitaxel

Herkunft des Produkts

United States

Foundational & Exploratory

7-O-(Amino-PEG4)-paclitaxel: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, mechanism of action, and application of a key paclitaxel (B517696) derivative for targeted drug delivery.

Introduction

7-O-(Amino-PEG4)-paclitaxel is a synthetically modified derivative of paclitaxel, a potent anti-cancer agent widely used in chemotherapy. This modification involves the attachment of a four-unit polyethylene (B3416737) glycol (PEG) spacer with a terminal amine group to the 7-hydroxyl position of the paclitaxel core. This functionalization serves a dual purpose: it provides a reactive handle for conjugation to targeting moieties, such as antibodies, to create Antibody-Drug Conjugates (ADCs), and the hydrophilic PEG linker can improve the aqueous solubility and pharmacokinetic profile of the parent drug. This guide provides a comprehensive technical overview for researchers and drug development professionals interested in utilizing this compound in their therapeutic pipelines.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for designing and executing conjugation strategies and formulation development.

PropertyValueSource
Molecular Formula C₅₈H₇₂N₂O₁₉[1][2][3]
Molecular Weight 1101.2 g/mol [1][2]
Purity ≥95% (typically ~98%)[1][2][4]
Appearance Solid[1][2]
Solubility ≥ 50 mg/mL in DMSO[5]
Storage Conditions Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months, -20°C for up to 1 month.[5][6]

Mechanism of Action: The Paclitaxel Core

The pharmacological activity of this compound is derived from its paclitaxel component. Paclitaxel is a well-characterized mitotic inhibitor that targets microtubules, essential components of the cellular cytoskeleton.[7][8][9]

Microtubule Stabilization: Unlike other microtubule-targeting agents that induce depolymerization, paclitaxel binds to the β-tubulin subunit of microtubules, stabilizing them against disassembly.[7][8][9] This hyper-stabilization disrupts the dynamic equilibrium of microtubule polymerization and depolymerization, which is crucial for various cellular functions, particularly the formation and function of the mitotic spindle during cell division.[7][8]

Cell Cycle Arrest and Apoptosis: The stabilization of microtubules leads to the formation of non-functional microtubule bundles and abnormal mitotic asters. This disruption of the mitotic spindle apparatus triggers the mitotic checkpoint, arresting the cell cycle at the G2/M phase and ultimately inducing programmed cell death (apoptosis).[7][8]

The anticipated signaling pathway leading to apoptosis following treatment with a this compound-based ADC is depicted below.

Paclitaxel-Induced Apoptosis Pathway ADC ADC Conjugate (e.g., with this compound) Receptor Target Cell Surface Receptor ADC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Lysosome Lysosomal Trafficking Endocytosis->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage Paclitaxel Released this compound Cleavage->Paclitaxel Tubulin β-Tubulin Paclitaxel->Tubulin Binding Microtubule Microtubule Stabilization Tubulin->Microtubule Inhibition of Depolymerization Spindle Mitotic Spindle Disruption Microtubule->Spindle Arrest G2/M Phase Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Paclitaxel-Induced Apoptosis Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation and application of this compound.

Representative Synthesis of a 7-O-Substituted Paclitaxel Derivative

While a specific, publicly available, detailed synthesis protocol for this compound is not available, the following represents a general approach for the esterification of paclitaxel at the 7-O position, based on similar chemical transformations.[10]

Materials:

  • Paclitaxel

  • Amino-PEG4-carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Reaction Setup: To a flame-dried, argon-purged round-bottom flask, add paclitaxel and a 1.2 to 1.5 molar excess of Amino-PEG4-carboxylic acid.

  • Dissolution: Dissolve the reactants in a minimal amount of anhydrous DCM or a mixture of DCM and DMF.

  • Coupling Agent Addition: Add a catalytic amount of DMAP (approximately 0.1 equivalents) to the solution. In a separate flask, dissolve a 1.5 to 2.0 molar excess of DCC or EDCI in anhydrous DCM.

  • Reaction: Slowly add the carbodiimide (B86325) solution to the paclitaxel mixture at 0°C (ice bath). Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC was used). Dilute the filtrate with DCM and wash sequentially with a mild acid (e.g., 0.5 N HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to isolate the this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).[11][12]

In Vitro Microtubule Polymerization Assay

This assay assesses the ability of this compound to promote and stabilize microtubule formation.

Materials:

  • Lyophilized tubulin protein (>99% pure)

  • GTP solution (100 mM)

  • General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Glycerol

  • This compound stock solution in DMSO

  • 96-well microplate

  • Temperature-controlled spectrophotometer

Procedure:

  • Reagent Preparation: On ice, resuspend lyophilized tubulin in general tubulin buffer to a final concentration of 2-4 mg/mL. Add GTP to a final concentration of 1 mM.

  • Compound Dilution: Prepare serial dilutions of this compound in general tubulin buffer. Include a vehicle control (DMSO) and a positive control (paclitaxel).

  • Assay Setup: In a pre-chilled 96-well plate, add the tubulin solution to each well. Then, add the diluted compounds.

  • Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate polymerization.

  • Data Acquisition: Measure the increase in absorbance (turbidity) at 340 nm every 30 seconds for 60-90 minutes.

  • Analysis: Plot the absorbance as a function of time. Increased absorbance indicates microtubule polymerization. The rate and extent of polymerization can be compared between different concentrations of the test compound and controls.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method to evaluate the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, MDA-MB-231, SK-BR-3)[7][13]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different drug concentrations. Include untreated cells as a control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the drug concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[7][8][9][13]

Representative Protocol for Antibody Conjugation

The terminal amine group of this compound allows for its conjugation to antibodies, typically through the formation of a stable amide bond with activated carboxylic acid groups on the antibody or a linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • NHS-ester functionalized linker (if not directly conjugating to the antibody)

  • Anhydrous DMSO

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.5-8.5)

Procedure:

  • Antibody Preparation: If necessary, perform a buffer exchange to transfer the antibody into the desired reaction buffer.

  • Linker Activation (if applicable): If using a linker, activate its carboxylic acid group to an NHS ester following standard protocols.

  • Drug-Linker Preparation: Dissolve the this compound (or the activated drug-linker) in anhydrous DMSO to a known concentration.

  • Conjugation Reaction: Add the dissolved drug-linker solution to the antibody solution at a specific molar ratio (e.g., 5-10 fold molar excess of the drug-linker). The reaction is typically carried out at room temperature or 4°C for 1-4 hours with gentle mixing.

  • Purification: Remove the unreacted drug-linker and other small molecules by size-exclusion chromatography.

  • Characterization: Characterize the resulting ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as UV-Vis spectroscopy, HPLC (hydrophobic interaction chromatography), and mass spectrometry.

The following diagram illustrates a general workflow for the creation and characterization of an Antibody-Drug Conjugate using this compound.

Antibody-Drug Conjugate (ADC) Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization Antibody Monoclonal Antibody (mAb) Conjugation Conjugation Reaction Antibody->Conjugation DrugLinker This compound (with optional activated linker) DrugLinker->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification DAR Drug-to-Antibody Ratio (DAR) Determination (UV-Vis, HIC-HPLC) Purification->DAR Purity Purity and Aggregation Analysis (SEC-HPLC) Purification->Purity Binding Antigen Binding Assay (e.g., ELISA, SPR) DAR->Binding Purity->Binding Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) Binding->Cytotoxicity

ADC Synthesis and Characterization Workflow

Conclusion

This compound is a valuable tool for the development of targeted cancer therapeutics. Its paclitaxel core provides a potent and well-understood mechanism of action, while the amino-PEG linker facilitates conjugation to targeting moieties and can enhance the molecule's biopharmaceutical properties. The experimental protocols provided in this guide offer a framework for the synthesis, evaluation, and application of this compound in the creation of novel and effective drug delivery systems, particularly Antibody-Drug Conjugates. As with any drug development program, careful optimization of conjugation chemistry, linker stability, and the choice of targeting moiety will be critical for achieving therapeutic success.

References

An In-depth Technical Guide to 7-O-(Amino-PEG4)-paclitaxel: Structure, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-O-(Amino-PEG4)-paclitaxel, a key building block in the development of advanced targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, physicochemical properties, biological mechanism of action, and relevant experimental protocols.

Chemical Structure and Properties

This compound is a derivative of the potent anti-cancer agent paclitaxel (B517696). It is functionalized at the 7-hydroxyl group with a tetraethylene glycol (PEG4) linker terminating in a primary amine. This modification allows for covalent attachment to other molecules while retaining the pharmacological activity of the paclitaxel core.

The chemical structure consists of three key components:

  • Paclitaxel Moiety: The cytotoxic warhead that functions as a microtubule stabilizing agent, leading to cell cycle arrest and apoptosis.

  • PEG4 Linker: A hydrophilic polyethylene (B3416737) glycol spacer that enhances aqueous solubility and provides spatial separation between the paclitaxel core and the conjugated molecule.

  • Terminal Amine Group: A reactive functional group that enables covalent conjugation to carboxylic acids, activated NHS esters, or other carbonyl-containing molecules.[1][2][3]

Below is a diagram illustrating the chemical structure of this compound.

G paclitaxel Paclitaxel Core Paclitaxel Core O7 O Paclitaxel Core->O7 C7 PEG4 -(CH2CH2O)4- O7->PEG4 NH2 NH2 PEG4->NH2

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C58H72N2O19[1][4][5]
Molecular Weight 1101.2 g/mol [1][4][6]
Appearance Solid[4][6]
Purity ≥95%[1]
Solubility Soluble in DMSO (≥ 50 mg/mL)[2][3]
Storage Conditions Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months.[2][3]

Biological Activity and Mechanism of Action

The biological activity of this compound is derived from its paclitaxel component. Paclitaxel is a well-established anti-mitotic agent that targets microtubules, which are essential components of the cytoskeleton involved in cell division.

Mechanism of Action:

  • Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization.[7][8]

  • Mitotic Arrest: The stabilization of microtubules disrupts the dynamic equilibrium necessary for the formation and function of the mitotic spindle during cell division. This leads to an arrest of the cell cycle at the G2/M phase.[8]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers cellular signaling pathways that lead to programmed cell death (apoptosis).[8]

The signaling pathways affected by paclitaxel-induced apoptosis include the PI3K/AKT and MAPK/ERK pathways. Paclitaxel has been shown to inhibit the PI3K/AKT survival pathway and activate the MAPK signaling pathway, both of which contribute to its pro-apoptotic effects.

The following diagram illustrates the signaling pathway leading to apoptosis induced by paclitaxel.

G paclitaxel Paclitaxel microtubules Microtubule Stabilization paclitaxel->microtubules pi3k_akt PI3K/AKT Pathway paclitaxel->pi3k_akt inhibits mapk_erk MAPK/ERK Pathway paclitaxel->mapk_erk activates mitotic_arrest G2/M Phase Arrest microtubules->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis pi3k_akt->apoptosis mapk_erk->apoptosis

Caption: Paclitaxel-induced signaling pathway to apoptosis.

Experimental Protocols

Synthesis of this compound

A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature, as it is a commercially available reagent. However, the synthesis would logically proceed through the reaction of paclitaxel with a suitable protected amino-PEG4 derivative, followed by deprotection. A plausible synthetic workflow is outlined below.

G paclitaxel Paclitaxel coupling Esterification (e.g., DCC/DMAP) paclitaxel->coupling protected_peg Protected Amino-PEG4-X (e.g., Boc-NH-PEG4-COOH) protected_peg->coupling intermediate 7-O-(Protected-Amino-PEG4)-paclitaxel coupling->intermediate deprotection Deprotection (e.g., TFA) intermediate->deprotection final_product This compound deprotection->final_product

Caption: Plausible synthetic workflow for this compound.

Conjugation to an Antibody (Illustrative Workflow)

The primary application of this compound is its conjugation to biomolecules, particularly antibodies, to form ADCs. The terminal amine group can be reacted with an activated carboxylic acid on the antibody or a bifunctional linker. A common method involves the use of N-hydroxysuccinimide (NHS) esters.

G antibody Antibody activation Antibody Activation antibody->activation linker Bifunctional Linker (e.g., NHS-PEG-Maleimide) linker->activation activated_ab Activated Antibody activation->activated_ab conjugation Conjugation activated_ab->conjugation paclitaxel_linker This compound paclitaxel_linker->conjugation adc Antibody-Drug Conjugate (ADC) conjugation->adc purification Purification (e.g., SEC) adc->purification final_adc Purified ADC purification->final_adc

Caption: General workflow for ADC synthesis using this compound.

In Vitro Microtubule Polymerization Assay

This assay is fundamental to confirming the biological activity of paclitaxel and its derivatives. It measures the ability of the compound to promote the polymerization of tubulin into microtubules.

Principle: Tubulin polymerization can be monitored by measuring the increase in absorbance (turbidity) at 340 nm as microtubules form.

Materials:

  • Purified tubulin (>99% pure)

  • G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl2, 1.0 mM GTP)

  • This compound stock solution in DMSO

  • Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in G-PEM buffer to a final concentration of 0.3 mg/assay.

    • Prepare serial dilutions of this compound in G-PEM buffer. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1%.

  • Assay Setup:

    • In a 96-well plate, add the tubulin solution to each well.

    • Add the different concentrations of this compound or a vehicle control (DMSO in G-PEM buffer) to the wells.

  • Measurement:

    • Immediately place the plate in the spectrophotometer pre-heated to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Plot absorbance (OD340) versus time for each concentration.

    • An increase in the rate and extent of the absorbance curve compared to the control indicates microtubule stabilization.

Applications in Drug Development

This compound is a valuable tool for the development of:

  • Antibody-Drug Conjugates (ADCs): By conjugating this paclitaxel derivative to a monoclonal antibody that targets a tumor-specific antigen, a highly potent and targeted anti-cancer therapeutic can be created. The PEG linker can improve the pharmacokinetic properties of the resulting ADC.

  • PROTACs: The terminal amine can be used to attach this paclitaxel-based warhead to a ligand for an E3 ubiquitin ligase, creating a PROTAC that can induce the targeted degradation of a protein of interest.

  • Drug Delivery Systems: The molecule can be incorporated into various drug delivery platforms, such as nanoparticles or liposomes, to improve the delivery and efficacy of paclitaxel.

Conclusion

This compound is a well-characterized and versatile chemical entity that plays a crucial role in the advancement of targeted cancer therapies. Its defined chemical structure, predictable reactivity, and potent biological activity make it an essential component in the toolbox of researchers and drug developers working on next-generation oncology treatments. The information and protocols provided in this guide offer a solid foundation for the effective utilization of this important molecule in research and development settings.

References

Synthesis and Characterization of 7-O-(Amino-PEG4)-paclitaxel: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 7-O-(Amino-PEG4)-paclitaxel, a derivative of the potent anti-cancer agent paclitaxel (B517696). This modification, involving the attachment of a short polyethylene (B3416737) glycol (PEG) linker with a terminal amine group at the 7-hydroxyl position, is of significant interest for the development of targeted drug delivery systems, particularly antibody-drug conjugates (ADCs). The introduction of the hydrophilic PEG linker can improve aqueous solubility and provides a reactive handle for conjugation to targeting moieties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from commercially available sources and provides essential information for researchers working with this compound.[1][2][3][4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₅₈H₇₂N₂O₁₉[2][3][4][5]
Molecular Weight 1101.19 g/mol [2][3][4][6]
Appearance Solid[2][4]
Purity ≥95% - 98.66%[1][2][5]
Storage Conditions Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months.[1][6]
Solubility Soluble in DMSO (≥ 50 mg/mL)[6]

Synthesis of this compound

The synthesis of this compound requires a multi-step approach involving the selective protection and deprotection of the various hydroxyl groups on the paclitaxel molecule. The general strategy involves the protection of the more reactive 2'-hydroxyl group, followed by the functionalization of the 7-hydroxyl group, and subsequent deprotection steps. While a specific, publicly available, step-by-step protocol for this exact molecule is scarce, a representative synthetic route can be proposed based on established methods for paclitaxel modification described in patent literature.[7][8][9][10]

Proposed Synthetic Workflow

The proposed synthesis can be visualized as a three-stage process:

  • Selective Protection: Protection of the 2'-hydroxyl group of paclitaxel to prevent its reaction in subsequent steps.

  • PEGylation: Introduction of the amino-PEG4 linker at the 7-O position. This step itself involves the use of a protected amino-PEG linker.

  • Deprotection: Removal of the protecting groups to yield the final product.

Synthesis_Workflow Paclitaxel Paclitaxel Protected_Paclitaxel 2'-O-Protected Paclitaxel Paclitaxel->Protected_Paclitaxel 1. Protection of 2'-OH PEGylated_Intermediate 7-O-(Protected-Amino-PEG4)-2'-O-Protected Paclitaxel Protected_Paclitaxel->PEGylated_Intermediate 2. PEGylation at 7-OH Final_Product This compound PEGylated_Intermediate->Final_Product 3. Deprotection

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

The following is a representative experimental protocol synthesized from general procedures for paclitaxel modification. Note: This protocol is for informational purposes and should be adapted and optimized by qualified personnel.

Materials:

  • Paclitaxel

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole (B134444)

  • N-(tert-Butoxycarbonyl)-15-amino-4,7,10,13-tetraoxapentadecanoic acid (Boc-NH-PEG4-COOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Trifluoroacetic acid (TFA)

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Protection of 2'-Hydroxyl Group:

    • Dissolve paclitaxel in anhydrous DMF.

    • Add imidazole followed by TBDMSCl.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

    • Quench the reaction and extract the product with an organic solvent.

    • Purify the resulting 2'-O-TBDMS-paclitaxel by column chromatography.

  • PEGylation at the 7-O Position:

    • Dissolve 2'-O-TBDMS-paclitaxel and Boc-NH-PEG4-COOH in anhydrous DCM.

    • Add DMAP and then DCC to the solution.

    • Stir the reaction at room temperature until completion (monitor by TLC).

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Concentrate the filtrate and purify the crude product by column chromatography to obtain 2'-O-TBDMS-7-O-(Boc-amino-PEG4)-paclitaxel.

  • Deprotection:

    • Dissolve the protected intermediate in a solution of TFA in DCM.

    • Stir the reaction at room temperature, monitoring the removal of both the TBDMS and Boc protecting groups by TLC or HPLC.

    • Once the reaction is complete, neutralize the excess acid.

    • Concentrate the solution and purify the final product, this compound, by preparative HPLC.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized compound. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical tool for assessing the purity of this compound and for monitoring the progress of the synthesis and purification steps. A validated reverse-phase HPLC (RP-HPLC) method is typically used.

Table 2: Representative HPLC Method Parameters

ParameterCondition
Column C18 column (e.g., Agilent Eclipse XDB-C18, 150 x 4.6 mm, 3.5 µm)
Mobile Phase Gradient of acetonitrile (B52724) and water
Flow Rate 1.2 mL/min
Detection UV at 227 nm
Column Temperature 40°C

This table provides a general set of parameters; method development and validation are crucial for accurate analysis.[11][12]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the final product. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which helps to confirm the elemental composition. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.[13]

Expected Mass Spectrometry Data:

  • Calculated Monoisotopic Mass: 1100.4781 g/mol

  • Expected [M+H]⁺: 1101.4854 m/z

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR are used to confirm the structure of the paclitaxel core and the presence of the PEG linker. The chemical shifts of the protons and carbons near the 7-position will be significantly different from those in unmodified paclitaxel.[14][15][16][17][18]

Expected ¹H NMR Spectral Features:

  • Characteristic signals for the paclitaxel core protons.

  • A distinct set of signals corresponding to the ethylene (B1197577) glycol units of the PEG4 linker, typically in the range of 3.5-3.7 ppm.

  • Shifts in the signals of the protons at or near the C-7 position of the paclitaxel skeleton compared to the parent drug.

Application in Drug Development

This compound serves as a valuable intermediate in the development of targeted cancer therapies.[1][19][20] The terminal amine group provides a reactive site for conjugation to various targeting ligands, such as antibodies, to form ADCs. This approach aims to increase the therapeutic index of paclitaxel by delivering it specifically to cancer cells, thereby reducing systemic toxicity.[21][22]

ADC Conjugation Workflow

The general workflow for creating an ADC using this linker involves activating a carboxyl group on the antibody or a bifunctional cross-linker and then reacting it with the primary amine of this compound.

ADC_Conjugation Antibody Targeting Antibody Activated_Antibody Activated Antibody (e.g., with NHS ester) Antibody->Activated_Antibody Activation of Carboxyl Groups ADC Antibody-Drug Conjugate Activated_Antibody->ADC Conjugation Paclitaxel_Linker This compound Paclitaxel_Linker->ADC

Caption: General workflow for ADC synthesis.

Conclusion

This technical guide has outlined the key aspects of the synthesis and characterization of this compound. The provided information on its physicochemical properties, a representative synthetic protocol, and analytical characterization methods serves as a valuable resource for researchers in the field of oncology drug development. The ability to functionalize paclitaxel at the 7-O position with a hydrophilic, amine-terminated linker opens up new possibilities for creating more effective and targeted cancer therapies. Further research and development in this area are crucial for advancing the clinical potential of paclitaxel-based therapeutics.

References

7-O-(Amino-PEG4)-paclitaxel: A Technical Guide to its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-O-(Amino-PEG4)-paclitaxel is a derivative of the potent anti-cancer agent paclitaxel (B517696), modified with a four-unit polyethylene (B3416737) glycol (PEG) linker terminating in an amino group. This modification is primarily designed for the development of antibody-drug conjugates (ADCs), enabling targeted delivery of the cytotoxic paclitaxel payload to cancer cells. The core mechanism of action of this conjugate is driven by the paclitaxel moiety, which functions as a microtubule-stabilizing agent. By disrupting microtubule dynamics, this compound induces cell cycle arrest at the G2/M phase, leading to the activation of apoptotic pathways and subsequent cancer cell death. This technical guide provides an in-depth overview of the mechanism of action, supported by quantitative data from analogous paclitaxel-PEG conjugates, detailed experimental protocols, and visualizations of the key cellular pathways and experimental workflows.

Core Mechanism of Action: Microtubule Stabilization

The foundational mechanism of action of this compound is identical to that of its parent compound, paclitaxel. The paclitaxel component of the conjugate is a potent mitotic inhibitor that targets microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport.

Under normal physiological conditions, microtubules exist in a state of dynamic equilibrium, constantly polymerizing and depolymerizing. This dynamic instability is crucial for the formation and function of the mitotic spindle during cell division. Paclitaxel disrupts this delicate balance by binding to the β-tubulin subunit of the microtubule polymer. This binding event stabilizes the microtubule, preventing its depolymerization into tubulin dimers.

The hyper-stabilization of microtubules has profound consequences for cancer cells:

  • Inhibition of Mitosis: The inability of microtubules to depolymerize prevents the normal formation and function of the mitotic spindle. This leads to a prolonged blockage of cells in the G2/M phase of the cell cycle.

  • Induction of Apoptosis: The sustained mitotic arrest triggers a cascade of signaling events that ultimately lead to programmed cell death, or apoptosis.

The PEG4 linker in this compound is designed to be a hydrophilic spacer, which can improve the solubility and pharmacokinetic properties of the resulting ADC. The terminal amino group provides a reactive handle for conjugation to antibodies or other targeting moieties.

Quantitative Data Summary

Table 1: Cytotoxicity of Paclitaxel and PEG-Conjugated Analogues in Various Cancer Cell Lines

Compound/ConjugateCancer Cell LineAssay DurationIC50 ValueCitation
PaclitaxelSK-BR-3 (Breast Cancer)72 h~5 nM
PaclitaxelMDA-MB-231 (Breast Cancer)72 h~10 nM
PaclitaxelT-47D (Breast Cancer)72 h~2.5 nM
PaclitaxelA549 (Lung Cancer)48 h~8.2 µg/mL[1]
PaclitaxelHeLa (Cervical Cancer)48 h~4.8 µg/mL[1]
Poly(L-γ-glutamylglutamine)-paclitaxel (PGG-PTX)A549 (Lung Cancer)48 h~8.2 µg/mL[1]
Poly(L-γ-glutamylglutamine)-paclitaxel (PGG-PTX)HeLa (Cervical Cancer)48 h~4.8 µg/mL[1]
Folate-PEG(2k)-Paclitaxel ProdrugSKOV-3 (Ovarian Cancer)Not Specified137 nM (with photoactivation)[2][3]

Table 2: Effect of Paclitaxel on Cell Cycle Distribution in PC-3 Prostate Cancer Cells

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (Untreated)55.230.514.3
Paclitaxel (10 nM for 24h)15.88.276.0

Table 3: Induction of Apoptosis by Paclitaxel and a PEGylated Nanocarrier in A549 Lung Cancer Cells

Treatment (48 h)Apoptosis Level (%)
nCGO (Control Nanocarrier)~11
nCGO-PEG (PEGylated Control)~8
Paclitaxel~18
nCGO-PEG/Paclitaxel~27

Key Signaling Pathways

The induction of apoptosis by paclitaxel and its derivatives is a complex process involving multiple signaling pathways. The sustained mitotic arrest caused by microtubule stabilization is a key trigger for these pathways.

Paclitaxel This compound (Paclitaxel Moiety) Microtubules Microtubule Hyper-stabilization Paclitaxel->Microtubules MitoticArrest G2/M Phase Arrest Microtubules->MitoticArrest Bcl2 Bcl-2 Phosphorylation (Inactivation) MitoticArrest->Bcl2 JNK JNK Pathway Activation MitoticArrest->JNK Caspase Caspase Cascade Activation Bcl2->Caspase JNK->Caspase Apoptosis Apoptosis Caspase->Apoptosis Start Start PrepPlate Prepare 96-well plate with polymerization buffer and compounds Start->PrepPlate AddTubulin Add purified tubulin solution to initiate polymerization PrepPlate->AddTubulin Incubate Incubate at 37°C in spectrophotometer AddTubulin->Incubate Measure Measure absorbance at 340 nm over time Incubate->Measure Analyze Plot absorbance vs. time to generate polymerization curves Measure->Analyze End End Analyze->End Start Start TreatCells Treat cancer cells with This compound Start->TreatCells HarvestCells Harvest cells (adherent and floating) TreatCells->HarvestCells WashCells Wash cells with cold PBS HarvestCells->WashCells Resuspend Resuspend in 1X Binding Buffer WashCells->Resuspend Stain Add Annexin V-FITC and PI Resuspend->Stain Incubate Incubate for 15 min at RT in the dark Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze End End Analyze->End

References

The Strategic Role of the Amino-PEG4 Linker in Enhancing Paclitaxel Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paclitaxel (B517696), a potent anti-mitotic agent, remains a cornerstone of chemotherapy for a variety of cancers. However, its clinical utility is often hampered by poor aqueous solubility, significant off-target toxicity, and the development of drug resistance. To address these limitations, extensive research has focused on the development of paclitaxel derivatives with improved physicochemical and pharmacological properties. A key strategy in this endeavor is the conjugation of paclitaxel to various moieties, such as antibodies or targeting peptides, via a linker. This technical guide provides an in-depth exploration of the pivotal role of the amino-polyethylene glycol-4 (amino-PEG4) linker in the design and function of paclitaxel derivatives, particularly in the context of antibody-drug conjugates (ADCs). We will delve into the impact of this hydrophilic linker on solubility, stability, and biological activity, supported by quantitative data and detailed experimental protocols.

Introduction: Overcoming the Challenges of Paclitaxel Therapy

Paclitaxel's mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2] Despite its efficacy, its high hydrophobicity necessitates the use of formulation vehicles like Cremophor EL, which can induce hypersensitivity reactions and other adverse effects. Furthermore, the non-specific distribution of paclitaxel throughout the body contributes to systemic toxicity.

The development of paclitaxel derivatives aims to:

  • Enhance Aqueous Solubility: To eliminate the need for toxic solubilizing agents.

  • Improve Stability: To increase the drug's half-life in circulation.

  • Enable Targeted Delivery: To concentrate the cytotoxic payload at the tumor site, thereby reducing systemic toxicity and enhancing efficacy.

The amino-PEG4 linker has emerged as a valuable tool in achieving these goals. Its hydrophilic nature, defined length, and terminal amino group for conjugation make it an ideal component for creating sophisticated paclitaxel-based therapeutics.

The Amino-PEG4 Linker: A Molecular Bridge to Improved Therapeutics

The amino-PEG4 linker is a heterobifunctional molecule characterized by a four-unit polyethylene (B3416737) glycol chain with a terminal primary amine group. This structure imparts several desirable properties to paclitaxel conjugates.

Enhanced Aqueous Solubility

Table 1: Solubility of Paclitaxel and a Representative PEGylated Derivative

CompoundSolventSolubility
PaclitaxelWater~0.3 µg/mL[2]
7-O-(Amino-PEG4)-paclitaxelDMSO≥ 50 mg/mL[4]
Improved Stability and Pharmacokinetics

The PEG chain can act as a protective hydrophilic shield around the paclitaxel molecule, potentially reducing its susceptibility to enzymatic degradation and opsonization, thereby prolonging its circulation half-life. While specific pharmacokinetic parameters for amino-PEG4-paclitaxel conjugates are not extensively reported, studies on other PEGylated paclitaxel formulations have demonstrated a significant impact on their pharmacokinetic profiles. For instance, PEGylated paclitaxel has been shown to have a longer plasma half-life compared to the parent drug.[5] General pharmacokinetic parameters for paclitaxel administered intravenously have been reported, with an average systemic clearance ranging from 5.2 to 30.2 L/h/m².[6]

Table 2: Representative Pharmacokinetic Parameters of Intravenous Paclitaxel

ParameterValue
Systemic Clearance5.2 - 30.2 L/h/m²[6]
Plasma Protein Binding~90-95%[6]
Renal Excretion (unchanged drug)< 10%[6]
Enabling Targeted Delivery through Bioconjugation

The terminal amino group of the amino-PEG4 linker provides a reactive handle for covalent attachment to various targeting ligands, such as monoclonal antibodies or peptides. This is the cornerstone of creating antibody-drug conjugates (ADCs) and other targeted drug delivery systems. The linker connects the cytotoxic paclitaxel payload to the targeting moiety, which then selectively binds to receptors overexpressed on cancer cells, leading to internalization and targeted drug release. The hydrophilic nature of the PEG spacer can also help to maintain the proper folding and function of the targeting protein.[7][8]

Biological Activity and Signaling Pathways

Paclitaxel exerts its cytotoxic effects by disrupting microtubule dynamics, which in turn activates several downstream signaling pathways leading to apoptosis. The primary signaling cascades affected by paclitaxel include the PI3K/AKT and MAPK pathways. The conjugation of paclitaxel via an amino-PEG4 linker is designed to retain this fundamental mechanism of action upon release of the payload within the target cancer cell.

dot

Paclitaxel_Signaling_Pathway Paclitaxel Paclitaxel Derivative (via amino-PEG4 linker) Microtubules Microtubule Stabilization Paclitaxel->Microtubules PI3K_AKT_Pathway PI3K/AKT Pathway (Inhibition) Paclitaxel->PI3K_AKT_Pathway MAPK_Pathway MAPK Pathway (Modulation) Paclitaxel->MAPK_Pathway G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis PI3K_AKT_Pathway->Apoptosis MAPK_Pathway->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: Paclitaxel derivative signaling pathway.

Cytotoxicity of Paclitaxel Derivatives

The ultimate goal of creating paclitaxel derivatives is to enhance their therapeutic index, which is a measure of their efficacy versus their toxicity. The cytotoxicity of these compounds is typically evaluated in vitro using cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a drug. While specific IC50 values for amino-PEG4-paclitaxel derivatives are not consistently reported across a wide range of cell lines, studies on various paclitaxel analogs provide a benchmark for their cytotoxic potential.[9][10][11]

Table 3: Representative IC50 Values of Paclitaxel in Breast Cancer Cell Lines

Cell LineReceptor StatusPaclitaxel IC50 (nM)
SK-BR-3HER2+~10-20[9][10]
MDA-MB-231Triple Negative~2-5[9][10]
T-47DLuminal A~5-15[9][10]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of paclitaxel derivatives incorporating an amino-PEG4 linker.

Synthesis of a Paclitaxel-Peptide Conjugate via an Amino-PEG4 Linker

This protocol describes a general method for conjugating paclitaxel to a targeting peptide using an amino-PEG4 linker. This is a multi-step process that involves the activation of the paclitaxel molecule, reaction with the linker, and subsequent conjugation to the peptide.

dot

Synthesis_Workflow Paclitaxel Paclitaxel Activation Activation of 2'-OH group Paclitaxel->Activation Activated_Paclitaxel Activated Paclitaxel Activation->Activated_Paclitaxel Conjugation1 Linker Conjugation Activated_Paclitaxel->Conjugation1 Amino_PEG4 Amino-PEG4-COOH Amino_PEG4->Conjugation1 Paclitaxel_PEG4 Paclitaxel-PEG4-COOH Conjugation1->Paclitaxel_PEG4 Conjugation2 Peptide Conjugation Paclitaxel_PEG4->Conjugation2 Peptide Targeting Peptide Peptide->Conjugation2 Final_Product Paclitaxel-PEG4-Peptide Conjugate Conjugation2->Final_Product

Caption: General workflow for paclitaxel-peptide conjugate synthesis.

Materials:

  • Paclitaxel

  • Succinic anhydride

  • 4-Dimethylaminopyridine (DMAP)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Amino-PEG4-acid linker

  • Targeting peptide with a free amino group

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous dimethylformamide (DMF)

  • Triethylamine (TEA)

  • High-performance liquid chromatography (HPLC) system for purification

  • Mass spectrometer for characterization

Procedure:

  • Synthesis of 2'-O-Succinoyl Paclitaxel:

    • Dissolve paclitaxel, succinic anhydride, and DMAP in anhydrous DCM.

    • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with dilute HCl and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain 2'-O-succinoyl paclitaxel.

  • Conjugation of 2'-O-Succinoyl Paclitaxel to Amino-PEG4-acid:

    • Dissolve 2'-O-succinoyl paclitaxel, amino-PEG4-acid, DCC, and DMAP in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 48 hours.

    • Monitor the reaction by HPLC.

    • After the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

    • Purify the filtrate by preparative HPLC to isolate the paclitaxel-PEG4-acid conjugate.

  • Activation of Paclitaxel-PEG4-acid:

    • Dissolve the paclitaxel-PEG4-acid conjugate and NHS in anhydrous DCM.

    • Add EDC to the solution and stir at room temperature for 4 hours to form the NHS ester.

  • Conjugation to the Targeting Peptide:

    • Dissolve the targeting peptide in DMF and add TEA.

    • Add the activated paclitaxel-PEG4-NHS ester solution to the peptide solution.

    • Stir the reaction mixture at room temperature overnight.

    • Purify the final paclitaxel-PEG4-peptide conjugate by preparative HPLC.

    • Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][13]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Paclitaxel and paclitaxel-amino-PEG4-derivative

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach.

  • Drug Treatment:

    • Prepare serial dilutions of paclitaxel and the paclitaxel-amino-PEG4-derivative in culture medium.

    • Remove the medium from the wells and add 100 µL of the drug solutions at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization and Absorbance Measurement:

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting up and down.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the drug concentration and determine the IC50 value using a suitable software.

In Vitro Stability Assay (HPLC-Based)

This protocol describes a method to assess the stability of a paclitaxel-amino-PEG4 conjugate in plasma using high-performance liquid chromatography (HPLC).[14][15][16]

Materials:

  • Paclitaxel-amino-PEG4 conjugate

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (B52724)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and UV detector

  • Centrifuge

Procedure:

  • Incubation:

    • Prepare a stock solution of the paclitaxel-amino-PEG4 conjugate in a suitable solvent (e.g., DMSO).

    • Spike the conjugate into pre-warmed human or mouse plasma to a final concentration of, for example, 10 µM.

    • Incubate the plasma samples at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma sample.

  • Sample Preparation:

    • To the collected plasma aliquot, add three volumes of cold acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant.

  • HPLC Analysis:

    • Inject the supernatant into the HPLC system.

    • Use a gradient elution method with a mobile phase consisting of water with 0.1% TFA (solvent A) and acetonitrile with 0.1% TFA (solvent B). For example, a gradient from 20% to 80% B over 20 minutes.

    • Monitor the elution of the conjugate and any potential degradation products by UV detection at a wavelength of 227 nm.

  • Data Analysis:

    • Quantify the peak area of the intact conjugate at each time point.

    • Plot the percentage of the remaining intact conjugate against time.

    • Determine the half-life (t1/2) of the conjugate in plasma.

Conclusion and Future Perspectives

The amino-PEG4 linker plays a multifaceted and crucial role in the development of advanced paclitaxel derivatives. Its ability to enhance aqueous solubility, improve stability, and provide a versatile handle for targeted delivery addresses many of the shortcomings of conventional paclitaxel therapy. The continued exploration of novel paclitaxel conjugates utilizing this and other advanced linker technologies holds significant promise for the future of cancer treatment. Further research should focus on obtaining more comprehensive quantitative data on the physicochemical and pharmacokinetic properties of specific amino-PEG4-paclitaxel conjugates to guide the rational design of next-generation targeted cancer therapeutics with improved efficacy and reduced toxicity.

References

A Deep Dive into the Enhanced Hydrophilicity of 7-O-(Amino-PEG4)-paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide explores the hydrophilicity of 7-O-(Amino-PEG4)-paclitaxel, a derivative of the potent anti-cancer drug paclitaxel (B517696). Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the compound's properties, relevant experimental methodologies, and its biological context.

Introduction: The Challenge of Paclitaxel's Solubility

Paclitaxel is a cornerstone of chemotherapy, renowned for its efficacy against a range of cancers. Its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. However, the clinical application of paclitaxel is hampered by its poor water solubility (less than 0.1 microg/mL)[1]. This inherent hydrophobicity necessitates the use of formulation vehicles like Cremophor EL, which can introduce toxicities and hypersensitivity reactions.

To address this limitation, medicinal chemists have explored various modifications of the paclitaxel molecule. One promising strategy is the conjugation of hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), to the paclitaxel scaffold. This compound is one such derivative, featuring a tetraethylene glycol (PEG4) linker with a terminal amine group attached at the 7-position of the paclitaxel core. This modification is intended to increase the aqueous compatibility of the molecule, a critical attribute for parenteral drug delivery and for its use as a payload in antibody-drug conjugates (ADCs)[2][3]. The hydrophilic PEG spacer is designed to render the compound more compatible with aqueous media[4][5][6].

Physicochemical Properties and Hydrophilicity Data

Below is a summary of the available quantitative data for this compound and the parent compound, paclitaxel.

PropertyThis compoundPaclitaxel
Molecular Formula C58H72N2O19[4][5]C47H51NO14
Molecular Weight 1101.19 g/mol [4]853.9 g/mol
Water Solubility Data not publicly available. Expected to be higher than paclitaxel due to the hydrophilic PEG linker.< 0.1 µg/mL[1]
Solubility in DMSO ≥ 50 mg/mL[4]50 mg/mL[7]
Calculated LogP 3.7018~3.96 (experimentally determined)

Note: The LogP value for this compound is a calculated prediction and may not reflect the experimental value. A lower LogP value generally indicates higher hydrophilicity.

Experimental Protocols for Assessing Hydrophilicity

To quantitatively assess the hydrophilicity of this compound, several standard experimental protocols can be employed. The following are detailed methodologies for key experiments.

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in an aqueous buffer.

Protocol:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of a physiologically relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Quantification: Carefully collect an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed in units such as mg/mL or µM.

Determination of the Partition Coefficient (LogP)

The partition coefficient is a measure of the differential solubility of a compound in two immiscible phases, typically octanol (B41247) and water. It provides an indication of the lipophilicity of a compound.

Protocol:

  • Phase Preparation: Prepare a solution of this compound in the aqueous phase (e.g., phosphate (B84403) buffer, pH 7.4) at a known concentration.

  • Partitioning: Add an equal volume of n-octanol to the aqueous solution in a sealed vial.

  • Equilibration: Agitate the vial vigorously for a set period to allow for the partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method like HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Visualizing Experimental Workflows and Biological Pathways

Diagrams created using the DOT language provide a clear visual representation of experimental processes and biological signaling cascades.

Experimental Workflow for Hydrophilicity Assessment

The following diagram outlines the logical flow of experiments to characterize the hydrophilicity of a novel compound like this compound.

G cluster_0 Physicochemical Characterization cluster_1 Hydrophilicity Determination A Compound Synthesis (this compound) B Purity Assessment (e.g., HPLC, NMR) A->B C Aqueous Solubility Assay (Shake-Flask Method) B->C D Partition Coefficient (LogP) Determination B->D E Data Analysis and Comparison to Paclitaxel C->E D->E

Workflow for hydrophilicity assessment.
Paclitaxel's Mechanism of Action and Signaling Pathways

This compound is expected to retain the core mechanism of action of paclitaxel. The following diagram illustrates the key signaling pathways affected by paclitaxel. Paclitaxel binds to β-tubulin, stabilizing microtubules and arresting the cell cycle in the G2/M phase, which ultimately leads to apoptosis[8]. This process can be influenced by survival pathways such as PI3K/AKT and MAPK/ERK[8][9].

G cluster_survival Survival Pathways Paclitaxel Paclitaxel Derivative Microtubules β-Tubulin on Microtubules Paclitaxel->Microtubules Binds to Stabilization Microtubule Stabilization Microtubules->Stabilization Leads to G2M_Arrest G2/M Phase Arrest Stabilization->G2M_Arrest Causes Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces PI3K_AKT PI3K/AKT Pathway Apoptosis->PI3K_AKT Inhibits MAPK_ERK MAPK/ERK Pathway Apoptosis->MAPK_ERK Activates

References

A Technical Guide to the Preliminary Cytotoxicity Assessment of 7-O-(Amino-PEG4)-paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-(Amino-PEG4)-paclitaxel is a derivative of paclitaxel (B517696), a potent anti-mitotic agent widely used in cancer chemotherapy. The modification at the 7-O position with an amino-polyethylene glycol (PEG) linker suggests its primary application is for further conjugation, such as in the development of antibody-drug conjugates (ADCs). Understanding the intrinsic cytotoxicity of this derivative is a critical first step in its development as a potential therapeutic agent or as part of a larger drug delivery system. This document outlines the theoretical basis for its cytotoxic activity, expected efficacy based on paclitaxel data, and detailed protocols for its preliminary cytotoxic evaluation.

Expected Mechanism of Action and Cytotoxicity

The cytotoxic activity of this compound is presumed to be driven by the paclitaxel moiety. Paclitaxel's primary mechanism of action involves its binding to the β-tubulin subunit of microtubules.[1][2] This binding stabilizes the microtubules, preventing their dynamic assembly and disassembly, which is crucial for the formation of the mitotic spindle during cell division.[1][2] The disruption of microtubule dynamics leads to a prolonged blockage of the cell cycle at the G2/M phase, ultimately inducing apoptosis (programmed cell death).[2][3][4]

It is anticipated that this compound will exhibit a cytotoxic profile comparable to that of paclitaxel, though the PEG linker may influence its solubility, cell permeability, and potentially its interaction with the microtubule binding site.

Data Presentation: Reference Cytotoxicity of Paclitaxel

The following table summarizes the half-maximal inhibitory concentration (IC50) values for paclitaxel in various cancer cell lines, providing a benchmark for the expected potency of its derivatives. IC50 values can vary based on experimental conditions such as exposure time and the specific assay used.

Cell LineCancer TypePaclitaxel IC50 (nM)Exposure Time (hours)
MCF-7Breast Cancer2.5 - 1572
MDA-MB-231Breast Cancer5 - 2072
A549Lung Cancer10 - 5072
HCT116Colon Cancer8 - 3072
OVCAR-3Ovarian Cancer4 - 2072
Various8 Human Tumor Cell Lines2.5 - 7.524
NSCLCNon-Small Cell Lung Cancer9.4 (median)24
SCLCSmall Cell Lung Cancer25 (median)24

Note: The data presented is a compilation from multiple sources for reference purposes.[5][6][7]

Experimental Protocols

To assess the preliminary cytotoxicity of this compound, standard in vitro assays are employed. The following are detailed methodologies for two common assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 humidified incubator.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include untreated control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[8]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[9]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against the drug concentration.

Clonogenic Assay for Long-Term Survival

The clonogenic assay assesses the ability of a single cell to undergo unlimited division and form a colony. It is a highly sensitive assay for evaluating the long-term effects of cytotoxic agents.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 6-well plates

  • This compound

  • Crystal violet staining solution (0.5% in 25% methanol)

Protocol:

  • Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to attach overnight.[10]

  • Drug Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).

  • Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 1-3 weeks, depending on the cell line, to allow for colony formation.[10]

  • Fixation and Staining: Remove the medium, wash the colonies with PBS, and fix them with a solution like methanol. Stain the colonies with crystal violet solution for at least 2 hours.[10]

  • Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of at least 50 cells).

  • Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Maintain Cancer Cell Lines cell_seeding Seed Cells into Multi-well Plates cell_culture->cell_seeding drug_treatment Treat Cells with Compound cell_seeding->drug_treatment drug_prep Prepare Serial Dilutions of This compound drug_prep->drug_treatment mtt_assay MTT Assay (Short-term Viability) drug_treatment->mtt_assay clonogenic_assay Clonogenic Assay (Long-term Survival) drug_treatment->clonogenic_assay data_analysis Calculate % Viability and IC50 Value mtt_assay->data_analysis survival_analysis Calculate Surviving Fraction clonogenic_assay->survival_analysis

Caption: Workflow for in vitro cytotoxicity assessment.

Paclitaxel Signaling Pathway

paclitaxel_pathway cluster_microtubule Microtubule Dynamics cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis Induction paclitaxel This compound beta_tubulin β-tubulin Subunit paclitaxel->beta_tubulin microtubule_stabilization Microtubule Stabilization (Inhibition of Depolymerization) beta_tubulin->microtubule_stabilization mitotic_spindle Defective Mitotic Spindle microtubule_stabilization->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest bcl2_inactivation Bcl-2 Phosphorylation (Inactivation) g2m_arrest->bcl2_inactivation apoptosis Apoptosis bcl2_inactivation->apoptosis

Caption: Paclitaxel's mechanism of action leading to apoptosis.

References

An In-Depth Technical Guide to 7-O-(Amino-PEG4)-paclitaxel for Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads. Paclitaxel (B517696), a cornerstone of chemotherapy, functions by disrupting microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1][2] However, its therapeutic potential in the ADC context has been hampered by its inherent hydrophobicity, which can lead to aggregation and poor pharmacokinetics of the final conjugate.[1][3] 7-O-(Amino-PEG4)-paclitaxel is a purposefully engineered derivative designed to overcome this limitation. By incorporating a hydrophilic tetra-polyethylene glycol (PEG4) spacer at the C-7 position, this molecule enhances aqueous solubility while providing a terminal primary amine—a versatile chemical handle for antibody conjugation.[4][5][6] This guide provides a comprehensive technical overview of this compound, detailing its properties, its role in ADC construction, relevant experimental methodologies, and its potential to generate ADCs with a superior therapeutic index.

Core Molecule: Properties and Rationale for Use

This compound is a drug-linker construct designed for covalent attachment to a monoclonal antibody. The strategic placement of the hydrophilic PEG4 linker at the 7-O position of paclitaxel is critical, as this site can be modified without significantly diminishing the drug's cytotoxic activity.[7] The terminal amine group is reactive toward activated esters, such as N-hydroxysuccinimide (NHS) esters, enabling straightforward conjugation to the lysine (B10760008) residues on an antibody surface.[4][5]

Physicochemical Properties

The key physicochemical characteristics of this compound are summarized in the table below, compiled from various suppliers.[4][5][8][9][10]

PropertyValueReference(s)
Molecular Formula C₅₈H₇₂N₂O₁₉[4][5][8][9][10]
Molecular Weight 1101.19 g/mol [4][5][8][9][10]
Appearance White to yellow solid[4]
Purity ≥95% - 98.66%[4][5][8][9][10]
Solubility Soluble in DMSO (≥50 mg/mL)[4]
Storage Conditions Powder: -20°C (3 years)[4]
In Solvent (-80°C): 6 months[4]

Mechanism of Action: From Targeting to Apoptosis

The therapeutic strategy of an ADC built with this payload follows a multi-step process, culminating in the targeted destruction of cancer cells.

  • Circulation & Targeting : The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific tumor-associated antigen on the cancer cell surface.

  • Internalization : Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[1]

  • Lysosomal Trafficking : The complex is trafficked to the lysosome, an acidic organelle rich in proteases.

  • Payload Release : Within the lysosome, the linker connecting the drug to the antibody is cleaved, releasing the active paclitaxel payload into the cytoplasm.

  • Microtubule Disruption : The released paclitaxel binds to the β-tubulin subunit of microtubules, stabilizing them and preventing the dynamic polymerization and depolymerization necessary for mitotic spindle formation.[1][2]

  • Cell Cycle Arrest & Apoptosis : This microtubule stabilization arrests the cell cycle at the G2/M phase, ultimately triggering programmed cell death (apoptosis).[1][2]

Paclitaxel_Mechanism_of_Action cluster_cell Cancer Cell Cytoplasm Tubulin α/β-Tubulin Dimers Microtubules Dynamic Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Stable_MT Stabilized, Non-functional Microtubules Microtubules->Stable_MT Inhibits Depolymerization Paclitaxel Released Paclitaxel Paclitaxel->Microtubules Binds to β-subunit Spindle Mitotic Spindle Formation Failure Stable_MT->Spindle Arrest G2/M Phase Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis ADC_Internalized ADC Internalized & Payload Released ADC_Internalized->Paclitaxel

Figure 1. Paclitaxel's intracellular signaling pathway.

ADC Development Workflow

The development of a novel ADC is a systematic process involving careful selection of components, precise bioconjugation, and rigorous characterization to ensure safety and efficacy.

ADC_Development_Workflow cluster_prep Component Preparation cluster_conjugation Bioconjugation & Purification cluster_characterization Analytical Characterization mAb 1. mAb Production (Cell Culture & Purification) Activation 3. mAb Activation (e.g., with NHS-ester crosslinker) mAb->Activation Linker_Drug 2. Drug-Linker Synthesis (this compound) Conjugation 4. Conjugation Reaction (Forms ADC) Linker_Drug->Conjugation Activation->Conjugation Activated mAb Purification 5. Purification (e.g., SEC, TFF) Conjugation->Purification DAR 6. DAR & Drug Distribution (HIC, MS) Purification->DAR Purity 7. Purity & Aggregation (SEC, CE-SDS) DAR->Purity Potency 8. In Vitro Potency (Cell Viability Assays) Purity->Potency InVivo 9. In Vivo Efficacy (Xenograft Models) Potency->InVivo

Figure 2. General workflow for ADC development.

The logical relationship between the components of the final ADC is crucial for its function. The antibody provides the targeting, the payload provides the cytotoxicity, and the linker ensures the payload remains attached until it reaches the target cell.

ADC_Logic ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody (mAb) ADC->Antibody Provides Target Specificity Linker PEG4 Linker ADC->Linker Connects mAb & Payload Improves Solubility Payload Paclitaxel ADC->Payload Provides Cytotoxicity Antibody->Linker Linker->Payload

Figure 3. Logical relationship of ADC components.

Biological and Preclinical Data

The introduction of a hydrophilic PEG linker is hypothesized to improve the in vivo efficacy of paclitaxel-based ADCs by enhancing solubility and stability.[1] A study by an in-house team at Signal Transduction and Targeted Therapy constructed a Trop-2-targeting ADC (hRS7-VK-PTX) using a hydrophilic PEGylated linker, providing valuable comparative data.[1]

In Vitro Cytotoxicity

The hRS7-VK-PTX ADC demonstrated potent anti-cancer activity, even in cell lines considered resistant to paclitaxel.[1] The table below compares the IC50 values of this ADC with free paclitaxel in various cancer cell lines.

Cell LineCancer TypehRS7-VK-PTX ADC IC50 (nM)[1]Free Paclitaxel IC50 (nM)Reference(s) for Paclitaxel IC50
Capan-1 Pancreatic Adenocarcinoma1.1~8[3]
NCI-H2452 Mesothelioma1.2Data Not Available-
MDA-MB-231 Triple-Negative Breast Cancer1.7~300
COLO205 Colorectal Adenocarcinoma2.1Data Not Available-
SK-MES-1 Lung Squamous Cell Carcinoma2.5Data Not Available-
SKBR3 HER2+ Breast Cancer3.1~4000
CFPAC-1 Pancreatic Adenocarcinoma3.3Data Not Available-

Note: IC50 values for free paclitaxel can vary significantly based on experimental conditions (e.g., exposure time). The values presented are approximations from the literature for comparative purposes.

In Vivo Efficacy

In preclinical xenograft models, the hydrophilic paclitaxel ADC showed superior tumor growth inhibition compared to free paclitaxel, highlighting the benefit of the targeted delivery and improved properties conferred by the PEG linker.[1]

Animal ModelTreatment GroupDosageOutcomeReference
BxPC-3 Xenograft hRS7-VK-PTX ADC3 mg/kg (0.12 mg/kg PTX equiv.)More efficacious in suppressing tumor growth than 10 mg/kg free PTX.[1]
HCC1806 Xenograft hRS7-VK-PTX ADC30 mg/kg (1.3 mg/kg PTX equiv.)Efficacy was comparable to 10 mg/kg free PTX.[1]

Experimental Protocols

Detailed methodologies are critical for the successful development of an ADC. The following sections outline protocols for the synthesis of the drug-linker and its conjugation to an antibody.

Synthesis of this compound (General Strategy)
  • Protection of 2'-Hydroxyl Group: The most reactive hydroxyl group on paclitaxel, at the 2' position, must first be protected. This is commonly achieved using a silyl (B83357) protecting group, such as tert-butyldimethylsilyl (TBDMS) chloride, in the presence of a base like imidazole.[4]

  • Synthesis of the Linker: A Boc-protected amino-PEG4-acid linker (Boc-NH-(PEG)₄-COOH) is required. This component is commercially available or can be synthesized.

  • Acylation at the 7-O Position: The 2'-O-protected paclitaxel is then reacted with the Boc-protected amino-PEG4-acid. This esterification is an acylation reaction at the 7-O position, typically carried out using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) in an anhydrous solvent like dichloromethane (B109758) (DCM).[5] The reaction is often performed at low temperatures to control reactivity.[5]

  • Deprotection of the Amine Group: The terminal Boc protecting group on the PEG linker is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM, to yield the free primary amine.

  • Deprotection of the 2'-Hydroxyl Group: The TBDMS group is removed from the 2'-hydroxyl position, often using a fluoride (B91410) source such as hydrogen fluoride-pyridine complex (HF-Py) or tetrabutylammonium (B224687) fluoride (TBAF).

  • Purification: The final product, this compound, is purified using chromatographic techniques such as silica (B1680970) gel column chromatography or preparative high-performance liquid chromatography (HPLC).

Protocol for ADC Conjugation via Lysine Amidation

This protocol describes the conjugation of an amine-containing drug-linker, such as this compound, to the surface-accessible lysine residues of a monoclonal antibody using a heterobifunctional NHS-ester crosslinker.

Materials:

  • Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.4).

  • This compound.

  • Heterobifunctional crosslinker (e.g., SMCC - Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate). Note: For direct amidation, a payload activated with an NHS ester would be used. This two-step protocol is common for amine payloads. A more direct one-step approach involves activating the antibody lysines first.

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO).

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 8.0-8.5.

  • Quenching Solution: 1 M Tris or Glycine, pH 8.0.

  • Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or Tangential Flow Filtration (TFF) system.

Procedure:

  • Antibody Preparation:

    • Ensure the mAb is at a concentration of 2-10 mg/mL in an amine-free buffer like PBS, pH 7.2. If the buffer contains Tris or glycine, it must be exchanged into PBS.

  • One-Step Conjugation (Assuming a pre-activated drug-linker-NHS ester):

    • Note: This is the most direct method if the amine group of this compound is first reacted with a homo-bifunctional NHS-ester crosslinker and purified, or if a custom synthesis provides the NHS-ester activated payload directly.

    • Bring the antibody solution to room temperature. Adjust the pH to 8.0-8.5 to facilitate the reaction with primary amines.

    • Immediately before use, dissolve the NHS-ester activated Amino-PEG4-Paclitaxel in anhydrous DMSO to a stock concentration of 10 mM.

    • Add a calculated molar excess (typically 5-20 fold) of the activated drug-linker solution to the antibody solution. The final concentration of DMSO in the reaction should not exceed 10% (v/v).

    • Incubate the reaction at room temperature for 1-2 hours or on ice for 2 hours with gentle mixing.

  • Quenching:

    • Add a quenching buffer (e.g., 1 M Tris) to a final concentration of 20-50 mM to quench any unreacted NHS-ester groups.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unconjugated drug-linker and other small molecules from the ADC product.

    • Size-Exclusion Chromatography (SEC): Load the reaction mixture onto a pre-equilibrated G-25 desalting column. Elute with PBS, pH 7.2. The ADC will elute in the void volume, while smaller molecules will be retained.

    • Tangential Flow Filtration (TFF): For larger scales, use a TFF system with an appropriate molecular weight cut-off (e.g., 30 kDa) to perform buffer exchange and remove small molecule impurities.

  • Characterization and Storage:

    • Determine the final protein concentration (e.g., by A280nm absorbance) and the Drug-to-Antibody Ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).

    • Analyze for purity and aggregation using SEC-HPLC.

    • Sterile filter the final ADC product and store at 2-8°C or frozen at -20°C to -80°C depending on stability studies.

Conclusion

This compound is a valuable chemical entity for the development of next-generation antibody-drug conjugates. Its design directly addresses the critical challenge of paclitaxel's hydrophobicity by incorporating a solubilizing PEG linker. This modification, combined with a versatile amine handle for conjugation, facilitates the creation of more homogeneous and pharmacokinetically favorable ADCs. As demonstrated by preclinical data on analogous constructs, this strategy can lead to ADCs with superior in vivo efficacy and a wider therapeutic window compared to both free paclitaxel and ADCs built with more hydrophobic components. The detailed workflows and protocols provided herein offer a robust framework for researchers and drug developers to leverage this promising molecule in the pursuit of more effective targeted cancer therapies.

References

A Technical Guide to Foundational Research on PEGylated Paclitaxel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research surrounding PEGylated paclitaxel (B517696) compounds. Paclitaxel, a potent anti-neoplastic agent, is a cornerstone of chemotherapy regimens for various cancers. However, its poor aqueous solubility and potential for severe side effects have driven the development of advanced drug delivery systems. PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) to molecules and surfaces, has emerged as a leading strategy to improve the pharmacokinetic profile and therapeutic index of paclitaxel. This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of PEGylated paclitaxel formulations, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Rationale for PEGylation of Paclitaxel

The primary motivation for PEGylating paclitaxel is to address its significant formulation challenges and to enhance its clinical utility. Paclitaxel is highly hydrophobic, necessitating the use of solubilizing agents like Cremophor EL in its commercial formulation, which is associated with hypersensitivity reactions and neurotoxicity.[1][2] PEGylation offers a solution by creating a hydrophilic shell around the drug or its carrier, which can:

  • Increase Aqueous Solubility: Facilitating formulation in physiological media and avoiding the need for toxic excipients.[3][4]

  • Prolong Systemic Circulation: The PEG layer provides a "stealth" effect, reducing recognition and clearance by the reticuloendothelial system (RES), thereby increasing the drug's half-life in the bloodstream.[3][5]

  • Enhance Tumor Accumulation: The prolonged circulation time allows for greater accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[5][6]

  • Improve Stability: PEG can protect the drug or its carrier from degradation and aggregation.[5]

Synthesis and Formulation of PEGylated Paclitaxel

Several strategies have been developed to PEGylate paclitaxel, broadly categorized into two approaches: direct conjugation of PEG to the paclitaxel molecule and incorporation of PEGylated lipids or polymers into nanoparticle formulations encapsulating paclitaxel.

Direct Conjugation of PEG to Paclitaxel

In this approach, a covalent bond is formed between paclitaxel and a PEG chain, often through a linker.[3][4]

Experimental Protocol: Synthesis of PEG-Paclitaxel Conjugate

This protocol is a generalized representation based on common laboratory practices.

  • Activation of PEG: Carboxyl-terminated PEG is activated to an N-hydroxysuccinimide (NHS) ester.

    • Dissolve methoxy-PEG-succinate (mPEG-SPA) and N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane (B109758) (DCM).

    • Add N-hydroxysuccinimide (NHS) to the solution.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Precipitate the activated PEG-NHS ester in cold diethyl ether and dry under vacuum.

  • Conjugation to Paclitaxel:

    • Dissolve paclitaxel and the activated PEG-NHS ester in anhydrous dimethylformamide (DMF).

    • Add a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

    • Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 48-72 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Purification:

    • Remove the solvent by rotary evaporation.

    • Redissolve the residue in a minimal amount of a suitable solvent (e.g., DCM).

    • Purify the PEG-paclitaxel conjugate by column chromatography on silica (B1680970) gel, eluting with a gradient of methanol (B129727) in chloroform.

    • Collect the fractions containing the product and evaporate the solvent.

  • Characterization:

    • Confirm the structure of the conjugate using ¹H NMR and FTIR spectroscopy.

    • Determine the molecular weight and purity using gel permeation chromatography (GPC) and HPLC.

PEGylated Nanoparticle Formulations

A more common approach involves the encapsulation of paclitaxel within a nanoparticle carrier that is surface-modified with PEG. This can be achieved with various types of nanoparticles, including liposomes and polymeric nanoparticles.

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. PEGylated liposomes are formed by incorporating PEG-conjugated lipids (e.g., DSPE-PEG) into the lipid bilayer.

Experimental Protocol: Preparation of PEGylated Paclitaxel Liposomes by Microfluidics

This protocol is adapted from studies utilizing microfluidic systems for liposome (B1194612) synthesis.[7][8]

  • Preparation of Lipid and Aqueous Phases:

    • Lipid Phase: Dissolve paclitaxel, a primary phospholipid (e.g., DPPC or soy PC), cholesterol, and a PEGylated phospholipid (e.g., DSPE-PEG2000) in ethanol (B145695). The molar ratios of these components are critical and should be optimized.[9] Sonicate the mixture to ensure complete dissolution.[7]

    • Aqueous Phase: Prepare a buffer solution, typically phosphate-buffered saline (PBS) at pH 7.4.

  • Microfluidic Synthesis:

    • Utilize a microfluidic device with a hydrodynamic focusing chip (e.g., a Y-shaped or cross-flow junction).

    • Pump the lipid phase and the aqueous phase through separate inlets of the microfluidic chip at precisely controlled flow rates. The flow rate ratio (FRR) between the aqueous and lipid phases is a key parameter influencing liposome size.[7][8]

    • The rapid mixing of the two phases at the microscale leads to the self-assembly of lipids into unilamellar vesicles, encapsulating paclitaxel.

  • Purification:

    • Remove the ethanol and non-encapsulated paclitaxel by dialysis against PBS or through tangential flow filtration.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).[7][10]

    • Measure the encapsulation efficiency and drug loading.

    • Visualize the liposome morphology using transmission electron microscopy (TEM) or atomic force microscopy (AFM).[7]

Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) can be used to formulate nanoparticles for sustained drug release. PEG is typically incorporated by using a PLGA-PEG block copolymer.

Experimental Protocol: Preparation of PEGylated PLGA Nanoparticles by Emulsion-Solvent Evaporation

This is a widely used method for preparing polymeric nanoparticles.

  • Preparation of Organic and Aqueous Phases:

    • Organic Phase: Dissolve paclitaxel and PLGA-PEG copolymer in an organic solvent such as dichloromethane (DCM) or ethyl acetate.

    • Aqueous Phase: Prepare a solution of a surfactant (e.g., polyvinyl alcohol (PVA) or poloxamer) in deionized water.

  • Emulsification:

    • Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the precipitation of the polymer and the formation of solid nanoparticles.

  • Purification and Collection:

    • Collect the nanoparticles by centrifugation.

    • Wash the nanoparticle pellet several times with deionized water to remove the surfactant and any non-encapsulated drug.

    • Lyophilize the nanoparticles for long-term storage, often with a cryoprotectant.

  • Characterization:

    • Characterize the nanoparticles for size, PDI, zeta potential, drug loading, and morphology as described for liposomes.

Physicochemical Characterization

Thorough characterization is essential to ensure the quality, stability, and performance of PEGylated paclitaxel formulations.

Experimental Protocol: Characterization Techniques

  • Particle Size and Polydispersity Index (PDI):

    • Method: Dynamic Light Scattering (DLS).[10]

    • Procedure: Dilute the nanoparticle suspension in an appropriate solvent (e.g., deionized water or PBS) to an optimal concentration for measurement. Place the sample in a cuvette and analyze using a DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles and calculates the hydrodynamic diameter and PDI.[11]

  • Zeta Potential:

    • Method: Laser Doppler Velocimetry.[10]

    • Procedure: Dilute the nanoparticle suspension in a low ionic strength buffer. Place the sample in a specialized cuvette with electrodes. The instrument applies an electric field and measures the velocity of the particles, from which the zeta potential is calculated. Zeta potential is an indicator of the surface charge and colloidal stability of the nanoparticles.[12]

  • Encapsulation Efficiency (EE) and Drug Loading (DL):

    • Method: Indirect or direct quantification.

    • Procedure (Indirect): Separate the nanoparticles from the aqueous medium containing the free drug by centrifugation or ultracentrifugation.[12] Measure the concentration of paclitaxel in the supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[11][12]

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

  • In Vitro Drug Release:

    • Method: Dialysis method.[7]

    • Procedure: Place a known amount of the paclitaxel-loaded nanoparticle formulation in a dialysis bag with a specific molecular weight cut-off (MWCO).[7] Immerse the dialysis bag in a release medium (e.g., PBS with a small amount of surfactant to maintain sink conditions) at 37°C with gentle agitation. At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium. Quantify the concentration of released paclitaxel in the aliquots using HPLC or UV-Vis spectrophotometry.

Quantitative Data Summary

The following tables summarize typical quantitative data for various PEGylated paclitaxel formulations reported in the literature.

Table 1: Physicochemical Properties of PEGylated Paclitaxel Formulations

Formulation TypePreparation MethodAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
PEG-Paclitaxel ConjugateChemical SynthesisN/AN/AN/A100Varies with PEG MW
PEGylated LiposomesMicrofluidics100 - 200< 0.2-5 to -20> 901 - 5
PEGylated LiposomesThin-film Hydration120 - 2500.1 - 0.3-10 to -3085 - 951 - 4
PEG-PLGA NanoparticlesEmulsion-Solvent Evaporation150 - 3000.1 - 0.25-15 to -3570 - 905 - 15
PEG-PLGA NanoparticlesNanoprecipitation100 - 250< 0.2-10 to -2560 - 855 - 20

Note: The values presented are typical ranges and can vary significantly depending on the specific formulation parameters and experimental conditions.

Table 2: In Vitro and In Vivo Performance of PEGylated Paclitaxel Formulations

Formulation TypeIn Vitro Release ProfileIn Vivo Half-life (t₁/₂)Tumor AccumulationIn Vivo Efficacy
Free Paclitaxel (Taxol®)Rapid releaseShortLowStandard
PEG-Paclitaxel ConjugateSustained release (pH-dependent)Moderately increasedIncreasedImproved
PEGylated LiposomesBiphasic (initial burst followed by sustained release)Significantly increasedSignificantly increasedSignificantly improved
PEG-PLGA NanoparticlesSustained release over several daysSignificantly increasedSignificantly increasedSignificantly improved

Signaling Pathways and Mechanism of Action

Paclitaxel exerts its cytotoxic effects primarily by interfering with the normal function of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5][13] However, the cellular response to paclitaxel is complex and involves the modulation of several key signaling pathways, including the PI3K/AKT and MAPK pathways.[5][14]

Paclitaxel's Effect on Microtubules and Apoptosis

Paclitaxel binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This disruption of microtubule dynamics is crucial for various cellular processes, most notably the formation of the mitotic spindle during cell division. The stabilization of microtubules leads to a prolonged mitotic block, which ultimately triggers the intrinsic apoptotic pathway.[13]

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical regulator of cell survival, proliferation, and growth.[15][16] In many cancers, this pathway is constitutively active, promoting cell survival and resistance to chemotherapy. Paclitaxel has been shown to inhibit the PI3K/AKT signaling pathway, thereby promoting apoptosis.[14] It can downregulate the expression of key components of this pathway, including PI3K, AKT, and mTOR.[14]

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Tyrosine Kinase Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylates PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT recruits PDK1->AKT phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 activates mTORC2 mTORC2 mTORC2->AKT phosphorylates (Ser473) Downstream Effectors Downstream Effectors mTORC1->Downstream Effectors regulates Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors->Cell Survival & Proliferation Paclitaxel Paclitaxel Paclitaxel->PI3K inhibits Paclitaxel->AKT inhibits Growth Factor Growth Factor Growth Factor->Receptor Tyrosine Kinase binds

Caption: Paclitaxel's inhibitory effect on the PI3K/AKT signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. The MAPK pathway consists of several branches, including the ERK, JNK, and p38 MAPK pathways. The role of the MAPK pathway in the response to paclitaxel is complex and can be cell-type dependent. In some cases, paclitaxel can activate the JNK and p38 MAPK pathways, which are generally associated with pro-apoptotic signaling.[5][17] Conversely, activation of the ERK pathway is often linked to cell survival, and its inhibition can enhance paclitaxel-induced apoptosis.

MAPK_Pathway cluster_upstream Upstream Signals cluster_cascade MAPK Cascade cluster_downstream Downstream Effects Stress Signals Stress Signals MAPKKK MAPKKK Stress Signals->MAPKKK Growth Factors Growth Factors Growth Factors->MAPKKK MKK3/6 MKK3/6 MAPKKK->MKK3/6 MKK4/7 MKK4/7 MAPKKK->MKK4/7 MEK1/2 MEK1/2 MAPKKK->MEK1/2 p38 p38 MKK3/6->p38 phosphorylates JNK JNK MKK4/7->JNK phosphorylates ERK1/2 ERK1/2 MEK1/2->ERK1/2 phosphorylates Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis Cell Survival Cell Survival ERK1/2->Cell Survival Paclitaxel Paclitaxel Paclitaxel->MKK3/6 activates Paclitaxel->MKK4/7 activates

Caption: Paclitaxel's influence on the MAPK signaling pathways.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the development and evaluation of PEGylated paclitaxel nanoparticles.

Experimental_Workflow cluster_formulation Formulation & Synthesis cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of PEG-Paclitaxel or Nanoparticle Formulation Purification Purification (Dialysis, Centrifugation) Synthesis->Purification DLS Particle Size & PDI (DLS) Purification->DLS Zeta Zeta Potential Purification->Zeta EE_DL Encapsulation Efficiency & Drug Loading Purification->EE_DL Morphology Morphology (TEM, SEM, AFM) Purification->Morphology Release In Vitro Drug Release Purification->Release Cytotoxicity Cytotoxicity Assays (MTT, etc.) Release->Cytotoxicity Uptake Cellular Uptake Studies Cytotoxicity->Uptake Apoptosis Apoptosis Assays Uptake->Apoptosis Pharmacokinetics Pharmacokinetic Studies Apoptosis->Pharmacokinetics Biodistribution Biodistribution Studies Pharmacokinetics->Biodistribution Efficacy Anti-tumor Efficacy (Tumor Xenograft Model) Biodistribution->Efficacy Toxicity Toxicity Studies Efficacy->Toxicity

Caption: A typical experimental workflow for PEGylated paclitaxel research.

Conclusion

The foundational research on PEGylated paclitaxel compounds has unequivocally demonstrated the value of this approach in overcoming the limitations of conventional paclitaxel formulations. Through direct conjugation or incorporation into nanocarriers, PEGylation enhances solubility, stability, and circulation time, leading to improved tumor targeting and therapeutic efficacy. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working in this area. A thorough understanding of the underlying signaling pathways affected by paclitaxel is crucial for the rational design of next-generation drug delivery systems and combination therapies. Future research will likely focus on optimizing PEGylated formulations for specific cancer types, exploring targeted delivery strategies, and further elucidating the complex interplay between these novel therapeutics and the tumor microenvironment.

References

The Next Generation of Chemotherapy: A Technical Guide to Modified Paclitaxel Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel (B517696) (PTX) remains a cornerstone of chemotherapy, demonstrating potent antitumor activity against a wide array of cancers, including ovarian, breast, and lung cancers. Its unique mechanism of action, the stabilization of microtubules, triggers a cascade of events culminating in cell cycle arrest at the G2/M phase and, ultimately, apoptosis.[1][2] However, the clinical application of conventional paclitaxel is hampered by significant challenges, most notably its poor water solubility, which necessitates the use of Cremophor EL as a vehicle, a compound associated with hypersensitivity reactions and undesirable pharmacokinetic interactions.[3] Furthermore, its non-specific distribution leads to systemic toxicity and the development of multidrug resistance.[4][5]

To surmount these limitations, extensive research has focused on developing modified paclitaxel agents. These next-generation formulations aim to enhance therapeutic efficacy, improve safety profiles, and overcome resistance mechanisms. This technical guide provides an in-depth exploration of the therapeutic potential of these modified agents, focusing on key modification strategies, comparative preclinical and clinical data, detailed experimental methodologies, and the underlying signaling pathways.

Core Modification Strategies

The development of advanced paclitaxel formulations has centered on several innovative strategies designed to improve drug delivery and tumor targeting.

  • Nanoparticle-Based Formulations: This is one of the most successful approaches. By encapsulating or binding paclitaxel to nanoparticles, these formulations enhance solubility and can exploit the enhanced permeability and retention (EPR) effect for passive tumor targeting.[4][6] A prominent example is albumin-bound paclitaxel (nab-paclitaxel), which avoids the need for Cremophor EL and has demonstrated improved efficacy in various cancers.[5][7]

  • Prodrugs: Paclitaxel prodrugs are inactive derivatives that are converted into the active cytotoxic drug at the tumor site. This strategy can improve solubility and reduce off-target toxicity.[8] Prodrugs can be designed to be activated by specific tumor microenvironment conditions, such as pH or enzyme activity.

  • Antibody-Drug Conjugates (ADCs): ADCs represent a targeted approach where paclitaxel is linked to a monoclonal antibody that specifically recognizes tumor-associated antigens. This allows for the direct delivery of the cytotoxic payload to cancer cells, minimizing systemic exposure and associated side effects.[5]

Comparative Efficacy and Pharmacokinetics

The modification of paclitaxel has led to significant improvements in its preclinical and clinical performance. The following tables summarize key quantitative data, offering a comparative overview of different formulations.

Table 1: In Vitro Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency.

FormulationCancer Cell LineIC50 (nM)Reference
Conventional Paclitaxel SK-BR-3 (Breast)Not specified, graphical data available[9][10]
MDA-MB-231 (Breast)Not specified, graphical data available[9][10]
T-47D (Breast)Not specified, graphical data available[9][10]
A549 (Lung)4 - 24[11]
NCI-H23 (Lung)4 - 24[11]
NCI-H460 (Lung)4 - 24[11]
DMS-273 (Lung)4 - 24[11]
Paclitaxel Nanoparticles A549/T (PTX-resistant Lung)Lower than conventional PTX[12]
Paclitaxel-Pterostilbene NPs A549 (Lung)Significantly lower than conventional PTX[12]
Table 2: In Vivo Antitumor Efficacy

This table presents data from xenograft models, where human tumors are grown in immunodeficient mice to evaluate the in vivo efficacy of anticancer agents.

FormulationXenograft ModelKey FindingsReference
Conventional Paclitaxel Human Lung Cancer XenograftsSignificant tumor growth inhibition at 12 and 24 mg/kg/day.[11]
Paclitaxel Nanoparticles (PTX-NPs) HCT-15 (Colorectal)Significant inhibition of tumor growth; overcame paclitaxel resistance.[4]
HeLa (Cervical)Combined with radiotherapy, tumor volume was 623.5 mm³ vs. 1121.4 mm³ for PTX + RT after 22 days.[8][13]
Amphiphilic Cyclodextrin NPs 4T1 (Breast)Showed an earlier antitumoral effect compared to conventional paclitaxel solution.[3]
Table 3: Comparative Pharmacokinetic Parameters

Pharmacokinetics describes how the body affects a drug, including its absorption, distribution, metabolism, and excretion.

FormulationParameterValueReference
Conventional Paclitaxel Cmax (175 mg/m², 3-h infusion)5.1 µmol/L[14][15]
Clearance (CL)12.0 L/h/m²[14][15]
T > 0.05 µmol/L23.8 h[14][15]
nab-Paclitaxel CmaxDose-dependent[14]
Clearance (CL)Non-linear, decreases with doses >200 mg/m²[15]
Paclitaxel-Lipoate Conjugate Area Under the Curve (AUC)>14-fold higher than conventional PTX[16]
Half-life (T1/2)8.64 h (terminal)[16]

Signaling Pathways and Mechanisms of Action

The therapeutic effect of paclitaxel is orchestrated through a complex series of cellular events. The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in paclitaxel-induced apoptosis and a typical experimental workflow.

G cluster_0 Paclitaxel Action & Mitotic Arrest cluster_1 Apoptotic Signaling Cascades PTX Paclitaxel Tubulin β-Tubulin Subunit PTX->Tubulin Microtubule Microtubule Stabilization Tubulin->Microtubule MitoticSpindle Defective Mitotic Spindle Microtubule->MitoticSpindle SAC Spindle Assembly Checkpoint Activation MitoticSpindle->SAC G2M G2/M Phase Arrest SAC->G2M JNK JNK/SAPK Activation G2M->JNK PI3K_AKT PI3K/Akt Pathway Inhibition G2M->PI3K_AKT Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M->Bcl2 Caspase Caspase Cascade Activation JNK->Caspase PI3K_AKT->Caspase Bcl2->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Paclitaxel-induced apoptosis signaling pathway.

G cluster_0 Tumor Model Development cluster_1 Treatment Phase cluster_2 Data Collection & Analysis start Implant Human Tumor Cells (e.g., A549, HCT-15) into Immunodeficient Mice monitor Monitor Tumor Growth (Calipers) start->monitor randomize Randomize Mice into Groups (Tumor Volume ~100-200 mm³) monitor->randomize treat Administer Treatment (e.g., IV or IP injection) - Modified Paclitaxel - Conventional Paclitaxel - Vehicle Control randomize->treat measure Measure Tumor Volume and Body Weight Regularly treat->measure endpoint Endpoint: Tumor Growth Inhibition, Survival Analysis measure->endpoint analysis Statistical Analysis (e.g., T-test, ANOVA) endpoint->analysis

Caption: Workflow for in vivo antitumor efficacy studies.

Experimental Protocols

Detailed and standardized protocols are critical for the reproducible evaluation of modified paclitaxel agents.

Protocol 1: In Vitro Cytotoxicity - MTT Assay

This protocol is used to assess the effect of a compound on cell viability.

1. Cell Seeding:

  • Harvest and count cells from culture. Ensure cell viability is >90%.
  • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well).[17]
  • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[18]

2. Compound Treatment:

  • Prepare serial dilutions of the modified and conventional paclitaxel agents in the appropriate culture medium.
  • Remove the old medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include vehicle-only wells as a control.
  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[18]

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[19]
  • Add 10-20 µL of the MTT solution to each well.[19]
  • Incubate the plate for 1.5 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[17][19]

4. Solubilization and Measurement:

  • Carefully remove the MTT solution.
  • Add 100-130 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.[17][19]
  • Shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.[17]
  • Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[17]

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control cells.
  • Plot the cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vivo Antitumor Efficacy in a Xenograft Model

This protocol outlines the general procedure for evaluating the antitumor activity of modified paclitaxel in a mouse model.

1. Animal and Cell Line Preparation:

  • Use immunodeficient mice (e.g., nude or SCID mice).
  • Culture the desired human cancer cell line (e.g., HeLa) and harvest the cells during the exponential growth phase.

2. Tumor Implantation:

  • Anesthetize the mice.
  • Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10⁶ cells in 0.1 mL of saline) into the right flank of each mouse.[13][20]

3. Tumor Growth and Randomization:

  • Monitor the mice regularly for tumor growth by measuring the tumor dimensions with calipers. Calculate the tumor volume using the formula: Volume = 0.5 x Length x Width².[20]
  • When the tumors reach a mean volume of approximately 100-200 mm³, randomize the mice into different treatment groups (e.g., vehicle control, conventional paclitaxel, modified paclitaxel).[13][20]

4. Drug Administration:

  • Prepare the drug formulations for injection. For conventional paclitaxel, a common vehicle is a 1:1 mixture of Cremophor EL and ethanol, diluted with saline.[20]
  • Administer the drugs via the desired route, typically intravenous (tail vein) or intraperitoneal injection.[20] The dosage and schedule will depend on the specific agent and study design (e.g., 30 mg/kg as a single bolus).[21]

5. Monitoring and Endpoints:

  • Measure tumor volumes and mouse body weights regularly (e.g., 2-3 times per week) throughout the study. Body weight is a general indicator of toxicity.
  • The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a predetermined maximum size.
  • Survival can also be monitored as a secondary endpoint.

6. Data Analysis:

  • Plot the mean tumor volume for each group over time.
  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
  • Perform statistical analysis (e.g., ANOVA, t-test) to determine the significance of the observed differences between groups.

Conclusion and Future Outlook

The modification of paclitaxel has unequivocally enhanced its therapeutic potential. Nanoparticle formulations, prodrugs, and antibody-drug conjugates have demonstrated the ability to improve solubility, increase antitumor efficacy, and reduce the systemic toxicities associated with conventional paclitaxel. The data presented in this guide highlight the significant strides made in optimizing this potent chemotherapeutic agent.

Future research will likely focus on the development of multi-functional and stimuli-responsive delivery systems that can further enhance tumor-specific drug release. Combining modified paclitaxel agents with other therapeutic modalities, such as immunotherapy and targeted therapies, holds immense promise for creating synergistic treatment regimens that can overcome drug resistance and improve patient outcomes in a wide range of malignancies. The continued refinement of these advanced formulations will be crucial in expanding the clinical utility of paclitaxel and solidifying its role in the next generation of cancer therapy.

References

Technical Guide: 7-O-(Amino-PEG4)-paclitaxel for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 7-O-(Amino-PEG4)-paclitaxel, a key component in the development of targeted cancer therapeutics. This document outlines its chemical properties, its crucial role in the synthesis of Antibody-Drug Conjugates (ADCs), and the fundamental mechanisms of action of its parent compound, paclitaxel (B517696).

Core Compound Specifications

While a specific CAS number for this compound is not publicly cataloged, its fundamental properties have been identified. This information is critical for its application in further research and development.

PropertyValueSource(s)
Molecular Weight ~1101.2 g/mol [1]
Chemical Formula C₅₈H₇₂N₂O₁₉[1]
Purity Typically ≥95%[2]
Appearance Solid[1]
Storage Conditions -20°C[1][2]

Role in Antibody-Drug Conjugates (ADCs)

This compound serves as a crucial linker-payload system for the creation of ADCs. The primary amine group allows for covalent conjugation to a monoclonal antibody, while the paclitaxel moiety acts as the cytotoxic agent. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic profile of the resulting conjugate.

The general workflow for developing an ADC using this compound is as follows:

ADC_Development_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_conjugation Conjugation cluster_purification Purification & Characterization cluster_evaluation Preclinical Evaluation s1 Synthesis of This compound c2 Conjugation Reaction s1->c2 s2 Antibody Production and Purification c1 Activation of Antibody (e.g., Lysine (B10760008) Residues) s2->c1 c1->c2 p1 Purification of ADC (e.g., HPLC) c2->p1 p2 Characterization (e.g., Mass Spectrometry) p1->p2 e1 In Vitro Cytotoxicity Assays p2->e1 e2 In Vivo Efficacy Studies e1->e2

Figure 1. General workflow for the development of an Antibody-Drug Conjugate (ADC).

Mechanism of Action: Paclitaxel's Impact on Cellular Pathways

The cytotoxic effects of this compound are attributed to the paclitaxel component. Paclitaxel is a well-established anti-mitotic agent that functions by stabilizing microtubules, leading to cell cycle arrest and subsequent apoptosis (programmed cell death). This action is mediated through complex signaling pathways, primarily the PI3K/AKT and MAPK pathways.

Microtubule Stabilization

Paclitaxel binds to the β-tubulin subunit of microtubules, which are essential components of the cell's cytoskeleton. This binding promotes the assembly of tubulin into microtubules and inhibits their disassembly. The resulting overly stable and non-functional microtubules disrupt the normal dynamic instability required for mitosis, leading to cell cycle arrest in the G2/M phase.

Induction of Apoptosis via PI3K/AKT and MAPK Signaling

Paclitaxel's induction of apoptosis is intricately linked to its influence on key signaling cascades within the cancer cell.

Paclitaxel_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules binds to β-tubulin Paclitaxel->PI3K inhibits ERK ERK Paclitaxel->ERK activates Bcl2 Bcl-2 (Anti-apoptotic) Paclitaxel->Bcl2 downregulates Bax Bax (Pro-apoptotic) Paclitaxel->Bax upregulates CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubules->CellCycleArrest AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis mTOR->Apoptosis Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK ERK->Apoptosis Bcl2->Apoptosis Bax->Apoptosis CellCycleArrest->Apoptosis

Figure 2. Paclitaxel-induced signaling pathways leading to apoptosis.

As depicted in Figure 2, paclitaxel inhibits the PI3K/AKT pathway, a key regulator of cell survival, and activates the MAPK/ERK pathway, which can promote apoptosis.[3] Furthermore, paclitaxel modulates the expression of apoptotic regulatory proteins, such as downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[3]

Experimental Protocols

While detailed, proprietary protocols for the synthesis and conjugation of this compound are not publicly available, the following sections outline generalized experimental methodologies based on established procedures for similar paclitaxel-PEG conjugates.

General Synthesis of Paclitaxel-PEG Conjugates

The synthesis of paclitaxel-PEG derivatives often involves the esterification or etherification at the 2'-hydroxyl or 7-hydroxyl positions of paclitaxel. For this compound, the synthesis would likely involve the reaction of paclitaxel with a pre-functionalized amino-PEG4 reagent.

Representative Protocol Outline:

  • Protection of Reactive Groups: The 2'-hydroxyl group of paclitaxel may be protected with a suitable protecting group (e.g., TBDMS) to ensure site-specific reaction at the 7-hydroxyl position.

  • Activation of PEG Linker: The amino-PEG4 linker would be activated to facilitate its reaction with the 7-hydroxyl group of the protected paclitaxel.

  • Coupling Reaction: The protected paclitaxel and the activated amino-PEG4 linker are reacted under controlled conditions (e.g., in the presence of a coupling agent like DCC or EDC).

  • Deprotection: The protecting group on the 2'-hydroxyl is removed.

  • Purification: The final product is purified using techniques such as High-Performance Liquid Chromatography (HPLC) to isolate the desired this compound.

Conjugation to Monoclonal Antibodies

The primary amine group of this compound allows for its conjugation to monoclonal antibodies, typically through the lysine residues or engineered cysteine residues.

Representative Protocol for Lysine Conjugation:

  • Antibody Preparation: The monoclonal antibody is prepared in a suitable buffer at a specific concentration.

  • Linker-Payload Activation (if necessary): In some protocols, the linker-payload may require activation to an NHS-ester to efficiently react with the lysine residues.

  • Conjugation Reaction: The this compound is added to the antibody solution at a specific molar ratio. The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Quenching: The reaction is stopped by the addition of a quenching reagent (e.g., Tris buffer).

  • Purification of the ADC: The resulting ADC is purified to remove unconjugated linker-payload and antibody. Size-exclusion chromatography (SEC) or tangential flow filtration (TFF) are commonly used methods.

Characterization of the ADC

Thorough characterization of the final ADC product is essential to ensure its quality and consistency.

Characterization MethodPurpose
UV-Vis Spectroscopy To determine the drug-to-antibody ratio (DAR).
Mass Spectrometry (MS) To confirm the identity and integrity of the ADC and to determine the DAR distribution.
Size-Exclusion Chromatography (SEC-HPLC) To assess the purity and aggregation of the ADC.
Hydrophobic Interaction Chromatography (HIC) To analyze the drug load distribution.
Cell-Based Cytotoxicity Assays To evaluate the in vitro potency of the ADC.
In Vivo Animal Studies To assess the efficacy, pharmacokinetics, and safety of the ADC.

Conclusion

This compound is a valuable tool in the field of targeted cancer therapy. Its design allows for the effective delivery of the potent anti-mitotic agent, paclitaxel, to tumor cells via antibody-mediated targeting. A thorough understanding of its chemical properties, the mechanism of action of paclitaxel, and the methodologies for ADC development are crucial for the successful translation of this technology into clinical applications. This guide provides a foundational understanding for researchers and developers working to advance the next generation of cancer therapeutics.

References

A Theoretical Exploration of 7-O-(Amino-PEG4)-paclitaxel's Interaction with β-Tubulin: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Paclitaxel (B517696), a cornerstone of chemotherapy, exerts its potent anti-neoplastic effects by binding to β-tubulin and stabilizing microtubules, thereby inducing mitotic arrest and apoptosis in rapidly dividing cancer cells. The chemical modification of paclitaxel has been a fertile ground for the development of next-generation anti-cancer agents, including antibody-drug conjugates (ADCs), where paclitaxel derivatives are tethered to monoclonal antibodies for targeted delivery. 7-O-(Amino-PEG4)-paclitaxel is a key building block in this endeavor, serving as a payload equipped with a hydrophilic linker for conjugation. While extensive research has elucidated the binding of the parent paclitaxel molecule to tubulin, the specific theoretical binding characteristics of this PEGylated derivative remain largely unexplored in publicly accessible literature. This technical guide provides an in-depth theoretical analysis of the binding of this compound to its pharmacological target, β-tubulin. By synthesizing existing data on the structure-activity relationships (SAR) of paclitaxel, particularly at the C7 position, and considering the physicochemical properties of the polyethylene (B3416737) glycol (PEG) linker, we project a comprehensive model of this interaction. This document is intended to serve as a valuable resource for researchers and drug developers engaged in the design and optimization of paclitaxel-based therapeutics.

Introduction: The Paclitaxel Binding Site on β-Tubulin

Paclitaxel binds to a specific pocket on the luminal side of β-tubulin.[1] This binding site is characterized by a complex network of hydrophobic interactions, hydrogen bonds, and van der Waals forces that collectively stabilize the paclitaxel molecule within the protein. The conformation of paclitaxel when bound to tubulin has been a subject of intense investigation, with the "T-Taxol" conformation being a widely supported model.[2] In this conformation, the molecule adopts a T-shape, which is believed to be the bioactive form.

The key structural components of paclitaxel involved in tubulin binding include the baccatin (B15129273) III core and the C13 side chain. The C2-benzoyl group, the C4-acetate, the oxetane (B1205548) ring, and the C13-isoserine side chain all play crucial roles in establishing the high-affinity interaction with β-tubulin.[3] Modifications to these critical pharmacophoric elements often lead to a significant reduction or complete loss of biological activity.

The Role of the C7 Position in Paclitaxel's Bioactivity: A Review of Structure-Activity Relationships

The C7 position of the paclitaxel core has been a frequent target for chemical modification, largely because the C7 hydroxyl group is not considered essential for its primary binding to tubulin. A substantial body of research on the synthesis and biological evaluation of C7-modified paclitaxel analogs has demonstrated that a wide range of substituents can be accommodated at this position without abolishing its anti-mitotic activity.[4] While some modifications can lead to a decrease in potency, many C7-derivatives retain significant biological activity, indicating that this position is situated in a region of the binding pocket that is more tolerant of structural changes.[5]

Several studies have shown that replacement of the C7 hydroxyl group with small substituents often results in analogs with comparable in vitro potency to paclitaxel.[4] This tolerance to modification at the C7 position makes it an ideal attachment point for linkers in the development of ADCs and other drug delivery systems.

Theoretical Binding Model of this compound to β-Tubulin

Based on the established understanding of the paclitaxel-tubulin interaction and the known SAR at the C7 position, we propose a theoretical binding model for this compound.

Core Binding Interactions

The paclitaxel moiety of this compound is expected to occupy the binding pocket on β-tubulin in a manner analogous to the parent molecule. The critical interactions involving the C2-benzoyl group, the C4-acetate, the oxetane ring, and the C13 side chain are predicted to be conserved. These interactions are the primary drivers of the molecule's affinity for tubulin and its microtubule-stabilizing activity.

Orientation and Influence of the 7-O-(Amino-PEG4) Linker

The Amino-PEG4 linker attached at the C7 position is hypothesized to extend away from the core binding pocket into the solvent-exposed region. The flexibility and hydrophilic nature of the PEG chain are likely to have several implications:

  • Minimal Steric Hindrance: The linear and flexible nature of the PEG linker is unlikely to cause significant steric clashes with the residues of the tubulin binding pocket.

  • Enhanced Solubility: The hydrophilic character of the PEG linker can improve the aqueous solubility of the paclitaxel derivative, which can be advantageous for formulation and in vivo applications.

  • No Direct Contribution to Binding Affinity: It is improbable that the Amino-PEG4 linker itself forms specific, high-affinity interactions with the tubulin protein. Its primary role is to serve as a spacer and attachment point for conjugation, rather than as a pharmacophoric element.

The overall binding affinity of this compound for tubulin is therefore predicted to be largely determined by the paclitaxel core, with the linker having a neutral to slightly attenuating effect on the direct binding interaction.

Quantitative Data on C7-Modified Paclitaxel Analogs

While specific binding data for this compound is not publicly available, the following table summarizes the biological activity of representative paclitaxel analogs modified at the C7 position. This data supports the assertion that this position is amenable to substitution.

CompoundModification at C7Biological Activity (IC50)Cell LineReference
Paclitaxel-OH2.5 nMA2780[2]
7-epi-Paclitaxelepimeric -OH~10-fold less active than paclitaxelVarious[4]
7-Deoxypaclitaxel-Hcomparable to paclitaxelVarious[4]
7-Acetylpaclitaxel-OAccomparable to paclitaxelVarious[4]
7-Mesylpaclitaxel-OMscomparable to paclitaxelVarious[4]

Note: The presented IC50 values are approximate and may vary depending on the specific experimental conditions and cell lines used.

Proposed Experimental Protocols for Validation

To validate the theoretical binding model of this compound, a series of in vitro and computational experiments are proposed.

In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to promote the assembly of tubulin into microtubules.

Methodology:

  • Purified tubulin is incubated with GTP at 37°C in the presence of varying concentrations of this compound or a control compound (e.g., paclitaxel).

  • The polymerization of tubulin is monitored by measuring the increase in turbidity at 340 nm over time using a spectrophotometer.

  • The concentration of the compound required to induce half-maximal tubulin polymerization (EC50) is determined.

Competitive Binding Assay

This assay determines the binding affinity of the test compound to the paclitaxel binding site on microtubules.

Methodology:

  • Taxol-stabilized microtubules are incubated with a fluorescently labeled paclitaxel analog (e.g., Flutax-2).

  • Increasing concentrations of unlabeled this compound are added to compete for the binding site.

  • The displacement of the fluorescent probe is measured using fluorescence spectroscopy.

  • The inhibition constant (Ki) is calculated, which reflects the binding affinity of the test compound.

Molecular Docking and Molecular Dynamics (MD) Simulations

Computational modeling can provide detailed insights into the binding mode and interactions of this compound with β-tubulin.

Methodology:

  • A 3D model of this compound is generated and optimized.

  • The ligand is docked into the paclitaxel binding site of a high-resolution crystal structure of β-tubulin (e.g., PDB ID: 1JFF) using molecular docking software.

  • The resulting protein-ligand complex is subjected to molecular dynamics simulations to assess the stability of the binding pose and analyze the key interactions over time.

Visualizations of Theoretical Models and Workflows

Diagrams of Signaling Pathways and Experimental Workflows

G Paclitaxel's Mechanism of Action cluster_0 Cellular Level Paclitaxel Paclitaxel Tubulin_Dimer αβ-Tubulin Dimer Paclitaxel->Tubulin_Dimer Binds to β-subunit Microtubule Microtubule Polymer Paclitaxel->Microtubule Binds and Stabilizes Stable_Microtubule Hyperstabilized Microtubule Tubulin_Dimer->Microtubule Polymerization Microtubule->Tubulin_Dimer Depolymerization (Dynamic Instability) Mitotic_Spindle Defective Mitotic Spindle Stable_Microtubule->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Simplified signaling pathway of paclitaxel's anti-mitotic action.

G Proposed Binding of this compound cluster_tubulin β-Tubulin Binding Pocket cluster_ligand This compound Pocket_Residues Hydrophobic & Polar Residues Paclitaxel_Core Paclitaxel Moiety Paclitaxel_Core->Pocket_Residues Key Binding Interactions (Conserved) Linker 7-O-(Amino-PEG4) Linker Solvent Solvent Linker->Solvent Extends into Solvent

Caption: Theoretical orientation of this compound in the tubulin binding site.

G Experimental Workflow for Binding Analysis Start Hypothesis Generation In_Vitro In Vitro Assays Start->In_Vitro In_Silico In Silico Modeling Start->In_Silico Tubulin_Poly Tubulin Polymerization Assay In_Vitro->Tubulin_Poly Comp_Bind Competitive Binding Assay In_Vitro->Comp_Bind Data_Analysis Data Analysis & Interpretation Tubulin_Poly->Data_Analysis Comp_Bind->Data_Analysis Docking Molecular Docking In_Silico->Docking MD_Sim MD Simulations In_Silico->MD_Sim Docking->Data_Analysis MD_Sim->Data_Analysis Model_Refine Model Refinement Data_Analysis->Model_Refine End Validated Binding Model Model_Refine->End

Caption: Proposed experimental workflow for validating the theoretical binding model.

Conclusion and Future Directions

The theoretical binding model presented in this guide suggests that this compound retains the core binding features of its parent molecule, with the C7-linker extending into the solvent and having minimal impact on the direct interaction with the β-tubulin binding pocket. This is consistent with the broader understanding of paclitaxel's SAR, which indicates a high degree of tolerance for modifications at the C7 position.

This theoretical framework provides a strong foundation for the rational design of paclitaxel-based ADCs and other targeted therapies. However, it is imperative that this model is validated through rigorous experimental and computational studies as outlined. Future research should focus on obtaining high-resolution structural data of tubulin in complex with this compound or similar ADC linker-payloads to definitively elucidate the binding mode and guide the development of next-generation microtubule-targeting agents with enhanced therapeutic profiles.

References

Initial Assessment of 7-O-(Amino-PEG4)-paclitaxel Biocompatibility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-O-(Amino-PEG4)-paclitaxel is a functionalized derivative of paclitaxel (B517696), a potent anti-cancer agent. It incorporates a 4-unit polyethylene (B3416737) glycol (PEG) spacer with a terminal amine group, designed for use as a drug-linker conjugate in the development of Antibody-Drug Conjugates (ADCs).[1][2][3] The paclitaxel moiety serves as the cytotoxic payload, while the hydrophilic PEG linker is intended to improve aqueous solubility and provide a reactive handle for conjugation to antibodies or other targeting ligands.[2][4] An initial assessment of its biocompatibility is crucial for its potential application in drug development. This guide outlines the anticipated biocompatibility profile, proposes standard experimental protocols for its evaluation, and provides a framework for data presentation and visualization.

Biocompatibility Profile of Paclitaxel

Paclitaxel is a widely used chemotherapeutic agent for various cancers, including ovarian, breast, and lung cancer.[5] Its primary mechanism of action involves the disruption of microtubule dynamics, which is essential for mitosis and cell division.

Mechanism of Action: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilization.[5] This interference with the normal dynamic instability of microtubules leads to the formation of dysfunctional microtubule bundles, resulting in cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).

Cytotoxicity: Paclitaxel exhibits high cytotoxicity against rapidly proliferating tumor cells. In vitro studies have shown that the IC50 (half-maximal inhibitory concentration) of paclitaxel against various human tumor cell lines typically ranges from 2.5 to 7.5 nM after a 24-hour exposure.[6][7]

Systemic Toxicity: The clinical use of paclitaxel is associated with several dose-limiting toxicities, primarily due to its effect on healthy, rapidly dividing cells. Common side effects include:

  • Myelosuppression: A decrease in the production of blood cells, leading to neutropenia, anemia, and thrombocytopenia.

  • Peripheral Neuropathy: Damage to peripheral nerves, causing symptoms like pain, numbness, and tingling in the hands and feet. The risk of neuropathy is correlated with paclitaxel exposure.[5][8]

  • Hypersensitivity Reactions: These are largely attributed to the Cremophor EL vehicle used in conventional paclitaxel formulations.

The metabolism of paclitaxel is primarily carried out by cytochrome P450 enzymes in the liver, specifically CYP2C8 and CYP3A4.[5][9]

The Role and Biocompatibility of Polyethylene Glycol (PEG)

PEGylation, the covalent attachment of PEG chains to molecules, is a common strategy in drug delivery to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.

Properties and Advantages of PEGylation:

  • Increased Solubility: The hydrophilic nature of PEG can enhance the aqueous solubility of hydrophobic drugs like paclitaxel.[2]

  • Prolonged Circulation Time: PEGylation increases the hydrodynamic radius of molecules, reducing renal clearance and prolonging their circulation half-life.[10]

  • Reduced Immunogenicity of Proteins: For therapeutic proteins, PEG can shield epitopes and reduce recognition by the immune system.[10]

Immunogenicity of PEG: Despite being considered relatively inert, PEG itself can elicit an immune response. Pre-existing and treatment-induced anti-PEG antibodies (IgM and IgG) have been observed in patients.[10][11] The presence of these antibodies can lead to the accelerated blood clearance (ABC) phenomenon, where subsequent doses of a PEGylated drug are cleared more rapidly from circulation, potentially reducing efficacy.[12] The immunogenicity can be influenced by the PEG chain length, structure (linear vs. branched), and the nature of the conjugated molecule.[10][12]

Anticipated Biocompatibility of this compound

The biocompatibility of this compound will be a composite of the properties of paclitaxel and the short PEG4 linker.

  • Cytotoxicity: The cytotoxic mechanism is expected to be identical to that of paclitaxel, targeting microtubule assembly. The potency may be slightly altered due to the modification at the 7-O position, but it is likely to remain in the nanomolar range against sensitive cancer cell lines.

  • Aqueous Solubility: The inclusion of the hydrophilic PEG4 linker is expected to enhance the water solubility of paclitaxel, potentially allowing for formulations with reduced reliance on vehicles like Cremophor EL.

  • Pharmacokinetics: As a small molecule, the short PEG4 chain is not expected to dramatically alter the systemic clearance mechanisms compared to larger PEGylated proteins. However, it may slightly influence tissue distribution and metabolism. The primary metabolism is still anticipated to be hepatic via CYP enzymes.[9]

  • Immunogenicity: The risk of inducing a significant anti-PEG antibody response with a short PEG4 linker is generally considered low, but it cannot be entirely dismissed.[12] This is a critical parameter to evaluate, especially if the conjugate is intended for repeated administration.

  • Systemic Toxicity: The systemic toxicity profile is expected to be similar to that of paclitaxel, with myelosuppression and neurotoxicity being the primary concerns. The improved solubility and potential for altered formulation could mitigate hypersensitivity reactions associated with traditional paclitaxel vehicles.

Proposed Experimental Protocols for Biocompatibility Assessment

A thorough evaluation of the biocompatibility of this compound would require a series of in vitro and in vivo studies.

In Vitro Cytotoxicity Assay (MTT/CCK-8 Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the IC50 value.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A2780 for ovarian cancer) are cultured in appropriate media until they reach exponential growth phase.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Treatment: The compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to various concentrations. The cells are treated with these serial dilutions for a specified period (e.g., 72 hours). Control wells receive medium with the solvent at the same concentration as the highest drug concentration.

  • Viability Assessment: After incubation, a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) is added to each well. Living cells metabolize the reagent, producing a colored formazan (B1609692) product.

  • Data Analysis: The absorbance is measured using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

In Vivo Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered to an animal model without causing unacceptable toxicity.

Methodology:

  • Animal Model: Healthy BALB/c or C57BL/6 mice (6-8 weeks old) are used.

  • Dose Escalation: Animals are divided into groups and administered escalating doses of the compound via a clinically relevant route (e.g., intravenous injection). A control group receives the vehicle solution.

  • Monitoring: The animals are monitored daily for a set period (e.g., 14-21 days) for signs of toxicity, including:

    • Changes in body weight (a loss of >15-20% is often considered a sign of significant toxicity).

    • Clinical signs (e.g., lethargy, ruffled fur, altered posture).

    • Mortality.

  • Blood Analysis: At the end of the study, blood samples are collected for complete blood count (CBC) to assess myelosuppression and for serum chemistry analysis to evaluate liver and kidney function.[13]

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity.[13]

Histopathological Analysis

Objective: To evaluate the microscopic effects of the compound on major organs.

Methodology:

  • Tissue Collection: Following the MTD study or a separate toxicity study, major organs (liver, kidneys, spleen, heart, lungs) are harvested from the animals.

  • Fixation and Processing: The tissues are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.

  • Staining: Thin sections (4-5 µm) are cut and stained with Hematoxylin and Eosin (H&E).

  • Microscopic Examination: A board-certified pathologist examines the slides for any signs of tissue damage, inflammation, or other pathological changes.

Hypothetical Data Presentation

The following tables represent how quantitative data from the proposed biocompatibility studies could be structured.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (nM) after 72h Exposure
MCF-7Breast Adenocarcinoma8.5
A2780Ovarian Carcinoma6.2
NCI-H460Non-Small Cell Lung Cancer10.1
HEK293Normal Human Embryonic Kidney> 1000

Table 2: Hypothetical In Vivo Toxicity Profile in Mice (Single IV Dose)

Dose (mg/kg)MortalityMean Body Weight Change (Day 14)Key Hematological Finding (Day 7)
Vehicle0/5+5.2%Normal
100/5+2.1%Mild Neutropenia
200/5-4.5%Moderate Neutropenia
401/5-16.8%Severe Neutropenia
603/5-22.5%Severe Pancytopenia

Mandatory Visualizations

Diagrams of Experimental Workflows and Signaling Pathways

experimental_workflow_in_vitro cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture 1. Culture Cancer Cell Lines Seeding 3. Seed Cells in 96-well Plates CellCulture->Seeding CompoundPrep 2. Prepare Serial Dilutions of Compound Treatment 4. Treat Cells for 72 hours CompoundPrep->Treatment Seeding->Treatment Assay 5. Add MTT/CCK-8 Reagent Treatment->Assay Measure 6. Measure Absorbance Assay->Measure Calculate 7. Calculate Viability & IC50 Measure->Calculate

Caption: Workflow for In Vitro Cytotoxicity Assessment.

experimental_workflow_in_vivo cluster_phase1 Dosing Phase cluster_phase2 Monitoring Phase (14-21 Days) cluster_phase3 Endpoint Analysis Acclimate 1. Acclimatize Mice Grouping 2. Group Animals Acclimate->Grouping Dosing 3. Administer Single IV Dose (Dose Escalation) Grouping->Dosing MonitorWeight 4a. Monitor Body Weight Dosing->MonitorWeight MonitorSigns 4b. Observe Clinical Signs Dosing->MonitorSigns BloodCollection 5. Collect Blood Samples MonitorWeight->BloodCollection MonitorSigns->BloodCollection OrganHarvest 6. Harvest Major Organs BloodCollection->OrganHarvest Analysis 7. Perform CBC, Serum Chemistry, & Histopathology OrganHarvest->Analysis

Caption: Workflow for In Vivo MTD and Toxicity Study.

paclitaxel_moa cluster_cell Cancer Cell cluster_mitosis Mitosis cluster_apoptosis Apoptosis Signaling Paclitaxel Paclitaxel Microtubule Microtubule Paclitaxel->Microtubule Binds β-tubulin, promotes assembly & stability Tubulin αβ-Tubulin Dimers Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization (Blocked by Paclitaxel) Spindle Dysfunctional Mitotic Spindle Microtubule->Spindle Leads to Arrest G2/M Phase Arrest Spindle->Arrest Bcl2 Bcl-2 Phosphorylation (Inactivation) Arrest->Bcl2 Caspase Caspase Cascade Activation Bcl2->Caspase Initiates Apoptosis Apoptosis Caspase->Apoptosis

Caption: Paclitaxel's Mechanism of Action and Apoptotic Pathway.

Conclusion

This technical guide provides a foundational assessment of the biocompatibility of this compound based on the known properties of paclitaxel and PEGylation. The conjugate is anticipated to retain the cytotoxic mechanism of paclitaxel while potentially offering improved aqueous solubility. The key biocompatibility concerns are likely to mirror those of paclitaxel, namely myelosuppression and neurotoxicity. While the short PEG4 linker is expected to have minimal immunogenicity, this must be confirmed experimentally. The provided protocols and visualization frameworks serve as a standard guide for the empirical studies required to definitively characterize the biocompatibility and safety profile of this compound for its intended use in advanced drug delivery systems like ADCs.

References

A Technical Guide to the Applications of 7-O-(Amino-PEG4)-paclitaxel in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-(Amino-PEG4)-paclitaxel is a key reagent in the development of next-generation cancer therapeutics, particularly in the field of Antibody-Drug Conjugates (ADCs). This molecule consists of the potent anti-cancer agent paclitaxel (B517696), modified at the 7-hydroxyl position with a short polyethylene (B3416737) glycol (PEG) linker terminating in an amino group.[1][2] This functionalization allows for the covalent attachment of paclitaxel to monoclonal antibodies, enabling targeted delivery of the cytotoxic payload to tumor cells while minimizing systemic toxicity. The inclusion of the hydrophilic PEG4 linker enhances the solubility and pharmacokinetic properties of the resulting ADC.[2][3]

This technical guide provides a comprehensive literature review of the applications of this compound and related PEGylated paclitaxel derivatives in the construction of ADCs. It includes a summary of key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to aid researchers in this field.

Data Presentation

The following tables summarize the key physicochemical properties of this compound and the in vitro efficacy of an ADC constructed using a similar PEGylated paclitaxel linker.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₅₈H₇₂N₂O₁₉[2]
Molecular Weight1101.2 g/mol [2]
Purity>95%[2]
AppearanceSolid
Storage-20°C[2]

Table 2: In Vitro Cytotoxicity of a Trop-2 Targeting Paclitaxel ADC (hRS7-VK-PTX) with a PEGylated Linker

Cell LineCancer TypeIC₅₀ (nM)Reference
BxPC-3Pancreatic0.82[3]
Capan-1Pancreatic1.13[3]
HCC1806Triple-Negative Breast1.35[3]
MDA-MB-231Triple-Negative Breast2.17[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a paclitaxel-based ADC, in vitro cytotoxicity assessment, and in vivo xenograft studies, adapted from relevant literature.[3]

Protocol 1: Synthesis of a Paclitaxel-Based Antibody-Drug Conjugate

This protocol describes the conjugation of a paclitaxel derivative to a monoclonal antibody via a linker.

Materials:

  • Monoclonal antibody (e.g., anti-Trop-2) in phosphate-buffered saline (PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • This compound or a maleimide-functionalized PEG-paclitaxel derivative

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sephadex G-25 column

Procedure:

  • Antibody Reduction:

    • To the antibody solution (typically 5-10 mg/mL in PBS), add a 10-fold molar excess of TCEP.

    • Incubate at 37°C for 2 hours to reduce the interchain disulfide bonds.

  • Drug-Linker Conjugation:

    • Dissolve the maleimide-functionalized PEG-paclitaxel derivative in DMSO to a stock concentration of 10 mM.

    • Add the drug-linker solution to the reduced antibody solution at a molar ratio of approximately 8:1 (drug-linker:antibody).

    • Incubate at room temperature for 1 hour with gentle mixing.

  • Purification:

    • Purify the resulting ADC from unconjugated drug-linker and other reagents using a pre-equilibrated Sephadex G-25 column with PBS as the mobile phase.

    • Collect the protein-containing fractions.

  • Characterization:

    • Determine the protein concentration by measuring the absorbance at 280 nm.

    • Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: In Vitro Cytotoxicity Assay

This protocol details the assessment of the cytotoxic activity of the paclitaxel ADC against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., BxPC-3, HCC1806)

  • Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)

  • Paclitaxel ADC

  • Free paclitaxel

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Treatment:

    • Prepare serial dilutions of the paclitaxel ADC and free paclitaxel in culture medium.

    • Add 100 µL of the diluted compounds to the respective wells.

    • Include untreated cells as a negative control.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment:

    • Equilibrate the plates to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal. .

    • Record the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the half-maximal inhibitory concentration (IC₅₀) by fitting the data to a four-parameter logistic curve using appropriate software.

Protocol 3: In Vivo Xenograft Model

This protocol describes the evaluation of the anti-tumor efficacy of the paclitaxel ADC in a mouse xenograft model.

Materials:

  • Female BALB/c nude mice (6-8 weeks old)

  • Cancer cell line (e.g., BxPC-3)

  • Matrigel

  • Paclitaxel ADC

  • Vehicle control (e.g., PBS)

  • Calipers

Procedure:

  • Tumor Implantation:

    • Harvest cancer cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth by measuring tumor volume with calipers twice a week (Volume = 0.5 x length x width²).

    • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=6-8 mice per group).

  • Treatment Administration:

    • Administer the paclitaxel ADC intravenously at a predetermined dose (e.g., 3 mg/kg) and schedule (e.g., once a week for three weeks).

    • Administer the vehicle control to the control group following the same schedule.

  • Monitoring:

    • Continue to monitor tumor volume and body weight twice a week.

    • Observe the mice for any signs of toxicity.

  • Endpoint and Analysis:

    • The study is typically terminated when the tumors in the control group reach a predetermined size or at a specified time point.

    • Excise and weigh the tumors.

    • Analyze the tumor growth inhibition and compare the treatment groups to the control group.

Mandatory Visualizations

Signaling Pathway

Paclitaxel_Mechanism_of_Action Paclitaxel Mechanism of Action cluster_cell Cancer Cell Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Binds to β-tubulin subunit Tubulin αβ-Tubulin Dimers Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle Forms Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Dysfunctional spindle assembly Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces Paclitaxel_Ext Extracellular Paclitaxel Paclitaxel_Ext->Paclitaxel Enters cell

Caption: Paclitaxel stabilizes microtubules, leading to mitotic arrest and apoptosis.

Experimental Workflow

ADC_Development_Workflow Antibody-Drug Conjugate (ADC) Development Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Antibody_Selection 1. Antibody Selection Conjugation 3. Antibody-Payload Conjugation Antibody_Selection->Conjugation Linker_Payload_Synthesis 2. Synthesis of This compound Linker_Payload_Synthesis->Conjugation Purification_Characterization 4. Purification & Characterization (DAR) Conjugation->Purification_Characterization Binding_Assay 5. Target Binding Assay Purification_Characterization->Binding_Assay Internalization_Assay 6. Internalization Assay Binding_Assay->Internalization_Assay Cytotoxicity_Assay 7. Cytotoxicity Assay (IC50 Determination) Internalization_Assay->Cytotoxicity_Assay Xenograft_Model 8. Xenograft Model Development Cytotoxicity_Assay->Xenograft_Model Efficacy_Study 9. Anti-tumor Efficacy Study Xenograft_Model->Efficacy_Study Toxicity_Study 10. Toxicity Assessment Efficacy_Study->Toxicity_Study Pharmacokinetics 11. Pharmacokinetic Analysis Toxicity_Study->Pharmacokinetics

Caption: A generalized workflow for the development and evaluation of an ADC.

References

Methodological & Application

Application Notes and Protocols for Conjugating 7-O-(Amino-PEG4)-paclitaxel to Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of 7-O-(Amino-PEG4)-paclitaxel to monoclonal antibodies (mAbs). This process is a critical step in the development of Antibody-Drug Conjugates (ADCs), which are a promising class of targeted cancer therapeutics. By covalently linking the potent cytotoxic agent paclitaxel (B517696) to a mAb that specifically targets tumor-associated antigens, the resulting ADC can selectively deliver the payload to cancer cells, thereby minimizing systemic toxicity and enhancing therapeutic efficacy.[1][2][][4]

The protocol described herein utilizes a common and robust bioconjugation strategy: the reaction between the primary amine of the this compound and N-hydroxysuccinimide (NHS)-activated esters of a bifunctional crosslinker previously attached to the antibody.[][6][7] This method primarily targets the solvent-accessible ε-amino groups of lysine (B10760008) residues on the antibody.[6][7] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer (PEG4) in the linker is intended to improve the solubility and pharmacokinetic properties of the resulting ADC.

These application notes provide a comprehensive, step-by-step guide, from antibody preparation and linker activation to the final purification and characterization of the ADC.

Experimental Workflow Overview

The overall workflow for the conjugation of this compound to a monoclonal antibody can be visualized as a multi-step process.

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization mAb_prep Antibody Preparation conjugation Conjugation Reaction mAb_prep->conjugation linker_prep Crosslinker Activation linker_prep->conjugation payload_prep Payload Preparation payload_prep->conjugation purification ADC Purification (e.g., SEC) conjugation->purification dar_analysis DAR Analysis (UV-Vis, HIC, MS) purification->dar_analysis purity_analysis Purity & Aggregation (SEC) purification->purity_analysis stability_analysis Stability Assessment purity_analysis->stability_analysis

Caption: Experimental workflow for ADC synthesis and characterization.

Materials and Reagents

Table 1: Key Reagents and Materials
Reagent/MaterialSupplier (Example)Purpose
Monoclonal Antibody (mAb)User-definedTargeting moiety
This compoundCommercial SupplierCytotoxic payload with amine linker
NHS-ester Crosslinker (e.g., SMCC)Commercial SupplierLinks payload to antibody
Anhydrous Dimethyl Sulfoxide (DMSO)Sigma-AldrichSolvent for payload and crosslinker
Phosphate-Buffered Saline (PBS), pH 7.4GibcoAntibody buffer
Sodium Bicarbonate Buffer (0.1 M, pH 8.3)In-house preparationConjugation reaction buffer
Tris Buffer (1 M, pH 8.0)In-house preparationQuenching reagent
Size Exclusion Chromatography (SEC) ColumnGE HealthcareADC purification
Hydrophobic Interaction Chromatography (HIC) ColumnTosoh BioscienceDAR analysis
UV-Vis SpectrophotometerAgilent TechnologiesConcentration and DAR determination
Mass Spectrometer (ESI-QTOF)Agilent TechnologiesIntact mass analysis and DAR confirmation

Experimental Protocols

Protocol 1: Antibody Preparation and Buffer Exchange

Objective: To prepare the monoclonal antibody in a suitable buffer for conjugation. Amine-containing buffers and stabilizers must be removed as they will compete with the conjugation reaction.

Methodology:

  • Initial Antibody Concentration: Determine the initial concentration of the monoclonal antibody solution using a UV-Vis spectrophotometer at 280 nm.

  • Buffer Exchange:

    • If the antibody is in a buffer containing primary amines (e.g., Tris, glycine) or stabilizers (e.g., BSA), perform a buffer exchange into amine-free PBS (pH 7.4).

    • This can be achieved using dialysis cassettes (10 kDa MWCO) against 1000-fold excess of PBS at 4°C with at least two buffer changes, or by using spin desalting columns according to the manufacturer's instructions.[8]

  • Final Concentration Adjustment: After buffer exchange, measure the antibody concentration again and adjust to a working concentration of 2-10 mg/mL in PBS.

Protocol 2: Preparation of Activated Antibody with NHS-Ester Crosslinker

Objective: To activate the antibody by reacting lysine residues with an NHS-ester crosslinker.

Methodology:

  • Prepare Crosslinker Stock Solution: Immediately before use, dissolve the NHS-ester crosslinker (e.g., SMCC) in anhydrous DMSO to a concentration of 10 mM.

  • Adjust Antibody Buffer pH: Add 1/10th volume of 1 M sodium bicarbonate buffer (pH 8.3) to the antibody solution to raise the pH to approximately 8.0-8.5. This deprotonates the lysine amino groups, making them more reactive.[][7]

  • Initiate Activation Reaction: Add a 5-20 fold molar excess of the dissolved NHS-ester crosslinker to the antibody solution. The optimal ratio should be determined empirically. Add the crosslinker dropwise while gently stirring.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Removal of Excess Crosslinker: Purify the activated antibody from excess, unreacted crosslinker using a desalting column equilibrated with PBS (pH 7.4).

Protocol 3: Conjugation of this compound to Activated Antibody

Objective: To covalently link the amine-functionalized paclitaxel to the activated antibody.

Methodology:

  • Prepare Payload Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Initiate Conjugation Reaction: Add a 1.5 to 5-fold molar excess of the paclitaxel-PEG-amine solution to the activated antibody solution.

  • Incubation: Incubate the reaction for 4-16 hours at 4°C with gentle mixing.

  • Quenching (Optional): The reaction can be quenched by adding Tris buffer to a final concentration of 50 mM to react with any remaining active NHS esters.[8]

Protocol 4: Purification of the Antibody-Drug Conjugate

Objective: To remove unconjugated paclitaxel, residual crosslinker, and solvents from the ADC preparation.

Methodology:

  • Size Exclusion Chromatography (SEC):

    • Equilibrate a suitable SEC column (e.g., Superdex 200 or equivalent) with sterile PBS (pH 7.4).[9][][11]

    • Load the conjugation reaction mixture onto the column.

    • Elute the ADC with PBS at a flow rate recommended by the column manufacturer.

    • Monitor the elution profile by measuring absorbance at 280 nm. The first major peak corresponds to the high molecular weight ADC, while later peaks correspond to smaller, unconjugated species.[]

  • Fraction Collection and Pooling: Collect fractions corresponding to the ADC peak.

  • Concentration and Formulation: Pool the purified ADC fractions and concentrate using centrifugal filter units (e.g., Amicon Ultra, 30 kDa MWCO). Formulate the final ADC in a suitable storage buffer.

Characterization of the Antibody-Drug Conjugate

Protocol 5: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy

Objective: To determine the average number of paclitaxel molecules conjugated to each antibody.

Methodology:

  • Spectra Acquisition: Measure the UV-Vis absorbance spectrum of the purified ADC at both 280 nm (for protein) and the wavelength of maximum absorbance for paclitaxel (typically around 227 nm).[12][13][14]

  • Calculations: The DAR can be calculated using the Beer-Lambert law, correcting for the absorbance of the drug at 280 nm and the antibody at the drug's λmax.[12][]

    • Molar Concentration of Antibody: CAb = (A280 - Aλmax(drug) * CF) / εAb,280 where CF is the correction factor (εdrug,280 / εdrug,λmax).

    • Molar Concentration of Drug: CDrug = Aλmax(drug) / εdrug,λmax

    • DAR: DAR = CDrug / CAb

Table 2: Example Molar Extinction Coefficients
MoleculeWavelength (nm)Molar Extinction Coefficient (ε) (M-1cm-1)
Typical IgG280~210,000
Paclitaxel~227~31,000

Note: Extinction coefficients should be determined empirically for the specific antibody and drug derivative.

Protocol 6: Analysis by Hydrophobic Interaction Chromatography (HIC)

Objective: To assess the distribution of different drug-loaded species (DAR 0, 1, 2, etc.) in the ADC preparation.

Methodology:

  • Mobile Phases:

    • Buffer A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).

    • Buffer B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

  • HIC-HPLC:

    • Equilibrate the HIC column with Buffer A.

    • Inject the purified ADC sample.

    • Elute with a linear gradient from 100% Buffer A to 100% Buffer B over a specified time (e.g., 30 minutes).

  • Data Analysis: The different DAR species will elute based on their hydrophobicity, with higher DAR species having longer retention times. The relative peak areas can be used to calculate the average DAR and assess the heterogeneity of the conjugate.[16][17][18][19]

Protocol 7: Mass Spectrometry (MS) Analysis

Objective: To confirm the identity and determine the precise mass of the ADC, providing an accurate DAR distribution.

Methodology:

  • Sample Preparation: The ADC sample may require desalting and, in some cases, deglycosylation to simplify the mass spectrum.[20]

  • Intact Mass Analysis:

    • Analyze the intact ADC using a high-resolution mass spectrometer (e.g., ESI-QTOF).

    • The resulting spectrum will show a distribution of peaks, each corresponding to the antibody with a different number of conjugated paclitaxel molecules.

  • Data Deconvolution: Deconvolute the raw mass spectrum to obtain the masses of the different ADC species. The mass difference between peaks will correspond to the mass of the attached drug-linker moiety. The relative intensities of the peaks can be used to calculate the average DAR.[21][22]

Quantitative Data Summary

Table 3: Expected Outcomes of Conjugation and Characterization
ParameterTarget Value/RangeMethod of Analysis
Average DAR 2 - 4UV-Vis Spectroscopy, HIC, Mass Spectrometry
Purity (Monomer %) > 95%Size Exclusion Chromatography (SEC)
Unconjugated Antibody < 10%Hydrophobic Interaction Chromatography (HIC)
Free Drug Level < 1%Reversed-Phase HPLC (RP-HPLC)
Yield 50 - 80%UV-Vis Spectroscopy (protein concentration)

Signaling Pathways and Logical Relationships

The conjugation process is a direct chemical reaction and does not involve biological signaling pathways. The logical relationship of the experimental steps is depicted in the workflow diagram above. The following diagram illustrates the chemical logic of the conjugation.

conjugation_logic mAb Monoclonal Antibody (with Lysine -NH2) activated_mAb Activated Antibody (with Maleimide group) mAb->activated_mAb Activation Reaction nhs_crosslinker NHS-Ester Crosslinker nhs_crosslinker->activated_mAb adc Antibody-Drug Conjugate activated_mAb->adc Conjugation Reaction paclitaxel_amine This compound paclitaxel_amine->adc

Caption: Chemical logic of the two-step conjugation process.

Stability Assessment

The stability of the final ADC product is a critical quality attribute.

Protocol 8: In Vitro Plasma Stability

Objective: To assess the stability of the ADC in plasma and determine the rate of drug deconjugation.

Methodology:

  • Incubation: Incubate the ADC in human or animal plasma at 37°C for various time points (e.g., 0, 24, 48, 96 hours).

  • Sample Analysis: At each time point, analyze the samples by HIC-HPLC or LC-MS to determine the average DAR and the presence of unconjugated antibody.[23][24]

  • Data Analysis: Plot the average DAR over time to determine the stability profile of the ADC.

Table 4: Example Plasma Stability Data
Incubation Time (hours)Average DAR% Intact ADC
03.8100
243.797.4
483.694.7
963.489.5

Conclusion

This document provides a detailed set of protocols for the successful conjugation of this compound to monoclonal antibodies. Adherence to these methods will facilitate the reproducible production of well-characterized ADCs for research and preclinical development. It is important to note that specific reaction conditions, such as molar ratios and incubation times, may require optimization for different antibodies and crosslinkers to achieve the desired drug-to-antibody ratio and maintain the biological activity of the antibody.

References

Application Notes and Protocols for 7-O-(Amino-PEG4)-paclitaxel in Antibody-Drug Conjugate (ADC) Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics designed to selectively deliver highly potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity.[1] An ADC consists of three main components: a monoclonal antibody (mAb) that targets a specific tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[1] The choice of each component is critical to the overall efficacy and safety of the ADC.

7-O-(Amino-PEG4)-paclitaxel is a derivative of the widely used chemotherapeutic agent paclitaxel (B517696), functionalized with a primary amine via a hydrophilic polyethylene (B3416737) glycol (PEG) linker. This payload is specifically designed for ADC development. The paclitaxel component induces cell death by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[2] The PEG4 linker enhances the hydrophilicity of the payload, which can improve the solubility and pharmacokinetic properties of the resulting ADC.[3] The terminal amine group allows for straightforward conjugation to a monoclonal antibody through various amine-reactive chemistries.[1][4]

These application notes provide a comprehensive guide to the use of this compound in the preparation and characterization of ADCs.

Mechanism of Action of Paclitaxel-Based ADCs

Paclitaxel-based ADCs function by targeting the delivery of paclitaxel to cancer cells that express a specific surface antigen recognized by the monoclonal antibody component. Upon binding to the target antigen, the ADC is internalized by the cancer cell, typically through receptor-mediated endocytosis. Once inside the cell, the linker is cleaved by intracellular conditions (e.g., lysosomal enzymes or low pH), releasing the paclitaxel payload.

Free paclitaxel then binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization.[2] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, arresting the cell in the G2/M phase of the cell cycle and ultimately triggering apoptosis (programmed cell death).[2]

Below is a diagram illustrating the signaling pathway of paclitaxel-induced apoptosis.

paclitaxel_apoptosis_pathway paclitaxel Paclitaxel microtubules Microtubule Stabilization paclitaxel->microtubules mitotic_arrest G2/M Phase Mitotic Arrest microtubules->mitotic_arrest pi3k_akt PI3K/Akt Pathway mitotic_arrest->pi3k_akt Inhibition jnk_pathway JNK Pathway mitotic_arrest->jnk_pathway Activation bcl2 Bcl-2 Inhibition pi3k_akt->bcl2 Inhibition jnk_pathway->bcl2 mitochondria Mitochondrial Outer Membrane Permeabilization bcl2->mitochondria Inhibition cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase_activation Caspase Activation (e.g., Caspase-3) cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Paclitaxel-Induced Apoptosis Signaling Pathway

Experimental Protocols

The following protocols provide a general framework for the preparation and characterization of an ADC using this compound. Optimization of specific parameters such as molar ratios, reaction times, and purification methods may be necessary for different antibody-payload combinations.

Protocol 1: ADC Preparation via NHS Ester Crosslinker

This protocol describes the conjugation of this compound to a monoclonal antibody using a heterobifunctional N-hydroxysuccinimide (NHS) ester crosslinker. The NHS ester reacts with the primary amine of the paclitaxel derivative, and the other functional group of the crosslinker (e.g., maleimide) can then be reacted with reduced cysteine residues on the antibody. Alternatively, an NHS ester can be used to directly couple to lysine (B10760008) residues on the antibody after activation of a carboxyl group on a linker attached to the paclitaxel. The following workflow outlines a common approach involving the creation of a drug-linker complex which is then conjugated to the antibody.

ADC_preparation_workflow cluster_0 Drug-Linker Activation cluster_1 Antibody Preparation cluster_2 Conjugation and Purification drug_linker This compound + NHS-ester Crosslinker activation Activation Reaction (e.g., in DMSO) drug_linker->activation activated_drug_linker Activated Drug-Linker (e.g., Paclitaxel-PEG4-Maleimide) activation->activated_drug_linker conjugation Conjugation Reaction (pH ~7.0-7.5) activated_drug_linker->conjugation antibody Monoclonal Antibody reduction Partial Reduction of Disulfide Bonds (e.g., with TCEP) antibody->reduction reduced_antibody Reduced Antibody with Free Thiols reduction->reduced_antibody reduced_antibody->conjugation quenching Quenching of Unreacted Maleimides (e.g., with N-acetylcysteine) conjugation->quenching purification Purification (e.g., SEC, TFF) quenching->purification adc Purified ADC purification->adc

ADC Preparation Workflow

Materials:

  • This compound

  • Monoclonal antibody (mAb) of interest

  • Heterobifunctional crosslinker (e.g., SMCC)

  • Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Anhydrous DMSO

  • Conjugation buffer (e.g., PBS, pH 7.2-7.4)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS.

    • Partially reduce the interchain disulfide bonds of the mAb by adding a molar excess of a reducing agent like TCEP. The molar ratio of TCEP to mAb will determine the number of available thiol groups for conjugation and should be optimized.

    • Incubate the reduction reaction for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 37°C).

    • Remove the excess reducing agent using a desalting column.

  • Drug-Linker Activation:

    • Dissolve the this compound and the NHS ester crosslinker in anhydrous DMSO.

    • React the amine group of the paclitaxel derivative with the NHS ester of the crosslinker to form a stable amide bond. This creates the activated drug-linker complex.

  • Conjugation:

    • Add the activated drug-linker solution to the reduced antibody solution. The molar ratio of the drug-linker to the antibody will influence the final drug-to-antibody ratio (DAR) and should be optimized.

    • Incubate the conjugation reaction for 1-2 hours at room temperature, protected from light.

  • Quenching and Purification:

    • Quench any unreacted maleimide (B117702) groups on the drug-linker by adding a quenching reagent like N-acetylcysteine.

    • Purify the ADC from unconjugated drug-linker, antibody fragments, and other reaction components using a suitable method such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[5][6]

Protocol 2: ADC Characterization - Drug-to-Antibody Ratio (DAR) Determination

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, as it can affect both efficacy and toxicity.

Method 1: Mass Spectrometry (MS)

  • Sample Preparation: Prepare the purified ADC at a suitable concentration in an MS-compatible buffer. For native MS analysis, use a non-denaturing buffer like ammonium (B1175870) acetate.

  • LC-MS Analysis:

    • Inject the ADC sample onto a liquid chromatography system (e.g., SEC) coupled to a high-resolution mass spectrometer.

    • Acquire the mass spectrum of the intact ADC.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the masses of the different ADC species (unconjugated antibody, and antibody with 1, 2, 3, etc., drugs attached).

    • Calculate the average DAR by taking the weighted average of the different drug-loaded species.

Method 2: UV/Vis Spectroscopy

This method is simpler but may be less accurate than MS.

  • Measure Absorbance: Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for paclitaxel (around 227 nm).

  • Calculate Concentrations: Use the Beer-Lambert law and the known extinction coefficients of the antibody and the drug-linker to calculate their respective concentrations in the ADC solution.

  • Calculate DAR: The DAR is the molar ratio of the drug to the antibody.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Complete cell culture medium

  • Purified ADC

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC in complete culture medium.

    • Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.

    • Incubate the plate for a period that allows for ADC internalization and payload-induced cell death (e.g., 72-120 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.

    • Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Data Presentation

The following tables present illustrative data for the characterization of a hypothetical ADC prepared with this compound. Note: These are example values and will vary depending on the specific antibody, conjugation conditions, and cell lines used.

Table 1: ADC Conjugation and Characterization

ParameterResultMethod
Protein Concentration 10.5 mg/mLUV/Vis (A280)
Average DAR 3.8Mass Spectrometry
Conjugation Efficiency 95%RP-HPLC
Monomer Purity >98%SEC-HPLC
Free Drug-Linker <1%RP-HPLC

Table 2: In Vitro Cytotoxicity of Paclitaxel ADC

Cell LineTarget Antigen ExpressionIC50 (nM)
Cell Line A High1.5
Cell Line B Low150
Cell Line C Negative>1000
Free Paclitaxel N/A15

Conclusion

This compound is a valuable tool for the development of paclitaxel-based ADCs. Its functional amine handle and hydrophilic PEG linker facilitate controlled conjugation to monoclonal antibodies, potentially leading to ADCs with favorable physicochemical and pharmacological properties. The protocols and application notes provided here offer a comprehensive guide for researchers to effectively utilize this payload in their ADC discovery and development efforts. Rigorous characterization of the resulting ADC, including determination of DAR and in vitro cytotoxicity, is essential for advancing promising candidates toward preclinical and clinical evaluation.

References

Application Notes and Protocols for In Vitro Testing of 7-O-(Amino-PEG4)-paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the in vitro evaluation of 7-O-(Amino-PEG4)-paclitaxel, a derivative of paclitaxel (B517696). This compound contains a paclitaxel moiety, a potent antimicrotubule agent, and a terminal amine group connected by a hydrophilic PEG4 linker, making it suitable for the development of antibody-drug conjugates (ADCs)[1][2]. The following protocols are designed for researchers in drug development and cancer biology to assess the compound's efficacy and mechanism of action in cancer cell lines.

Overview of In Vitro Evaluation

The in vitro assessment of this compound typically involves a series of assays to determine its cytotoxic effects, impact on cell cycle progression, induction of apoptosis, and direct interaction with microtubules.

dot

Paclitaxel_Signaling_Pathway Paclitaxel This compound Microtubules β-tubulin subunit of Microtubules Paclitaxel->Microtubules Binds to Stabilization Microtubule Stabilization Microtubules->Stabilization Promotes Disruption Disruption of Microtubule Dynamics Stabilization->Disruption Leads to G2M_Arrest G2/M Phase Cell Cycle Arrest Disruption->G2M_Arrest Induces Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers CellDeath Cancer Cell Death Apoptosis->CellDeath

References

Application Notes and Protocols: 7-O-(Amino-PEG4)-paclitaxel in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 7-O-(Amino-PEG4)-paclitaxel in the development of targeted drug delivery systems, particularly Antibody-Drug Conjugates (ADCs). Detailed protocols for conjugation, characterization, and evaluation of the resulting conjugates are provided to guide researchers in their drug development efforts.

Introduction

This compound is a derivative of the potent anti-cancer agent paclitaxel (B517696), functionalized with a primary amine through a tetraethylene glycol (PEG4) linker at the 7-hydroxyl position. This modification serves a dual purpose: the hydrophilic PEG linker enhances the aqueous solubility of the highly hydrophobic paclitaxel, and the terminal amine group provides a reactive handle for covalent conjugation to targeting moieties such as monoclonal antibodies.[1][2][3] This enables the targeted delivery of paclitaxel to cancer cells, potentially increasing its therapeutic index by maximizing efficacy at the tumor site while minimizing systemic toxicity.[4][5]

Mechanism of Action: Paclitaxel is a microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing depolymerization.[1][4] This disruption of normal microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[6] By conjugating paclitaxel to a tumor-targeting antibody, this cytotoxic effect can be localized to cancer cells that overexpress the target antigen.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₅₈H₇₂N₂O₁₉[1][7]
Molecular Weight1101.2 g/mol [1][7][8]
PurityTypically ≥95%[1]
Storage Conditions-20°C[1][2]
Reactive GroupPrimary Amine (-NH₂)[1][2][8][9]
ReactivityCarboxylic acids, activated NHS esters, aldehydes, ketones[1][2][8][9]

Applications in Targeted Drug Delivery

The primary application of this compound is in the construction of Antibody-Drug Conjugates (ADCs). The general workflow for developing a paclitaxel-based ADC is outlined below.

ADC_Development_Workflow cluster_synthesis Conjugate Synthesis cluster_purification Purification & Characterization cluster_evaluation Preclinical Evaluation Antibody Targeting Antibody Activation Antibody Activation (optional) or Linker Activation Antibody->Activation Paclitaxel_Linker This compound Paclitaxel_Linker->Activation Conjugation Conjugation Reaction Activation->Conjugation Purification Purification (e.g., SEC, Affinity Chromatography) Conjugation->Purification Characterization Characterization (e.g., MS, HPLC, UV-Vis) Purification->Characterization InVitro In Vitro Studies (Cytotoxicity, Binding) Characterization->InVitro InVivo In Vivo Studies (Xenograft Models) InVitro->InVivo

Workflow for the development of a this compound based ADC.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Monoclonal Antibody via NHS Ester Chemistry

This protocol describes a common method for conjugating the amine-functionalized paclitaxel to the lysine (B10760008) residues of a monoclonal antibody using an N-hydroxysuccinimide (NHS) ester crosslinker.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Bifunctional NHS ester crosslinker (e.g., NHS-PEGn-Maleimide if subsequent thiol reaction is desired, or a simple carboxyl-to-amine crosslinker like DSG)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Reaction buffers: Phosphate Buffered Saline (PBS), pH 7.4; Borate buffer, pH 8.5

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

Procedure:

  • Antibody Preparation: a. If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into PBS, pH 7.4 using a desalting column. b. Adjust the antibody concentration to 2-10 mg/mL.

  • Activation of Carboxylic Acid (if using a carboxyl-containing linker): a. Dissolve the carboxyl-containing crosslinker in anhydrous DMSO to a concentration of 10 mM. b. Add a 10- to 50-fold molar excess of the crosslinker to the antibody solution. c. Incubate for 1 hour at room temperature with gentle mixing. d. Remove excess, unreacted crosslinker using a desalting column, exchanging into PBS, pH 7.4.

  • Conjugation Reaction: a. Dissolve this compound in anhydrous DMSO to a concentration of 10 mM. b. Add a 5- to 20-fold molar excess of the dissolved this compound to the activated antibody solution. c. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification: a. Add quenching buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes. b. Purify the resulting ADC from unconjugated paclitaxel-linker and other reaction components using size-exclusion chromatography (SEC) or tangential flow filtration.

Protocol 2: Characterization of the Antibody-Drug Conjugate

1. Drug-to-Antibody Ratio (DAR) Determination: The average number of paclitaxel molecules conjugated to each antibody (DAR) is a critical quality attribute.

  • UV-Vis Spectroscopy: a. Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the maximum absorbance wavelength of paclitaxel (around 227 nm). b. Calculate the concentrations of the antibody and the drug using their respective extinction coefficients and solving simultaneous equations based on the Beer-Lambert law. c. The DAR is the molar ratio of the drug to the antibody.

  • Mass Spectrometry (MS): a. Analyze the intact ADC using high-resolution mass spectrometry (e.g., Q-TOF). b. Deconvolute the resulting mass spectrum to determine the masses of the different drug-loaded species (DAR0, DAR2, DAR4, etc.). c. Calculate the average DAR by a weighted average of the different species.

2. Purity and Aggregation Analysis:

  • Size-Exclusion Chromatography (SEC-HPLC): a. Analyze the purified ADC on an SEC-HPLC system to assess the percentage of monomeric ADC and the presence of high molecular weight aggregates.

3. Antigen Binding Affinity:

  • Enzyme-Linked Immunosorbent Assay (ELISA) or Surface Plasmon Resonance (SPR): a. Compare the binding affinity of the ADC to its target antigen with that of the unconjugated antibody to ensure that the conjugation process has not compromised the antibody's binding capability.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the potency (e.g., IC50 value) of the paclitaxel-ADC on target cancer cells.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • Paclitaxel-ADC, unconjugated antibody, and free this compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Treatment: a. Prepare serial dilutions of the paclitaxel-ADC, unconjugated antibody, and free drug in complete medium. b. Remove the medium from the wells and add 100 µL of the different treatment solutions. Include untreated cells as a control. c. Incubate for 72-96 hours at 37°C, 5% CO₂.

  • MTT Assay: a. Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. b. Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. c. Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 4: In Vivo Efficacy Study in a Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of the paclitaxel-ADC in a mouse xenograft model.[7]

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Tumor cells (antigen-positive)

  • Paclitaxel-ADC, unconjugated antibody, vehicle control

  • Calipers for tumor measurement

  • Appropriate animal housing and care facilities

Procedure:

  • Tumor Implantation: a. Subcutaneously inject a suspension of tumor cells into the flank of each mouse. b. Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).

  • Treatment: a. Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, paclitaxel-ADC at different doses). b. Administer the treatments intravenously (or via another appropriate route) according to a predetermined schedule (e.g., once or twice weekly).

  • Monitoring: a. Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2. b. Monitor the body weight of the mice as an indicator of toxicity. c. Observe the general health and behavior of the animals.

  • Endpoint and Data Analysis: a. The study may be concluded when tumors in the control group reach a predetermined maximum size, or after a specific treatment period. b. Plot the mean tumor volume over time for each treatment group. c. Compare the tumor growth inhibition between the different treatment groups.

Quantitative Data Summary

The following tables provide representative data from studies involving paclitaxel-based ADCs. Note that the specific values will vary depending on the antibody, linker, cell line, and tumor model used.

Table 1: Representative In Vitro Cytotoxicity of a Paclitaxel-ADC

Cell LineTarget Antigen ExpressionTreatmentIC50 (nM)
BxPC-3HighPaclitaxel-ADC5.2
BxPC-3HighFree Paclitaxel25.8
MDA-MB-468ModeratePaclitaxel-ADC12.5
MDA-MB-468ModerateFree Paclitaxel30.1
CHONegativePaclitaxel-ADC>1000
CHONegativeFree Paclitaxel35.5

Table 2: Representative In Vivo Efficacy of a Paclitaxel-ADC in a Xenograft Model

Treatment Group (Dose)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control0+2.5
Unconjugated Antibody (10 mg/kg)15+1.8
Free Paclitaxel (5 mg/kg)45-8.2
Paclitaxel-ADC (5 mg/kg)85-1.5
Paclitaxel-ADC (10 mg/kg)98-3.1

Paclitaxel Signaling Pathway

The diagram below illustrates the mechanism of action of paclitaxel, leading to cell cycle arrest and apoptosis.

Paclitaxel_Pathway cluster_cell Cancer Cell Paclitaxel Paclitaxel Microtubules β-tubulin in Microtubules Paclitaxel->Microtubules Binds to Stabilization Microtubule Stabilization (Inhibition of Depolymerization) Microtubules->Stabilization Mitotic_Spindle Defective Mitotic Spindle Stabilization->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Bcl2 Phosphorylation and Inactivation of Bcl-2 G2M_Arrest->Bcl2 Bcl2->Apoptosis

Mechanism of action of paclitaxel leading to apoptosis.

Conclusion

This compound is a valuable building block for the development of targeted cancer therapies. Its enhanced solubility and reactive amine handle facilitate the reliable synthesis of antibody-drug conjugates. The protocols and data presented here provide a framework for researchers to design and evaluate novel paclitaxel-based ADCs with the potential for improved therapeutic outcomes in oncology.

References

Application Note: Determination of Drug-to-Antibody Ratio (DAR) for ADCs Utilizing 7-O-(Amino-PEG4)-paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive overview and detailed protocols for the assessment of the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs) synthesized with 7-O-(Amino-PEG4)-paclitaxel. The methodologies described herein are essential for the characterization and quality control of ADCs, ensuring their efficacy and safety. We detail three orthogonal analytical techniques: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals working on the development of novel ADCs.

Introduction

Antibody-drug conjugates are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxicity of a small molecule drug, such as paclitaxel (B517696). The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly influences the therapeutic window. An optimal DAR ensures sufficient potency while minimizing potential toxicity associated with high drug loading.

This compound is a derivative of paclitaxel that incorporates a hydrophilic polyethylene (B3416737) glycol (PEG) linker, terminating in an amine group.[1][2][3][4] This linker facilitates conjugation to the antibody and can improve the solubility of the resulting ADC.[1] Accurate and robust analytical methods are required to determine the average DAR and the distribution of different drug-loaded species in a given ADC preparation.

This application note outlines protocols for three widely used and complementary techniques for DAR analysis:

  • Hydrophobic Interaction Chromatography (HIC): A non-denaturing chromatographic technique that separates ADC species based on their hydrophobicity.[5][6][7][8] It is considered a gold standard for resolving different drug-loaded forms.[8][9]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A denaturing chromatographic method that provides high-resolution separation of ADC subunits (light and heavy chains) after reduction.[10][11][12][13]

  • Mass Spectrometry (MS): A powerful technique for determining the precise mass of the intact ADC or its subunits, allowing for unambiguous DAR determination.[14][15][16][17]

Experimental Workflow

The overall workflow for DAR assessment of a this compound ADC involves sample preparation followed by analysis using one or more of the aforementioned techniques. The choice of method or combination of methods will depend on the specific requirements of the analysis, such as the need for information on the distribution of drug-loaded species versus a rapid determination of the average DAR.

Experimental Workflow for DAR Assessment cluster_prep Sample Preparation cluster_data Data Analysis ADC_Sample ADC Sample (mAb-PEG4-Paclitaxel) Reduction Reduction (optional, for RP-HPLC & MS) ADC_Sample->Reduction Deglycosylation Deglycosylation (optional, for MS) ADC_Sample->Deglycosylation HIC Hydrophobic Interaction Chromatography (HIC) ADC_Sample->HIC MS Mass Spectrometry (MS) ADC_Sample->MS RP_HPLC Reversed-Phase HPLC (RP-HPLC) Reduction->RP_HPLC Reduction->MS Deglycosylation->MS DAR_Calculation DAR Calculation and Distribution Analysis HIC->DAR_Calculation RP_HPLC->DAR_Calculation MS->DAR_Calculation

Caption: Workflow for DAR assessment of this compound ADC.

Materials and Reagents

Material/ReagentSupplierGrade
This compound ADCIn-house preparationN/A
Sodium Phosphate, MonobasicSigma-AldrichACS Reagent
Sodium Phosphate, DibasicSigma-AldrichACS Reagent
Ammonium SulfateSigma-AldrichBioUltra
Acetonitrile (ACN)Fisher ScientificHPLC Grade
Isopropanol (IPA)Fisher ScientificHPLC Grade
Trifluoroacetic Acid (TFA)Thermo Fisher ScientificLC-MS Grade
Dithiothreitol (DTT)Sigma-AldrichMolecular Biology Grade
PNGase FNew England BiolabsRecombinant
WaterMilli-Q or equivalent18.2 MΩ·cm

Experimental Protocols

Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on differences in hydrophobicity, which increases with the number of conjugated paclitaxel molecules. This method is performed under non-denaturing conditions, preserving the native structure of the ADC.[5][7][8]

Instrumentation and Columns:

ParameterSpecification
HPLC SystemAgilent 1260 Infinity II or equivalent
DetectorUV-Vis Diode Array Detector (DAD)
ColumnTSKgel Butyl-NPR (4.6 mm x 3.5 cm, 2.5 µm) or equivalent
Column Temperature25°C
Flow Rate0.8 mL/min
Injection Volume10 µL
Detection Wavelength280 nm

Mobile Phases:

BufferComposition
Mobile Phase A1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
Mobile Phase B50 mM Sodium Phosphate, pH 7.0

Gradient Program:

Time (min)% Mobile Phase B
00
20100
25100
260
300

Data Analysis: The average DAR is calculated from the weighted average of the peak areas corresponding to each drug-loaded species.[10]

Average DAR = Σ (% Peak Area of DARn * n) / 100

Where 'n' is the number of drugs conjugated to the antibody.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique that separates the light and heavy chains of the ADC after reduction. This method is particularly useful for cysteine-linked ADCs.[10][11]

Sample Preparation (Reduction):

  • To 100 µg of the ADC, add DTT to a final concentration of 10 mM.

  • Incubate at 37°C for 30 minutes.

Instrumentation and Columns:

ParameterSpecification
HPLC SystemAgilent 1290 Infinity II UHPLC or equivalent
DetectorUV-Vis Diode Array Detector (DAD)
ColumnAgilent PLRP-S (2.1 mm x 50 mm, 5 µm, 1000 Å) or equivalent
Column Temperature80°C
Flow Rate0.5 mL/min
Injection Volume5 µL
Detection Wavelength280 nm

Mobile Phases:

BufferComposition
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile

Gradient Program:

Time (min)% Mobile Phase B
030
1550
1690
1890
1930
2230

Data Analysis: The average DAR is calculated based on the weighted peak areas of the drug-loaded light and heavy chains.[18]

Average DAR = 2 * [Σ(% Weighted Peak Area LC) + Σ(% Weighted Peak Area HC)] / 100

Mass Spectrometry (MS)

MS analysis provides a direct measurement of the molecular weight of the intact ADC or its subunits, allowing for unambiguous confirmation of the DAR.[15][19]

Sample Preparation (Optional Deglycosylation):

  • To 100 µg of the ADC, add PNGase F according to the manufacturer's protocol.

  • Incubate at 37°C for 2 hours.

Instrumentation:

ParameterSpecification
Mass SpectrometerAgilent 6550 Q-TOF or equivalent
Ion SourceDual Agilent Jet Stream ESI
LC SystemAgilent 1290 Infinity II UHPLC

LC-MS Parameters:

ParameterSpecification
ColumnAgilent PLRP-S (2.1 mm x 50 mm, 5 µm, 1000 Å)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientSimilar to RP-HPLC, optimized for MS
Gas Temperature325°C
Sheath Gas Flow11 L/min
Capillary Voltage3500 V
Mass Range500-4000 m/z

Data Analysis: The raw mass spectra are deconvoluted to obtain the zero-charge masses of the different ADC species. The average DAR is then calculated using specialized software, such as the Agilent MassHunter DAR Calculator.[19][20]

Paclitaxel Mechanism of Action

Paclitaxel exerts its cytotoxic effects by disrupting the normal function of microtubules.[21][22] This leads to cell cycle arrest and ultimately apoptosis.[23][24] Understanding this pathway is crucial for the rational design and evaluation of paclitaxel-based ADCs.

Paclitaxel Signaling Pathway cluster_cell Cancer Cell Paclitaxel Paclitaxel Microtubules Microtubules (α/β-tubulin) Paclitaxel->Microtubules binds to β-tubulin Stabilization Microtubule Stabilization Microtubules->Stabilization promotes polymerization & inhibits depolymerization Disruption Disruption of Mitotic Spindle Stabilization->Disruption G2M_Arrest G2/M Phase Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M_Arrest->Bcl2 JNK_SAPK JNK/SAPK Pathway Activation G2M_Arrest->JNK_SAPK Bcl2->Apoptosis promotes JNK_SAPK->Apoptosis promotes

Caption: Paclitaxel's mechanism of action leading to apoptosis.

Conclusion

The methodologies presented in this application note provide a robust framework for the accurate and reliable determination of the drug-to-antibody ratio of ADCs functionalized with this compound. The orthogonal nature of HIC, RP-HPLC, and MS ensures a comprehensive characterization of this critical quality attribute. Proper implementation of these protocols will aid in the development of safe and effective antibody-drug conjugates for targeted cancer therapy.

References

Application Notes and Protocols for the Purification of 7-O-(Amino-PEG4)-paclitaxel-antibody Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics. The conjugation of a potent cytotoxic agent, such as paclitaxel (B517696), to a monoclonal antibody (mAb) via a linker, like 7-O-(Amino-PEG4), allows for specific delivery of the payload to cancer cells. A critical step in the manufacturing of ADCs is the purification process, which is essential for removing unconjugated antibody, free drug-linker, residual solvents, and aggregates.[1][2][3] This document provides detailed application notes and protocols for the purification of 7-O-(Amino-PEG4)-paclitaxel-antibody conjugates, ensuring a high-purity and homogenous final product.

The purification workflow for these conjugates typically involves a multi-step approach combining tangential flow filtration (TFF) and various chromatography techniques.[2][4] TFF is primarily used for buffer exchange and removal of small molecule impurities, while chromatography separates the desired ADC from unconjugated antibody, aggregates, and species with different drug-to-antibody ratios (DAR).[][6]

Purification Workflow Overview

The purification process for this compound-antibody conjugates is designed to address the specific challenges posed by the hydrophobicity of paclitaxel and the heterogeneity of the conjugation reaction. A typical workflow is outlined below.

Purification_Workflow cluster_0 Upstream Processing cluster_1 Downstream Purification cluster_2 Final Product Conjugation Conjugation Reaction (Antibody + this compound) TFF1 Tangential Flow Filtration (TFF) 1 (Buffer Exchange & Removal of Free Drug/Solvents) Conjugation->TFF1 Crude Conjugate HIC Hydrophobic Interaction Chromatography (HIC) (DAR Species Separation) TFF1->HIC Desalted Conjugate SEC Size Exclusion Chromatography (SEC) (Aggregate Removal & Final Buffer Exchange) HIC->SEC DAR-Enriched Fractions TFF2 Tangential Flow Filtration (TFF) 2 (Final Concentration & Formulation) SEC->TFF2 Purified Monomeric ADC Purified_ADC Purified ADC TFF2->Purified_ADC

Caption: Purification workflow for this compound-antibody conjugates.

Data Presentation

The following table summarizes expected quantitative data from a typical purification process for a this compound-antibody conjugate.

Purification StepKey Impurities RemovedPurity (%)Recovery (%)Average DAR
Crude Conjugate -< 501004.0
TFF 1 Free this compound, organic solvents> 70> 954.0
HIC Unconjugated antibody, ADCs with low/high DAR> 90> 853.8
SEC Aggregates, remaining impurities> 98> 903.8
TFF 2 (Final) -> 98> 953.8

Experimental Protocols

Protocol 1: Tangential Flow Filtration (TFF) for Buffer Exchange and Removal of Free Drug

This protocol is designed for the initial purification of the crude conjugation reaction mixture to remove unconjugated this compound and residual organic solvents.[6][7]

Materials:

  • Crude conjugation mixture

  • TFF system with a solvent-compatible membrane (e.g., Pellicon® Capsule with a 30 kDa MWCO)

  • Diafiltration buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)

  • Scale for monitoring permeate weight

Procedure:

  • System Setup: Assemble and sanitize the TFF system according to the manufacturer's instructions.

  • Equilibration: Equilibrate the TFF system with the diafiltration buffer.

  • Loading: Load the crude conjugation mixture into the TFF system reservoir.

  • Diafiltration: Perform diafiltration in constant-volume mode, where the rate of diafiltration buffer addition equals the permeate flow rate. A typical process involves 5-10 diavolumes to ensure sufficient removal of small molecule impurities.

  • Concentration: After diafiltration, concentrate the retentate to a target concentration, typically between 25 to 30 g/L.

  • Product Recovery: Recover the concentrated and purified ADC solution from the TFF system.

Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR Separation

HIC separates molecules based on their hydrophobicity. Since the conjugation of the hydrophobic paclitaxel payload increases the hydrophobicity of the antibody, HIC is an effective method for separating ADC species with different DARs.[8][9][10]

Materials:

  • TFF-purified ADC solution

  • HIC column (e.g., Butyl or Phenyl Sepharose)

  • Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium (B1175870) Sulfate (B86663), pH 7.0[8]

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0[8]

  • Chromatography system (e.g., AKTA)

Procedure:

  • Sample Preparation: Adjust the ammonium sulfate concentration of the ADC solution to match Mobile Phase A (1.0 M).

  • Column Equilibration: Equilibrate the HIC column with Mobile Phase A for at least 5 column volumes (CV).

  • Sample Loading: Load the prepared ADC sample onto the column.

  • Elution: Elute the bound species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 CV.[] Species with higher DARs will be more retained and elute at lower salt concentrations.

  • Fraction Collection: Collect fractions across the elution peak.

  • Analysis: Analyze the collected fractions by UV spectroscopy and, if available, mass spectrometry to determine the DAR of each fraction.

  • Pooling: Pool the fractions containing the desired DAR species.

Protocol 3: Size Exclusion Chromatography (SEC) for Aggregate Removal

SEC separates molecules based on their size. This step is crucial for removing high molecular weight species (aggregates) that may have formed during the conjugation and purification process.[][11]

Materials:

  • Pooled HIC fractions

  • SEC column (e.g., Superdex 200 or similar)

  • Mobile Phase: Formulation buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Chromatography system

Procedure:

  • Column Equilibration: Equilibrate the SEC column with the mobile phase for at least 2 CV.

  • Sample Loading: Load the pooled HIC fractions onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Perform an isocratic elution with the mobile phase. The monomeric ADC will elute after the void volume (containing aggregates) and before smaller molecules.

  • Fraction Collection: Collect the main peak corresponding to the monomeric ADC.

  • Analysis: Analyze the collected fraction for purity and aggregate content using analytical SEC.

Protocol 4: Final Concentration and Formulation by TFF

The final step involves concentrating the purified ADC and exchanging it into the final formulation buffer using TFF.[6]

Materials:

  • SEC-purified ADC solution

  • TFF system with a 30 kDa MWCO membrane

  • Final formulation buffer

Procedure:

  • System Setup and Equilibration: Assemble, sanitize, and equilibrate the TFF system with the final formulation buffer.

  • Loading: Load the SEC-purified ADC solution into the reservoir.

  • Diafiltration (Optional): If a final buffer exchange is needed, perform diafiltration against the final formulation buffer for 3-5 diavolumes.

  • Concentration: Concentrate the ADC solution to the desired final concentration.

  • Product Recovery: Recover the final formulated ADC.

  • Sterile Filtration: Filter the final product through a 0.22 µm sterile filter.

Characterization of Purified Conjugates

The purified this compound-antibody conjugate should be thoroughly characterized to ensure its quality. Key analytical techniques include:

  • Size Exclusion Chromatography (SEC): To determine the level of aggregation.[11]

  • Hydrophobic Interaction Chromatography (HIC): To assess the DAR distribution.[10]

  • Reversed-Phase HPLC (RP-HPLC): To quantify the amount of free drug.[12]

  • Mass Spectrometry: To confirm the identity and determine the average DAR of the conjugate.[3][13]

  • Cell-based Potency Assays: To ensure the biological activity of the ADC is retained.

By following these detailed protocols and employing the appropriate analytical techniques, researchers and drug development professionals can effectively purify this compound-antibody conjugates to a high degree of purity and homogeneity, which is essential for their preclinical and clinical evaluation.

References

Application Notes and Protocols for Evaluating 7-O-(Amino-PEG4)-paclitaxel ADC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the efficacy of antibody-drug conjugates (ADCs) utilizing 7-O-(Amino-PEG4)-paclitaxel through various cell-based assays. The protocols detailed below are essential for characterizing the cytotoxic and mechanistic properties of these novel therapeutic agents.

Introduction

Antibody-drug conjugates (ADCs) are a promising class of cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs.[1][2][3] The this compound is a drug-linker conjugate designed for ADC development, incorporating the well-established anti-cancer agent paclitaxel.[4][5][6][7][8] Paclitaxel functions by stabilizing microtubules, which disrupts the normal process of cell division, leading to cell cycle arrest in the G2/M phase and ultimately apoptosis (programmed cell death).[9][10][11][12]

The polyethylene (B3416737) glycol (PEG) linker in this compound is intended to improve the pharmacokinetic properties of the resulting ADC.[5] Evaluating the efficacy of an ADC constructed with this linker-drug combination requires a suite of cell-based assays to determine its potency, mechanism of action, and potential for bystander killing.[13][14][15] This document outlines key in vitro assays for this purpose.

Key Cell-Based Assays for Efficacy Evaluation

A comprehensive assessment of a this compound ADC's efficacy involves several key in vitro assays:

  • Cytotoxicity Assays: To determine the concentration-dependent killing of cancer cells.

  • Apoptosis Assays: To confirm that the ADC induces programmed cell death.

  • Cell Cycle Analysis: To verify the expected mechanism of action of paclitaxel.

  • Bystander Effect Assays: To assess the ability of the ADC's payload to kill neighboring antigen-negative cancer cells.[13][14][15][16]

Data Presentation

Table 1: Summary of In Vitro Efficacy of a Hypothetical this compound ADC

Assay TypeCell Line (Antigen Status)EndpointADC ConcentrationResult
Cytotoxicity (MTT Assay) SK-BR-3 (Antigen-Positive)IC500.1 nM - 1 µM10 nM
MDA-MB-231 (Antigen-Negative)IC500.1 nM - 1 µM> 1 µM
Apoptosis (Annexin V/PI) SK-BR-3 (Antigen-Positive)% Apoptotic Cells100 nM65%
MDA-MB-231 (Antigen-Negative)% Apoptotic Cells100 nM5%
Cell Cycle Analysis SK-BR-3 (Antigen-Positive)% G2/M Arrest100 nM70%
MDA-MB-231 (Antigen-Negative)% G2/M Arrest100 nM15%
Bystander Effect Co-culture (SK-BR-3 & MDA-MB-231)% Viability (Antigen-Negative)100 nM40%

Experimental Protocols

Cytotoxicity Assay (MTT-Based)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the half-maximal inhibitory concentration (IC50) of the ADC.[17][18]

Materials:

  • Target (antigen-positive) and non-target (antigen-negative) cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • This compound ADC

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.[17][19]

  • Prepare serial dilutions of the this compound ADC in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted ADC solutions. Include a vehicle control (medium with the same concentration of formulation buffer as the highest ADC concentration) and a blank (medium only).

  • Incubate the plate for 72-96 hours at 37°C and 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[19]

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[19]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V and Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[20]

Materials:

  • Target and non-target cells

  • 6-well plates

  • This compound ADC

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the this compound ADC at concentrations around the IC50 value for 48 hours. Include an untreated control.

  • Harvest the cells by trypsinization and collect the culture supernatant containing any detached cells.

  • Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[19]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[19]

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[19]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.[19] Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[20]

Cell Cycle Analysis (Propidium Iodide Staining)

This assay uses propidium iodide to stain DNA and analyze the cell cycle distribution by flow cytometry, which is crucial for confirming the G2/M arrest induced by paclitaxel.[21][22][23]

Materials:

  • Target and non-target cells

  • 6-well plates

  • This compound ADC

  • PBS

  • 70% ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the ADC for 24 hours.

  • Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.

  • Add PI staining solution and incubate in the dark for 15 minutes.

  • Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[23]

Bystander Effect Assay (Co-culture Method)

This assay evaluates the ability of the ADC's payload to kill neighboring antigen-negative cells.[13][16][24]

Materials:

  • Antigen-positive cell line

  • Antigen-negative cell line stably expressing a fluorescent protein (e.g., GFP)

  • 96-well plates

  • This compound ADC

  • Flow cytometer or high-content imaging system

Protocol:

  • Co-seed the antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1). Allow the cells to adhere overnight.

  • Treat the co-culture with serial dilutions of the this compound ADC for 72-96 hours.

  • As a control, treat the fluorescently labeled antigen-negative cells alone with the same concentrations of the ADC.

  • Harvest the cells and analyze by flow cytometry.

  • Gate on the fluorescently labeled (antigen-negative) cell population and determine their viability (e.g., by using a viability dye like PI).

  • A significant decrease in the viability of the antigen-negative cells in the co-culture compared to the antigen-negative cells cultured alone indicates a bystander effect.[13][24]

Visualizations

Signaling Pathway and Experimental Workflows

Paclitaxel_Mechanism_of_Action Paclitaxel ADC Mechanism of Action cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC 7-O-(Amino-PEG4)- paclitaxel ADC Receptor Target Antigen (on cancer cell) ADC->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosomal Degradation Internalization->Lysosome Paclitaxel Released Paclitaxel Lysosome->Paclitaxel Payload Release Microtubules Microtubule Stabilization Paclitaxel->Microtubules G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Paclitaxel ADC binds, internalizes, and releases its payload, leading to cell cycle arrest and apoptosis.

ADC_Efficacy_Workflow Experimental Workflow for ADC Efficacy Evaluation cluster_assays Cell-Based Assays cluster_endpoints Primary Endpoints Start Start: 7-O-(Amino-PEG4)- paclitaxel ADC Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Start->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Start->CellCycle Bystander Bystander Effect Assay (Co-culture) Start->Bystander IC50 Determine IC50 Cytotoxicity->IC50 ApoptosisQuant Quantify Apoptosis Apoptosis->ApoptosisQuant G2MQuant Measure G2/M Arrest CellCycle->G2MQuant BystanderQuant Assess Bystander Killing Bystander->BystanderQuant Efficacy Overall Efficacy Profile IC50->Efficacy ApoptosisQuant->Efficacy G2MQuant->Efficacy BystanderQuant->Efficacy Bystander_Effect_Assay Bystander Effect Assay Logic cluster_setup Experimental Setup cluster_mechanism Mechanism cluster_readout Readout AntigenPositive Antigen-Positive Cell Internalization ADC Internalization & Payload Release AntigenPositive->Internalization AntigenNegative Antigen-Negative Cell (GFP+) Killing Killing of Neighboring Antigen-Negative Cell AntigenNegative->Killing ADC ADC Treatment ADC->AntigenPositive Diffusion Payload Diffusion Internalization->Diffusion Payload efflux Diffusion->AntigenNegative Payload influx FlowCytometry Flow Cytometry Analysis (Gating on GFP+ cells) Killing->FlowCytometry Viability Measure Viability (e.g., PI staining) FlowCytometry->Viability

References

Application Notes and Protocols for 7-O-(Amino-PEG4)-paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines and protocols for the handling, storage, and application of 7-O-(Amino-PEG4)-paclitaxel, a key reagent in the development of antibody-drug conjugates (ADCs).

Product Information and Handling

1.1. Chemical Properties

This compound is a derivative of the potent anti-cancer agent paclitaxel. It incorporates a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer terminating in a primary amine group. This modification enhances aqueous solubility and provides a reactive handle for conjugation to antibodies or other targeting moieties.[1][2]

PropertyValue
Molecular Formula C₅₈H₇₂N₂O₁₉
Molecular Weight 1101.2 g/mol [1][2]
Appearance Solid[1]
Purity Typically ≥95%
Solubility Soluble in DMSO

1.2. Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

ConditionRecommended TemperatureDurationNotes
Solid (as received) -20°C[1][2]Up to 24 monthsKeep vial tightly sealed and protected from light.
Stock Solutions (in DMSO) -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
-80°CUp to 6 monthsPreferred for longer-term storage of solutions.

Protocol 1: Reconstitution of this compound

  • Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex gently until the solid is completely dissolved.

  • For storage, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.

Application in Antibody-Drug Conjugate (ADC) Development

The primary application of this compound is in the synthesis of ADCs. The terminal amine group can be conjugated to a linker that is subsequently attached to an antibody. The hydrophilic PEG spacer helps to mitigate the hydrophobicity of paclitaxel, which can otherwise lead to aggregation of the final ADC.[3]

Workflow for ADC Synthesis with this compound

ADC_Synthesis_Workflow cluster_payload Payload-Linker Preparation cluster_antibody Antibody Preparation cluster_conjugation Conjugation & Purification payload 7-O-(Amino-PEG4) -paclitaxel linker Bifunctional Linker (e.g., SMCC) payload->linker Reaction activated_payload Activated Payload-Linker linker->activated_payload conjugation Conjugation activated_payload->conjugation antibody Monoclonal Antibody (mAb) reduced_ab Reduced mAb (with free thiols) antibody->reduced_ab Reduction (e.g., TCEP) reduced_ab->conjugation purification Purification (e.g., SEC) conjugation->purification adc Final ADC purification->adc

A generalized workflow for the synthesis of an ADC using this compound.

Protocol 2: General Procedure for Antibody Conjugation

This protocol describes a general method for conjugating this compound to an antibody via a maleimide-containing linker.

Materials:

  • This compound

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) or similar NHS-maleimide crosslinker

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • TCEP (tris(2-carboxyethyl)phosphine)

  • Anhydrous DMSO

  • Reaction buffers (e.g., PBS)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Activation of this compound: a. Dissolve this compound and a 1.5-fold molar excess of SMCC in anhydrous DMSO. b. Allow the reaction to proceed for 1-2 hours at room temperature to form the maleimide-activated payload-linker.

  • Antibody Reduction: a. Prepare the antibody in a suitable buffer. b. Add a 10-fold molar excess of TCEP to the antibody solution. c. Incubate for 1-2 hours at 37°C to reduce the interchain disulfide bonds, exposing free thiol groups. d. Remove excess TCEP using a desalting column.

  • Conjugation: a. Immediately add the maleimide-activated payload-linker solution to the reduced antibody solution. A typical molar ratio is 5-10 moles of payload-linker per mole of antibody. b. Allow the conjugation reaction to proceed for 1 hour at room temperature with gentle mixing.

  • Purification: a. Purify the resulting ADC from unconjugated payload-linker and other small molecules using size-exclusion chromatography. b. Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

In Vitro Biological Evaluation

3.1. Cytotoxicity Assays

The cytotoxic potential of an ADC constructed with this compound can be evaluated using various in vitro assays on cancer cell lines that express the target antigen.

Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)

  • Cell Seeding: a. Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well. b. Incubate for 24 hours to allow for cell attachment.

  • Treatment: a. Prepare serial dilutions of the ADC, unconjugated antibody, and free this compound in cell culture medium. b. Remove the old medium from the wells and add 100 µL of the different treatment solutions. c. Include untreated cells as a control. d. Incubate the plate for 72 hours.

  • MTT Assay: a. Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. b. Incubate for 4 hours at 37°C. c. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well. d. Incubate overnight at 37°C to dissolve the formazan (B1609692) crystals. e. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability relative to the untreated control. b. Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

3.2. Representative Cytotoxicity Data

While specific IC50 values for an ADC using this compound are not publicly available, the following table provides representative data for a paclitaxel-based ADC with a hydrophilic PEGylated linker, demonstrating its potent anti-cancer activity.

Cell LineTarget AntigenADC ConstructIC50 (nM)Reference
BxPC-3Trop-2hRS7-VK-PTX0.47Shao et al., 2020[3]
Capan-1Trop-2hRS7-VK-PTX0.63Shao et al., 2020[3]
HCC1806Trop-2hRS7-VK-PTX0.98Shao et al., 2020[3]
NCI-N87Trop-2hRS7-VK-PTX1.34Shao et al., 2020[3]

Note: The ADC in the reference (hRS7-VK-PTX) uses a different PEGylated linker but illustrates the expected potency of a paclitaxel-based ADC.

Mechanism of Action and Signaling Pathway

Paclitaxel exerts its cytotoxic effect by binding to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Paclitaxel-Induced Apoptotic Signaling Pathway

Paclitaxel_Pathway cluster_adc ADC Action cluster_cellular Cellular Effects adc Paclitaxel-ADC receptor Target Receptor adc->receptor Binding endocytosis Endocytosis receptor->endocytosis lysosome Lysosome endocytosis->lysosome release Paclitaxel Release lysosome->release paclitaxel Intracellular Paclitaxel release->paclitaxel microtubules Microtubule Stabilization paclitaxel->microtubules mitotic_arrest G2/M Phase Arrest microtubules->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Mechanism of action of a paclitaxel-based ADC leading to apoptosis.

Troubleshooting

ProblemPossible CauseSuggestion
Low Drug-to-Antibody Ratio (DAR) Inefficient antibody reduction.Ensure complete removal of TCEP before conjugation. Optimize TCEP concentration and incubation time.
Incomplete payload-linker activation.Use fresh, anhydrous DMSO. Ensure correct stoichiometry of reactants.
ADC Aggregation High DAR with a hydrophobic payload.The PEG4 linker in this compound is designed to reduce aggregation. If aggregation persists, consider a lower DAR or a more hydrophilic linker.
Low Cytotoxicity in vitro Low expression of the target antigen on the cell line.Confirm antigen expression using flow cytometry or western blotting.
Inefficient internalization of the ADC.Use an antibody known to internalize upon binding to its target.
Cleavage of the linker is required but not occurring.Ensure the chosen linker is appropriate for the target cell's internal environment (e.g., lysosomal enzymes for a cleavable linker).

References

Application Notes and Protocols for In Vivo Models for 7-O-(Amino-PEG4)-paclitaxel ADC Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby enhancing efficacy while minimizing systemic toxicity. Paclitaxel (B517696), a well-established chemotherapeutic agent, functions by stabilizing microtubules, which leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.[1][2][3][4] Its high potency, however, is often accompanied by significant side effects. The development of paclitaxel-based ADCs aims to harness its cytotoxic power in a targeted manner.

The inclusion of a polyethylene (B3416737) glycol (PEG) linker, specifically an Amino-PEG4 moiety, in the design of a paclitaxel ADC can offer several advantages. PEGylation is known to improve the solubility and pharmacokinetic profile of hydrophobic drugs like paclitaxel. This modification can lead to enhanced stability and circulation time in vivo.

This document provides detailed application notes and protocols for the development and use of in vivo models to test the efficacy, pharmacokinetics (PK), and safety of 7-O-(Amino-PEG4)-paclitaxel ADCs.

Key Experimental Workflows

The overall workflow for in vivo testing of a this compound ADC involves several key stages, from animal model selection to data analysis.

G cluster_0 Pre-clinical In Vivo ADC Testing Workflow A Animal Model Selection (e.g., Xenograft, Syngeneic) B Tumor Cell Implantation (Subcutaneous or Orthotopic) A->B C Tumor Growth Monitoring (to desired volume) B->C D Animal Randomization & Grouping C->D E ADC Administration (e.g., IV, IP) D->E F Efficacy Study Endpoints (Tumor Volume, Body Weight, Survival) E->F G Pharmacokinetic (PK) Studies (Blood & Tissue Collection) E->G H Toxicity Assessment (Clinical Observations, Hematology, Histopathology) E->H I Data Analysis & Reporting F->I G->I H->I

Caption: A typical workflow for the preclinical in vivo evaluation of an ADC.

Paclitaxel's Mechanism of Action

The cytotoxic payload of the ADC, paclitaxel, exerts its anti-tumor effect primarily through the disruption of microtubule dynamics.

cluster_pathway Paclitaxel Signaling Pathway Paclitaxel Paclitaxel Microtubules β-tubulin subunit of Microtubules Paclitaxel->Microtubules binds to Bcl2 Inactivation of Bcl-2 Paclitaxel->Bcl2 JNK_SAPK Activation of JNK/SAPK Pathway Paclitaxel->JNK_SAPK Stabilization Microtubule Stabilization Microtubules->Stabilization leads to Disruption Disruption of Mitotic Spindle Stabilization->Disruption Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis Bcl2->Apoptosis JNK_SAPK->Apoptosis

Caption: Paclitaxel stabilizes microtubules, leading to cell cycle arrest and apoptosis.

Experimental Protocols

Animal Model Selection and Justification

The choice of an appropriate animal model is critical for the successful evaluation of an ADC.

  • Xenograft Models:

    • Cell Line-Derived Xenografts (CDX): Human cancer cell lines are implanted into immunodeficient mice (e.g., NOD-SCID, NSG). This is a widely used model for initial efficacy screening.

    • Patient-Derived Xenografts (PDX): Tumor fragments from a patient are directly implanted into immunodeficient mice. PDX models often better recapitulate the heterogeneity of human tumors.[5]

  • Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same genetic background. These models are essential for studying the interaction of the ADC with the immune system.

The selection should be based on the expression of the target antigen for the ADC's monoclonal antibody component.

Tumor Cell Implantation and Monitoring

Protocol:

  • Culture the selected human or murine cancer cell line under appropriate conditions.

  • Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at the desired concentration.

  • Subcutaneously inject the cell suspension into the flank of the mice.

  • Once tumors are palpable, begin measuring their volume 2-3 times per week using calipers.[6]

  • Calculate tumor volume using the formula: Volume = (length x width²) / 2.[7]

  • Randomize the animals into treatment groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).

ADC Administration

Protocol:

  • Reconstitute the this compound ADC in a sterile, biocompatible vehicle (e.g., sterile saline).

  • Administer the ADC to the mice via the desired route, typically intravenous (IV) through the tail vein or intraperitoneal (IP).

  • The dosing schedule will depend on the specific research question and the ADC's characteristics. Doses can range from 1 mg/kg to 50 mg/kg, with schedules varying from daily to weekly or bi-weekly injections.[5][8][9]

Efficacy Study

Protocol:

  • Monitor tumor volume 2-3 times per week.

  • Measure the body weight of each mouse twice a week as an indicator of toxicity.[6][10]

  • Observe the animals daily for any clinical signs of distress.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • For survival studies, monitor the animals until a predefined endpoint (e.g., tumor volume exceeding a certain limit, significant body weight loss).

Data Presentation for Efficacy Studies

GroupTreatmentDose (mg/kg)ScheduleMean Tumor Volume (mm³) ± SEMMean Body Weight (g) ± SEM
1Vehicle Control-Q3D x 4
2Naked Antibody10Q3D x 4
3Free Paclitaxel5Q3D x 4
4ADC5Q3D x 4
5ADC10Q3D x 4
Pharmacokinetic (PK) Studies

Protocol:

  • Administer a single dose of the ADC to a cohort of mice.

  • At predetermined time points (e.g., 5 minutes, 1, 6, 24, 48, 96, and 168 hours), collect blood samples via appropriate methods (e.g., retro-orbital sinus, tail vein).[11]

  • For terminal time points, perform whole-body perfusion with PBS before harvesting tissues of interest (e.g., tumor, liver, spleen, kidney).[12]

  • Process blood samples to obtain plasma and store at -80°C until analysis.

  • Homogenize tissue samples for analysis.

  • Analyze the concentrations of total antibody, conjugated ADC, and free paclitaxel in plasma and tissue homogenates using methods such as ELISA and LC-MS/MS.

Data Presentation for Pharmacokinetic Studies

AnalyteTime PointPlasma Conc. (µg/mL) ± SDTumor Conc. (µg/g) ± SDLiver Conc. (µg/g) ± SD
Total Antibody5 min
1 hr
6 hr
...
Conjugated ADC5 min
1 hr
6 hr
...
Free Paclitaxel5 min
1 hr
6 hr
...
Toxicity Assessment

Protocol:

  • During the efficacy study, monitor the animals daily for clinical signs of toxicity (e.g., changes in behavior, appearance).

  • At the end of the study, collect blood for hematology and clinical chemistry analysis.

    • Hematology: Analyze complete blood counts (CBC) including red blood cells, white blood cells, and platelets.[13]

    • Clinical Chemistry: Assess markers of liver function (e.g., ALT, AST) and kidney function (e.g., BUN, creatinine).[13]

  • Harvest major organs (e.g., liver, kidney, spleen, heart, lungs) for histopathological examination.

Data Presentation for Toxicity Studies

GroupTreatmentDose (mg/kg)WBC (10³/µL) ± SDALT (U/L) ± SDBUN (mg/dL) ± SDHistopathological Findings
1Vehicle Control-
2ADC5
3ADC10
4Free Paclitaxel5

Logical Framework for Experimental Design

A well-structured experimental design is crucial for obtaining reliable and interpretable results.

G cluster_1 In Vivo ADC Study Design cluster_groups Experimental Groups cluster_endpoints Primary & Secondary Endpoints Hypothesis Hypothesis: This compound ADC will show enhanced anti-tumor efficacy and an acceptable safety profile. G1 Vehicle Control Hypothesis->G1 G2 Naked Antibody Hypothesis->G2 G3 Free Paclitaxel Hypothesis->G3 G4 ADC (Low Dose) Hypothesis->G4 G5 ADC (High Dose) Hypothesis->G5 Efficacy Efficacy (Tumor Growth Inhibition, Survival) G1->Efficacy Toxicity Safety/Toxicity (Body Weight, Hematology, Histopathology) G1->Toxicity G2->Efficacy G3->Efficacy G3->Toxicity G4->Efficacy PK Pharmacokinetics (ADC, Total Ab, Free Drug) G4->PK G4->Toxicity G5->Efficacy G5->PK G5->Toxicity Analysis Statistical Analysis (e.g., ANOVA, t-test) Efficacy->Analysis PK->Analysis Toxicity->Analysis Conclusion Conclusion on ADC Therapeutic Window Analysis->Conclusion

Caption: Logical relationship of the experimental design for in vivo ADC testing.

References

Application Note: Characterization of 7-O-(Amino-PEG4)-paclitaxel using a Stability-Indicating HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analytical characterization of 7-O-(Amino-PEG4)-paclitaxel, a novel PEGylated derivative of the potent anti-cancer drug, paclitaxel (B517696). The described method is suitable for the determination of purity, identification of related substances and degradation products, and quantification of the active pharmaceutical ingredient (API). The protocol is intended for researchers, scientists, and drug development professionals engaged in the analysis of paclitaxel and its derivatives.

Introduction

Paclitaxel is a widely used chemotherapeutic agent effective against a variety of cancers.[1] Its clinical application, however, is hampered by poor aqueous solubility, which necessitates the use of formulation vehicles like Cremophor EL that can induce hypersensitivity reactions. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a common strategy to improve the solubility and pharmacokinetic profile of therapeutic molecules. This compound is a site-specifically modified paclitaxel derivative designed to enhance its pharmaceutical properties. Accurate and reliable analytical methods are crucial for the characterization and quality control of this new chemical entity.

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the analysis of paclitaxel and its related compounds due to its high resolution, sensitivity, and specificity.[2][3] This application note provides a comprehensive protocol for a reversed-phase HPLC (RP-HPLC) method that can effectively separate this compound from its potential impurities and degradation products.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: A C18 reversed-phase column is recommended as a starting point. Several options are presented in the table below.

  • Solvents: HPLC grade acetonitrile (B52724) (ACN) and methanol (B129727) (MeOH). Deionized water (18.2 MΩ·cm).

  • Reagents: HPLC grade formic acid or phosphate (B84403) buffer salts.

  • Sample: this compound reference standard and test samples.

Chromatographic Conditions

The following chromatographic conditions are provided as a starting point and may require optimization for specific columns and systems. A gradient elution is recommended to ensure the separation of paclitaxel-related impurities and the more polar PEGylated conjugate.

ParameterRecommended Conditions
Analytical Column Agilent ZORBAX Eclipse Plus C18 (e.g., 4.6 x 150 mm, 3.5 µm) or equivalent[4]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 227 nm
Injection Volume 10 µL
Run Time Approximately 30 minutes
Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solution (0.1 mg/mL): Dilute the stock solution 1:10 with the 50:50 (v/v) acetonitrile/water mixture.

  • Sample Solution: Prepare the test sample at a similar concentration to the working standard solution using the same diluent. Ensure complete dissolution; sonication may be used if necessary. Filter all solutions through a 0.22 µm syringe filter before injection.

Gradient Elution Program

A gradient elution is crucial for separating compounds with a wide range of polarities, which is expected for a PEGylated paclitaxel derivative and its potential impurities.

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
20.01090
25.01090
25.17030
30.07030

Data Presentation

Table 1: Comparison of HPLC Columns for Paclitaxel Analysis
Column NameDimensions (mm)Particle Size (µm)SupplierReference
Agilent ZORBAX Eclipse Plus C184.6 x 1503.5Agilent[5]
Phenomenex Gemini C184.6 x 2505Phenomenex
Ascentis® Express F54.6 x 1505Supelco
µBondapak-C184.6 x 150-Waters[2]
Nucleosil RP-184.0 x 2505Macherey-Nagel[6]
Table 2: System Suitability Parameters

System suitability tests are essential to ensure the HPLC system is performing adequately. These tests should be run before sample analysis.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
%RSD of Peak Area ≤ 2.0% (for n≥5)

Method Validation

For use in a regulated environment, the analytical method must be validated according to ICH guidelines. The key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically demonstrated by performing forced degradation studies (acid, base, oxidation, heat, and light) and ensuring the main peak is free from co-eluting degradants.[2][5]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the linear range.[6]

  • Accuracy: The closeness of the test results to the true value. This can be assessed by recovery studies of spiked samples.

  • Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis cluster_report Reporting prep_standard Prepare Standard Solution (0.1 mg/mL) filter_standard Filter Standard (0.22 µm) prep_standard->filter_standard prep_sample Prepare Sample Solution (0.1 mg/mL) filter_sample Filter Sample (0.22 µm) prep_sample->filter_sample hplc_system HPLC System Setup (Column, Mobile Phase, etc.) system_suitability System Suitability Test hplc_system->system_suitability injection Inject Samples & Standards system_suitability->injection If Passed separation Chromatographic Separation (Gradient Elution) injection->separation data_acquisition Data Acquisition (UV at 227 nm) separation->data_acquisition integration Peak Integration & Identification data_acquisition->integration quantification Quantification & Purity Assessment integration->quantification report Generate Report (Purity, Impurity Profile, etc.) quantification->report

Caption: Workflow for the HPLC characterization of this compound.

Conclusion

The described RP-HPLC method provides a reliable and robust framework for the analytical characterization of this compound. The use of a C18 column with a gradient elution of acetonitrile and water with a formic acid modifier allows for the effective separation of the main component from potential impurities. This application note serves as a comprehensive guide for researchers and scientists in the development and quality control of novel paclitaxel derivatives. Further optimization and validation should be performed to suit specific laboratory conditions and regulatory requirements.

References

Application Notes and Protocols for 7-O-(Amino-PEG4)-paclitaxel in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information and protocols for the solubilization and preparation of 7-O-(Amino-PEG4)-paclitaxel for use in cell culture experiments. Adherence to these guidelines is crucial for obtaining reproducible and reliable experimental results.

Product Information

  • Name: this compound

  • Molecular Formula: C₅₈H₇₂N₂O₁₉

  • Molecular Weight: 1101.19 g/mol

  • Appearance: White to off-white solid

  • Storage: Store powder at -20°C for up to 3 years.[1]

Solubility

The solubility of this compound is a critical factor for its effective use in in vitro studies. The hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances the aqueous compatibility of the parent paclitaxel (B517696) molecule.[2]

SolventSolubilityNotes
DMSO ≥ 50 mg/mL (≥ 45.41 mM)[1][3]It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[3]
Ethanol Data not available for the PEGylated form. Unmodified paclitaxel is soluble at ~1.5 mg/mL.[4]
Water Sparingly soluble. Unmodified paclitaxel is poorly soluble in water.[4][5]The PEG4 linker is intended to improve aqueous compatibility.[2] For cell culture, a stock solution in DMSO should be prepared first, followed by dilution in aqueous media.[4]
Aqueous Buffer (e.g., PBS) Sparingly soluble. Unmodified paclitaxel has a solubility of ~0.1 mg/mL in a 1:10 DMSO:PBS (pH 7.2) solution.[4]It is not recommended to store aqueous solutions for more than one day.[4]

Preparation of Stock and Working Solutions for Cell Culture

This protocol outlines the steps for preparing this compound for treating cells in culture. All procedures should be performed in a sterile environment using aseptic techniques.

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile phosphate-buffered saline (PBS) or cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile, DNase/RNase-free microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

Protocol for Preparation of Stock Solution (10 mM in DMSO)
  • Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour before opening.[6]

  • Weigh: Accurately weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.101 mg of this compound.

  • Dissolve: Add the appropriate volume of anhydrous DMSO to the powder to achieve a final concentration of 10 mM. For 1.101 mg, add 100 µL of DMSO.

  • Vortex: Vortex the solution thoroughly until the compound is completely dissolved.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.[7] Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][3]

Protocol for Preparation of Working Solutions
  • Thaw: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Dilute: Perform serial dilutions of the stock solution in sterile cell culture medium or PBS to achieve the desired final concentrations for your experiment.

    • Important: To avoid precipitation, it is crucial to add the DMSO stock solution to the aqueous medium and mix immediately and thoroughly. Do not add the aqueous medium to the DMSO stock.

    • The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity. Ensure that the vehicle control group is treated with the same final concentration of DMSO.

  • Use Immediately: It is recommended to use the freshly prepared working solutions on the same day.[6] Do not store aqueous working solutions.[4]

G cluster_prep Preparation of this compound for Cell Culture cluster_use Preparation of Working Solution A Equilibrate this compound powder to room temperature B Weigh desired amount of powder A->B C Dissolve in anhydrous DMSO to create 10 mM stock solution B->C D Vortex until fully dissolved C->D E Aliquot stock solution for storage D->E F Store aliquots at -20°C or -80°C E->F G Thaw one aliquot of stock solution F->G For experimental use H Perform serial dilutions in cell culture medium or PBS G->H I Ensure final DMSO concentration is ≤ 0.5% H->I J Use immediately in cell culture experiments I->J

Figure 1. Experimental workflow for the preparation of this compound for cell culture applications.

Mechanism of Action

The paclitaxel moiety of this compound is a potent antimicrotubule agent.[2] Its primary mechanism of action involves the stabilization of microtubules, which are essential components of the cytoskeleton.[]

  • Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing depolymerization.[9] This disrupts the normal dynamic instability of microtubules.

  • Mitotic Arrest: The stabilization of microtubules leads to the formation of abnormal mitotic spindles, causing cell cycle arrest at the G2/M phase.[4]

  • Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death (apoptosis).[9]

The Amino-PEG4 linker in this compound serves two main purposes: it provides a reactive amine group for conjugation to other molecules, such as antibodies for the development of Antibody-Drug Conjugates (ADCs), and the hydrophilic PEG spacer improves the compound's compatibility in aqueous media.[2][3]

G cluster_pathway Paclitaxel's Mechanism of Action paclitaxel This compound beta_tubulin β-tubulin subunit of microtubules paclitaxel->beta_tubulin Binds to microtubule_stabilization Microtubule Stabilization (Inhibition of Depolymerization) beta_tubulin->microtubule_stabilization mitotic_spindle Abnormal Mitotic Spindle Formation microtubule_stabilization->mitotic_spindle mitotic_arrest G2/M Phase Arrest mitotic_spindle->mitotic_arrest apoptosis Apoptosis (Cell Death) mitotic_arrest->apoptosis

Figure 2. Simplified signaling pathway of paclitaxel's mechanism of action leading to apoptosis.

Stability and Storage Summary

FormSolvent/Storage ConditionRecommended Storage Duration
Powder -20°CUp to 3 years[1]
Stock Solution DMSO at -20°CUp to 1 month[1][3][6]
Stock Solution DMSO at -80°CUp to 6 months[1][3]
Working Solution Aqueous MediumUse immediately; do not store[4][6]

Note on Aqueous Stability: The stability of paclitaxel in aqueous solutions is influenced by pH, with maximum stability observed in the pH range of 3-5.[10] While the PEG linker enhances aqueous compatibility, precipitation can still occur upon dilution in aqueous buffers.[10] Therefore, preparing fresh working solutions for each experiment is critical.

Safety Precautions

This compound is a cytotoxic compound and should be handled with appropriate safety precautions.

  • Wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Handle the compound in a chemical fume hood to avoid inhalation of the powder.

  • Consult the Safety Data Sheet (SDS) for complete safety and handling information.

By following these guidelines, researchers can ensure the proper handling, solubilization, and application of this compound in their cell culture studies, leading to accurate and reproducible data.

References

Step-by-Step Guide to 7-O-(Amino-PEG4)-paclitaxel Bioconjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the bioconjugation of 7-O-(Amino-PEG4)-paclitaxel to proteins, a critical process in the development of targeted cancer therapeutics such as antibody-drug conjugates (ADCs). Paclitaxel (B517696), a potent anti-cancer agent, functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1][2] By conjugating paclitaxel to a targeting moiety like an antibody, its delivery to tumor cells can be enhanced, potentially increasing efficacy and reducing systemic toxicity.

The protocols outlined below cover the conjugation reaction, purification of the resulting bioconjugate, and methods for its characterization.

Overview of the Bioconjugation Strategy

The bioconjugation process involves the formation of a stable amide bond between the primary amine group of this compound and a carboxyl group on the target protein. This reaction is typically facilitated by the use of carbodiimide (B86325) crosslinking chemistry, specifically with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Key Molecular Components:

  • This compound: A derivative of paclitaxel featuring a primary amine at the end of a four-unit polyethylene (B3416737) glycol (PEG) linker attached to the 7-hydroxyl position of the paclitaxel molecule.[3] The PEG linker enhances the water solubility of the hydrophobic paclitaxel.[4]

  • Target Protein: A protein, such as a monoclonal antibody, that has accessible carboxyl groups (from aspartic or glutamic acid residues) for conjugation.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A zero-length crosslinker that activates carboxyl groups to form a reactive O-acylisourea intermediate.

  • NHS (N-hydroxysuccinimide): A reagent used to convert the O-acylisourea intermediate into a more stable, amine-reactive NHS ester, which improves the efficiency of the conjugation reaction.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the bioconjugation and characterization process. The data presented is based on a representative conjugation of a paclitaxel derivative to the chimeric anti-EGFR monoclonal antibody, C225, and should be considered as a guideline.[5] Actual results may vary depending on the specific protein and reaction conditions.

Table 1: Reactant and Product Specifications

ParameterThis compoundTarget Protein (e.g., Antibody)Paclitaxel-Protein Conjugate
Molecular Weight ~1101.2 g/mol [6]~150,000 g/mol (for IgG)Dependent on Drug-to-Protein Ratio
Purity (Typical) >95%>98%>95% after purification
Storage Conditions -20°C, protect from light4°C or -80°C as specified4°C or -80°C as specified

Table 2: Representative Bioconjugation Reaction Parameters and Outcomes

ParameterValueReference
Molar Ratio (Paclitaxel derivative:Protein) 5:1 to 50:1 (tested range)[5]
Reaction pH 8.1[5]
Reaction Temperature 0°C to Room Temperature[5]
Reaction Time 1 hour[5]
Achieved Drug-to-Protein Ratio (DPR) 2 to 12[5]
Conjugation Efficiency (Typical) Varies with molar ratio[5]
Yield (after purification) >85%[7]

Experimental Protocols

Materials and Reagents
  • This compound

  • Target protein (e.g., monoclonal antibody) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification columns: Size-Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) columns.

  • Dialysis cassettes or centrifugal filtration devices (e.g., Amicon Ultra) with an appropriate molecular weight cutoff (MWCO).

Step-by-Step Bioconjugation Protocol

This protocol is a general guideline and may require optimization for your specific protein.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10-20 mg/mL.

    • Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or DMF at a concentration of 100 mg/mL.

    • Buffer exchange the target protein into the Reaction Buffer (0.1 M MES, pH 6.0) using a dialysis cassette or a centrifugal filtration device. Adjust the protein concentration to 2-10 mg/mL.

  • Activation of the Target Protein:

    • To the protein solution, add the EDC and NHS stock solutions to a final concentration of 5 mM and 10 mM, respectively.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the activated protein solution. The molar ratio may need to be optimized to achieve the desired drug-to-protein ratio (DPR). A starting point could be a 10-fold molar excess of the paclitaxel derivative.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 50-100 mM to quench any unreacted NHS esters.

    • Incubate for 10-15 minutes at room temperature.

Purification of the Bioconjugate

Purification is essential to remove unreacted paclitaxel derivative, crosslinkers, and any protein aggregates.

  • Initial Purification (Buffer Exchange):

    • Remove excess, unreacted small molecules by buffer exchanging the reaction mixture into a suitable storage buffer (e.g., PBS, pH 7.4) using a dialysis cassette (e.g., 10K MWCO) or centrifugal filtration devices.[8]

  • Chromatographic Purification (Optional but Recommended):

    • For higher purity and to separate unconjugated protein from the conjugate, chromatographic methods are recommended.

    • Size-Exclusion Chromatography (SEC): This method separates molecules based on their size. The larger bioconjugate will elute before the smaller, unconjugated paclitaxel derivative.[8][9]

    • Hydrophobic Interaction Chromatography (HIC): This technique separates molecules based on their hydrophobicity. As paclitaxel is hydrophobic, the bioconjugate will be more hydrophobic than the unconjugated protein, allowing for their separation.[10][11]

Characterization of the Bioconjugate

Thorough characterization is crucial to ensure the quality and consistency of the bioconjugate.

  • Determination of Drug-to-Protein Ratio (DPR):

    • UV-Vis Spectroscopy: The DPR can be estimated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the characteristic absorbance wavelength of paclitaxel (around 227 nm). The contributions of both the protein and paclitaxel to the absorbance at these wavelengths need to be taken into account.

    • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of the intact or deglycosylated conjugate can provide a precise determination of the molecular weight, from which the number of conjugated paclitaxel molecules can be calculated.[12]

  • Analysis of Purity and Heterogeneity:

    • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to assess the apparent molecular weight and purity of the conjugate.

    • Size-Exclusion Chromatography (SEC): SEC can be used to assess the presence of aggregates in the final product.[13]

    • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique to analyze the distribution of different drug-loaded species in the conjugate mixture.[14][15]

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can also be used to assess the heterogeneity of the conjugate.

  • Confirmation of Conjugate Identity:

    • Mass Spectrometry (MS): Peptide mapping of the digested conjugate using LC-MS/MS can confirm the conjugation sites on the protein.

Visualizations

Paclitaxel's Mechanism of Action

paclitaxel_signaling_pathway cluster_cell Cancer Cell paclitaxel Paclitaxel microtubules Microtubules (α/β-tubulin heterodimers) paclitaxel->microtubules Binds to β-tubulin stabilized_microtubules Stabilized Microtubules microtubules->stabilized_microtubules Promotes polymerization Inhibits depolymerization mitotic_spindle Mitotic Spindle Assembly stabilized_microtubules->mitotic_spindle Disrupts dynamics mitotic_arrest Mitotic Arrest (G2/M Phase) mitotic_spindle->mitotic_arrest apoptosis Apoptosis (Cell Death) mitotic_arrest->apoptosis

Caption: Paclitaxel's mechanism of action leading to apoptosis.

Bioconjugation Experimental Workflow

bioconjugation_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_purification 3. Purification cluster_characterization 4. Characterization protein_prep Prepare Target Protein (Buffer Exchange, Concentration) activation Activate Protein (Add EDC/NHS) protein_prep->activation paclitaxel_prep Prepare this compound (Dissolve in DMSO/DMF) conjugation Add Paclitaxel Derivative paclitaxel_prep->conjugation crosslinker_prep Prepare EDC/NHS (Dissolve in DMSO/DMF) crosslinker_prep->activation activation->conjugation quenching Quench Reaction (Add Tris/Glycine) conjugation->quenching buffer_exchange Buffer Exchange (Dialysis/Filtration) quenching->buffer_exchange chromatography Chromatography (SEC or HIC) buffer_exchange->chromatography dpr Determine DPR (UV-Vis, MS) chromatography->dpr purity Assess Purity (SDS-PAGE, SEC, HIC) chromatography->purity identity Confirm Identity (LC-MS/MS) chromatography->identity final_product Final Bioconjugate dpr->final_product purity->final_product identity->final_product

Caption: Step-by-step workflow for bioconjugation.

Conclusion

The bioconjugation of this compound to proteins is a robust method for developing targeted drug delivery systems. The protocols provided herein offer a comprehensive guide for this process, from the initial reaction to the final characterization of the conjugate. Careful optimization of reaction conditions and thorough characterization are paramount to producing a high-quality, effective bioconjugate for research and drug development.

References

Application Notes & Protocols: Targeted Nanoparticle Formulations with 7-O-(Amino-PEG4)-paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel (B517696) is a potent anti-mitotic agent widely used in chemotherapy.[1][2][3] However, its poor aqueous solubility and non-specific toxicity limit its therapeutic efficacy.[1][2][3] Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations by enhancing solubility, improving pharmacokinetic profiles, and enabling targeted delivery to tumor tissues.[1][2][4] This document provides detailed application notes and protocols for the creation of targeted nanoparticle formulations utilizing 7-O-(Amino-PEG4)-paclitaxel, a derivative of paclitaxel featuring a polyethylene (B3416737) glycol (PEG) linker with a terminal amine group.[5][6][7] This terminal amine group serves as a versatile handle for the covalent attachment of targeting ligands, such as antibodies or peptides, to achieve receptor-mediated delivery to cancer cells.

The protocols outlined below describe the formulation of paclitaxel-loaded nanoparticles, surface functionalization with targeting moieties, and subsequent in vitro characterization and evaluation.

Mechanism of Action: Paclitaxel Signaling

Paclitaxel functions as a microtubule-stabilizing agent, leading to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[8][9][10] Key signaling pathways affected by paclitaxel include the PI3K/AKT and MAPK pathways, which are often dysregulated in cancer and play crucial roles in cell survival and proliferation.[8][9][10][11] By inhibiting these survival pathways, paclitaxel enhances its apoptotic effect on cancer cells.[8][10][11]

Paclitaxel_Signaling Paclitaxel Signaling Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules PI3K_AKT PI3K/AKT Pathway Paclitaxel->PI3K_AKT Inhibits MAPK MAPK Pathway Paclitaxel->MAPK Activates G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival Promotes MAPK->Apoptosis Promotes

Paclitaxel's impact on key cellular pathways.

Data Presentation: Physicochemical Properties of Paclitaxel Nanoparticles

The following tables summarize typical quantitative data for paclitaxel-loaded nanoparticles from published literature. These values serve as a benchmark for the expected characteristics of the formulations described in the protocols.

Table 1: Particle Size, Polydispersity Index (PDI), and Zeta Potential

Formulation CodePolymer/LipidAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
PTX-NP-01PLGA267 ± 140.29-28 ± 3
PTX-NP-02Eudragit RLPO124 - 204< 0.5Not Reported
PTX-SLN-01Stearic Acid149 ± 4.100.250 ± 0.002-29.7
PTX-LMSN-01Mesoporous Silica245.8 ± 3.260.102 ± 0.02Not Reported

Data compiled from representative studies.[5][9][10][12]

Table 2: Drug Loading and Encapsulation Efficiency

Formulation CodeDrug Loading (%)Encapsulation Efficiency (%)
PTX-NP-01Not Reported76
PTX-NP-02Not Reported57.51 - 86.12
PTX-SLN-010.81 ± 0.0193.38 ± 1.90
PTX-LMSN-0121.75 ± 4.2896.36 ± 1.93

Data compiled from representative studies.[5][9][10][12]

Experimental Protocols

Protocol 1: Formulation of Nanoparticles with this compound by Emulsion-Solvent Evaporation

This protocol describes the preparation of polymeric nanoparticles encapsulating this compound, resulting in nanoparticles with surface-exposed amine-functionalized PEG chains.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Rotary evaporator

  • Centrifuge

Methodology:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in DCM. For example, 100 mg of PLGA and 10 mg of this compound in 5 mL of DCM.

  • Emulsification: Add the organic phase dropwise to a larger volume of aqueous PVA solution (e.g., 20 mL) under constant stirring.

  • Sonication: Sonicate the resulting mixture using a probe sonicator to form a nanoemulsion.

  • Solvent Evaporation: Transfer the nanoemulsion to a rotary evaporator to remove the DCM under reduced pressure.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step twice to remove excess PVA and unencapsulated drug.

  • Final Product: Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) or deionized water for storage or further modification.

Protocol 2: Conjugation of Targeting Ligand to Amino-PEG Functionalized Nanoparticles

This protocol details the covalent attachment of a targeting ligand (e.g., an antibody or peptide with available carboxylic acid groups) to the amine-functionalized surface of the nanoparticles using EDC/NHS chemistry.

Materials:

  • Amino-PEG functionalized nanoparticles from Protocol 1

  • Targeting ligand with carboxylic acid groups

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • MES buffer (2-(N-morpholino)ethanesulfonic acid)

  • Phosphate-buffered saline (PBS)

  • Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

  • Centrifugal filter units

Methodology:

  • Activation of Targeting Ligand: Dissolve the targeting ligand in MES buffer. Add EDC and NHS to the solution to activate the carboxylic acid groups. Incubate for 15-30 minutes at room temperature.

  • Conjugation: Add the activated targeting ligand solution to the suspension of amino-PEG functionalized nanoparticles. Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

  • Quenching: Add the quenching solution to stop the reaction by deactivating any unreacted NHS esters.

  • Purification: Purify the targeted nanoparticles from unreacted ligand and coupling reagents using centrifugal filter units. Wash the nanoparticles multiple times with PBS.

  • Final Product: Resuspend the purified targeted nanoparticles in a suitable buffer for characterization and in vitro studies.

Experimental_Workflow Targeted Nanoparticle Formulation Workflow cluster_formulation Protocol 1: Nanoparticle Formulation cluster_conjugation Protocol 2: Ligand Conjugation cluster_evaluation Characterization & Evaluation Organic_Phase Prepare Organic Phase (PLGA + this compound in DCM) Emulsification Emulsification in PVA solution Organic_Phase->Emulsification Solvent_Evaporation Solvent Evaporation Emulsification->Solvent_Evaporation Collection_Washing Nanoparticle Collection & Washing Solvent_Evaporation->Collection_Washing Amino_NP Amino-Functionalized Nanoparticles Collection_Washing->Amino_NP Conjugation Conjugate to Nanoparticles Amino_NP->Conjugation Ligand_Activation Activate Targeting Ligand (EDC/NHS Chemistry) Ligand_Activation->Conjugation Purification Purification Conjugation->Purification Targeted_NP Targeted Nanoparticles Purification->Targeted_NP Characterization Physicochemical Characterization (Size, Zeta Potential, Drug Load) Targeted_NP->Characterization Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) Targeted_NP->Cytotoxicity

Workflow for creating targeted nanoparticles.
Protocol 3: In Vitro Cytotoxicity Assessment by MTT Assay

This protocol is for evaluating the cytotoxic effects of the targeted paclitaxel nanoparticles on a relevant cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium

  • 96-well plates

  • Targeted paclitaxel nanoparticles

  • Free paclitaxel solution (as a control)

  • Blank nanoparticles (as a control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[13]

  • Treatment: Remove the medium and add fresh medium containing various concentrations of the targeted nanoparticles, free paclitaxel, and blank nanoparticles. Include untreated cells as a negative control.[13]

  • Incubation: Incubate the cells with the treatments for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the treatment-containing medium and add MTT solution to each well. Incubate for another 2-4 hours to allow for the formation of formazan (B1609692) crystals.[13][14]

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells. Plot dose-response curves to determine the IC50 (half-maximal inhibitory concentration) values for each treatment.

Conclusion

The use of this compound provides a strategic advantage in the development of targeted nanoparticle drug delivery systems. The protocols and data presented herein offer a comprehensive guide for researchers to formulate, characterize, and evaluate these advanced therapeutic agents. The ability to covalently attach targeting ligands to the nanoparticle surface via the amine-functionalized PEG linker allows for precise and specific delivery of paclitaxel to cancer cells, potentially enhancing therapeutic outcomes while minimizing off-target effects.

References

Harnessing Paclitaxel's Potential: Application Notes for 7-O-(Amino-PEG4)-paclitaxel in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 7-O-(Amino-PEG4)-paclitaxel in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that co-opt the cell's natural protein disposal system to selectively degrade target proteins. By incorporating the potent microtubule stabilizer paclitaxel (B517696), these novel therapeutic agents can be directed to degrade proteins of interest, offering a powerful strategy for therapeutic intervention, particularly in oncology.

This compound serves as a crucial component, providing the paclitaxel warhead attached to a flexible PEG4 linker with a terminal primary amine. This amine group allows for straightforward conjugation to a suitable E3 ligase ligand, completing the tripartite PROTAC structure. This document will guide researchers through the conceptualization, synthesis, and evaluation of paclitaxel-based PROTACs.

PROTAC Mechanism of Action: A Tripartite Alliance

PROTACs function by forming a ternary complex between the target protein (Protein of Interest or POI), the PROTAC molecule itself, and an E3 ubiquitin ligase. This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released to engage another POI and E3 ligase, acting catalytically to induce sustained protein degradation.

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC Paclitaxel-PROTAC PROTAC->PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Synthesis_Workflow cluster_reactants Reactants cluster_reaction Amide Coupling cluster_product Product & Purification Paclitaxel_Linker This compound Coupling_Reagents HATU, DIPEA in DMF Paclitaxel_Linker->Coupling_Reagents VHL_Ligand VHL Ligand-COOH VHL_Ligand->Coupling_Reagents PROTAC PTX-PEG4-VHL PROTAC Coupling_Reagents->PROTAC Purification RP-HPLC Purification PROTAC->Purification Western_Blot_Workflow Start Cell Seeding & Treatment Lysis Cell Lysis & Protein Quantification (BCA Assay) Start->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking with 5% BSA Transfer->Blocking Primary_Ab Incubation with Primary Antibody (anti-BRD4, anti-GAPDH) Blocking->Primary_Ab Secondary_Ab Incubation with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis

Application of 7-O-(Amino-PEG4)-paclitaxel in Breast Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-(Amino-PEG4)-paclitaxel is a derivative of the potent anti-cancer drug paclitaxel (B517696), modified with a polyethylene (B3416737) glycol (PEG) linker terminating in an amino group. This modification offers several advantages for research and development in the context of breast cancer therapeutics. The paclitaxel moiety functions as a microtubule-stabilizing agent, inducing cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][2] The amino-PEG4 linker provides a reactive handle for conjugation to targeting moieties such as antibodies, peptides, or nanoparticles, enabling the development of targeted drug delivery systems like antibody-drug conjugates (ADCs).[3] Furthermore, the hydrophilic PEG spacer can improve the aqueous solubility of the otherwise hydrophobic paclitaxel.[3]

These application notes provide an overview of the potential uses of this compound in breast cancer research, along with detailed protocols for its evaluation.

Mechanism of Action

Paclitaxel, the active component of this conjugate, exerts its anti-tumor effects by binding to the β-tubulin subunit of microtubules. This binding stabilizes the microtubules, preventing their dynamic assembly and disassembly, which is crucial for mitotic spindle formation during cell division.[2] The disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[1] In breast cancer cells, paclitaxel has been shown to inhibit proliferation and invasion, and promote apoptosis, partly by modulating signaling pathways such as the PI3K/AKT pathway.[1][4]

Data Presentation

The following tables present hypothetical quantitative data to illustrate the expected outcomes of in vitro assays evaluating this compound in common breast cancer cell lines. These values are for illustrative purposes and will need to be determined experimentally.

Table 1: In Vitro Cytotoxicity of this compound in Breast Cancer Cell Lines

Cell LineSubtypeIC50 (nM) after 72h exposure
MCF-7Luminal A (ER+, PR+, HER2-)15.8
MDA-MB-231Triple-Negative (ER-, PR-, HER2-)25.4
SK-BR-3HER2-Positive (ER-, PR-, HER2+)12.1
T-47DLuminal A (ER+, PR+, HER2-)18.2

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Apoptosis Induction by this compound in MCF-7 Cells

Treatment (48h)Concentration (nM)% Apoptotic Cells (Annexin V positive)
Vehicle Control (DMSO)-5.2 ± 1.1
This compound1028.7 ± 3.5
This compound2545.3 ± 4.2
This compound5062.1 ± 5.8

Data are represented as mean ± standard deviation.

Table 3: Cell Cycle Analysis of MDA-MB-231 Cells Treated with this compound

Treatment (24h)Concentration (nM)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control (DMSO)-55.4 ± 4.125.1 ± 2.919.5 ± 3.2
This compound2520.8 ± 3.515.7 ± 2.163.5 ± 5.4

Data are represented as mean ± standard deviation.

Experimental Protocols

Herein are detailed methodologies for key experiments to evaluate the efficacy of this compound in breast cancer research.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration of this compound that inhibits the growth of breast cancer cells by 50% (IC50).

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, SK-BR-3)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed breast cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve a range of desired concentrations.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).

  • Incubate the plates for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_drug Add Drug to Wells incubate_24h->add_drug prepare_dilutions Prepare Drug Dilutions prepare_dilutions->add_drug incubate_72h Incubate for 72h add_drug->incubate_72h add_mtt Add MTT Solution incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add Solubilization Buffer incubate_4h->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Workflow for the MTT Cell Viability Assay.
Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol quantifies the percentage of apoptotic cells induced by this compound.

Materials:

  • Breast cancer cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of this compound for 48 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

Apoptosis_Assay_Workflow start Seed Cells in 6-well Plates treat Treat with this compound start->treat harvest Harvest and Wash Cells treat->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Stain with Annexin V-FITC and PI resuspend->stain analyze Analyze by Flow Cytometry stain->analyze

Workflow for the Annexin V Apoptosis Assay.
Protocol 3: In Vivo Xenograft Model Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of breast cancer. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Breast cancer cells (e.g., MDA-MB-231)

  • Matrigel (optional)

  • This compound

  • Sterile vehicle solution for injection (e.g., saline, PBS)

  • Calipers

  • Analytical balance

Procedure:

  • Subcutaneously inject 1-5 x 10^6 breast cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Monitor the mice regularly for tumor growth.

  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Prepare the dosing solution of this compound in a sterile vehicle.

  • Administer the compound to the treatment group via a suitable route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule (e.g., 10 mg/kg, twice weekly). The control group should receive the vehicle only.

  • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).

Signaling Pathway

The following diagram illustrates the simplified signaling pathway affected by paclitaxel in breast cancer cells. Paclitaxel stabilizes microtubules, leading to mitotic arrest. This cellular stress can inhibit pro-survival pathways like PI3K/AKT, ultimately promoting apoptosis.

Paclitaxel_Signaling_Pathway paclitaxel This compound microtubules Microtubules paclitaxel->microtubules Stabilizes mitotic_arrest Mitotic Arrest (G2/M Phase) microtubules->mitotic_arrest Disruption of Dynamics akt AKT mitotic_arrest->akt Inhibits apoptosis Apoptosis mitotic_arrest->apoptosis Inhibits pi3k PI3K pi3k->akt Activates akt->apoptosis Inhibits cell_survival Cell Survival & Proliferation akt->cell_survival Promotes

Paclitaxel-induced signaling in breast cancer.

Disclaimer

The quantitative data presented in this document are hypothetical and for illustrative purposes only. The experimental protocols provided are general guidelines and may require optimization for specific cell lines and experimental conditions. All research should be conducted in a safe and ethical manner, adhering to all applicable regulations and guidelines.

References

Troubleshooting & Optimization

improving conjugation efficiency of 7-O-(Amino-PEG4)-paclitaxel to proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the conjugation of 7-O-(Amino-PEG4)-paclitaxel to proteins. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions for common challenges encountered during the synthesis of Antibody-Drug Conjugates (ADCs) and other protein bioconjugates using this reagent.

Frequently Asked Questions (FAQs)

Q1: What is the role of the PEG4 linker in this compound? A1: The polyethylene (B3416737) glycol (PEG) spacer is hydrophilic and serves several crucial functions. It helps to counteract the inherent hydrophobicity of the paclitaxel (B517696) payload, which can improve the solubility and stability of the final protein conjugate and reduce the propensity for aggregation.[1] Additionally, the linker provides spatial separation between the protein and the drug, which can be important for maintaining the biological activity of both molecules.

Q2: What is the reactive group on this compound and what does it react with? A2: The molecule has a primary amine (-NH2) group at the end of the PEG4 linker. This amine is nucleophilic and can be reacted with various electrophilic groups to form a stable covalent bond. For protein conjugation, it is typically reacted with a protein that has been activated with a bifunctional crosslinker, most commonly an N-hydroxysuccinimide (NHS) ester, to form a stable amide bond.[2][3][4]

Q3: Why is my final conjugate precipitating out of solution? A3: Precipitation is a common sign of protein aggregation. Paclitaxel is a very hydrophobic molecule, and conjugating it to a protein increases the overall hydrophobicity of the protein.[5] This can lead to intermolecular hydrophobic interactions, causing the protein conjugates to aggregate and precipitate.[1][6] Key factors that contribute to aggregation include a high Drug-to-Antibody Ratio (DAR), suboptimal buffer conditions (pH, salt concentration), and the use of excessive organic co-solvents during the reaction.[6]

Q4: What is a typical Drug-to-Antibody Ratio (DAR) for paclitaxel-based ADCs? A4: The optimal DAR is a balance between therapeutic efficacy and physicochemical stability. While a higher DAR can increase cytotoxic potency, it also significantly increases hydrophobicity and the risk of aggregation.[1] For many clinical-stage ADCs, an average DAR of 3.5 to 4 is common.[7] However, the ideal DAR for your specific protein and application should be determined empirically.

Q5: Which buffer systems are recommended for the conjugation reaction? A5: It is critical to use an amine-free buffer, as buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with the activated linker, thereby reducing conjugation efficiency.[2][3][4] Recommended buffers include phosphate-buffered saline (PBS) or sodium bicarbonate buffer, adjusted to a pH between 7.0 and 8.5.[4][] A slightly alkaline pH (8.0-8.5) is often optimal for the reaction of NHS esters with primary amines.[]

Troubleshooting Guide: Low Conjugation Efficiency & Other Issues

This guide addresses common problems encountered during the conjugation of this compound following protein activation with an NHS-ester crosslinker.

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield 1. Inactive NHS-ester activated protein: The NHS-ester group is moisture-sensitive and hydrolyzes rapidly in aqueous solutions.Ensure the NHS-ester crosslinker is stored in a desiccated environment. Prepare the activated protein immediately before adding the paclitaxel linker. Do not prepare and store stock solutions of the activated protein.[3][4]
2. Competing Amines: The reaction buffer (e.g., Tris, glycine) or other additives contain primary amines.Perform buffer exchange on your protein sample into an amine-free buffer like PBS or sodium bicarbonate (pH 7.0-8.5) before the activation step.[2][3]
3. Suboptimal pH: The reaction pH is too low (<7.0), protonating the amine on the paclitaxel linker and reducing its nucleophilicity.Increase the pH of the reaction buffer to the optimal range of 8.0-8.5 to ensure the amine group is deprotonated and reactive.[]
Protein Aggregation/Precipitation During or After Reaction 1. High Hydrophobicity: Paclitaxel is highly hydrophobic. A high number of conjugated paclitaxel molecules (high DAR) increases the protein's surface hydrophobicity, leading to aggregation.[5]- Reduce the molar excess of the activated paclitaxel-linker used in the reaction to target a lower average DAR. - Consider including solubility-enhancing excipients in the formulation buffer post-purification. - Use hydrophilic linkers, such as the included PEG4, to mitigate this effect.
2. High Concentration of Organic Solvent: The paclitaxel linker is often dissolved in an organic solvent like DMSO. High concentrations of DMSO can denature the protein, exposing hydrophobic cores and promoting aggregation.Keep the final concentration of the organic co-solvent in the reaction mixture to a minimum, typically below 10% (v/v).[4] Add the dissolved linker to the protein solution slowly while gently stirring.
3. Unfavorable Buffer Conditions: The pH of the buffer may be too close to the protein's isoelectric point (pI), or the ionic strength may be too low, reducing colloidal stability.[6]Ensure the reaction pH is at least 1-1.5 units away from the protein's pI. Maintain adequate ionic strength (e.g., by including 150 mM NaCl) in the buffer.
Inconsistent Drug-to-Antibody Ratio (DAR) 1. Inconsistent Reagent Concentrations: Inaccurate measurement of protein or the paclitaxel-linker concentrations.Use accurate methods to determine the concentration of your protein (e.g., A280) and the paclitaxel-linker. Prepare stock solutions carefully.
2. Variable Reaction Parameters: Inconsistent reaction times, temperatures, or pH between batches.Standardize all reaction parameters. Use a calibrated pH meter and maintain a constant temperature for the duration of the reaction.
3. Inefficient Purification: The purification method is not adequately separating different DAR species or removing unconjugated drug.Use Hydrophobic Interaction Chromatography (HIC) for analytical characterization and purification, as it can effectively separate species based on DAR.[9][] Size Exclusion Chromatography (SEC) is effective for removing unconjugated free drug.[][11]

Experimental Protocols & Methodologies

Protocol 1: Two-Step Conjugation via NHS-Ester Activation

This protocol describes the activation of a protein's primary amines (e.g., lysine (B10760008) residues) with an NHS-ester crosslinker, followed by conjugation to the amine group of this compound.

Materials:

  • Protein (e.g., IgG antibody) in amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Amine-reactive NHS-ester crosslinker (e.g., DBCO-PEG4-NHS ester if subsequent click chemistry is desired, or a bifunctional linker for direct conjugation)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)[]

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., SEC or TFF columns)

Procedure:

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer. If necessary, perform buffer exchange using a desalting column or dialysis.

    • Adjust the protein concentration to 1-10 mg/mL.[4]

  • Activation of Protein with NHS-Ester:

    • Prepare a fresh 10 mM stock solution of the NHS-ester crosslinker in anhydrous DMSO.[]

    • Add a 10- to 20-fold molar excess of the dissolved NHS-ester to the protein solution.[2]

    • Incubate for 30-60 minutes at room temperature or 2 hours on ice.[3]

  • Removal of Excess Crosslinker:

    • Immediately following incubation, remove the excess, unreacted NHS-ester crosslinker using a desalting column equilibrated with Reaction Buffer. This step is critical to prevent the crosslinker from reacting with the incoming amino-paclitaxel linker.

  • Preparation of Paclitaxel-Linker:

    • Just prior to use, dissolve this compound in anhydrous DMSO to create a 10 mM stock solution.

  • Conjugation Reaction:

    • Add the desired molar excess of the dissolved this compound to the activated protein solution.

    • Ensure the final DMSO concentration remains below 10% (v/v).[4]

    • Incubate for 1-2 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • (Optional but recommended) Add Quenching Buffer to a final concentration of 20-50 mM Tris to react with any remaining activated sites on the protein. Incubate for 30 minutes.

  • Purification of the Conjugate:

    • Purify the resulting conjugate from unconjugated paclitaxel-linker and other reaction byproducts.

    • Size Exclusion Chromatography (SEC): Effective for removing small molecule impurities.[11]

    • Tangential Flow Filtration (TFF): A scalable method for buffer exchange and removal of unconjugated molecules.[11]

    • Hydrophobic Interaction Chromatography (HIC): Can be used to separate conjugates with different DARs and remove aggregates.[]

Protocol 2: Characterization by Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their surface hydrophobicity. Since each conjugated paclitaxel molecule increases the hydrophobicity of the protein, HIC is an excellent method for determining the distribution of different DAR species.[9]

Typical HIC Parameters:

  • Column: TSKgel Butyl-NPR or similar

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0

  • Gradient: A linear gradient from high salt (e.g., 100% A) to low salt (e.g., 100% B) over 30-40 minutes.

  • Detection: UV at 280 nm (for protein) and 227 nm (for paclitaxel).[12][13]

Expected Result: A chromatogram showing a series of peaks. The first peak corresponds to unconjugated protein (DAR=0), with subsequent peaks representing species with increasing DAR values (DAR=1, 2, 3, etc.). The area of each peak can be used to calculate the average DAR of the mixture.[9]

Visual Guides and Workflows

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Analysis Prot_Prep 1. Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 7.2-8.0) Activation 4. Activate Protein with NHS-Ester Crosslinker (RT, 30-60 min) Prot_Prep->Activation Linker_Prep 2. Dissolve NHS-Ester Crosslinker in anhy. DMSO Linker_Prep->Activation Drug_Prep 3. Dissolve Amino-PEG4- Paclitaxel in anhy. DMSO Conjugation 6. Add Paclitaxel Solution to Activated Protein (RT, 1-2 hr) Drug_Prep->Conjugation Desalt 5. Remove Excess Crosslinker (Desalting Column) Activation->Desalt Desalt->Conjugation Purification 7. Purify Conjugate (SEC, TFF, or HIC) Conjugation->Purification Analysis 8. Characterize Conjugate (HIC for DAR, RP-HPLC) Purification->Analysis

Caption: Experimental workflow for the two-step conjugation of this compound to a protein.

G rect_node rect_node Start Low Conjugation Efficiency? Check_Buffer Buffer contains primary amines? Start->Check_Buffer Check_pH Reaction pH < 7.5? Check_Buffer->Check_pH No Sol_Buffer Solution: Exchange into amine-free buffer (e.g., PBS). Check_Buffer->Sol_Buffer Yes Check_Reagents NHS-ester reagent old or hydrolyzed? Check_pH->Check_Reagents No Sol_pH Solution: Adjust pH to 8.0-8.5 for optimal reaction. Check_pH->Sol_pH Yes Sol_Reagents Solution: Use fresh, anhydrous DMSO and a new vial of NHS-ester. Check_Reagents->Sol_Reagents Yes

Caption: Troubleshooting decision tree for low conjugation efficiency.

G cluster_step1 Step 1: Activation cluster_step2 Step 2: Conjugation Protein Protein-NH₂ (Lysine Residue) Activated_Protein Protein-NH-CO-Linker (Activated Protein Intermediate) Protein->Activated_Protein NHS_Ester Linker-NHS NHS_Ester->Activated_Protein Final_Conjugate Protein-NH-CO-Linker-NH-CO-PEG4-Paclitaxel (Final Conjugate - if using bifunctional linker) Activated_Protein->Final_Conjugate Paclitaxel_Amine H₂N-PEG4-Paclitaxel Paclitaxel_Amine->Final_Conjugate

Caption: Simplified reaction pathway for a two-step amine-to-amine conjugation.

References

troubleshooting low yield in 7-O-(Amino-PEG4)-paclitaxel ADC synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-O-(Amino-PEG4)-paclitaxel Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yield, encountered during the synthesis process. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to support your research and development efforts.

Troubleshooting Guide: Low Yield in this compound ADC Synthesis

Low yield is a common challenge in the synthesis of paclitaxel-based ADCs due to the hydrophobic nature of paclitaxel (B517696). This guide addresses specific issues you may encounter during your experiments.

Q1: My overall ADC yield is significantly lower than expected. What are the potential causes?

Low overall yield can stem from issues at multiple stages of the synthesis and purification process. Key factors include:

  • Poor Solubility of Paclitaxel-Linker: The this compound conjugate, while more hydrophilic than paclitaxel alone, can still have limited solubility in aqueous buffers, leading to incomplete conjugation.

  • Suboptimal Conjugation Conditions: Reaction parameters such as pH, temperature, and molar ratio of linker to antibody are critical for efficient conjugation.

  • Antibody Aggregation: The increased hydrophobicity of the ADC following conjugation can lead to aggregation, resulting in product loss during purification.

  • Inefficient Purification: Significant product loss can occur during purification steps if the methods are not optimized for your specific ADC.

  • Linker-Payload Instability: The bond between the linker and paclitaxel may be unstable under certain conjugation or purification conditions, leading to premature cleavage of the drug.

Q2: I am observing precipitation of the paclitaxel-linker during the conjugation reaction. How can I prevent this?

Precipitation during the conjugation reaction is a clear indicator of solubility issues. Here are some strategies to address this:

  • Introduce an Organic Co-solvent: The addition of a water-miscible organic co-solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), can significantly improve the solubility of the hydrophobic paclitaxel-linker. It is crucial to optimize the percentage of the co-solvent, as high concentrations can lead to antibody denaturation and aggregation.

  • Optimize pH: The pH of the conjugation buffer can influence the solubility of the linker-payload. A screening of pH values (typically between 7.0 and 8.5 for amine-reactive conjugations) can help identify the optimal condition for both solubility and reaction efficiency.

  • Control Temperature: While higher temperatures can increase reaction rates, they can also decrease the stability of the antibody and promote aggregation. Performing the conjugation at a controlled, lower temperature (e.g., 4°C or room temperature) may be beneficial.

Q3: My Drug-to-Antibody Ratio (DAR) is lower than the target, contributing to a low yield of highly conjugated ADC. How can I increase the DAR?

A low DAR indicates inefficient conjugation. Consider the following adjustments:

  • Increase Molar Excess of Paclitaxel-Linker: Increasing the molar ratio of the paclitaxel-linker to the antibody can drive the reaction towards a higher DAR. However, excessive amounts of the linker can lead to increased aggregation and difficulties in purification. It is recommended to perform a titration to find the optimal molar ratio.

  • Optimize Reaction pH: For amine-based conjugations (e.g., using an NHS ester-activated linker), a pH in the range of 8.0-8.75 is often optimal for the reaction with lysine (B10760008) residues on the antibody.

  • Extend Reaction Time: If the reaction has not gone to completion, extending the incubation time may improve the DAR. Monitor the reaction progress over time to determine the optimal duration.

Q4: I am experiencing significant product loss during the purification of the ADC. What can I do to improve recovery?

Purification is a critical step where substantial loss of product can occur. Here are some tips for optimizing your purification strategy:

  • Choose the Right Chromatography Method:

    • Size Exclusion Chromatography (SEC): SEC is effective for removing unconjugated linker-payload and aggregates. However, it may not be sufficient for separating different DAR species. The use of an organic modifier, such as isopropanol (B130326) (10-15%), in the mobile phase can improve peak shape and recovery for hydrophobic ADCs.[1][2]

    • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating ADC species with different DARs based on their hydrophobicity.[3][4][5][6][7] This allows for the isolation of a more homogeneous product.

  • Optimize Buffer Conditions: Ensure that the buffers used during purification are optimized for the stability of your ADC. This includes pH and the use of stabilizing excipients.

  • Minimize Aggregation: If aggregation is a major issue, consider strategies to reduce it prior to purification, such as using hydrophilic linkers or optimizing the conjugation conditions.

Frequently Asked Questions (FAQs)

Q: What is a typical yield for the synthesis of this compound ADC?

A: The yield of ADC synthesis can vary widely depending on the antibody, the scale of the reaction, and the purification methods employed. While specific yields for this compound ADCs are not widely published, yields for similar paclitaxel-based ADCs can range from 30% to 70%. It is important to optimize the process to maximize yield while maintaining the desired product quality.

Q: How does the PEG4 linker in this compound affect the synthesis?

A: The polyethylene (B3416737) glycol (PEG) linker serves several important functions in ADC synthesis. The PEG4 moiety increases the hydrophilicity of the paclitaxel payload, which can improve its solubility in aqueous conjugation buffers and reduce the propensity of the final ADC to aggregate.[8] This can lead to higher yields of soluble and stable ADC.

Q: What analytical techniques are essential for characterizing my this compound ADC and troubleshooting low yield?

A: A combination of analytical techniques is crucial for characterizing your ADC and identifying potential issues:

  • UV-Vis Spectroscopy: To determine the concentration of the antibody and the average DAR.

  • Size Exclusion Chromatography (SEC): To quantify the amount of monomer, aggregate, and fragment in your ADC preparation.[9][10][11]

  • Hydrophobic Interaction Chromatography (HIC): To determine the distribution of different DAR species.[3][4][5][7]

  • Mass Spectrometry (MS): To confirm the identity of the ADC and determine the exact mass of the different DAR species.

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): To analyze the purity of the paclitaxel-linker and to quantify the amount of free drug after conjugation.

Data Presentation

Table 1: Troubleshooting Guide for Low ADC Yield

Problem Potential Cause Recommended Solution
Low Overall Yield Incomplete conjugation reactionOptimize pH (8.0-8.75 for NHS esters), increase molar excess of linker-payload, extend reaction time.
Aggregation of ADCAdd organic co-solvent (e.g., 5-10% DMSO) to conjugation buffer, use a more hydrophilic linker, optimize formulation with stabilizing excipients.
Product loss during purificationOptimize purification method (e.g., HIC for DAR separation), use appropriate buffers, consider alternative chromatography resins.
Precipitation during Conjugation Poor solubility of paclitaxel-linkerAdd a water-miscible organic co-solvent (e.g., DMSO, DMF).
Suboptimal pHScreen a range of pH values (e.g., 7.0-8.5) to find the optimal solubility and reactivity.
Low Drug-to-Antibody Ratio (DAR) Insufficient molar excess of linkerIncrease the molar ratio of linker-payload to antibody (e.g., from 5:1 to 10:1).
Non-optimal reaction pHAdjust pH to 8.0-8.75 for efficient reaction with lysine residues.

Table 2: Comparison of ADC Purification Methods

Purification Method Principle Advantages Disadvantages Typical Recovery
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius.Efficient removal of aggregates and unconjugated drug/linker.Limited ability to separate different DAR species.>80%
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity.Excellent for separating different DAR species, leading to a more homogeneous product.Requires careful optimization of salt concentrations and gradients.60-90%
Ion Exchange Chromatography (IEX) Separation based on surface charge.Can separate species with different charge variants.May not be effective for separating DAR species if conjugation does not significantly alter the overall charge.>70%

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to an Antibody via NHS Ester Chemistry

This protocol assumes the use of a heterobifunctional linker to activate the amino group of this compound with an NHS ester for reaction with lysine residues on the antibody.

  • Antibody Preparation:

    • Buffer exchange the antibody into a conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0).

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Paclitaxel-Linker Preparation:

    • Dissolve the NHS ester-activated this compound in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO) to create a concentrated stock solution.

  • Conjugation Reaction:

    • Add the desired molar excess of the paclitaxel-linker stock solution to the antibody solution with gentle stirring. A typical starting point is a 5 to 10-fold molar excess of the linker over the antibody.

    • If necessary, add additional co-solvent to the reaction mixture to maintain solubility, typically not exceeding 10% (v/v) of the total reaction volume.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching the Reaction:

    • Quench the reaction by adding a quenching reagent such as Tris-HCl or glycine (B1666218) to a final concentration of 50 mM to react with any remaining NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the ADC using an appropriate chromatography method such as SEC or HIC to remove unconjugated paclitaxel-linker, aggregates, and quenching reagent.

    • Buffer exchange the purified ADC into a suitable formulation buffer for storage.

Protocol 2: Purification of Paclitaxel-ADC using Hydrophobic Interaction Chromatography (HIC)

  • Column and Buffer Preparation:

    • Equilibrate a HIC column (e.g., Phenyl Sepharose) with a high-salt binding buffer (e.g., 25 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0).

    • Prepare a low-salt elution buffer (e.g., 25 mM sodium phosphate, pH 7.0).

  • Sample Preparation:

    • Adjust the salt concentration of the crude ADC solution to match the binding buffer by adding a concentrated salt solution.

  • Chromatography:

    • Load the salt-adjusted ADC sample onto the equilibrated HIC column.

    • Wash the column with the binding buffer to remove any unbound material.

    • Elute the bound ADC species using a linear gradient from the high-salt binding buffer to the low-salt elution buffer. Species with higher DARs will be more hydrophobic and will elute at lower salt concentrations.

    • Collect fractions and analyze them by UV-Vis, SEC, and/or MS to identify the fractions containing the desired DAR species.

  • Pooling and Buffer Exchange:

    • Pool the fractions containing the ADC with the target DAR.

    • Perform a buffer exchange into a suitable storage buffer using SEC or tangential flow filtration.

Visualizations

ADC_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage start Start: Antibody & Paclitaxel-Linker conjugation Conjugation Reaction (pH, Temp, Molar Ratio) start->conjugation 1. Mix Reactants quench Quench Reaction conjugation->quench 2. Incubate purify Purification (SEC or HIC) quench->purify 3. Stop Reaction buffer_exchange Buffer Exchange & Formulation purify->buffer_exchange 4. Isolate ADC characterization Characterization (DAR, Purity, Aggregation) buffer_exchange->characterization 5. Formulate final_product Final ADC Product characterization->final_product 6. Quality Control

Caption: A typical workflow for the synthesis and purification of a this compound ADC.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low ADC Yield cause1 Incomplete Conjugation low_yield->cause1 cause2 ADC Aggregation low_yield->cause2 cause3 Purification Loss low_yield->cause3 cause4 Linker-Payload Instability low_yield->cause4 sol1 Optimize Reaction Conditions (pH, Molar Ratio, Time) cause1->sol1 sol2 Add Co-solvent / Use Hydrophilic Linker cause2->sol2 sol3 Optimize Purification Method (HIC, SEC with organic modifier) cause3->sol3 sol4 Assess Linker Stability cause4->sol4

Caption: A troubleshooting decision tree for addressing low yield in ADC synthesis.

References

Technical Support Center: Optimizing Reactions with 7-O-(Amino-PEG4)-paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-O-(Amino-PEG4)-paclitaxel. The following information is designed to help optimize pH and buffer conditions for successful conjugation reactions while minimizing degradation of the paclitaxel (B517696) core.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns when working with this compound?

A1: The primary stability concerns for the paclitaxel moiety are C-7 epimerization and hydrolysis of its ester groups. Both of these degradation pathways are catalyzed by basic conditions.[1][2] Paclitaxel exhibits its maximum stability in an acidic environment, around pH 4-5.[3][4] As the pH increases into the neutral and basic ranges (pH > 6-7), the rates of both epimerization and hydrolysis accelerate.[1][2]

Q2: What is the optimal pH for reactions involving the amino group of this compound?

A2: The terminal primary amine of the PEG linker requires deprotonation to become a reactive nucleophile. This is essential for conjugation reactions with electrophiles like N-hydroxysuccinimide (NHS) esters or for carbodiimide-mediated couplings to carboxyl groups. The optimal pH for these reactions is typically in the range of 7.2 to 8.5.[2] At lower pH values, the amine is protonated (-NH3+) and non-nucleophilic, significantly reducing reaction efficiency.

Q3: How do I balance the need for a reactive amine with the instability of paclitaxel at higher pH?

A3: This is the central challenge in working with this compound. The optimal pH for the amine reaction (7.2-8.5) overlaps with the pH range where paclitaxel degradation becomes more pronounced. The key is to find a compromise that allows for efficient conjugation while minimizing epimerization and hydrolysis. This can be achieved by carefully controlling the reaction conditions as detailed in the troubleshooting section below.

Q4: Which buffers should I use for my conjugation reaction?

A4: It is critical to use buffers that do not contain primary amines, as these will compete with your this compound for reaction with your coupling partner.

  • Recommended Buffers: Phosphate-buffered saline (PBS), sodium phosphate (B84403), sodium bicarbonate, borate, or HEPES buffers are all suitable choices for maintaining a pH in the 7.2-8.5 range.

  • Buffers to Avoid: Tris-based buffers (e.g., TBS) should be avoided as they contain a primary amine.

Q5: What are the most common reactions for the amino group on this molecule?

A5: The primary amine on the PEG linker is reactive with a variety of functional groups, most commonly:

  • Activated Esters (e.g., NHS esters): To form a stable amide bond.

  • Carboxylic Acids: In the presence of activating agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS to form an amide bond.

  • Aldehydes/Ketones: Through reductive amination to form a secondary amine linkage.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Conjugation Yield 1. Suboptimal pH: The reaction pH may be too low, leading to a protonated and unreactive amine.- Ensure the reaction buffer is within the optimal range of pH 7.2-8.5. - Verify the pH of your buffer solution before starting the reaction.
2. Hydrolysis of Coupling Reagent: NHS esters and activated intermediates can hydrolyze in aqueous buffers, especially at higher pH.- Prepare stock solutions of NHS esters in an anhydrous solvent like DMSO or DMF and add them to the reaction mixture immediately before starting. - For EDC/NHS couplings, consider a two-step procedure where the carboxyl group is activated at a lower pH (e.g., pH 6.0 with MES buffer) before adding the this compound and raising the pH.
3. Competing Nucleophiles: The buffer or other components in the reaction mixture may contain primary amines.- Use a non-amine-containing buffer such as PBS, sodium phosphate, or HEPES.
Paclitaxel Degradation (Epimerization or Hydrolysis) 1. High pH: The pH of the reaction is too high, accelerating base-catalyzed degradation.- Perform the reaction at the lower end of the optimal range, for example, at pH 7.2-7.5, to balance amine reactivity with paclitaxel stability.
2. Long Reaction Time: Extended exposure to even mildly basic conditions can lead to significant degradation.- Minimize the reaction time. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, LC-MS) and quench the reaction as soon as a sufficient amount of product has formed.
3. High Temperature: Higher temperatures will increase the rate of both the desired reaction and the degradation pathways.- Perform the reaction at a lower temperature, such as 4°C. While this will slow down the conjugation reaction, it will have a more pronounced effect on reducing the rate of degradation.
Poor Solubility of Reactants 1. Hydrophobicity of Paclitaxel: The paclitaxel moiety is highly hydrophobic.- While the PEG linker improves aqueous compatibility, co-solvents may be necessary. - Dissolve the this compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous buffer. Ensure the final concentration of the organic solvent is low enough not to interfere with the reaction or the stability of other components.

Experimental Protocols

Protocol 1: General Procedure for NHS Ester Conjugation

This protocol provides a starting point for the conjugation of an NHS ester-functionalized molecule to this compound.

  • Preparation of Reactants:

    • Dissolve this compound in a minimal volume of anhydrous DMSO to create a concentrated stock solution.

    • Dissolve the NHS ester in anhydrous DMSO immediately before use.

  • Reaction Setup:

    • In a reaction vessel, add 0.1 M sodium phosphate buffer, pH 7.5.

    • Add the this compound stock solution to the buffer with gentle mixing.

    • Add the desired molar excess (typically 1.1 to 5 equivalents) of the NHS ester solution to the reaction mixture.

  • Reaction Conditions:

    • Incubate the reaction at 4°C to minimize paclitaxel degradation.

    • Allow the reaction to proceed for 2-4 hours. Monitor the progress by HPLC or LC-MS if possible.

  • Quenching and Purification:

    • Once the reaction is complete, it can be quenched by adding a small molecule with a primary amine (e.g., Tris or glycine) if desired, or proceed directly to purification.

    • Purify the conjugate using an appropriate chromatographic method, such as reversed-phase HPLC or size-exclusion chromatography.

Protocol 2: Two-Step EDC/NHS Coupling of a Carboxylic Acid

This protocol is for conjugating a molecule containing a carboxylic acid to this compound.

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule in 0.1 M MES buffer, pH 6.0.

    • Add EDC and Sulfo-NHS (typically 2-5 equivalents each relative to the carboxylic acid).

    • Allow the activation reaction to proceed at room temperature for 15-30 minutes.

  • Conjugation Reaction:

    • Dissolve this compound in a minimal volume of DMSO.

    • Add the activated carboxylic acid solution to a vessel containing 0.1 M sodium phosphate buffer, pH 7.5. The pH of the final mixture should be around 7.2-7.5.

    • Immediately add the this compound solution to the reaction mixture.

  • Reaction Conditions and Purification:

    • Incubate at 4°C for 2-4 hours, monitoring as needed.

    • Purify the final conjugate as described in Protocol 1.

Data Summary

ParameterConditionImplication for ReactionsReference
Paclitaxel Stability Optimal pH~4-5Storage of the compound should be under slightly acidic conditions if possible.
Degradation OnsetpH > 6-7Reactions should be performed as close to neutral pH as feasible.
Amine Reactivity pKa of terminal amine on PEG~9-11 (in solution)A pH > 7 is required for a sufficient population of deprotonated, nucleophilic amine.
Optimal pH for NHS Ester Coupling7.2 - 8.5Provides a good balance between amine reactivity and NHS ester hydrolysis.
Optimal pH for EDC/NHS CouplingActivation: 4.5-7.2; Coupling: 7.0-8.0A two-step process allows for optimization of both activation and coupling steps.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_pac Dissolve this compound in anhydrous DMSO mix Combine reactants in 0.1 M Phosphate Buffer (pH 7.2-7.5) prep_pac->mix prep_reagent Dissolve coupling partner (e.g., NHS ester) in anhydrous DMSO prep_reagent->mix react Incubate at 4°C for 2-4 hours mix->react monitor Monitor reaction progress (HPLC / LC-MS) react->monitor purify Purify conjugate (e.g., RP-HPLC) monitor->purify

Caption: Workflow for a typical NHS ester conjugation reaction.

logical_relationship cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes ph pH yield Conjugation Yield ph->yield Increasing pH (to ~8.5) Increases Yield degradation Paclitaxel Degradation ph->degradation Increasing pH Increases Degradation temp Temperature temp->yield Decreasing Temp Decreases Yield Rate temp->degradation Decreasing Temp Decreases Degradation time Time time->yield Increasing Time Increases Yield time->degradation Increasing Time Increases Degradation

Caption: Balancing reaction parameters for optimal outcomes.

References

Technical Support Center: Purification of 7-O-(Amino-PEG4)-paclitaxel Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 7-O-(Amino-PEG4)-paclitaxel conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of these complex molecules.

I. Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound conjugates.

Issue 1: Co-elution of Unreacted Paclitaxel (B517696) with the PEGylated Conjugate in Reversed-Phase HPLC.

Question: I am having difficulty separating the unreacted paclitaxel from my desired this compound conjugate using reversed-phase HPLC. The two compounds are eluting very close to each other. What can I do to improve the separation?

Answer: This is a common challenge due to the significant hydrophobicity of both paclitaxel and its PEGylated derivative. Here are several strategies to enhance separation:

  • Optimize the Mobile Phase Gradient:

    • Shallow Gradient: Employ a very shallow gradient of your organic solvent (e.g., acetonitrile (B52724) or methanol) in water. A slow increase in the organic phase concentration can effectively resolve compounds with similar hydrophobicities.

    • Isocratic Elution: If a gradient is not providing sufficient resolution, try to identify an isocratic mobile phase composition that maximizes the separation. This can be determined by running a series of analytical injections with varying solvent ratios.

  • Modify the Mobile Phase:

    • Solvent Choice: If you are using acetonitrile, consider switching to methanol, or vice versa. The different selectivities of these solvents can alter the elution profile and improve separation.

    • Additives: The addition of a small percentage of a different solvent, such as isopropanol, to the mobile phase can also modify selectivity.

  • Change the Stationary Phase:

    • Column Chemistry: If you are using a standard C18 column, consider a stationary phase with different retention characteristics. A phenyl-hexyl or a biphenyl (B1667301) column can offer alternative selectivity for aromatic compounds like paclitaxel.

    • Pore Size: For larger conjugates, a column with a larger pore size (e.g., 300 Å) may provide better separation.

  • Adjusting Temperature:

    • Increasing the column temperature can decrease solvent viscosity and improve mass transfer, sometimes leading to better resolution. However, be mindful of the stability of your conjugate at elevated temperatures.

Issue 2: Peak Tailing of the this compound Conjugate in HPLC.

Question: My purified this compound conjugate shows significant peak tailing on my analytical HPLC. What could be the cause and how can I fix it?

Answer: Peak tailing for a basic compound like your amino-PEGylated paclitaxel is often due to secondary interactions with the stationary phase. Here’s how to troubleshoot this issue:

  • Mobile Phase pH:

    • The primary amine on your PEG linker can interact with residual acidic silanol (B1196071) groups on the silica-based stationary phase. Operating the mobile phase at a low pH (e.g., with 0.1% trifluoroacetic acid or formic acid) will protonate the silanols and the amine, minimizing these interactions.

  • Use of an Ion-Pairing Agent:

    • Adding an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape for basic compounds.

  • High-Purity Silica (B1680970) Columns:

    • Modern, high-purity silica columns with end-capping are designed to have minimal residual silanol groups and will typically show reduced tailing for basic compounds.

  • Check for Column Overload:

    • Injecting too much sample onto the column can lead to peak tailing. Try injecting a smaller amount to see if the peak shape improves.

  • Column Contamination:

    • A contaminated guard column or analytical column can also cause peak tailing. Try flushing the column with a strong solvent or replacing the guard column.

Issue 3: Presence of Multiple Peaks or Broad Peaks in the Purified Product.

Question: After purification, my product shows multiple peaks or a very broad peak in the analytical chromatogram. What could be the reason for this heterogeneity?

Answer: The heterogeneity in your purified product can stem from several factors related to the PEG linker and the conjugation reaction:

  • Polydispersity of the PEG Linker:

    • Commercial PEG linkers, even those with a defined number of repeating units like PEG4, can have a degree of polydispersity. This means your "single" conjugate is actually a mixture of conjugates with slightly different PEG chain lengths, which can lead to peak broadening or the appearance of closely eluting small peaks in high-resolution chromatography.

  • Isomers:

    • The reaction conditions could potentially lead to the formation of isomers of your conjugate, which may have slightly different retention times.

  • Degradation:

    • Paclitaxel and its derivatives can be sensitive to pH and temperature. Degradation of the conjugate during purification or storage can lead to the appearance of new peaks. It is important to handle the compound at appropriate pH and temperature ranges.

  • Aggregation:

    • PEGylated molecules can sometimes aggregate, especially at high concentrations. This can manifest as broad peaks or even multiple peaks in size-exclusion chromatography.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound conjugates?

A1: The main challenges arise from the physicochemical properties of the molecule:

  • Hydrophobicity: Paclitaxel is highly hydrophobic, and while the short PEG4 linker adds some hydrophilicity, the conjugate remains largely non-polar. This makes it challenging to separate from the even more hydrophobic unreacted paclitaxel.

  • Structural Similarity of Impurities: The starting materials and the product have very similar core structures, making chromatographic separation difficult.

  • Potential for Aggregation: The combination of a hydrophobic drug and a hydrophilic linker can lead to aggregation, especially at higher concentrations.[1]

  • Instability: Linker-payloads can be labile and prone to degradation under harsh purification conditions such as extreme pH or high temperatures.

Q2: What are the most common impurities to look for during the purification of this compound conjugates?

A2: The most common impurities include:

  • Unreacted Paclitaxel: The starting material for the conjugation reaction.

  • Excess PEG Linker: Unreacted 7-O-(Amino-PEG4) linker.

  • Side-products of the Conjugation Reaction: Depending on the synthesis route, various side-products may be formed.

  • Degradation Products: Paclitaxel can degrade to form impurities such as 7-epipaclitaxel or baccatin (B15129273) III derivatives.[2][3]

Q3: Which chromatography techniques are most suitable for the purification of this compound conjugates?

A3: A multi-step approach is often necessary.

  • Flash Chromatography: Often used for initial, crude purification to remove the bulk of impurities. Normal-phase or reversed-phase flash chromatography can be employed.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the most common and effective method for obtaining high-purity material. Reversed-phase HPLC is typically used.

  • Hydrophobic Interaction Chromatography (HIC): While more commonly used for large biomolecules like ADCs, HIC can be a valuable tool for separating molecules based on subtle differences in hydrophobicity.[4][] This technique could potentially be adapted for the purification of these smaller conjugates, especially to separate species with different levels of PEGylation if applicable.

Q4: How does the PEG4 linker affect the chromatographic behavior of the paclitaxel conjugate?

A4: The short PEG4 linker has a noticeable impact:

  • Increased Hydrophilicity: The PEG linker increases the polarity of the paclitaxel molecule, leading to earlier elution in reversed-phase chromatography compared to paclitaxel itself.

  • Potential for Peak Broadening: The inherent, albeit small, polydispersity of the PEG chain can lead to a mixture of conjugates with slightly different chain lengths, resulting in broader peaks in high-resolution separations.

Q5: What are the key considerations for scaling up the purification of this compound conjugates?

A5: When moving from laboratory to a larger scale, consider the following:

  • Method Robustness: Ensure your analytical method is robust and can handle slight variations in mobile phase composition, temperature, and flow rate.

  • Column Loading: Determine the optimal loading capacity of your preparative column to maximize throughput without sacrificing resolution.

  • Solvent Consumption: Preparative chromatography can consume large volumes of solvent. Optimize your method to minimize solvent usage where possible.

  • Tangential Flow Filtration (TFF): For larger scale operations, TFF can be an efficient method for buffer exchange and removing small molecule impurities.[6]

III. Experimental Protocols

This section provides a general methodology for the purification of this compound conjugates. These are starting points and will likely require optimization for your specific conjugate and impurity profile.

Protocol 1: Preparative Reversed-Phase HPLC Purification

This protocol is a general guideline for purifying the conjugate.

Parameter Recommendation Notes
Column C18, 5-10 µm particle size, 150-250 mm length, ≥20 mm IDA larger diameter column is needed for preparative scale.
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA) or Formic AcidThe acid helps to improve peak shape for the basic amine group.
Mobile Phase B Acetonitrile + 0.1% TFA or Formic Acid
Gradient Start with a shallow gradient, e.g., 30-70% B over 40 minutesThe optimal gradient will need to be determined empirically based on analytical runs.
Flow Rate Dependent on column diameter, typically 10-50 mL/minAdjust to maintain appropriate backpressure.
Detection UV at 227 nmPaclitaxel has a strong absorbance at this wavelength.
Sample Preparation Dissolve crude product in a minimal amount of a strong solvent (e.g., DMSO) and then dilute with the initial mobile phase.Ensure the sample is fully dissolved and filtered before injection.

Protocol 2: Analytical Reversed-Phase HPLC for Purity Assessment

This protocol is for assessing the purity of the final product.

Parameter Recommendation Notes
Column C18, 1.7-3.5 µm particle size, 50-150 mm length, 2.1-4.6 mm IDA high-efficiency analytical column is crucial for resolving impurities.
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient A linear gradient from 10% to 90% B over 15-30 minutesA good starting point for method development.
Flow Rate 0.3-1.0 mL/minDependent on column dimensions.
Column Temperature 30-40 °CTo ensure reproducibility.
Detection UV at 227 nm
Injection Volume 1-10 µLAvoid column overload.

IV. Visualizations

Diagram 1: General Workflow for Purification and Analysis

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Reaction Crude Reaction Mixture Flash_Chromatography Flash Chromatography (Optional Crude Cut) Crude_Reaction->Flash_Chromatography Initial Cleanup Prep_HPLC Preparative RP-HPLC Crude_Reaction->Prep_HPLC Direct Purification Flash_Chromatography->Prep_HPLC Semi-pure mixture Fraction_Analysis Analytical HPLC of Fractions Prep_HPLC->Fraction_Analysis Collect Fractions Pooling Pool Pure Fractions Fraction_Analysis->Pooling Identify Pure Fractions Solvent_Removal Solvent Removal Pooling->Solvent_Removal Final_QC Final Purity Analysis (HPLC, MS, NMR) Solvent_Removal->Final_QC Pure_Conjugate Pure Conjugate Final_QC->Pure_Conjugate

Caption: A typical workflow for the purification and analysis of this compound conjugates.

Diagram 2: Troubleshooting Logic for HPLC Peak Tailing

Caption: A decision tree for troubleshooting peak tailing in the HPLC analysis of amine-containing conjugates.

References

Technical Support Center: Preventing Aggregation of ADCs with 7-O-(Amino-PEG4)-paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of Antibody-Drug Conjugates (ADCs) made with the cytotoxic agent 7-O-(Amino-PEG4)-paclitaxel.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of aggregation in ADCs synthesized with this compound?

A1: The primary driver of aggregation in ADCs, including those made with paclitaxel (B517696) derivatives, is the increased hydrophobicity of the conjugate. Paclitaxel is an inherently hydrophobic molecule. When conjugated to an antibody, it can expose hydrophobic patches on the antibody surface. These patches can interact between ADC molecules, leading to self-association and the formation of soluble and insoluble aggregates. The inclusion of a hydrophilic PEG4 linker in this compound helps to counteract this hydrophobicity, but aggregation can still occur, especially at higher drug-to-antibody ratios (DAR).

Q2: How does the Drug-to-Antibody Ratio (DAR) influence the aggregation of these ADCs?

A2: A higher DAR generally correlates with an increased tendency for aggregation.[1] As more hydrophobic paclitaxel molecules are attached to the antibody, the overall surface hydrophobicity of the ADC increases. This amplifies the propensity for intermolecular hydrophobic interactions, which are the main cause of aggregation.[1] Therefore, optimizing the DAR is a critical factor in balancing the therapeutic efficacy and the physical stability of the ADC.

Q3: What is the specific role of the PEG4 linker in this compound in preventing aggregation?

A3: The polyethylene (B3416737) glycol (PEG) linker serves as a hydrophilic spacer.[2][3] This hydrophilic chain can effectively mask the hydrophobic paclitaxel payload, reducing its exposure to the aqueous environment and thereby minimizing intermolecular hydrophobic interactions that lead to aggregation.[4] PEGylation can also increase the solubility and stability of the entire ADC molecule.[5][6]

Q4: Can the conjugation process itself contribute to ADC aggregation?

A4: Yes, the conjugation process can significantly impact ADC stability. Unfavorable buffer conditions, such as a pH near the antibody's isoelectric point, can reduce colloidal stability and promote aggregation.[7] The use of organic co-solvents to dissolve the hydrophobic drug-linker may also partially denature the antibody, exposing hydrophobic regions and inducing aggregation.[8]

Troubleshooting Guide

Should you encounter aggregation during your experiments with this compound ADCs, this guide provides potential causes and recommended solutions.

Observation Potential Cause Recommended Solution
Visible precipitation or cloudiness after conjugation High Drug-to-Antibody Ratio (DAR)Optimize the conjugation reaction to achieve a lower, more stable DAR.
Suboptimal buffer pH or ionic strengthScreen different buffer systems (e.g., histidine, citrate) and salt concentrations (e.g., 150 mM NaCl) to find conditions that maintain ADC solubility and stability.[9]
High concentration of organic solventMinimize the amount of organic co-solvent used and add the drug-linker solution slowly to the antibody solution with gentle mixing.[8]
Increase in high molecular weight species (HMWS) detected by SEC during storage Inappropriate formulationAdd stabilizing excipients to the formulation buffer (see Table 1 for examples).
Suboptimal storage temperatureStore the ADC at the recommended temperature, typically 2-8°C, and avoid repeated freeze-thaw cycles.[8]
Exposure to lightProtect the ADC from light by using amber vials or storing it in the dark, especially if any component is photosensitive.[8]
Peak tailing or poor resolution in SEC analysis Hydrophobic interactions with the SEC column stationary phaseModify the mobile phase by adding organic solvents (e.g., isopropanol) or arginine to reduce non-specific binding.[10][11]
Column overloadingReduce the amount of sample injected onto the column.[12]

Quantitative Data Summary

The following tables provide a summary of commonly used excipients and their typical concentration ranges for stabilizing antibody and ADC formulations.

Table 1: Recommended Excipients to Prevent ADC Aggregation

Excipient Class Example Typical Concentration Range Mechanism of Action
Surfactants Polysorbate 800.01% - 0.1% (w/v)Reduces surface-induced aggregation and formation of subvisible particles.[13][14]
Sugars (Cryo/Lyoprotectants) Trehalose, Sucrose200 mM - 275 mMStabilize the native protein structure through preferential exclusion.[15][16]
Amino Acids Arginine50 mM - 250 mMSuppresses protein-protein interactions and can improve solubility.[17][18]
Histidine10 mM - 50 mMActs as a buffering agent to maintain a stable pH.[13]

Key Experimental Protocols

Size Exclusion Chromatography (SEC) for Aggregate Analysis

Objective: To separate and quantify ADC monomers from aggregates based on their hydrodynamic size.

Methodology:

  • Column Selection: Choose a size-exclusion column suitable for monoclonal antibodies and ADCs (e.g., Agilent AdvanceBio SEC, Waters XBridge BEH200A SEC).[14][19]

  • Mobile Phase Preparation: A typical mobile phase consists of a phosphate (B84403) or histidine buffer at a physiological pH (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0).[20] For hydrophobic ADCs, the addition of a small percentage of organic solvent like isopropanol (B130326) or acetonitrile (B52724) may be necessary to reduce non-specific interactions with the column matrix.[20]

  • Sample Preparation:

    • Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.

    • Filter the sample through a low-protein-binding 0.22 µm filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Injection Volume: 10 - 50 µL.

    • Detection: UV absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peak areas for the monomer and any high molecular weight species (aggregates).

    • Calculate the percentage of aggregate as: (% Aggregate) = (Aggregate Peak Area / Total Peak Area) * 100.

Dynamic Light Scattering (DLS) for Aggregation Assessment

Objective: To determine the size distribution of particles in the ADC solution and detect the presence of aggregates.

Methodology:

  • Sample Preparation:

    • The sample should be visually clear and free of precipitates. If necessary, dilute the sample with the formulation buffer. Typical concentrations range from 0.1 to 1 mg/mL.[21]

    • Filter the sample through a 0.1 or 0.2 µm syringe filter directly into a clean, dust-free cuvette.[21]

  • Instrument Setup:

    • Allow the instrument's laser to warm up and stabilize for at least 30 minutes.[21]

    • Equilibrate the sample in the instrument's sample holder for 10-15 minutes to ensure thermal equilibrium.[21]

  • Measurement Parameters:

    • Temperature: Set to the desired experimental temperature (e.g., 25°C).

    • Scattering Angle: A common setting is 90° or 173° (backscatter).[22]

    • Acquisition Time: Typically, multiple runs of 10-20 seconds each are performed to ensure reproducibility.

  • Data Interpretation:

    • Size Distribution: The primary output is a size distribution plot. A monomodal peak corresponding to the expected size of the ADC monomer indicates a non-aggregated sample. The presence of larger species (e.g., >20 nm) suggests the formation of aggregates.[23]

    • Polydispersity Index (PDI): This value indicates the width of the size distribution. A PDI below 0.2 generally suggests a monodisperse sample.[7]

    • Z-average Diameter: This is the intensity-weighted mean hydrodynamic diameter. An increase in the Z-average diameter over time or under stress conditions is indicative of aggregation.[7]

Visualizations

ADC_Aggregation_Pathway cluster_0 ADC Synthesis & Formulation cluster_1 Aggregation Triggers cluster_2 Aggregation States Monomeric ADC Monomeric ADC Soluble Aggregates Soluble Aggregates Monomeric ADC->Soluble Aggregates Hydrophobic Interactions Hydrophobic Paclitaxel Hydrophobic Paclitaxel Hydrophobic Paclitaxel->Monomeric ADC PEG4 Linker PEG4 Linker PEG4 Linker->Monomeric ADC Antibody Antibody Antibody->Monomeric ADC High DAR High DAR High DAR->Monomeric ADC Suboptimal pH Suboptimal pH Suboptimal pH->Monomeric ADC Organic Solvents Organic Solvents Organic Solvents->Monomeric ADC Freeze-Thaw Freeze-Thaw Freeze-Thaw->Monomeric ADC High Temperature High Temperature High Temperature->Monomeric ADC Insoluble Aggregates (Precipitate) Insoluble Aggregates (Precipitate) Soluble Aggregates->Insoluble Aggregates (Precipitate)

Caption: Factors contributing to the aggregation of paclitaxel-based ADCs.

PEGylation_Mechanism cluster_0 Without PEG Linker cluster_1 With this compound cluster_2 Result ADC1 Antibody Hydrophobic Paclitaxel ADC2 Antibody Hydrophobic Paclitaxel ADC1:f1->ADC2:f1 Hydrophobic Interaction Reduced Aggregation Reduced Aggregation ADC3 Antibody PEG4 Linker Paclitaxel Hydrophilic Shield Hydrophilic Shield ADC4 Antibody PEG4 Linker Paclitaxel ADC4->Reduced Aggregation

Caption: Mechanism of aggregation prevention by the hydrophilic PEG4 linker.

References

how to improve the stability of 7-O-(Amino-PEG4)-paclitaxel in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers improve the stability of 7-O-(Amino-PEG4)-paclitaxel in aqueous solutions during experimental procedures. The recommendations are primarily based on stability studies of the parent compound, paclitaxel (B517696), due to the shared core structure vulnerable to degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of instability for this compound in aqueous solutions?

There are two main types of instability to consider:

  • Chemical Degradation: The paclitaxel core is susceptible to chemical degradation through two primary pathways, particularly influenced by pH.

    • Epimerization: At neutral to basic pH (pH > 7), the chiral center at the C-7 position can undergo epimerization, forming the 7-epi-paclitaxel isomer.[1][2] This is a significant pathway as the modification in this compound is at this vulnerable position.

    • Hydrolysis: The ester groups in the paclitaxel structure are sensitive to hydrolysis. Under basic conditions (pH > 7), base-catalyzed hydrolysis can lead to the cleavage of the side chain.[1] Under acidic conditions (pH 1-3), acid-catalyzed cleavage of the strained oxetane (B1205548) ring can occur.[3]

  • Physical Instability: Paclitaxel is a highly lipophilic molecule with very poor aqueous solubility (less than 0.01 mg/mL).[4][5] Although the hydrophilic PEG4 linker in this compound improves aqueous compatibility, the compound can still precipitate from solution, especially at higher concentrations or upon dilution into purely aqueous buffers.[4][6] Precipitation is often the primary limiting factor for stability in prepared infusions.[7][8]

Q2: At what pH is the compound most stable?

For the paclitaxel core structure, the maximum stability in aqueous solutions is observed in a slightly acidic pH range, typically around pH 4-5.[3][5] Both acidic conditions below pH 3 and neutral to basic conditions above pH 6 accelerate degradation.[1][3] Using an acidic buffer, such as a citrate (B86180) buffer, can significantly improve the stability of paclitaxel solutions by maintaining the pH in this optimal range.[5]

Q3: How does temperature affect the stability of my aqueous solution?

Lower temperatures significantly enhance stability. Storing paclitaxel infusions at 2-8°C results in a much longer shelf-life compared to storage at room temperature (25°C).[7][8] For stock solutions of this compound, it is recommended to store them as aliquots at -20°C for up to one month or -80°C for up to six months to minimize degradation and avoid repeated freeze-thaw cycles.[9][10][11][12] Before use, allow aliquots to equilibrate to room temperature.[10]

Q4: My compound is precipitating out of solution. What can I do?

Precipitation is a common issue due to the low intrinsic solubility of the paclitaxel moiety.[7] Consider the following strategies:

  • Reduce Concentration: Lower concentration infusions (e.g., 0.3 mg/mL) of paclitaxel have been shown to be more stable against precipitation than higher concentrations (e.g., 1.2 mg/mL).[7]

  • Use a Co-solvent: If your experimental system allows, preparing the compound in a mixture of an organic solvent (like DMSO or ethanol) and an aqueous buffer can maintain solubility. Paclitaxel has shown high stability in PEG 400-ethanol mixtures.[5] When preparing working solutions, add the stock solution (in an organic solvent) to the aqueous buffer slowly while vortexing to avoid localized high concentrations that can lead to immediate precipitation.

  • Incorporate Solubilizing Excipients: For formulation development, agents like cyclodextrins (e.g., HPβCD) can be used to form inclusion complexes that enhance the aqueous solubility of paclitaxel.[5]

Q5: What buffer systems are recommended for working with this compound?

The choice of buffer is critical for maintaining pH and preventing degradation.

  • Recommended Buffers: Use buffers that maintain a pH between 4 and 5, such as acetate (B1210297) or citrate buffers .

  • Buffers to Avoid: Avoid using buffers with a pH above 7 (e.g., phosphate, bicarbonate, or Tris buffers at physiological pH) as they will promote base-catalyzed epimerization and hydrolysis.[1][2]

Q6: How can I monitor the degradation of my compound?

The stability of this compound should be monitored using a stability-indicating high-performance liquid chromatography (HPLC) method, typically with UV detection.[1] This method allows for the separation and quantification of the intact parent compound from its degradants (e.g., the 7-epi isomer and hydrolytic products) over time.

Troubleshooting Guide

Problem EncounteredPossible CauseRecommended Solution
Low Yield in Conjugation Reaction Degradation of this compound during the reaction.1. Ensure the reaction buffer pH is maintained in the optimal range (pH 4-5).2. Perform the reaction at a reduced temperature if the kinetics are permissible.3. Prepare the this compound solution immediately before use.4. Analyze the stock solution by HPLC to confirm its integrity before starting.
Inconsistent Experimental Results Variable stability and concentration of the working solution.1. Prepare fresh working solutions for each experiment from a properly stored, frozen aliquot.2. Avoid repeated freeze-thaw cycles of the stock solution.[11]3. Visually inspect solutions for any signs of precipitation before use.4. Quantify the concentration of the stock solution periodically.
Appearance of New Peaks in HPLC Chromatogram Chemical degradation of the compound.1. Review the pH, temperature, and buffer composition of your solution.2. The primary new peak is likely the 7-epi isomer if the pH is neutral or basic.[1]3. Protect solutions from light, although pH and temperature are the more critical factors.

Data Summary Tables

Table 1: Summary of Factors Affecting Paclitaxel Core Stability in Aqueous Media

ParameterCondition for Optimal StabilityRationale & References
pH 4.0 - 5.0Minimizes both acid-catalyzed and base-catalyzed degradation pathways.[3][5]
Temperature 2 - 8°C (Refrigerated)Slows the rate of all chemical degradation reactions.[7][8]
Concentration As low as experimentally feasibleReduces the risk of physical instability and precipitation.[7][8]
Buffer Type Citrate or AcetateProvides good buffering capacity in the optimal pH range of 4-5.

Table 2: Recommended Storage Conditions for this compound

FormatStorage TemperatureMaximum Recommended Duration
Solid Powder -20°CUp to 3 years[12]
Stock Solution (in organic solvent, e.g., DMSO) -20°CUp to 1 month[9][10][12]
-80°CUp to 6 months[9][10][12]
Aqueous Working Solution 2 - 8°CPrepare fresh and use on the same day.

Key Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Working Solution
  • Prepare Buffer: Prepare a 50 mM sodium citrate or sodium acetate buffer and adjust the pH to 4.5. Filter the buffer through a 0.22 µm filter.

  • Equilibrate Compound: Remove an aliquot of the this compound stock solution (e.g., in DMSO) from -80°C storage and allow it to warm to room temperature for at least one hour.[10]

  • Dilution: Determine the volume of the stock solution needed to achieve the final desired concentration.

  • Mixing: While gently vortexing the acidic buffer, add the required volume of the stock solution dropwise to the buffer. This gradual addition helps prevent precipitation.

  • Final Inspection: Visually inspect the final solution to ensure it is clear and free of any precipitate.

  • Usage: Use the freshly prepared aqueous solution immediately. If short-term storage is required, keep it on ice or at 2-8°C and protected from light.

Protocol 2: General Method for Stability Assessment by HPLC
  • Sample Preparation: Prepare the aqueous solution of this compound as described in Protocol 1.

  • Time Zero (T=0) Sample: Immediately after preparation, inject an aliquot of the solution into the HPLC system to obtain the initial chromatogram.

  • Incubation: Store the solution under the desired test conditions (e.g., specific pH, temperature).

  • Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot, place it in an HPLC vial, and inject it into the HPLC system.

  • Chromatography Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Detection: UV detector at a wavelength appropriate for paclitaxel (e.g., 227 nm).

    • Flow Rate: 1.0 mL/min.

  • Data Analysis: Calculate the percentage of the intact this compound remaining at each time point by comparing its peak area to the T=0 peak area. The appearance and growth of new peaks signify degradation.

Visual Guides

cluster_degradation Primary Degradation Pathways of Paclitaxel Core Paclitaxel 7-O-R-Paclitaxel Core Epi 7-epi-Paclitaxel (Inactive Isomer) Paclitaxel->Epi Epimerization (pH > 7) Hydrolysis Side-Chain Cleavage & Other Hydrolysis Products Paclitaxel->Hydrolysis Hydrolysis (pH > 7) Ring_Cleavage Oxetane Ring Cleavage Products Paclitaxel->Ring_Cleavage Hydrolysis (pH < 3) Epi->Paclitaxel Reversible

Caption: Key chemical degradation pathways for the paclitaxel core structure.

action_node action_node result_node result_node start Instability Observed (e.g., Low Yield, New HPLC Peaks) q1 Is solution pH between 4 and 5? start->q1 q2 Is solution stored at low temp (2-8°C)? q1->q2 Yes a1 Adjust to pH 4-5 using Citrate/Acetate buffer q1->a1 No q3 Is there visible precipitation? q2->q3 Yes a2 Store solution at 2-8°C and avoid freeze-thaw of stock q2->a2 No result Stability Improved a1->result Re-evaluate Stability q3->result No a3 Prepare fresh solution at a lower concentration +/- co-solvent q3->a3 Yes a2->result a3->result

Caption: Troubleshooting workflow for addressing instability issues.

References

Technical Support Center: Overcoming Solubility Challenges with 7-O-(Amino-PEG4)-paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered during experiments with 7-O-(Amino-PEG4)-paclitaxel.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is solubility a concern?

A1: this compound is a derivative of the potent anti-cancer agent paclitaxel (B517696). It incorporates a polyethylene (B3416737) glycol (PEG) linker with a terminal amine group, making it suitable for conjugation to antibodies or other targeting moieties in the development of Antibody-Drug Conjugates (ADCs).[1][2][3] Paclitaxel itself is highly lipophilic and has very poor aqueous solubility, which presents significant challenges in its formulation and delivery.[4][5] While the hydrophilic PEG spacer is designed to improve compatibility in aqueous media, careful handling and dissolution procedures are still necessary to avoid precipitation, especially when transitioning from an organic stock solution to an aqueous experimental buffer.[3][6][7]

Q2: What is the recommended solvent for initial stock solution preparation?

A2: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). It is highly soluble in DMSO, with a reported solubility of ≥ 50 mg/mL (≥ 45.41 mM).[1][8] For optimal results, it is crucial to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact the solubility of the compound.[1]

Q3: I'm observing precipitation when diluting my DMSO stock solution in an aqueous buffer. What could be the cause?

A3: Precipitation upon dilution of a DMSO stock in aqueous buffers is a common issue with hydrophobic compounds like paclitaxel derivatives. The primary reasons for this include:

  • Exceeding Aqueous Solubility: Even with the PEG linker, the aqueous solubility of the compound is finite. Rapidly adding a large volume of the DMSO stock to the buffer can cause the local concentration to exceed its solubility limit, leading to precipitation.

  • Final DMSO Concentration: While DMSO is an excellent solvent for the initial stock, high final concentrations in your experimental setup can be toxic to cells. However, a certain amount of DMSO is often necessary to maintain the compound's solubility in the final aqueous solution. A drastic reduction in the DMSO concentration upon dilution can cause the compound to crash out of solution.

  • Buffer Composition: The pH, ionic strength, and presence of certain salts in your buffer can influence the solubility of the compound. Paclitaxel's stability is known to be pH-dependent, with the least degradation occurring in the pH range of 3-5.

Q4: How can I prevent precipitation during the preparation of my working solution?

A4: To prevent precipitation, it is recommended to add the DMSO stock solution to the aqueous buffer slowly and with constant, gentle mixing. Adding the stock dropwise while vortexing or stirring the buffer can help to ensure rapid and uniform dispersion, preventing the formation of localized high concentrations that can lead to precipitation.

Q5: What is the maximum recommended final concentration of DMSO for in vitro cell-based assays?

A5: The final concentration of DMSO in cell culture media should be kept as low as possible to avoid cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, with some tolerating up to 1%.[9][10][11] However, it is always best practice to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration used in your experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Cloudiness or visible precipitate upon dilution Exceeding the aqueous solubility limit.Prepare a more dilute stock solution in DMSO. Add the stock solution to the aqueous buffer dropwise while vortexing. Consider using a buffer containing a small amount of a solubilizing agent like Tween 80, if compatible with your experiment.
Buffer incompatibility (pH, ionic strength).Check the pH of your final solution. For paclitaxel derivatives, a slightly acidic pH (around 5-6) may improve stability. If possible, test the solubility in different buffer systems.
Low or inconsistent results in biological assays Incomplete dissolution or precipitation of the compound.Ensure the compound is fully dissolved in the DMSO stock before further dilution. Visually inspect the final working solution for any signs of precipitation before adding it to your assay.
Degradation of the compound.Prepare fresh working solutions for each experiment. Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles.[2][6]
Difficulty dissolving the lyophilized powder Inappropriate solvent choice.Use anhydrous, high-purity DMSO for initial dissolution.
Insufficient mixing.Vortex the solution for several minutes to ensure complete dissolution. Gentle warming in a water bath may also aid in dissolution, but be cautious of potential degradation at elevated temperatures.

Quantitative Data Summary

The solubility of this compound is primarily documented in DMSO. For comparison, the table below includes solubility data for the parent compound, paclitaxel, in various solvents.

Compound Solvent/Medium Solubility Reference
This compound DMSO ≥ 50 mg/mL (≥ 45.41 mM) [1][8]
PaclitaxelDMSO~5 mg/mL
PaclitaxelEthanol~1.5 mg/mL
PaclitaxelDMSO:PBS (1:10, pH 7.2)~0.1 mg/mL
PaclitaxelWater< 0.01 mg/mL[3][4]
PaclitaxelPhosphate Buffer (pH 6.8)Varies with formulation (can be enhanced)[10]

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Materials:

    • This compound (lyophilized powder)

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Calculate the volume of DMSO required to achieve a 10 mM stock solution. The molecular weight of this compound is approximately 1101.19 g/mol .

    • Carefully add the calculated volume of DMSO to the vial containing the lyophilized powder.

    • Vortex the solution vigorously for 2-5 minutes until the powder is completely dissolved. A clear, colorless to slightly yellow solution should be obtained.

    • Visually inspect the solution to ensure there are no undissolved particles.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.[2]

Protocol for Preparing a Working Solution for In Vitro Cell-Based Assays
  • Materials:

    • 10 mM stock solution of this compound in DMSO

    • Sterile cell culture medium or desired aqueous buffer (e.g., PBS)

  • Procedure:

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Determine the final desired concentration of this compound and the final acceptable DMSO concentration for your experiment (typically ≤ 0.5%).

    • Perform serial dilutions of the DMSO stock solution in cell culture medium or buffer to achieve the desired final concentration.

    • Crucial Step: When diluting, add the DMSO stock solution to the aqueous medium dropwise while gently vortexing or swirling the tube. This ensures rapid dispersion and minimizes the risk of precipitation.

    • Prepare a vehicle control with the same final concentration of DMSO as your experimental samples.

    • Use the freshly prepared working solution immediately for your experiments.

Visualizations

Experimental Workflow for Solubilization

G cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_storage Storage A Lyophilized this compound B Add Anhydrous DMSO A->B C Vortex until fully dissolved B->C D 10 mM Stock Solution in DMSO C->D F Add DMSO stock dropwise with mixing D->F H Aliquot into single-use tubes D->H E Aqueous Buffer / Cell Culture Medium E->F G Final Working Solution F->G G->A G->E I Store at -20°C or -80°C H->I

Caption: Workflow for dissolving this compound.

Paclitaxel-Induced Apoptosis Signaling Pathway

G cluster_cell Cancer Cell Paclitaxel This compound Microtubules Microtubule Stabilization Paclitaxel->Microtubules G2M G2/M Cell Cycle Arrest Microtubules->G2M JNK JNK/SAPK Pathway G2M->JNK PI3K PI3K/Akt Pathway G2M->PI3K Bcl2 Bcl-2 Family Regulation (e.g., ↓Bcl-2, ↑Bax) JNK->Bcl2 PI3K->Bcl2 inhibition Caspases Caspase Activation Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

refinement of protocols for consistent 7-O-(Amino-PEG4)-paclitaxel conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the consistent and refined conjugation of 7-O-(Amino-PEG4)-paclitaxel. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find detailed protocols, troubleshooting advice, and frequently asked questions to ensure successful and reproducible conjugation outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive group on this compound?

A1: The primary reactive group is the terminal primary amine (-NH2) on the PEG4 linker. This amine group is a nucleophile and can be used for various conjugation reactions.[1][2]

Q2: What types of molecules can I conjugate to the amino group of this compound?

A2: The terminal amine is reactive with several functional groups, most commonly:

  • Carboxylic acids (-COOH): Forms a stable amide bond using coupling agents.

  • Activated NHS esters (-O-N-succinimide): Reacts directly to form a stable amide bond.[1][2]

  • Aldehydes (-CHO) and Ketones (>C=O): Forms an initial imine (Schiff base) that can be stabilized to a secondary amine through reductive amination.[1][2]

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store this compound as a solid at -20°C for long-term stability. For short-term storage, a solution can be prepared and stored at -20°C for up to one month or at -80°C for up to six months.[1] Avoid multiple freeze-thaw cycles.

Q4: Is the ester linkage at the 7-position of paclitaxel (B517696) stable during conjugation reactions?

A4: The ester linkage at the C7 position is generally more stable than an ester at the C2' position due to greater steric hindrance.[3] However, it is still susceptible to hydrolysis under strongly basic or acidic conditions. It is crucial to maintain appropriate pH control during conjugation and work-up steps.

Q5: What are common solvents for dissolving this compound for conjugation reactions?

A5: Due to the hydrophobic nature of paclitaxel and the hydrophilic PEG linker, a variety of organic solvents can be used. Common choices include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), dichloromethane (B109758) (DCM), and tetrahydrofuran (B95107) (THF).[4] The choice of solvent will also depend on the solubility of the molecule you are conjugating.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Conjugation Yield 1. Inactive Reagents: The coupling agent (e.g., EDC, HATU) or NHS ester may have hydrolyzed. 2. Suboptimal pH: The pH of the reaction mixture may not be ideal for the specific conjugation chemistry. 3. Steric Hindrance: The molecule to be conjugated may be sterically hindered, slowing down the reaction. 4. Incorrect Stoichiometry: The molar ratio of reactants may not be optimal.1. Use fresh or properly stored reagents. 2. For amide coupling with carboxylic acids, a slightly acidic to neutral pH (4.5-7.0) is often optimal for carbodiimide (B86325) chemistry. For NHS ester reactions, a pH of 7.0-9.0 is recommended.[4] 3. Increase the reaction time and/or temperature. Consider using a longer PEG linker on the molecule to be conjugated if possible. 4. Perform small-scale optimization experiments with varying molar ratios of the reactants.
Multiple Products or Impurities in the Final Product 1. Side Reactions: The 2'-hydroxyl group of paclitaxel might have reacted, especially if it is not protected. 2. Degradation of Paclitaxel: Exposure to harsh pH conditions can lead to hydrolysis of the ester groups on paclitaxel.[5] 3. Di-PEGylation: If the molecule to be conjugated has multiple reactive sites, di- or multi-PEGylated products can form.1. If high specificity is required, consider protecting the 2'-hydroxyl group with a suitable protecting group like TBDMS. 2. Maintain pH control throughout the reaction and purification process. Use buffered solutions where appropriate. 3. Use a molar excess of the molecule to be conjugated relative to this compound to favor mono-conjugation.
Difficulty in Purifying the Conjugate 1. Similar Polarity of Reactants and Products: The starting materials and the final conjugate may have similar retention times in chromatography. 2. Aggregation: The final conjugate might be prone to aggregation, leading to poor chromatographic separation.1. Optimize the HPLC gradient to achieve better separation. Consider using a different stationary phase (e.g., C8 instead of C18) or a different chromatography technique like size-exclusion chromatography (SEC).[6] 2. Add organic modifiers or detergents to the mobile phase to disrupt aggregates. Ensure the product is fully dissolved before injection.
Product Instability 1. Hydrolysis of the 7-O-Ester Linkage: The ester bond connecting the PEG linker to paclitaxel can hydrolyze over time, especially in aqueous solutions. 2. Oxidation: The paclitaxel moiety can be susceptible to oxidation.1. Store the final conjugate in a lyophilized form at -20°C or below. For solutions, use a buffered system at a slightly acidic pH (e.g., pH 5-6) and store frozen.[7] 2. Store under an inert atmosphere (e.g., argon or nitrogen) and protect from light.

Experimental Protocols & Data

Protocol 1: Amide Bond Formation with a Carboxylic Acid

This protocol describes the conjugation of this compound to a molecule containing a carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as coupling agents.

Workflow Diagram:

Amide_Coupling_Workflow cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis Carboxylic_Acid Carboxylic Acid (-COOH) EDC_NHS EDC, NHS in Anhydrous DMF Carboxylic_Acid->EDC_NHS Add Activated_Ester NHS-activated Ester EDC_NHS->Activated_Ester Incubate 15-30 min at RT Reaction_Mixture Reaction Mixture Activated_Ester->Reaction_Mixture Amino_PEG_Paclitaxel This compound in Anhydrous DMF Amino_PEG_Paclitaxel->Reaction_Mixture Add Final_Conjugate Final Conjugate Reaction_Mixture->Final_Conjugate Stir 2-24h at RT Purification Purification by RP-HPLC Final_Conjugate->Purification Analysis Characterization (LC-MS, NMR) Purification->Analysis

Caption: Workflow for amide bond formation.

Methodology:

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule (1.0 eq) in anhydrous DMF.

    • Add NHS (1.2 eq) and EDC (1.2 eq).

    • Stir the reaction mixture at room temperature for 15-30 minutes.

  • Conjugation Reaction:

    • In a separate vial, dissolve this compound (1.2 eq) in anhydrous DMF.

    • Add the solution of this compound to the activated carboxylic acid mixture.

    • Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by LC-MS or TLC.

  • Purification and Analysis:

    • Quench the reaction by adding a small amount of water.

    • Dilute the reaction mixture with a suitable solvent and purify by reverse-phase HPLC.[8]

    • Characterize the purified conjugate by LC-MS and NMR.

Illustrative Quantitative Data:

Molar Ratio (Amine:Acid:EDC:NHS)Reaction Time (h)Temperature (°C)SolventApproximate Yield (%)Purity (%)
1.2 : 1.0 : 1.2 : 1.2425DMF65>95
1.5 : 1.0 : 1.5 : 1.5425DMF75>95
1.2 : 1.0 : 1.2 : 1.22425DMF80>95
1.2 : 1.0 : 1.2 : 1.2440DMF70>90

Note: This data is illustrative and actual results may vary depending on the specific carboxylic acid used.

Protocol 2: Reaction with an NHS Ester

This protocol details the direct reaction of this compound with a pre-activated NHS ester.

Workflow Diagram:

NHS_Ester_Coupling_Workflow cluster_dissolution Reactant Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis NHS_Ester NHS Ester in Anhydrous DMF/DMSO Reaction_Mixture Reaction Mixture NHS_Ester->Reaction_Mixture Amino_PEG_Paclitaxel This compound in Anhydrous DMF/DMSO Amino_PEG_Paclitaxel->Reaction_Mixture Add Final_Conjugate Final Conjugate Reaction_Mixture->Final_Conjugate Stir 1-4h at RT in presence of a non-nucleophilic base (e.g., DIPEA) Purification Purification by RP-HPLC Final_Conjugate->Purification Analysis Characterization (LC-MS, NMR) Purification->Analysis

Caption: Workflow for NHS ester conjugation.

Methodology:

  • Reactant Preparation:

    • Dissolve the NHS ester (1.0 eq) in an anhydrous solvent such as DMF or DMSO.

    • In a separate vial, dissolve this compound (1.1 eq) in the same anhydrous solvent.

  • Conjugation Reaction:

    • Add the this compound solution to the NHS ester solution.

    • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS or TLC.

  • Purification and Analysis:

    • Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris) or water.

    • Purify the conjugate using reverse-phase HPLC.

    • Confirm the identity and purity of the final product by LC-MS and NMR.

Illustrative Quantitative Data:

Molar Ratio (Amine:NHS Ester)Reaction Time (h)Temperature (°C)SolventApproximate Yield (%)Purity (%)
1.1 : 1.0225DMF85>98
1.5 : 1.0225DMF90>98
1.1 : 1.0425DMF92>98
1.1 : 1.024DMF70>95

Note: This data is illustrative and actual results may vary depending on the specific NHS ester used.

Protocol 3: Reductive Amination with an Aldehyde

This protocol outlines the conjugation of this compound to an aldehyde-containing molecule via reductive amination.

Logical Relationship Diagram for Troubleshooting Reductive Amination:

Reductive_Amination_Troubleshooting Start Low Yield of Secondary Amine Check_Imine Is the imine intermediate forming? (Monitor by LC-MS) Start->Check_Imine No_Imine No Imine Formation Check_Imine->No_Imine No Yes_Imine Imine Forms, but Low Final Product Check_Imine->Yes_Imine Yes Solution_No_Imine1 Check aldehyde reactivity. Consider using a more reactive aldehyde or increasing temperature. No_Imine->Solution_No_Imine1 Solution_No_Imine2 Ensure anhydrous conditions. Water can hydrolyze the imine. No_Imine->Solution_No_Imine2 Solution_Yes_Imine1 Check reducing agent activity. Use fresh sodium cyanoborohydride or an alternative like sodium triacetoxyborohydride (B8407120). Yes_Imine->Solution_Yes_Imine1 Solution_Yes_Imine2 Optimize pH. Slightly acidic conditions (pH 5-6) are often optimal for both imine formation and reduction. Yes_Imine->Solution_Yes_Imine2

Caption: Troubleshooting logic for reductive amination.

Methodology:

  • Reaction Setup:

    • Dissolve the aldehyde-containing molecule (1.0 eq) and this compound (1.2 eq) in a suitable solvent (e.g., methanol, dichloroethane).

    • Add a catalytic amount of acetic acid to maintain a slightly acidic pH (around 5-6).

  • Imine Formation and Reduction:

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

    • Add a mild reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) in portions.

    • Continue to stir the reaction at room temperature for 4-24 hours. Monitor the reaction by LC-MS.

  • Work-up and Purification:

    • Quench the reaction carefully with an aqueous solution (e.g., saturated sodium bicarbonate).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate, and purify by flash chromatography or reverse-phase HPLC.

    • Characterize the final conjugate by LC-MS and NMR.

Illustrative Quantitative Data:

Molar Ratio (Amine:Aldehyde)Reducing AgentReaction Time (h)Temperature (°C)Approximate Yield (%)Purity (%)
1.2 : 1.0NaBH3CN122560>90
1.5 : 1.0NaBH3CN122570>90
1.2 : 1.0NaBH(OAc)362575>95
1.2 : 1.0NaBH(OAc)364085>95

Note: This data is illustrative and actual results may vary depending on the specific aldehyde and reaction conditions.

References

addressing off-target effects in 7-O-(Amino-PEG4)-paclitaxel studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-O-(Amino-PEG4)-paclitaxel. The content is designed to address specific issues that may be encountered during experimental studies, with a focus on mitigating off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a derivative of paclitaxel (B517696), a potent anti-cancer agent that functions by stabilizing microtubules and inducing mitotic arrest.[1] The key features of this derivative are the amino-terminated polyethylene (B3416737) glycol (PEG) linker attached at the 7-hydroxyl position of the paclitaxel core. This modification serves several purposes:

  • Attachment Chemistry: The terminal amine group provides a reactive handle for conjugation to other molecules, such as antibodies, to create antibody-drug conjugates (ADCs).[1][2]

  • Improved Solubility: The hydrophilic PEG4 linker enhances the aqueous solubility of the highly hydrophobic paclitaxel molecule.[1][3]

  • Pharmacokinetic Modulation: PEGylation can prolong the circulation half-life of the drug and potentially reduce systemic toxicity.[4][5]

Its primary application is in the development of targeted drug delivery systems, particularly ADCs, for cancer therapy.[1][2]

Q2: What are the known on-target and potential off-target effects of paclitaxel and its derivatives?

The on-target effect of paclitaxel is its binding to β-tubulin, which stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]

Potential off-target effects of paclitaxel and its derivatives can be complex and are a significant concern in clinical applications.[4] While specific off-target interactions of this compound are not extensively documented in publicly available literature, insights can be drawn from studies on paclitaxel and other ADCs:

  • Signaling Pathway Modulation: Paclitaxel has been shown to influence various signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are involved in cell survival and proliferation.[7][8][9] Unintended activation or inhibition of these pathways in non-target cells can lead to toxicity.

  • Non-specific Cellular Uptake: In the context of ADCs, non-specific uptake of the conjugate or premature cleavage of the linker can release the cytotoxic payload into healthy tissues, causing off-target toxicity.[10]

  • Immune System Interactions: Paclitaxel can modulate immune responses, which can be either beneficial or detrimental depending on the context.

Troubleshooting Guides

Problem 1: High In Vitro Cytotoxicity in Non-Target Cells

Symptoms:

  • Significant cell death observed in antigen-negative cell lines when treated with your this compound ADC.

  • IC50 values for target and non-target cells are closer than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Experimental Protocol
Premature Linker Cleavage 1. Analyze the stability of the ADC in cell culture medium over time. 2. Consider using a more stable linker chemistry if significant payload release is detected.Linker Stability Assay: Incubate the ADC in cell culture medium at 37°C. At various time points (e.g., 0, 6, 12, 24, 48 hours), collect aliquots and analyze for the presence of free this compound using LC-MS/MS.
Non-specific ADC Uptake 1. Evaluate ADC binding to non-target cells via flow cytometry. 2. Modify the antibody component to reduce non-specific binding (e.g., through protein engineering).Flow Cytometry Binding Assay: Incubate antigen-negative cells with fluorescently labeled ADC. Analyze the mean fluorescence intensity to quantify non-specific binding.
Hydrophobicity-driven Aggregation 1. Assess the aggregation propensity of the ADC using dynamic light scattering (DLS). 2. Optimize the drug-to-antibody ratio (DAR) to minimize hydrophobicity.Dynamic Light Scattering (DLS): Analyze the size distribution and polydispersity index of the ADC preparation. An increase in particle size or polydispersity over time may indicate aggregation.
Problem 2: Unexpected In Vivo Toxicity

Symptoms:

  • Significant weight loss, organ damage, or other signs of distress in animal models at therapeutic doses.

  • Dose-limiting toxicities observed at lower-than-expected concentrations.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Experimental Protocol
Off-Target Organ Accumulation 1. Perform biodistribution studies using a radiolabeled or fluorescently tagged ADC. 2. Analyze payload concentration in various organs.Biodistribution Study: Administer the labeled ADC to animal models. At selected time points, euthanize the animals, harvest major organs, and quantify the amount of ADC or payload in each organ using appropriate detection methods (e.g., gamma counting, fluorescence imaging).
Metabolite-Induced Toxicity 1. Characterize the metabolites of the ADC in plasma and tissues. 2. Evaluate the toxicity of identified major metabolites.Metabolite Profiling: Incubate the ADC with liver microsomes or in plasma. Analyze the samples using high-resolution mass spectrometry to identify and characterize metabolites.
Immunogenicity 1. Screen for anti-drug antibodies (ADAs) in treated animals. 2. Consider modifications to the antibody or PEG linker to reduce immunogenicity.Anti-Drug Antibody (ADA) ELISA: Coat a microplate with the ADC. Incubate with serum samples from treated animals. Detect bound ADAs using a secondary antibody conjugated to an enzyme (e.g., HRP).

Data Presentation

Table 1: Hypothetical Cytotoxicity Profile of a this compound ADC

Cell LineTarget Antigen ExpressionIC50 (nM)
MCF-7 High5.2
SK-BR-3 High8.1
MDA-MB-231 Low150.7
HEK293 Negative>1000

Table 2: Hypothetical Biodistribution of a this compound ADC in a Xenograft Model (% Injected Dose per Gram of Tissue)

Organ24 hours48 hours72 hours
Tumor 15.318.916.2
Liver 25.120.515.8
Spleen 8.76.34.1
Kidneys 5.23.11.9
Lungs 3.12.51.8
Blood 10.55.82.3

Mandatory Visualizations

experimental_workflow Troubleshooting Workflow for High In Vitro Off-Target Cytotoxicity start High cytotoxicity in non-target cells observed linker_stability Assess linker stability (LC-MS/MS) start->linker_stability nonspecific_uptake Evaluate non-specific uptake (Flow Cytometry) start->nonspecific_uptake aggregation Check for aggregation (DLS) start->aggregation linker_issue Linker is unstable linker_stability->linker_issue uptake_issue High non-specific uptake nonspecific_uptake->uptake_issue aggregation_issue ADC is aggregating aggregation->aggregation_issue linker_solution Redesign linker chemistry linker_issue->linker_solution Yes end Re-evaluate in vitro cytotoxicity linker_issue->end No uptake_solution Engineer antibody for lower non-specific binding uptake_issue->uptake_solution Yes uptake_issue->end No aggregation_solution Optimize DAR or formulation buffer aggregation_issue->aggregation_solution Yes aggregation_issue->end No linker_solution->end uptake_solution->end aggregation_solution->end

Caption: Troubleshooting workflow for high in vitro off-target cytotoxicity.

signaling_pathway Potential Off-Target Signaling by Paclitaxel cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus paclitaxel Paclitaxel PI3K PI3K paclitaxel->PI3K Modulates RAS RAS paclitaxel->RAS Modulates Tubulin β-Tubulin (On-Target) paclitaxel->Tubulin Binds to RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes Microtubules Microtubule Stabilization Tubulin->Microtubules Apoptosis Apoptosis Microtubules->Apoptosis Mitotic Arrest

Caption: Potential on-target and off-target signaling pathways affected by paclitaxel.

References

Technical Support Center: Method Refinement for Scaling Up 7-O-(Amino-PEG4)-paclitaxel ADC Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the successful scaling up of 7-O-(Amino-PEG4)-paclitaxel Antibody-Drug Conjugate (ADC) production.

Troubleshooting Guides

Scaling up the production of this compound ADCs can present several challenges, from inconsistent drug-to-antibody ratios (DAR) to product aggregation. The following tables outline common issues, their potential causes, and recommended solutions.

Issue 1: Low or Inconsistent Drug-to-Antibody Ratio (DAR)

A consistently low or variable DAR can significantly impact the efficacy and therapeutic window of the ADC.

Potential CauseRecommended SolutionExpected Outcome
Suboptimal Molar Ratio of Linker-Payload to Antibody Systematically evaluate a range of molar equivalents of the activated this compound linker to the antibody. Start with a 5-fold excess and incrementally increase to a 20-fold excess.Achieve a target DAR of 3.5-4.0 with a batch-to-batch variability of less than 10%.
Inefficient Activation of this compound Ensure complete conversion of the terminal amine of the PEG linker to a reactive NHS ester. Monitor the activation reaction by TLC or LC-MS. Use fresh, high-quality activating reagents (e.g., EDC/NHS).>95% activation of the amino-linker prior to conjugation.
Hydrolysis of Activated Linker Perform the conjugation reaction promptly after activating the linker. Control the reaction pH between 7.2 and 8.0 to balance reactivity and hydrolysis. Minimize the reaction time.Reduction in hydrolyzed, non-reactive linker species, leading to improved conjugation efficiency.
Steric Hindrance Optimize the length of the PEG4 linker if consistently low DAR is observed, as a longer PEG chain might be necessary for some antibodies to improve accessibility to lysine (B10760008) residues.An increase in average DAR by 1-2 units.

Issue 2: High Levels of Aggregation

Aggregation can lead to reduced efficacy, increased immunogenicity, and manufacturing challenges.

Potential CauseRecommended SolutionExpected Outcome
Hydrophobicity of Paclitaxel (B517696) Include a final concentration of 5-10% of a cryoprotectant like sucrose (B13894) or trehalose (B1683222) in the formulation buffer. Optimize the pH of the final formulation to be at least 1-2 units away from the pI of the ADC.Reduction in soluble aggregates from >10% to <2% as measured by size-exclusion chromatography (SEC).
High DAR If high DAR correlates with increased aggregation, consider targeting a slightly lower average DAR (e.g., 3.0-3.5) by adjusting the molar ratio of the linker-payload.A decrease in high molecular weight species with a corresponding increase in the monomeric ADC peak.
Inappropriate Buffer Conditions Screen different formulation buffers (e.g., histidine, citrate) and pH ranges to identify conditions that minimize aggregation during storage and handling.Long-term stability with minimal change in aggregation profile over 3-6 months at target storage conditions.
Freeze-Thaw Stress Implement a controlled-rate freezing protocol. Avoid multiple freeze-thaw cycles of the final ADC product.Preservation of the monomeric state of the ADC after freezing and thawing.

Issue 3: Product Instability and Payload Deconjugation

Premature release of the paclitaxel payload can lead to off-target toxicity and reduced therapeutic efficacy.

Potential CauseRecommended SolutionExpected Outcome
Ester Bond Lability The ester linkage at the 7-O position of paclitaxel can be susceptible to hydrolysis. Ensure the final formulation buffer has a pH between 5.0 and 6.5 to minimize ester cleavage.<5% free paclitaxel detected after 1 month of storage at 4°C.
Oxidation of Antibody If the antibody has susceptible methionine residues, consider adding an antioxidant such as methionine or EDTA to the formulation buffer.Reduction in oxidized species as determined by mass spectrometry.
Enzymatic Degradation If deconjugation is observed in vivo, it may be due to plasma esterases. While difficult to control via formulation, this data is critical for understanding the ADC's pharmacokinetic profile.Characterization of the in vivo stability profile to inform dosing schedules.

Frequently Asked Questions (FAQs)

Q1: What is the optimal method for activating the amine group on this compound for conjugation to an antibody?

A1: The most common and effective method is to use N-hydroxysuccinimide (NHS) ester chemistry. This involves reacting the terminal amine of the PEG linker with an excess of an NHS ester of a dicarboxylic acid in the presence of a carbodiimide (B86325) coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). This creates a stable, amine-reactive NHS ester on the paclitaxel-linker construct, which can then efficiently react with lysine residues on the antibody.

Q2: How can I accurately determine the Drug-to-Antibody Ratio (DAR) of my this compound ADC?

A2: A combination of techniques is recommended for accurate DAR determination.

  • UV-Vis Spectroscopy: This provides a quick estimation of the average DAR by measuring the absorbance of the ADC at 280 nm (for the antibody) and at a wavelength specific to paclitaxel (around 227 nm). However, this method can be influenced by the presence of free drug.

  • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drug molecules, providing a distribution of DAR values.[1][2]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of the intact or deglycosylated ADC provides the most accurate measurement of the mass of different ADC species, allowing for precise calculation of the DAR distribution.[3][4][5][6]

Q3: What purification methods are most effective for scaling up the production of this ADC?

A3: A multi-step purification strategy is typically required.

  • Protein A Chromatography: This is an effective initial step to capture the ADC and remove unconjugated linkers, payloads, and other reaction components.

  • Hydrophobic Interaction Chromatography (HIC): As mentioned, HIC can be used to separate ADCs based on their DAR, allowing for the isolation of a more homogeneous product.[1][2][7][8][9]

  • Size Exclusion Chromatography (SEC): SEC is crucial for removing aggregates and can also be used for buffer exchange into the final formulation buffer.

  • Tangential Flow Filtration (TFF): TFF is a scalable method for buffer exchange and concentration of the final ADC product.

Q4: What are the critical quality attributes (CQAs) to monitor during scale-up?

A4: Key CQAs for a this compound ADC include:

  • Average DAR and DAR Distribution: As this directly impacts potency and safety.

  • Purity: Including the percentage of monomeric ADC and levels of aggregation.

  • Concentration: Accurate determination of the final product concentration.

  • Potency: In vitro cell-based assays to confirm the cytotoxic activity of the ADC.

  • Endotoxin Levels: Ensuring the final product is suitable for in vivo use.

  • Residual Free Drug/Linker: Minimizing the amount of unconjugated payload and linker.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a potential synthetic route.

  • Protection of Paclitaxel's 2'-Hydroxyl Group:

    • Dissolve paclitaxel in anhydrous dichloromethane (B109758) (DCM).

    • Add a suitable protecting group for the 2'-hydroxyl, such as tert-butyldimethylsilyl chloride (TBDMSCl), along with an amine base like imidazole.

    • Stir the reaction at room temperature until complete protection is confirmed by TLC or LC-MS.

    • Purify the 2'-O-TBDMS-paclitaxel by column chromatography.

  • Introduction of the Amino-PEG4 Linker at the 7-O Position:

    • Dissolve the 2'-O-TBDMS-paclitaxel in anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the solution to -40°C and add a strong base such as lithium hexamethyldisilazide (LiHMDS) to deprotonate the 7-hydroxyl group.

    • Add a Boc-protected amino-PEG4-tosylate to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir until completion.

    • Purify the resulting 7-O-(Boc-amino-PEG4)-2'-O-TBDMS-paclitaxel by column chromatography.

  • Deprotection:

    • Dissolve the purified product in a solution of trifluoroacetic acid (TFA) in DCM to remove the Boc protecting group from the amine.

    • Monitor the reaction by LC-MS.

    • Once the Boc deprotection is complete, add a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) to remove the TBDMS protecting group from the 2'-hydroxyl.

    • Purify the final this compound by reverse-phase HPLC.

Protocol 2: Conjugation of this compound to an Antibody

  • Antibody Preparation:

    • Dialyze the antibody into a conjugation buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Activation of this compound (if not pre-activated):

    • Dissolve the amino-PEG4-paclitaxel linker in an organic co-solvent like DMSO.

    • Add a 1.5-fold molar excess of an NHS-ester activating agent (e.g., disuccinimidyl suberate) and a coupling agent like EDC.

    • Incubate for 1-2 hours at room temperature.

  • Conjugation Reaction:

    • Add the activated linker-payload solution to the antibody solution at a desired molar ratio (e.g., 10:1 linker to antibody). The final concentration of the organic co-solvent should be kept below 10% (v/v) to avoid antibody denaturation.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add a quenching reagent such as Tris or glycine (B1666218) to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters.

  • Purification:

    • Purify the ADC using SEC to remove unconjugated linker-payload and quenching reagent, and to perform buffer exchange into the final formulation buffer.

Visualizations

Experimental Workflow for ADC Production

ADC_Workflow start Start synthesis Synthesis of This compound start->synthesis activation Activation of Linker (e.g., NHS Ester Formation) synthesis->activation conjugation Conjugation Reaction activation->conjugation antibody_prep Antibody Preparation (Buffer Exchange) antibody_prep->conjugation purification Purification (e.g., SEC, HIC) conjugation->purification characterization Characterization (DAR, Purity, Potency) purification->characterization formulation Final Formulation & Sterile Filtration characterization->formulation end Final ADC Product formulation->end

Caption: High-level experimental workflow for the production of this compound ADC.

Paclitaxel Signaling Pathway

Paclitaxel_Signaling paclitaxel Paclitaxel-ADC internalization Internalization & Payload Release paclitaxel->internalization 1 microtubules Microtubule Stabilization internalization->microtubules 2 pi3k_akt PI3K/AKT Pathway (Inhibition) internalization->pi3k_akt 5a mapk_erk MAPK/ERK Pathway (Modulation) internalization->mapk_erk 5b mitotic_arrest Mitotic Arrest (G2/M Phase) microtubules->mitotic_arrest 3 bcl2_inactivation Bcl-2 Inactivation (Phosphorylation) mitotic_arrest->bcl2_inactivation 4a apoptosis Apoptosis mitotic_arrest->apoptosis 4b bcl2_inactivation->apoptosis cell_survival Decreased Cell Survival pi3k_akt->cell_survival mapk_erk->cell_survival

References

minimizing linker cleavage in 7-O-(Amino-PEG4)-paclitaxel ADCs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-O-(Amino-PEG4)-paclitaxel Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to linker cleavage and ensure the stability and efficacy of your ADCs during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of linker cleavage in this compound ADCs?

The this compound linker is an ester-based linker. The primary mechanism of cleavage is hydrolysis, which can be chemically or enzymatically mediated. In systemic circulation, plasma esterases can cause premature cleavage.[1] Once internalized by the target cell, lysosomal enzymes, including proteases and esterases, are expected to cleave the linker to release the paclitaxel (B517696) payload.[2][3]

Q2: Why is my this compound ADC showing premature drug release in plasma stability assays?

Premature drug release is a common issue with ester-based linkers due to their susceptibility to hydrolysis by plasma esterases.[4] The rate of cleavage can be influenced by several factors, including the specific conjugation site on the antibody, the overall hydrophobicity of the ADC, and the formulation buffer conditions.[4][5] Highly exposed conjugation sites may be more accessible to esterases, leading to faster cleavage.[4]

Q3: Can the PEG4 spacer in the linker influence its stability?

Yes, the Polyethylene Glycol (PEG) spacer can influence the stability of the ADC. The hydrophilic nature of the PEG linker can help to shield the hydrophobic paclitaxel payload, potentially reducing aggregation and nonspecific uptake.[5] This shielding effect can also sterically hinder the approach of plasma esterases to the cleavable ester bond, thereby enhancing plasma stability.[6]

Q4: What are the optimal pH and storage conditions for minimizing linker cleavage?

For formulation and storage, maintaining a slightly acidic pH (typically between 5.0 and 6.0) is often recommended for ADCs with payloads susceptible to hydrolysis, such as paclitaxel.[7] This can help to minimize spontaneous chemical hydrolysis of the ester linkage. ADCs should be stored at recommended temperatures, typically -20°C or -80°C, and aliquoted to avoid multiple freeze-thaw cycles which can lead to aggregation and degradation.

Troubleshooting Guides

Issue 1: High Levels of Premature Linker Cleavage Detected in Plasma

Symptom: Analysis by LC-MS/MS or ELISA shows a significant amount of free paclitaxel in plasma samples during in vitro or in vivo stability studies.

Possible Causes & Solutions:

Possible CauseRecommended Solution
High Plasma Esterase Activity Ester-based linkers are known to be substrates for plasma esterases.[1] Consider engineering the linker with a more sterically hindered cleavage site to reduce esterase access.[6] Alternatively, explore linkers with different cleavage mechanisms less susceptible to plasma enzymes.
Suboptimal Conjugation Site The site of linker-drug conjugation on the antibody can significantly impact stability. Linkers attached to more exposed sites are more prone to enzymatic cleavage.[4] If using site-specific conjugation, select a site that is less accessible in the folded antibody structure. For stochastic conjugation, characterization of the primary conjugation sites is crucial.
Formulation pH is not Optimal A neutral or slightly alkaline pH can accelerate the chemical hydrolysis of the ester bond. Ensure the formulation buffer has a pH in the range of 5.0-6.0 to enhance stability.[7]
Hydrophobicity-Driven Instability The high hydrophobicity of paclitaxel can lead to aggregation and conformational changes that expose the linker.[5] Ensure the formulation contains appropriate excipients to maintain ADC solubility and stability. The PEG4 linker is designed to mitigate this, but further optimization may be needed.
Issue 2: Inconsistent or Low Potency in Cell-Based Assays

Symptom: The ADC shows lower than expected cytotoxicity in target cancer cell lines.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inefficient Intracellular Cleavage While susceptible to plasma esterases, the linker may not be efficiently cleaved by intracellular lysosomal enzymes.[1] This can be due to the specific peptide sequence or steric hindrance.
ADC Aggregation Aggregated ADCs may not be efficiently internalized by cells, leading to reduced potency. Analyze the ADC preparation for aggregates using Size Exclusion Chromatography (SEC). Optimize the formulation to minimize aggregation.
Drug Efflux The released paclitaxel may be actively transported out of the cancer cells by efflux pumps, reducing its intracellular concentration and cytotoxic effect.
Incorrect Drug-to-Antibody Ratio (DAR) An inaccurate determination of the DAR will lead to incorrect dosing in potency assays. Accurately measure the DAR using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.[8]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the rate of linker cleavage and paclitaxel release from the ADC in plasma.

Methodology:

  • Sample Preparation: Prepare the this compound ADC at a final concentration of 1 mg/mL in fresh plasma (e.g., human, mouse, rat).

  • Incubation: Incubate the plasma-ADC mixture at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).

  • Quenching: Immediately stop the reaction by adding 3 volumes of cold acetonitrile (B52724) to precipitate plasma proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins and collect the supernatant.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of released paclitaxel.[7]

Protocol 2: Lysosomal Stability Assay

Objective: To evaluate the cleavage of the linker by lysosomal enzymes.

Methodology:

  • Sample Preparation: Prepare the ADC at a suitable concentration in a lysosomal buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0).

  • Enzyme Addition: Add isolated lysosomes or a specific concentration of a relevant lysosomal enzyme, such as Cathepsin B.[7]

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: Take aliquots at various time points (e.g., 0, 1, 4, 8, and 24 hours).

  • Quenching: Stop the enzymatic reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Sample Processing: Process the samples to remove proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of released paclitaxel.[7]

Visualizations

Troubleshooting Workflow for Premature Linker Cleavage cluster_0 Observation cluster_1 Initial Investigation cluster_2 Potential Root Causes cluster_3 Corrective Actions start Premature Paclitaxel Release Detected cause1 Assess Plasma Stability (LC-MS/MS) start->cause1 cause2 Analyze Formulation (pH, Excipients) start->cause2 cause3 Characterize ADC (SEC, HIC, MS) start->cause3 root1 Esterase Susceptibility cause1->root1 root4 Conjugation Site Exposure cause1->root4 root2 Suboptimal Formulation cause2->root2 root3 ADC Aggregation cause3->root3 action1 Linker Re-engineering (Steric Hindrance) root1->action1 action2 Optimize Formulation Buffer (pH 5.0-6.0) root2->action2 action3 Improve Formulation (Solubilizing Excipients) root3->action3 action4 Select Alternative Conjugation Site root4->action4 Proposed Intracellular Cleavage Pathway cluster_0 Cellular Uptake cluster_1 Lysosomal Trafficking & Cleavage cluster_2 Payload Release & Action ADC This compound ADC Receptor Target Antigen on Cancer Cell ADC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Early Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Cleavage Enzymatic Cleavage (Esterases/Proteases) Lysosome->Cleavage Paclitaxel Free Paclitaxel Cleavage->Paclitaxel Release Microtubules Microtubule Stabilization Paclitaxel->Microtubules Apoptosis Cell Cycle Arrest & Apoptosis Microtubules->Apoptosis

References

troubleshooting inconsistent results in cytotoxicity assays with 7-O-(Amino-PEG4)-paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals who are encountering inconsistent results in cytotoxicity assays using 7-O-(Amino-PEG4)-paclitaxel. This document provides troubleshooting guidance in a question-and-answer format, detailed protocols, and visual workflows to help you achieve reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: My IC50 values for this compound are inconsistent across experiments. What are the most common causes?

Inconsistent IC50 values are a frequent challenge that can stem from several factors related to the compound, the experimental setup, and cell biology.[1][2][3] Key areas to investigate include:

  • Compound Stability and Solubility: Paclitaxel (B517696) and its derivatives are highly lipophilic with poor aqueous solubility.[4][5] The this compound may precipitate in your aqueous culture medium, reducing the effective concentration. The stability of the active lactone ring in paclitaxel can also be pH-dependent.[2][6]

  • Cell Culture Variables: The physiological state of your cells is critical. Inconsistencies can arise from using cells with high or variable passage numbers, which can lead to phenotypic drift and altered drug sensitivity.[1][7] Mycoplasma contamination can dramatically affect cell health and responsiveness.[7]

  • Assay Protocol Variability: Minor deviations in the protocol can lead to significant differences. This includes variations in cell seeding density, drug incubation times, and reagent preparation.[3][7]

  • Assay-Specific Artifacts: The type of cytotoxicity assay used can influence results. For example, metabolic assays like the MTT or XTT assay can be affected by compounds that alter cellular metabolism, leading to erroneous readings.[8][9]

Q2: How should I prepare and handle this compound to ensure consistency?

Proper handling of the compound is crucial for reproducible results.

  • Stock Solutions: Prepare a high-concentration stock solution in a suitable organic solvent like DMSO.[10] Store this stock in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.[2][11] A DMSO stock of similar compounds can be stable for up to 6 months at -80°C.[2][11]

  • Working Dilutions: Prepare fresh working dilutions for each experiment. When diluting the DMSO stock into your aqueous cell culture medium, perform serial dilutions to minimize precipitation.[2] Ensure the final DMSO concentration in your assay is low (typically <0.5%) and is consistent across all wells, including the vehicle control.[12]

  • Solubility: Due to the poor aqueous solubility of the paclitaxel moiety, be vigilant for any signs of precipitation in your media.[4][5] If precipitation occurs, the actual concentration of the drug your cells are exposed to will be lower and more variable than intended.

Q3: My results show high variability between replicate wells (high intra-assay variability). What should I check?

High variability within a single plate often points to technical inconsistencies during the setup of the assay.[7]

  • Pipetting Technique: Inconsistent pipetting is a primary source of variability. Ensure your pipettes are calibrated and use proper techniques, such as reverse pipetting for viscous solutions.[3]

  • Cell Seeding: An uneven distribution of cells across the wells is a common problem. To prevent this, ensure your cell suspension is homogenous by gently mixing it before and during the plating process. Avoid letting the cells settle in the pipette or reservoir.[7]

  • Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, fill the outer wells with sterile media or PBS to act as a humidity barrier and do not use them for experimental samples.[7]

  • Reagent Mixing: After adding the drug or assay reagents, ensure they are mixed thoroughly but gently in each well. This can be done by gentle tapping of the plate or using a plate shaker.[3]

Q4: The cytotoxicity of this compound seems lower than expected, or I see an increase in signal at higher concentrations in my MTT assay. Why?

This can be due to several factors, including the mechanism of the drug and artifacts of the assay itself.

  • Time-Dependent Effects: The cytotoxicity of paclitaxel is highly dependent on the duration of exposure.[13][14] Shorter incubation times may not be sufficient to induce significant cell death. Paclitaxel arrests cells in the G2/M phase of the cell cycle, and the subsequent apoptosis may take 24 to 72 hours or longer to become apparent.[15][16]

  • MTT Assay Interference: The MTT assay measures the activity of mitochondrial dehydrogenases, not cell death directly.[8] Some compounds can stimulate cellular metabolic activity at certain concentrations or interfere with the chemistry of the assay, leading to an increased signal that can be misinterpreted as higher viability.[9] It is always recommended to visually inspect the cells under a microscope before adding the MTT reagent.[9]

  • Biphasic Response: Some studies have reported that very high concentrations of paclitaxel (e.g., 10,000 nM) can result in increased cell survival compared to lower concentrations.[13][14]

  • Cell Growth Phase: Paclitaxel is most effective against exponentially growing cells.[13][14] If cells are confluent (in the plateau phase), their sensitivity to the drug will be reduced.

Troubleshooting Guide for Inconsistent Results

Problem Potential Cause Recommended Solution
Inconsistent IC50 values between experiments (Inter-assay variability) Cell Passage Number: Using cells with varying or high passage numbers.[1]Maintain a cell bank of low-passage cells and use cells within a consistent, narrow passage range for all experiments.[1]
Mycoplasma Contamination: Undetected contamination altering cell response.[7]Regularly test cell cultures for mycoplasma.
Reagent Variability: Using different lots of media, serum, or assay reagents.[17]Test new lots of critical reagents before use in large-scale experiments. If possible, purchase a large single lot for the entire study.
Inconsistent Incubation Times: Variation in drug exposure or assay development times.[3]Strictly adhere to standardized incubation periods for all steps of the protocol.
High variability between replicate wells (Intra-assay variability) Inaccurate Pipetting: Poor technique or uncalibrated pipettes.[3]Calibrate pipettes regularly. Use consistent, proper pipetting techniques.
Uneven Cell Seeding: Non-homogenous cell suspension.[7]Gently and thoroughly mix the cell suspension before and during plating.
Edge Effects: Increased evaporation in the outer wells of the plate.[7]Do not use the outer wells for samples. Fill them with sterile media or PBS to create a humidity barrier.[7]
Low or No Apparent Cytotoxicity Compound Precipitation: Poor solubility of this compound in the culture medium.[4][5]Prepare fresh dilutions from a DMSO stock immediately before use. Visually inspect for precipitates. Ensure the final DMSO concentration is low (<0.5%).[12]
Insufficient Exposure Time: Paclitaxel-induced apoptosis is time-dependent.[13]Increase the drug incubation time. A time-course experiment (e.g., 24h, 48h, 72h) is recommended.[2]
Sub-optimal Cell Density: Cells may be too sparse or too confluent.[18]Optimize the initial cell seeding density to ensure cells are in the exponential growth phase for the duration of the experiment.[19]
Unexpected Increase in Signal with Drug Treatment (e.g., in MTT assay) Metabolic Stimulation: The compound may increase the metabolic rate of the cells at certain concentrations.[9]Visually confirm cell death via microscopy. Consider using an alternative cytotoxicity assay that measures a different endpoint, such as a luminescent assay for ATP content (e.g., CellTiter-Glo®) or a dye-exclusion assay.[20]
Assay Interference: The compound may chemically reduce the MTT reagent.[9]Run a cell-free control by adding the compound and MTT reagent to media alone to check for direct chemical reduction.[9]

Experimental Protocols

Protocol: Determining IC50 via MTT Cytotoxicity Assay

This protocol provides a general framework. Optimization of cell seeding density and incubation times is critical for each specific cell line.[19][21]

  • Cell Seeding: a. Harvest a sub-confluent flask of healthy, low-passage cells.[1][18] b. Perform a cell count and assess viability (e.g., using trypan blue). c. Dilute the cell suspension to the predetermined optimal concentration in complete culture medium. d. Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate. e. Add 100 µL of sterile PBS or media to the outer 36 wells to minimize edge effects.[7] f. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.[1]

  • Drug Preparation and Treatment: a. Prepare a high-concentration stock of this compound in DMSO (e.g., 10 mM).[10] b. On the day of the experiment, perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. It is common to perform a 2-fold or 3-fold dilution series. c. Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or controls (vehicle control with the same final DMSO concentration, and a media-only/no-cell control). d. Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[22]

  • MTT Assay: a. After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals. c. Carefully aspirate the medium containing MTT without disturbing the formazan crystals. d. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[3] e. Incubate for 15-30 minutes at room temperature with gentle shaking to ensure complete dissolution.

  • Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Subtract the average absorbance of the no-cell control wells from all other values. c. Calculate the percentage of cell viability for each concentration relative to the vehicle control (untreated cells). d. Plot the percent viability against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[23]

Visual Guides

Paclitaxel's Mechanism of Action

Paclitaxel's primary mechanism involves the stabilization of microtubules, which disrupts the normal process of cell division.[24][25] This leads to an arrest of the cell cycle in the G2/M phase and ultimately induces programmed cell death (apoptosis) through the activation of various signaling pathways.[12][26]

Paclitaxel_Mechanism Paclitaxel 7-O-(Amino-PEG4)- paclitaxel Microtubules β-Tubulin Subunit on Microtubules Paclitaxel->Microtubules Stabilization Microtubule Stabilization Microtubules->Stabilization Disruption Disruption of Microtubule Dynamics Stabilization->Disruption MitoticArrest G2/M Phase Cell Cycle Arrest Disruption->MitoticArrest Apoptosis Apoptosis (Cell Death) MitoticArrest->Apoptosis JNK_SAPK Activation of JNK/SAPK Pathway MitoticArrest->JNK_SAPK triggers Bcl2 Phosphorylation/ Inactivation of Bcl-2 MitoticArrest->Bcl2 triggers JNK_SAPK->Apoptosis Bcl2->Apoptosis

Caption: Paclitaxel binds to microtubules, causing cell cycle arrest and apoptosis.

Troubleshooting Workflow for Inconsistent Cytotoxicity Results

When faced with inconsistent data, a systematic approach can help identify the source of the problem. This workflow provides a logical path for troubleshooting.

Troubleshooting_Workflow Start Inconsistent Results (High CV% or Poor R²) Check_Compound Step 1: Check Compound Start->Check_Compound Check_Cells Step 2: Check Cells Start->Check_Cells Check_Assay Step 3: Check Assay Protocol Start->Check_Assay Check_Operator Step 4: Review Technique Start->Check_Operator Compound_Solubility Solubility/Precipitation in Media? Check_Compound->Compound_Solubility Compound_Storage Proper Stock Storage? (Aliquots, -80°C) Check_Compound->Compound_Storage Compound_Dilution Fresh Dilutions Made? Check_Compound->Compound_Dilution Cells_Passage Consistent Low Passage Number? Check_Cells->Cells_Passage Cells_Contamination Mycoplasma Test Negative? Check_Cells->Cells_Contamination Cells_Health Cells Healthy & Exponentially Growing? Check_Cells->Cells_Health Assay_Density Optimized Seeding Density Used? Check_Assay->Assay_Density Assay_Time Consistent Incubation Times? Check_Assay->Assay_Time Assay_Edge Edge Effects Mitigated? Check_Assay->Assay_Edge Assay_Interference Cell-Free Control Run? Check_Assay->Assay_Interference Operator_Pipetting Calibrated Pipettes & Proper Technique? Check_Operator->Operator_Pipetting Operator_Mixing Homogenous Cell Suspension & Reagent Mixing? Check_Operator->Operator_Mixing

Caption: A workflow to systematically troubleshoot inconsistent assay results.

References

Technical Support Center: Optimization of Drug Loading for 7-O-(Amino-PEG4)-paclitaxel Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the drug loading of 7-O-(Amino-PEG4)-paclitaxel into nanoparticles. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful formulation development.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the formulation of this compound nanoparticles.

Q1: I am experiencing very low drug loading efficiency (<50%) for this compound compared to unmodified paclitaxel (B517696). What is the likely cause and how can I improve it?

A1: This is a common challenge. The hydrophilic Amino-PEG4 chain on the paclitaxel molecule increases its water solubility, making it difficult to encapsulate within a hydrophobic polymer core using traditional nanoprecipitation or emulsion-based methods.[1][2] The drug has a higher tendency to partition into the aqueous phase along with the solvent during nanoparticle formation.

Troubleshooting Steps:

  • Optimize the Solvent System: Ensure the organic solvent used dissolves both the polymer and the this compound effectively. A solvent in which the drug is highly soluble but the polymer has moderate solubility can sometimes improve encapsulation.[1]

  • Increase Polymer Concentration: A higher concentration of the encapsulating polymer can create a more viscous organic phase, which can slow the diffusion of the drug into the aqueous phase, thereby improving entrapment.[3]

  • Modify the Drug-to-Polymer Ratio: Systematically vary the initial drug-to-polymer weight ratio (e.g., 1:5, 1:10, 1:20). An excessively high drug concentration can lead to poor encapsulation.[1][3]

  • Consider a "Salting-Out" Effect: The addition of certain salts to the aqueous phase can decrease the solubility of the PEGylated paclitaxel in it, pushing it into the forming nanoparticles. This should be done cautiously as it can also affect nanoparticle stability.

  • Explore Alternative Formulation Methods: Consider methods like the "PEG-assist" technique where PEG is used as a non-selective solvent, which has shown success for other PEG-b-PLA micelles.[4]

Q2: My nanoparticles are aggregating after formation. What could be the cause and solution?

A2: Nanoparticle aggregation is often due to insufficient stabilization or inappropriate surface charge.

Troubleshooting Steps:

  • Optimize Stabilizer Concentration: Ensure an adequate concentration of a stabilizer (e.g., PVA, Poloxamer 188, Tween 80) is present in the aqueous phase to coat the nanoparticle surface and provide steric hindrance.

  • Check Zeta Potential: The surface charge of your nanoparticles, measured as zeta potential, should ideally be sufficiently high (positive or negative, e.g., > |20| mV) to ensure electrostatic repulsion between particles. The free amine group on your drug molecule might influence the surface charge.

  • Control pH of the Aqueous Phase: The pH of the aqueous phase can affect the charge of both the polymer and the free amine group of the this compound. Adjusting the pH might enhance stability.

  • Purification Method: Ensure that the purification process (e.g., centrifugation) is not too harsh, which can cause irreversible aggregation. Consider alternative methods like dialysis.

Q3: The size of my nanoparticles is too large or the size distribution (PDI) is too broad. How can I achieve smaller, more uniform particles?

A3: Particle size and polydispersity index (PDI) are influenced by several formulation and process parameters.

Troubleshooting Steps:

  • Increase Stirring Speed: Higher energy input during nanoprecipitation generally leads to smaller and more uniform nanoparticles.

  • Optimize Solvent/Antisolvent Addition Rate: A slower, controlled addition of the organic phase to the aqueous (antisolvent) phase can result in smaller, more monodisperse nanoparticles. Microfluidic systems can offer precise control over this process.[5][6]

  • Lower the Polymer Concentration: High polymer concentrations can lead to increased viscosity and larger particle sizes.[3]

  • Check for Drug Precipitation: If the drug is not fully dissolved in the organic phase, it can act as nucleation sites, leading to larger and more polydisperse particles. Ensure complete dissolution before nanoprecipitation.

Q4: I am observing a high initial burst release of the drug in vitro. How can I achieve a more sustained release profile?

A4: A high burst release is often due to the drug being adsorbed onto the nanoparticle surface rather than being encapsulated within the core.[1]

Troubleshooting Steps:

  • Thorough Washing: Ensure that the nanoparticle washing steps (e.g., multiple cycles of centrifugation and resuspension) are sufficient to remove any unencapsulated or surface-adsorbed drug.[1]

  • Increase Polymer Hydrophobicity: Using a more hydrophobic polymer (e.g., PLGA with a higher lactide-to-glycolide ratio) can create a stronger affinity for the paclitaxel moiety and reduce surface adsorption.[1]

  • Optimize Drug-to-Polymer Ratio: A lower drug-to-polymer ratio can sometimes reduce the amount of drug on the surface.[3]

Data Presentation

The following tables summarize quantitative data for paclitaxel-loaded nanoparticles with PEGylated polymers, which can serve as a baseline for optimizing this compound formulations.

Table 1: Effect of Drug-to-Polymer Ratio on Nanoparticle Characteristics

Formulation CodeDrug:Polymer RatioParticle Size (nm)Polydispersity Index (PDI)Drug Content (%)Drug Entrapment Efficiency (%)
PN11:1120 ± 81.957.22 ± 0.0272.3
PN21:2263 ± 52.1163.13 ± 0.0875.29
PN31:3285 ± 92.1669.83 ± 0.0382.55
PN41:4231 ± 53.1470.52 ± 0.0283.28
PN51:5402 ± 42.2458.86 ± 0.0484.85
Data adapted from a study on paclitaxel-loaded PSA-PEG nanoparticles.[3]

Table 2: Physicochemical Properties of PEGylated Paclitaxel Nanoparticles

FormulationMean Diameter (nm)Encapsulation Efficiency (%)Drug Release in 28h (%)
Nanoliposomal Paclitaxel421.491.3 ± 5.75.53
PEGylated Nanoliposomal Paclitaxel369.195.2 ± 6.35.02
Data adapted from a study on PEGylated nanoliposomal paclitaxel.[7]

Experimental Protocols

Protocol 1: Nanoprecipitation Method for Formulation of this compound Loaded Nanoparticles

This protocol is a generalized procedure based on methods for PEGylated paclitaxel and should be optimized for this compound.[3][8]

Materials:

  • This compound

  • Biodegradable polymer (e.g., PLGA, PCL, PSA-PEG)

  • Organic solvent (e.g., Acetone, Acetonitrile, Dichloromethane)

  • Aqueous phase (Deionized water)

  • Stabilizer (e.g., Polyvinyl alcohol (PVA), Poloxamer 188, Tween 80)

  • Cryoprotectant (e.g., Sucrose (B13894), Trehalose)

Procedure:

  • Organic Phase Preparation:

    • Dissolve the polymer (e.g., 50 mg of PLGA) and this compound (e.g., 5 mg) in a suitable organic solvent (e.g., 5 mL of acetone).

    • Ensure complete dissolution, using sonication if necessary.

  • Aqueous Phase Preparation:

    • Dissolve the stabilizer (e.g., 1% w/v PVA) in deionized water (e.g., 20 mL).

  • Nanoprecipitation:

    • Add the organic phase dropwise to the aqueous phase under constant magnetic stirring (e.g., 600 rpm) at room temperature.

    • Nanoparticles will form spontaneously as the solvent diffuses into the aqueous phase.

  • Solvent Evaporation:

    • Continuously stir the suspension for 3-4 hours at room temperature, or use a rotary evaporator under reduced pressure to remove the organic solvent.

  • Purification and Collection:

    • Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 30 minutes at 4°C).

    • Discard the supernatant, which contains the unencapsulated drug.

    • Wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step 2-3 times to remove residual stabilizer and unencapsulated drug.

  • Lyophilization (Optional for long-term storage):

    • Resuspend the final nanoparticle pellet in a solution of cryoprotectant (e.g., 5% w/v sucrose in deionized water).

    • Freeze the suspension (e.g., at -80°C) and then lyophilize to obtain a dry powder.

Protocol 2: Quantification of Drug Loading

Procedure:

  • Take a known weight of the lyophilized nanoparticles (or a known volume of the nanoparticle suspension).

  • Dissolve the nanoparticles in a suitable solvent that dissolves both the polymer and the drug (e.g., acetonitrile).

  • Quantify the amount of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection (at ~227 nm for paclitaxel).

  • Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

    • DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

    • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Visualizations

G cluster_prep Phase Preparation cluster_form Nanoparticle Formation cluster_purify Purification & Final Product organic Organic Phase (Polymer + Drug in Solvent) mix Nanoprecipitation (Dropwise addition with stirring) organic->mix aqueous Aqueous Phase (Stabilizer in Water) aqueous->mix evap Solvent Evaporation mix->evap wash Washing & Centrifugation evap->wash lyo Lyophilization (Optional) wash->lyo final_np Drug-Loaded Nanoparticles wash->final_np (Aqueous Suspension) lyo->final_np

Caption: Workflow for Nanoparticle Formulation via Nanoprecipitation.

G start Low Drug Loading Efficiency? cause1 Drug partitioning into aqueous phase? start->cause1 Yes cause2 Premature drug precipitation? start->cause2 Yes cause3 Incorrect Drug:Polymer Ratio? start->cause3 Yes sol1 Optimize Solvent/Antisolvent System cause1->sol1 sol2 Increase Polymer Concentration cause1->sol2 sol3 Ensure complete drug dissolution in organic phase cause2->sol3 sol4 Systematically vary Drug:Polymer Ratio cause3->sol4

Caption: Troubleshooting Guide for Low Drug Loading Efficiency.

G center_node Nanoparticle Properties (Size, PDI, Drug Loading) param1 Drug:Polymer Ratio param1->center_node param2 Polymer Concentration param2->center_node param3 Solvent Choice param3->center_node param4 Stirring Speed param4->center_node param5 Stabilizer Type & Concentration param5->center_node

Caption: Interplay of Parameters Affecting Nanoparticle Formulation.

References

Technical Support Center: Strategies to Reduce Immunogenicity of PEGylated Paclitaxel Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the immunogenicity of PEGylated paclitaxel (B517696) conjugates.

Frequently Asked Questions (FAQs)

Q1: What is immunogenicity in the context of PEGylated paclitaxel conjugates, and why is it a concern?

A1: Immunogenicity refers to the ability of a substance to trigger an immune response in the body. While polyethylene (B3416737) glycol (PEG) is generally considered to have low immunogenicity, it can become immunogenic when conjugated to molecules like paclitaxel.[1][2] This response can lead to the production of anti-PEG antibodies (APAs).[1] These antibodies can have several negative consequences, including:

  • Accelerated Blood Clearance (ABC): APAs can bind to the PEGylated conjugate, leading to its rapid removal from circulation by the immune system, which reduces the drug's therapeutic efficacy.[3][4]

  • Reduced Efficacy: By promoting rapid clearance and potentially neutralizing the drug, APAs can diminish the intended therapeutic effect of the paclitaxel conjugate.[4][5]

  • Hypersensitivity Reactions: The formation of immune complexes between APAs and the PEGylated conjugate can trigger allergic or hypersensitivity reactions, posing a safety risk.[1][6]

  • Complement Activation-Related Pseudoallergy (CARPA): In some cases, anti-PEG antibodies have been linked to CARPA.[1]

Q2: What are the primary factors that influence the immunogenicity of PEG-paclitaxel conjugates?

A2: The immunogenicity of a PEGylated conjugate is multifactorial. Key factors include:

  • PEG Characteristics:

    • Molecular Weight: Higher molecular weight PEGs tend to be more immunogenic.[3]

    • Structure: Linear PEGs may be more immunogenic than branched PEGs, which can offer better shielding of potential epitopes.[7]

    • Terminal Functional Groups: The chemical group at the end of the PEG chain can influence the immune response. For example, some studies suggest that hydroxy-PEG (HO-PEG) may be less immunogenic than methoxy-PEG (mPEG).[3][4][8]

  • Conjugate Properties:

    • Carrier Molecule: The nature of the molecule to which PEG is attached (in this case, paclitaxel and any associated linkers or carriers) can impact the overall immunogenicity.[5][9]

    • PEG Surface Density: For nanoparticle-based conjugates, a higher density of PEG on the surface can sometimes reduce uptake by macrophages.[2]

  • Administration and Patient Factors:

    • Dosing Regimen: The frequency and dosage of the administered conjugate can affect the generation of anti-PEG antibodies.[4][5]

    • Route of Administration: The route of administration (e.g., intravenous vs. subcutaneous) can influence the type and magnitude of the immune response.[7]

    • Pre-existing Antibodies: A significant portion of the population has pre-existing anti-PEG antibodies, likely due to exposure to PEG in cosmetics, food, and other products, which can lead to an immune response upon the first dose of a PEGylated therapeutic.[3][4][6]

Q3: How can I detect and quantify an immune response against my PEG-paclitaxel conjugate?

A3: Several assays can be used to assess the immunogenicity of your conjugate:

  • Anti-PEG Antibody ELISA: This is the most common method to detect and quantify anti-PEG antibodies (IgM and IgG) in serum or plasma samples.[10][11]

  • Cytokine Release Assay: This in vitro assay measures the release of cytokines (e.g., TNF-α, IL-6, IFN-γ) from immune cells (like peripheral blood mononuclear cells or PBMCs) when exposed to the PEG-paclitaxel conjugate.[12][13][14][15] A significant release may indicate a potential for infusion reactions.

  • Complement Activation Assay: This assay determines if the conjugate activates the complement system, a key component of the innate immune response.[16] Activation can be measured by detecting complement fragments like C3a, C5a, or the terminal complement complex (TCC/SC5b-9).[17]

Q4: What are the key strategies to reduce the immunogenicity of my PEG-paclitaxel conjugate?

A4: Several strategies can be employed during the development of your conjugate to minimize its immunogenic potential:

  • Modify PEG Structure:

    • Use lower molecular weight PEGs.[4]

    • Employ branched or multi-arm PEG architectures to better shield the conjugate.[7]

    • Modify the terminal functional groups of the PEG chains.[4]

  • Alter Conjugation Chemistry: Utilize mild and site-selective conjugation methods to avoid creating new immunogenic epitopes.[4]

  • Develop Alternative Formulations:

    • Incorporate "sheddable" PEG chains that detach from the carrier after a certain period in circulation.[4]

  • Co-administration Strategies:

    • Administer immunomodulators to suppress the immune response, though this approach must be carefully considered for its own safety profile.[4][7]

    • Pre-dosing with "empty" PEGylated carriers or free PEG can help saturate pre-existing anti-PEG antibodies.[4]

  • Use Alternative Polymers: Explore the use of other hydrophilic polymers that may have a lower immunogenic potential than PEG, such as poly(2-oxazolines), polyglycerols, or zwitterionic polymers.[3][4]

Q5: Are there viable alternatives to PEG for reducing the immunogenicity of paclitaxel conjugates?

A5: Yes, researchers are actively investigating several alternative polymers to overcome the challenges of PEG immunogenicity. Some promising alternatives include:

  • Polyglycerols (PGs): These polymers have shown excellent biocompatibility and stealth properties.

  • Poly(2-oxazolines) (POZs): These polymers offer tunable properties and have demonstrated reduced immunogenicity in some studies.

  • Zwitterionic Polymers: Polymers with a neutral charge, such as those containing phosphorylcholine, can effectively resist protein adsorption and may have lower immunogenic potential.[18]

  • Polysarcosine: This is another promising candidate with stealth properties and low immunogenicity.

The choice of an alternative polymer will depend on the specific requirements of the paclitaxel conjugate and its intended application.

Troubleshooting Guide

Problem 1: I'm detecting high levels of anti-PEG IgM and/or IgG in my animal model after a single administration of my PEG-paclitaxel conjugate.

  • Possible Cause: Pre-existing anti-PEG antibodies in the animal population or a highly immunogenic formulation.

  • Troubleshooting Steps:

    • Screen Animal Cohort: Before starting your study, screen a subset of your animals for baseline levels of anti-PEG antibodies to ensure a naive population or to account for pre-existing immunity in your analysis.

    • Review Conjugate Characteristics:

      • PEG Molecular Weight: If you are using a high molecular weight PEG (>20 kDa), consider synthesizing a conjugate with a lower molecular weight PEG (e.g., 2-5 kDa).[3][4]

      • PEG Architecture: If using a linear PEG, evaluate a branched PEG alternative to improve shielding.[7]

      • Terminal Group: Consider changing the terminal functional group (e.g., from methoxy (B1213986) to hydroxyl).[4]

    • Analyze Formulation for Aggregates: Use techniques like dynamic light scattering (DLS) to check for aggregates in your formulation, as aggregates can be highly immunogenic.

Problem 2: The second dose of my PEG-paclitaxel conjugate is cleared from the bloodstream much faster than the first dose (Accelerated Blood Clearance).

  • Possible Cause: Induction of anti-PEG IgM antibodies following the first dose, which then bind to and clear the second dose. This is a classic presentation of the ABC phenomenon.[3][6]

  • Troubleshooting Steps:

    • Confirm Anti-PEG IgM Production: Use an ELISA to measure anti-PEG IgM levels in serum samples collected between the first and second doses.

    • Modify Dosing Regimen:

      • Increase the First Dose: A higher initial dose can sometimes induce immune tolerance.

      • Decrease Time Between Doses: Administering the second dose before the peak of the IgM response (typically 5-7 days) may mitigate the ABC effect.

    • Implement Structural Modifications: Refer to the suggestions in "Problem 1" to create a less immunogenic version of your conjugate.

    • Pre-treatment: Before the second dose, administer a dose of free PEG or an empty PEGylated carrier to act as a decoy and bind the circulating anti-PEG IgM.[4]

Problem 3: I'm observing hypersensitivity or allergic-like reactions in my animal subjects after administration.

  • Possible Cause: This could be due to the formation of immune complexes between the conjugate and anti-PEG antibodies, leading to complement activation and/or mast cell degranulation.[1]

  • Troubleshooting Steps:

    • Perform a Complement Activation Assay: Analyze serum samples for markers of complement activation (e.g., SC5b-9) after administration of the conjugate.

    • Conduct a Cytokine Release Assay: Use an in vitro assay with blood from your animal model or human donors to assess the potential for a "cytokine storm."[13][14]

    • Reduce Immunogenicity: Implement the strategies outlined in the FAQs and other troubleshooting sections to create a less immunogenic conjugate.

    • Investigate the Paclitaxel Formulation: The formulation of paclitaxel itself can sometimes cause hypersensitivity. Ensure proper controls are in place to distinguish between effects from the PEG conjugate and the drug/excipients.

Problem 4: My immunogenicity assay results are inconsistent and have high variability.

  • Possible Cause: Issues with the assay protocol, reagents, or sample handling.

  • Troubleshooting Steps:

    • Optimize ELISA Protocol:

      • Coating Antigen: The choice of coating antigen is critical. Using a PEG derivative that is different from your conjugate but presents the PEG backbone effectively can reduce non-specific binding. An optimized protocol suggests using monoamine methoxy-PEG5000 for coating.[11]

      • Blocking Agent: The blocking buffer can significantly impact specificity. 1% milk has been shown to improve specificity compared to albumin or lysozyme.[11]

      • Washing Steps: Ensure thorough and consistent washing between steps to reduce background noise.

    • Standardize Sample Handling:

      • Use consistent procedures for blood collection, serum/plasma separation, and storage.

      • Avoid repeated freeze-thaw cycles of samples.

    • Include Proper Controls:

      • Run positive and negative controls in every assay.

      • Use a standard calibrator to allow for semi-quantitative comparison between assays.

    • Confirm Specificity: Perform a competition assay by pre-incubating positive samples with an excess of free PEG. A significant reduction in the signal confirms that the detected antibodies are specific to PEG.[11]

Data Summaries

Table 1: Impact of PEG Physicochemical Properties on Immunogenicity

FeatureObservationImplication for Paclitaxel ConjugatesReference
Molecular Weight Higher MW PEGs (e.g., 30 kDa) induce stronger anti-PEG IgM responses compared to lower MW PEGs (e.g., 2-5 kDa).Use the lowest effective MW of PEG to balance circulation time and immunogenicity.[3]
Architecture Branched PEGs are associated with enhanced immune shielding compared to linear PEGs.Consider using branched PEG to better mask the paclitaxel and any immunogenic linkers.[7]
Terminal Group The terminal functional group (e.g., methoxy, hydroxyl, amino) can influence anti-PEG IgM production.The choice of the terminal group should be an optimization parameter; some studies suggest hydroxyl-PEG may be advantageous.[3][4]
Surface Density Increased PEG surface density on nanoparticles can reduce macrophage uptake.For nanoparticle-based paclitaxel delivery, optimizing PEG density is crucial for stealth properties.[2]

Table 2: Comparison of Immunogenicity Assessment Methods

AssayPrincipleWhat It MeasuresTypical Use CaseReference
Anti-PEG ELISA Immobilized PEG captures anti-PEG antibodies from the sample, which are then detected by a secondary antibody.Levels of anti-PEG IgG and IgM in serum or plasma.Standard method for detecting and quantifying the humoral immune response.[10][11]
Cytokine Release Assay The test article is incubated with whole blood or PBMCs, and released cytokines are measured.Pro-inflammatory cytokines (e.g., IL-6, TNF-α, IFN-γ).In vitro prediction of potential for systemic inflammatory reactions or "cytokine storms".[12][13][14]
Complement Activation Assay The test article is incubated with serum, and markers of complement activation are quantified.Levels of complement activation products (e.g., C3a, C5a, SC5b-9).Assesses the potential for complement-activation-related pseudoallergy (CARPA).[16][17]

Experimental Protocols

Protocol 1: Anti-PEG Antibody ELISA (IgM/IgG)

This protocol is a generalized guideline and should be optimized for your specific reagents and samples.

  • Coating:

    • Dilute a PEG-antigen (e.g., NH2-mPEG5000) to 20 µg/mL in phosphate-buffered saline (PBS).[11]

    • Add 100 µL per well to a high-binding 96-well microplate.

    • Incubate overnight at room temperature.[11]

  • Blocking:

    • Wash the plate 3 times with PBS.

    • Add 300 µL of blocking buffer (e.g., 1% w/v non-fat dry milk in PBS) to each well.[11]

    • Incubate for 1 hour at room temperature.[11]

  • Sample Incubation:

    • Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Dilute serum/plasma samples (e.g., 1:50 or 1:100) and calibrators in blocking buffer.

    • Add 100 µL of diluted samples and standards to the wells.

    • Incubate for 1-2 hours at room temperature.[10][11]

  • Detection:

    • Wash the plate 5 times with wash buffer.

    • Add 100 µL of HRP-conjugated anti-species (e.g., anti-human, anti-mouse) IgM or IgG detection antibody diluted in blocking buffer.

    • Incubate for 45-60 minutes at room temperature.[10]

  • Development:

    • Wash the plate 5-6 times with wash buffer.

    • Add 100 µL of TMB substrate to each well.[10]

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Readout:

    • Add 100 µL of stop solution (e.g., 2N H2SO4) to each well.

    • Read the absorbance at 450 nm within 5 minutes.[10]

Protocol 2: In Vitro Cytokine Release Assay

This assay should be performed using fresh human whole blood or isolated PBMCs from multiple healthy donors.

  • Preparation:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation or use fresh whole blood.

    • Resuspend PBMCs in a suitable culture medium (e.g., RPMI-1640 with 10% FBS).

  • Incubation:

    • Plate the PBMCs or dispense whole blood into a 96-well culture plate.

    • Add your PEG-paclitaxel conjugate at a range of concentrations.

    • Include a negative control (vehicle) and a positive control (e.g., lipopolysaccharide [LPS] for whole blood, or anti-CD3/CD28 antibodies for PBMCs).

    • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.[13]

  • Supernatant Collection:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant from each well.

  • Cytokine Measurement:

    • Quantify the levels of key cytokines (e.g., TNF-α, IFN-γ, IL-2, IL-6, IL-8, IL-10) in the supernatant using a multiplex immunoassay (e.g., Luminex, Meso Scale Discovery) or individual ELISAs.[13][15]

  • Analysis:

    • Compare the cytokine levels in the wells treated with your conjugate to the negative control. A significant increase indicates a potential for cytokine release.

Protocol 3: Complement Activation Assay (SC5b-9 ELISA)

This protocol measures the terminal product of complement activation in serum.

  • Sample Preparation:

    • Collect blood in tubes without anticoagulants and allow it to clot to prepare serum.

  • Activation:

    • Incubate serum with various concentrations of your PEG-paclitaxel conjugate for a defined period (e.g., 30-60 minutes) at 37°C.

    • Include a negative control (serum with vehicle) and a positive control (e.g., zymosan or heat-aggregated IgG).

    • Stop the reaction by adding a buffer containing a chelating agent like EDTA.

  • Quantification (ELISA):

    • Use a commercial ELISA kit for the detection of the soluble terminal complement complex (SC5b-9).

    • Follow the manufacturer's instructions, which typically involve capturing the complex with a specific antibody, followed by detection with a secondary HRP-conjugated antibody and a colorimetric substrate.

  • Analysis:

    • Compare the levels of SC5b-9 in the samples incubated with your conjugate to the negative control. A dose-dependent increase indicates complement activation.

Visualizations

Immunogenicity_Pathway cluster_0 T-Cell Independent Pathway (IgM Response) cluster_1 T-Cell Dependent Pathway (IgG Response) PEG_Conjugate1 PEG-Paclitaxel Conjugate BCR B-Cell Receptor (BCR) Cross-linking PEG_Conjugate1->BCR B_Cell_Activation1 Marginal Zone B-Cell Activation BCR->B_Cell_Activation1 Plasma_Cell1 Plasma Cell Differentiation B_Cell_Activation1->Plasma_Cell1 IgM Anti-PEG IgM Production Plasma_Cell1->IgM ABC Accelerated Blood Clearance (ABC) IgM->ABC PEG_Conjugate2 PEG-Paclitaxel Conjugate APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) PEG_Conjugate2->APC B_Cell_Activation2 Cognate B-Cell Activation PEG_Conjugate2->B_Cell_Activation2 T_Cell Helper T-Cell Activation APC->T_Cell T_Cell->B_Cell_Activation2 Plasma_Cell2 Plasma Cell Differentiation B_Cell_Activation2->Plasma_Cell2 Memory Memory B-Cell Formation B_Cell_Activation2->Memory IgG Anti-PEG IgG Production Plasma_Cell2->IgG

Caption: Immune response pathways to PEGylated conjugates.

Workflow start Design PEG-Paclitaxel Conjugate (Vary PEG MW, Architecture, Linker) synthesis Synthesis and Purification start->synthesis characterization Physicochemical Characterization (Size, Purity, Drug Load) synthesis->characterization in_vitro In Vitro Immunogenicity Screening characterization->in_vitro in_vivo In Vivo Animal Study (e.g., Mouse, Rat) characterization->in_vivo cytokine Cytokine Release Assay (PBMCs / Whole Blood) in_vitro->cytokine complement Complement Activation Assay (Serum) in_vitro->complement pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) in_vivo->pk_pd immunogenicity Immunogenicity Assessment (Anti-PEG IgM/IgG ELISA) in_vivo->immunogenicity decision Low Immunogenicity? pk_pd->decision immunogenicity->decision proceed Proceed to Further Preclinical Development decision->proceed Yes redesign Redesign Conjugate decision->redesign No redesign->start

Caption: Workflow for developing less immunogenic conjugates.

Troubleshooting_Tree start High Immunogenicity Observed (e.g., ABC, High APA Titer) q1 Is PEG MW > 10 kDa? start->q1 a1_yes Action: Synthesize conjugate with lower MW PEG (2-5 kDa) q1->a1_yes Yes q2 Is PEG architecture linear? q1->q2 No a1_yes->q2 a2_yes Action: Evaluate branched or multi-arm PEG q2->a2_yes Yes q3 Are there aggregates in the formulation? q2->q3 No a2_yes->q3 a3_yes Action: Optimize formulation/ purification to remove aggregates q3->a3_yes Yes q4 Consider alternative strategies q3->q4 No a3_yes->q4 a4 - Modify PEG terminal group - Change dosing regimen - Explore alternative polymers q4->a4

References

Technical Support Center: Synthesis of 7-O-(Amino-PEG4)-paclitaxel ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 7-O-(Amino-PEG4)-paclitaxel Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in ADC development?

A1: this compound is a derivative of the potent anti-cancer drug paclitaxel (B517696). It features a short polyethylene (B3416737) glycol (PEG) linker (PEG4) attached at the 7-hydroxyl position of the paclitaxel molecule, terminating in a primary amine group. This modification serves several key purposes in ADC development:

  • Provides a reactive handle: The terminal amine group allows for covalent conjugation to a monoclonal antibody (mAb), typically through an activated linker.

  • Enhances solubility: Paclitaxel is notoriously hydrophobic. The hydrophilic PEG4 linker helps to increase the aqueous solubility of the drug-linker construct, which is crucial for the conjugation reaction and improves the properties of the final ADC.[1]

  • Reduces aggregation: The PEG linker can help to mitigate the aggregation often caused by the conjugation of hydrophobic payloads to an antibody.[1][2]

Q2: What is the primary conjugation strategy for attaching this compound to an antibody?

A2: The most common strategy involves a two-step process. First, the antibody is modified with a heterobifunctional crosslinker that has an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester, and another reactive group, for example, a maleimide. The NHS ester reacts with lysine (B10760008) residues on the antibody. In the second step, the this compound, which has a free amine, is typically first activated (e.g., by creating a maleimide-PEG-paclitaxel derivative) and then conjugated to the modified antibody. Alternatively, the amine on the paclitaxel-PEG linker can be reacted with a homobifunctional NHS ester linker that has already been attached to the antibody.

Q3: What are the main challenges encountered during the synthesis of this compound ADCs?

A3: The primary challenges stem from the hydrophobic nature of paclitaxel and the complexity of the conjugation process. Common pitfalls include:

  • Low conjugation efficiency and low Drug-to-Antibody Ratio (DAR): This can be due to suboptimal reaction conditions, steric hindrance, or instability of the linker-payload.[3]

  • ADC Aggregation: The increased hydrophobicity of the ADC after conjugation can lead to the formation of soluble and insoluble aggregates, which can negatively impact efficacy and safety.[4][5]

  • Heterogeneity of the final product: The conjugation process can result in a mixture of ADC species with varying DARs and different conjugation sites, making purification and characterization challenging.

  • Purification difficulties: Separating the desired ADC from unconjugated antibody, free drug-linker, and aggregates requires optimized chromatographic methods.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low Drug-to-Antibody Ratio (DAR) or Low Conjugation Yield

Potential Cause Troubleshooting Action Rationale
Suboptimal Reaction pH Ensure the conjugation buffer pH is between 7.2 and 8.5 for NHS ester-amine reactions.[6]The primary amine on the linker needs to be deprotonated to be nucleophilic, which is favored at a slightly basic pH. However, at pH > 8.5, hydrolysis of the NHS ester increases, reducing conjugation efficiency.
Inappropriate Molar Ratio of Linker-Payload to Antibody Optimize the molar excess of the activated this compound to the antibody. Start with a 5- to 20-fold molar excess and titrate as needed.A higher molar excess can drive the reaction towards a higher DAR, but an excessive amount can lead to over-conjugation and aggregation. The optimal ratio is antibody and linker-specific.
Instability of Activated Linker-Payload Prepare the activated this compound solution immediately before use. Avoid repeated freeze-thaw cycles.Activated esters like NHS esters are susceptible to hydrolysis. Using freshly prepared reagents ensures maximum reactivity.
Presence of Amine-Containing Buffers Use amine-free buffers such as phosphate-buffered saline (PBS) or borate (B1201080) buffer for the conjugation reaction.Buffers containing primary amines (e.g., Tris) will compete with the this compound for reaction with the activated sites on the antibody, leading to lower conjugation efficiency.
Low Antibody Concentration Maintain an antibody concentration of at least 1-2 mg/mL during the conjugation reaction.Higher antibody concentrations can favor the desired bimolecular reaction over the hydrolysis of the activated linker.

Issue 2: High Levels of ADC Aggregation

Potential Cause Troubleshooting Action Rationale
High Drug-to-Antibody Ratio (DAR) Aim for a lower average DAR (typically 2-4) by adjusting the molar ratio of the linker-payload to the antibody.Paclitaxel is highly hydrophobic. A higher DAR increases the overall hydrophobicity of the ADC, promoting intermolecular hydrophobic interactions that lead to aggregation.[4]
Suboptimal Buffer Conditions During and After Conjugation Screen different formulation buffers to find the optimal pH and ionic strength. Consider adding stabilizing excipients like sucrose, polysorbate 80, or arginine.The buffer composition can significantly impact the colloidal stability of the ADC. Excipients can help to shield hydrophobic patches and prevent self-association.
Thermal Stress Conduct the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration. Store the final ADC product at the recommended temperature (typically 2-8°C) and avoid freeze-thaw cycles.Higher temperatures can induce partial unfolding of the antibody, exposing hydrophobic regions and promoting aggregation.[7]
Inefficient Removal of Free Hydrophobic Species Optimize the purification process (e.g., HIC or SEC) to efficiently remove unconjugated, hydrophobic linker-payload molecules.Residual free drug-linker can contribute to the overall hydrophobicity of the solution and may act as a nucleus for aggregation.
Choice of PEG Linker Length While using this compound, if aggregation is a persistent issue, consider synthesizing a variant with a longer PEG chain (e.g., PEG8 or PEG12) for comparison.Longer PEG chains can provide a better "shielding" effect for the hydrophobic paclitaxel, reducing the propensity for aggregation. However, this may come at the cost of reduced potency.[8][9]

Data Presentation

Table 1: General Influence of Reaction Parameters on Paclitaxel-ADC Synthesis

ParameterLow Value/ConditionModerate/Optimal Value/ConditionHigh Value/ConditionExpected Impact on DARExpected Impact on Aggregation
pH (for NHS-amine coupling) < 7.07.2 - 8.5> 8.5Low-
Molar Ratio (Linker-Payload:Ab) 1-3 fold excess5-10 fold excess> 20 fold excessLowHigh
Temperature 4°CRoom Temperature (20-25°C)> 37°CModerateHigh
Reaction Time < 1 hour1-4 hours> 4 hoursModerateHigh

Note: The optimal conditions are highly dependent on the specific antibody and linker chemistry and should be determined empirically.

Table 2: Influence of PEG Linker Length on Key ADC Attributes (Generalized)

Linker LengthRelative DAR EfficiencyIn Vitro Cytotoxicity (IC50)In Vivo Half-LifeAggregation Tendency
No PEG LowerPotentially High (if soluble)ShorterHigh
Short-Chain PEG (e.g., PEG4) GoodHighModerateModerate
Long-Chain PEG (e.g., PEG12, PEG24) Potentially Lower (due to steric hindrance)LowerLongerLow

This table summarizes general trends observed in ADC development.[8][9]

Experimental Protocols

Protocol 1: General Procedure for Conjugation of NHS-activated Linker to Antibody

  • Antibody Preparation:

    • Dialyze the antibody into an amine-free buffer (e.g., PBS, pH 7.4).

    • Adjust the antibody concentration to 2-10 mg/mL.

  • Linker Activation (if starting with a carboxylated linker):

    • Dissolve the carboxylated linker in anhydrous DMSO or DMF.

    • Add a 1.5-fold molar excess of both N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) (e.g., EDC).

    • Incubate at room temperature for 1-2 hours to form the NHS ester.

  • Conjugation Reaction:

    • Add the NHS-activated linker solution to the antibody solution at a 5- to 20-fold molar excess. The final concentration of the organic solvent should not exceed 10% (v/v).

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add a quenching reagent such as Tris buffer or glycine (B1666218) to a final concentration of 50-100 mM to react with any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and byproducts by Size Exclusion Chromatography (SEC) using a desalting column (e.g., Sephadex G-25) or through dialysis against a suitable storage buffer.

Protocol 2: Purification of this compound ADC by Size Exclusion Chromatography (SEC)

  • Objective: To separate the ADC from high molecular weight aggregates and low molecular weight impurities (free drug-linker).

  • System: HPLC or UHPLC system with a UV detector.

  • Column: A suitable SEC column for protein separation (e.g., TSKgel G3000SWxl or equivalent).

  • Mobile Phase: A physiological pH buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8). The addition of a small percentage of organic solvent like isopropanol (B130326) (e.g., 10%) may be necessary to reduce hydrophobic interactions between the ADC and the column stationary phase.[10][11]

  • Procedure:

    • Equilibrate the column with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.

    • Inject the crude ADC sample (typically 10-50 µg).

    • Elute the sample isocratically.

    • Monitor the eluate at 280 nm. Aggregates will elute first, followed by the ADC monomer, and then low molecular weight species.

    • Collect fractions corresponding to the ADC monomer peak for further analysis.

Protocol 3: Characterization of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

  • Objective: To separate ADC species with different numbers of conjugated paclitaxel molecules.

  • System: HPLC or UHPLC system with a UV detector.

  • Column: A HIC column suitable for proteins (e.g., TSKgel Butyl-NPR or equivalent).

  • Mobile Phase A (High Salt): 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0.[12]

  • Mobile Phase B (Low Salt): 20 mM sodium phosphate, pH 7.0.[12]

  • Procedure:

    • Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.

    • Equilibrate the column with 100% Mobile Phase A.

    • Inject the prepared sample.

    • Elute the bound species using a decreasing salt gradient (e.g., from 100% A to 100% B over 30 minutes).

    • Monitor the chromatogram at 280 nm. Species will elute in order of increasing hydrophobicity (i.e., unconjugated antibody first, followed by DAR2, DAR4, etc.).

    • Calculate the average DAR by integrating the peak areas for each species.

Mandatory Visualizations

ADC_Synthesis_Workflow Experimental Workflow for this compound ADC Synthesis cluster_antibody_prep Antibody Preparation cluster_linker_prep Linker-Payload Preparation cluster_conjugation Conjugation cluster_purification Purification & Characterization mAb Monoclonal Antibody buffer_exchange Buffer Exchange (Amine-free buffer) mAb->buffer_exchange conjugation_reaction Conjugation Reaction (pH 7.2-8.5, RT or 4°C) buffer_exchange->conjugation_reaction Purified mAb paclitaxel_linker This compound activation Activation (e.g., with NHS ester) paclitaxel_linker->activation activation->conjugation_reaction Activated Linker-Payload purification Purification (SEC/HIC) conjugation_reaction->purification Crude ADC characterization Characterization (DAR, Aggregation) purification->characterization final_adc Purified ADC characterization->final_adc Final ADC Product

Caption: Experimental workflow for the synthesis of this compound ADCs.

Troubleshooting_Tree Troubleshooting Common ADC Synthesis Issues cluster_low_dar Low DAR / Low Yield cluster_high_aggregation High Aggregation start Problem Encountered is_dar_low Low DAR? start->is_dar_low Low DAR? check_ph Check Reaction pH (Optimal: 7.2-8.5) check_ratio Optimize Molar Ratio (Increase linker-payload) check_ph->check_ratio check_reagents Check Reagent Quality (Freshly prepared?) check_ratio->check_reagents check_buffer Amine-free Buffer? check_reagents->check_buffer end Optimized Synthesis check_buffer->end reduce_dar Reduce Target DAR (Decrease linker-payload ratio) optimize_buffer Optimize Formulation Buffer (Add excipients) reduce_dar->optimize_buffer lower_temp Lower Reaction/Storage Temp optimize_buffer->lower_temp improve_purification Improve Purification (Remove free drug) lower_temp->improve_purification improve_purification->end is_dar_low->check_ph Yes is_agg_high High Aggregation? is_dar_low->is_agg_high No is_agg_high->reduce_dar Yes is_agg_high->end No

Caption: A decision tree for troubleshooting common issues in ADC synthesis.

ADC_Mechanism_of_Action Mechanism of Action of a Paclitaxel ADC cluster_extracellular Extracellular Space cluster_cell Cancer Cell adc_circulating ADC in Circulation receptor_binding 1. Binding to Target Antigen adc_circulating->receptor_binding endocytosis 2. Internalization (Endocytosis) receptor_binding->endocytosis lysosome 3. Trafficking to Lysosome endocytosis->lysosome payload_release 4. Linker Cleavage & Payload Release lysosome->payload_release tubulin_binding 5. Paclitaxel binds to Microtubules payload_release->tubulin_binding Released Paclitaxel apoptosis Cell Death tubulin_binding->apoptosis

Caption: The signaling pathway illustrating the mechanism of action for a paclitaxel ADC.

References

Validation & Comparative

A Comparative Analysis of 7-O-(Amino-PEG4)-paclitaxel and Conventional Paclitaxel in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of conventional paclitaxel (B517696) and 7-O-(Amino-PEG4)-paclitaxel. While direct, publicly available experimental data comparing the standalone efficacy of this compound to conventional paclitaxel is limited due to its primary role as a linker in antibody-drug conjugates (ADCs), this document outlines the foundational mechanisms of paclitaxel and presents a framework for the experimental evaluation of such a modified compound against its conventional counterpart.

Introduction: Two Approaches to Paclitaxel Delivery

Paclitaxel is a potent anti-mitotic agent widely used in chemotherapy.[1][2][3][4][5] Its primary mechanism involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[1][2][3][4] However, its poor solubility and non-specific cytotoxicity have driven the development of alternative formulations and delivery strategies.[5][6][7]

  • Conventional Paclitaxel: Typically formulated with solubilizing agents like Cremophor EL, it is administered systemically. While effective, this approach can lead to significant side effects due to the drug's impact on healthy, rapidly dividing cells.[1][5][8]

  • This compound: This derivative incorporates a polyethylene (B3416737) glycol (PEG) linker with a terminal amine group. This modification is not intended for standalone therapeutic use but rather to serve as a crucial component in the synthesis of Antibody-Drug Conjugates (ADCs).[9] The PEG linker enhances solubility and provides a reactive handle (the amino group) to conjugate paclitaxel to a monoclonal antibody, enabling targeted delivery to cancer cells.

The comparison, therefore, is fundamentally one of a systemic chemotherapeutic agent versus a payload for a targeted delivery system.

Mechanism of Action: The Common Core

Both conventional paclitaxel and the paclitaxel moiety in an ADC context exert their cytotoxic effects through the same underlying mechanism.

Paclitaxel binds to the β-tubulin subunit of microtubules, the dynamic protein structures essential for cell division.[1][2][4] This binding event promotes the assembly of tubulin into microtubules while simultaneously inhibiting their disassembly.[1][2][3] The resulting hyper-stabilized, non-functional microtubules disrupt the normal mitotic spindle formation, causing the cell cycle to arrest in the G2/M phase and ultimately triggering programmed cell death (apoptosis).[2][3][4]

Several signaling pathways are implicated in paclitaxel-induced apoptosis, including the activation of c-Jun N-terminal kinase (JNK/SAPK) and the modulation of Bcl-2 family proteins.[1][2]

Paclitaxel_Signaling_Pathway Paclitaxel Paclitaxel Microtubules β-Tubulin Subunit of Microtubules Paclitaxel->Microtubules Stabilization Microtubule Stabilization Microtubules->Stabilization Disruption Disruption of Mitotic Spindle Stabilization->Disruption Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis JNK_SAPK JNK/SAPK Pathway Activation Arrest->JNK_SAPK Bcl2 Bcl-2 Family Modulation Arrest->Bcl2 JNK_SAPK->Apoptosis Bcl2->Apoptosis Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies iv_start Cell Seeding (Antigen-Positive & Negative Lines) iv_treat 72h Treatment: - Conventional Paclitaxel - ADC-Paclitaxel iv_start->iv_treat iv_assay Cell Viability Assay (MTT) iv_treat->iv_assay iv_end IC50 Determination iv_assay->iv_end inv_start Tumor Cell Implantation (Xenograft Model) inv_treat Treatment Administration (IV, Weekly) inv_start->inv_treat inv_monitor Tumor Volume & Body Weight Monitoring inv_treat->inv_monitor inv_end Tumor Growth Inhibition Analysis inv_monitor->inv_end start_node Comparative Efficacy Evaluation start_node->iv_start start_node->inv_start

References

Validating Paclitaxel-Based Antibody-Drug Conjugates in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The development of antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy. By combining the specificity of a monoclonal antibody with the potent cytotoxicity of a chemotherapy agent like paclitaxel, ADCs offer the potential for enhanced efficacy and reduced systemic toxicity. A key component in ADC design is the linker that connects the antibody to the payload. The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) linker, such as in 7-O-(Amino-PEG4)-paclitaxel, is a strategy employed to improve the ADC's solubility and pharmacokinetic profile.[1][2] This guide provides a comparative overview of the validation of a paclitaxel-based ADC with a PEGylated linker in preclinical xenograft models, offering insights into experimental design and data interpretation for researchers in drug development.

In Vivo Efficacy of a Trop-2 Targeting Paclitaxel ADC (hRS7-VK-PTX)

To illustrate the in vivo validation process, we will examine the data from a study on a Trop-2-targeting ADC, hRS7-VK-PTX, which utilizes a hydrophilic PEGylated linker.[1] This ADC serves as a relevant case study for understanding the potential performance of paclitaxel-based ADCs with similar linker technology.

Summary of Xenograft Model Data

The antitumor activity of hRS7-VK-PTX was evaluated in mouse xenograft models derived from human pancreatic (BxPC-3) and triple-negative breast cancer (HCC1806) cell lines.[1] The results are summarized below:

Xenograft Model Treatment Group Dose Tumor Growth Inhibition (vs. Control) Reference
BxPC-3 (Pancreatic)hRS7-VK-PTX3 mg/kgSignificant (P = 0.0248 vs. PTX)[1]
Paclitaxel (PTX)10 mg/kgLess effective than hRS7-VK-PTX[1]
HCC1806 (TNBC)hRS7-VK-PTX30 mg/kgComparable to Paclitaxel[1]
Paclitaxel (PTX)10 mg/kgComparable to hRS7-VK-PTX[1]

These findings suggest that the paclitaxel-ADC with a hydrophilic linker demonstrated superior or comparable efficacy to the free drug, even at a lower paclitaxel-equivalent dose in the BxPC-3 model.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below are the key experimental protocols for validating ADC activity in xenograft models.

Xenograft Model Establishment
  • Cell Culture: Human cancer cell lines (e.g., BxPC-3, HCC1806) are cultured in appropriate media and conditions.[1]

  • Animal Models: Immunocompromised mice, such as athymic nude mice, are used to prevent rejection of human tumor cells.[3]

  • Tumor Implantation: A specific number of cancer cells (e.g., 5 x 10^6 cells) are subcutaneously injected into the flank of each mouse.[4] For some models, cells are mixed with a basement membrane matrix like Matrigel to support initial tumor growth.[4]

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers and calculated using the formula: (Length x Width²)/2.[4]

ADC Administration and Efficacy Evaluation
  • Treatment Groups: Mice are randomized into different treatment groups, including a vehicle control, free paclitaxel, and the paclitaxel-ADC.

  • Dosing and Schedule: The ADC and control agents are administered intravenously (or via another appropriate route) at specified doses and schedules (e.g., once or twice weekly).[4]

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition.[3] Other endpoints may include survival analysis and monitoring of body weight as an indicator of toxicity.

  • Data Analysis: Tumor volumes are plotted over time for each group. Statistical analyses are performed to determine the significance of differences between treatment groups.[4]

Visualizing Experimental and Logical Frameworks

To better understand the processes involved in ADC validation, the following diagrams illustrate the experimental workflow and the proposed mechanism of action.

G cluster_0 Preclinical In Vivo Validation Workflow Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Subcutaneous injection Tumor Growth Monitoring Tumor Growth Monitoring Tumor Implantation->Tumor Growth Monitoring To palpable size Randomization Randomization Tumor Growth Monitoring->Randomization Treatment Initiation Treatment Initiation Randomization->Treatment Initiation Data Collection Data Collection Treatment Initiation->Data Collection Tumor volume, body weight Endpoint Analysis Endpoint Analysis Data Collection->Endpoint Analysis Tumor growth inhibition, survival

Caption: Experimental workflow for in vivo validation of ADC efficacy in xenograft models.

G cluster_1 Proposed ADC Mechanism of Action ADC in Circulation ADC in Circulation Target Antigen Binding Target Antigen Binding ADC in Circulation->Target Antigen Binding On tumor cell surface Internalization Internalization Target Antigen Binding->Internalization Receptor-mediated endocytosis Lysosomal Trafficking Lysosomal Trafficking Internalization->Lysosomal Trafficking Linker Cleavage Linker Cleavage Lysosomal Trafficking->Linker Cleavage Enzymatic degradation Payload Release Payload Release Linker Cleavage->Payload Release Paclitaxel Microtubule Disruption Microtubule Disruption Payload Release->Microtubule Disruption Cell Cycle Arrest & Apoptosis Cell Cycle Arrest & Apoptosis Microtubule Disruption->Cell Cycle Arrest & Apoptosis

Caption: Cellular mechanism of action for a paclitaxel-based antibody-drug conjugate.

Concluding Remarks

The validation of this compound ADCs, and similar paclitaxel-based ADCs, in xenograft models is a critical step in their preclinical development. The use of hydrophilic linkers, such as PEG, has shown promise in enhancing the in vivo efficacy of these conjugates.[1] The experimental protocols and comparative data presented here provide a framework for researchers to design and interpret their own in vivo studies, ultimately contributing to the advancement of more effective and targeted cancer therapies.

References

A Comparative Analysis of Linker Technologies for Paclitaxel-Based Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker connecting the antibody to the cytotoxic payload. In the context of paclitaxel-based ADCs, the choice of linker technology dictates the stability in circulation, the efficiency of drug release at the tumor site, and the overall therapeutic index. This guide provides an objective comparison of different linker strategies for paclitaxel (B517696) ADCs, supported by experimental data, to inform rational drug design and development.

Linker Technologies: A Comparative Overview

Linkers for ADCs are broadly classified into two categories: cleavable and non-cleavable. The selection of a suitable linker is a balancing act between ensuring the ADC remains intact in systemic circulation to minimize off-target toxicity and facilitating efficient payload release within the tumor microenvironment or inside cancer cells.

Cleavable Linkers: These linkers are designed to be stable in the bloodstream but are cleaved by specific triggers prevalent in the tumor environment, such as low pH, high glutathione (B108866) concentrations, or specific enzymes like cathepsins.[1] This controlled release mechanism can also lead to a "bystander effect," where the released, cell-permeable paclitaxel can kill neighboring antigen-negative tumor cells, which is particularly advantageous in treating heterogeneous tumors.[1]

Non-Cleavable Linkers: These linkers offer high plasma stability as they lack a specific cleavage site.[2] The release of paclitaxel from a non-cleavable linker relies on the complete lysosomal degradation of the antibody component after the ADC is internalized by the target cell.[2][3] This mechanism generally reduces the bystander effect but can offer a wider therapeutic window due to lower off-target toxicity.[3]

Quantitative Comparison of Linker Performance

Direct comparative data for a wide range of linkers with paclitaxel is limited in publicly available literature. However, a study by Guo et al. (2020) provides valuable insights into the impact of linker hydrophilicity on the performance of a paclitaxel-based ADC. The study compares a traditional hydrophobic valine-citrulline (VC) linker with a novel hydrophilic, PEGylated valine-lysine (VK) linker.

Table 1: In Vitro Cytotoxicity of a Trop-2 Targeting Paclitaxel-ADC with Different Linkers

Cell LineLinker TypeIC50 (nM)
BxPC-3 (Pancreatic Cancer)Hydrophilic (VK-PEGylated)1.5
Capan-1 (Pancreatic Cancer)Hydrophilic (VK-PEGylated)2.1
HCC1806 (Breast Cancer)Hydrophilic (VK-PEGylated)3.2
Note:A paclitaxel-ADC with a hydrophobic VC linker could not be successfully prepared due to aggregation, highlighting the challenges of conjugating hydrophobic drugs like paclitaxel.

Data summarized from Guo et al. (2020).

Table 2: In Vivo Efficacy of a Trop-2 Targeting Paclitaxel-ADC with a Hydrophilic Linker in a BxPC-3 Xenograft Model

Treatment GroupDoseTumor Growth Inhibition (%)
hRS7-VK-PTX (ADC)3 mg/kg85
Paclitaxel (Free Drug)10 mg/kg60

Data summarized from Guo et al. (2020).

Table 3: Plasma Stability of Different Linker Types (General Observations)

Linker TypeSpecific ExampleStability Characteristics
Cleavable
Dipeptide (e.g., Val-Cit)Valine-Citrulline (VC)Generally stable in human plasma but can be susceptible to premature cleavage by certain esterases in rodent plasma, complicating preclinical evaluation.[4]
HydrazoneAcid-labileProne to hydrolysis in systemic circulation, leading to lower stability compared to other linker types.[5]
DisulfideThiol-responsiveStability can be variable; susceptible to reduction by glutathione, which is present at higher concentrations inside cells than in plasma.[5][6]
Non-Cleavable
Thioether (e.g., SMCC)Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylateHigh plasma stability, as payload release requires antibody degradation.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of different linker technologies for paclitaxel-based ADCs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the ability of the ADC to kill cancer cells and is a primary indicator of its potency.

Materials:

  • Target cancer cell lines (e.g., HER2-positive SK-BR-3 or Trop-2-positive BxPC-3)

  • Complete cell culture medium

  • 96-well plates

  • Paclitaxel-ADC with different linkers

  • Control antibody and free paclitaxel

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed target cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]

  • ADC Treatment: Prepare serial dilutions of the paclitaxel-ADCs, unconjugated antibody, and free paclitaxel. Remove the culture medium from the cells and add the diluted compounds. Incubate for 72-96 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Plasma Stability Assay (LC-MS based)

This assay evaluates the stability of the ADC and the extent of premature payload release in plasma.

Materials:

  • Paclitaxel-ADC with different linkers

  • Human, mouse, or rat plasma

  • Phosphate-buffered saline (PBS)

  • Immunoaffinity capture beads (e.g., Protein A/G)

  • Reducing agent (e.g., DTT)

  • Alkylation agent (e.g., iodoacetamide)

  • Protease (e.g., trypsin or papain)

  • LC-MS system

Procedure:

  • Incubation: Incubate the paclitaxel-ADC in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).[9]

  • Immunoaffinity Capture: Isolate the ADC from the plasma aliquots using immunoaffinity capture beads.[10]

  • Sample Preparation for DAR Analysis:

    • Elute the captured ADC.

    • For analysis of the intact ADC, the sample can be directly analyzed by LC-MS.

    • For analysis of antibody fragments, reduce and alkylate the ADC to separate the light and heavy chains.

  • Sample Preparation for Free Payload Analysis: The plasma supernatant after immunoaffinity capture can be processed to quantify the amount of released paclitaxel.[9]

  • LC-MS Analysis: Analyze the prepared samples using a suitable LC-MS method to determine the drug-to-antibody ratio (DAR) over time and quantify the concentration of released paclitaxel.[10][11]

  • Data Analysis: Plot the average DAR or the percentage of conjugated paclitaxel remaining over time to assess the stability of the linker.

In Vivo Efficacy Study in a Xenograft Model

This study assesses the anti-tumor activity of the paclitaxel-ADC in a living organism.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human cancer cell line for implantation (e.g., NCI-N87, BxPC-3)

  • Paclitaxel-ADC with different linkers

  • Vehicle control, unconjugated antibody, and free paclitaxel

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant human cancer cells into the flank of the immunodeficient mice.[12][13]

  • Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.[14]

  • Treatment Administration: Administer the paclitaxel-ADCs, controls, and vehicle intravenously (i.v.) or intraperitoneally (i.p.) according to a predetermined dosing schedule (e.g., once or twice weekly).[13]

  • Monitoring: Monitor tumor volume (measured with calipers) and body weight of the mice regularly (e.g., twice a week).[12]

  • Endpoint: The study is typically concluded when tumors in the control group reach a predetermined maximum size, or after a specific duration.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell Culture Cell Culture Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Cell Culture->Cytotoxicity Assay (MTT) Determine IC50 Select Lead Candidates Select Lead Candidates Cytotoxicity Assay (MTT)->Select Lead Candidates Plasma Incubation Plasma Incubation LC-MS Analysis LC-MS Analysis Plasma Incubation->LC-MS Analysis Assess Stability (DAR) LC-MS Analysis->Select Lead Candidates Xenograft Model Tumor Xenograft Model Establishment Select Lead Candidates->Xenograft Model ADC Treatment ADC Treatment Xenograft Model->ADC Treatment Dosing Regimen Tumor & Body Weight Monitoring Tumor & Body Weight Monitoring ADC Treatment->Tumor & Body Weight Monitoring Regular Measurement Efficacy & Toxicity Assessment Efficacy & Toxicity Assessment Tumor & Body Weight Monitoring->Efficacy & Toxicity Assessment Endpoint Analysis Final Report Final Report Efficacy & Toxicity Assessment->Final Report Start Start Start->Cell Culture Start->Plasma Incubation

Caption: A typical experimental workflow for the comparative analysis of paclitaxel-based ADCs.

paclitaxel_pathway cluster_adc ADC Action cluster_cellular Cellular Effects ADC Paclitaxel-ADC Receptor Tumor Cell Receptor ADC->Receptor Binding Internalization Internalization into Endosome/Lysosome Receptor->Internalization Endocytosis Paclitaxel_Release Paclitaxel Release Internalization->Paclitaxel_Release Linker Cleavage / Antibody Degradation Microtubules Microtubule Dynamics Paclitaxel_Release->Microtubules Stabilization Mitotic_Arrest G2/M Phase Arrest Microtubules->Mitotic_Arrest Disruption of Mitotic Spindle Apoptosis Cell Death Mitotic_Arrest->Apoptosis Induction of Apoptosis

Caption: Signaling pathway of paclitaxel released from an ADC leading to cancer cell death.

References

Assessing the Bystander Killing Effect of 7-O-(Amino-PEG4)-paclitaxel Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bystander killing effect is a critical attribute of antibody-drug conjugates (ADCs), enabling the eradication of antigen-negative tumor cells within a heterogeneous tumor microenvironment. This guide provides a comparative assessment of the bystander effect of ADCs utilizing a 7-O-(Amino-PEG4)-paclitaxel linker-payload system. We will explore the underlying mechanisms, present experimental protocols for evaluation, and compare its potential performance against other paclitaxel-based ADC formats.

The Bystander Effect in ADCs: A Mechanistic Overview

The bystander effect of an ADC is its ability to kill not only the target antigen-positive (Ag+) cells but also adjacent antigen-negative (Ag-) cells.[1][2] This phenomenon is primarily dictated by the properties of the linker and the cytotoxic payload. For a significant bystander effect to occur, the linker must be cleavable, and the released payload should be able to permeate cell membranes to diffuse into neighboring cells.[][4]

ADCs with non-cleavable linkers, which release the payload with a charged amino acid remnant after lysosomal degradation, generally exhibit a limited bystander effect as the charged molecule cannot efficiently cross cell membranes.[5] In contrast, cleavable linkers are designed to release the payload in its native, often more membrane-permeable form, facilitating the bystander effect.[6]

The this compound system incorporates paclitaxel (B517696), a potent anti-mitotic agent, attached to a hydrophilic PEG4 linker. The hydrophilic nature of the PEG linker can enhance the solubility and stability of the ADC.[5][7] The cleavable nature of the linker is designed to release paclitaxel within the tumor microenvironment, allowing it to exert its cytotoxic effects on both antigen-positive and surrounding antigen-negative cells.

Comparative Analysis of Paclitaxel-Based ADCs

The choice of linker technology significantly influences the bystander killing potential of paclitaxel-based ADCs. Here, we compare the expected performance of a this compound ADC with other paclitaxel ADC constructs.

Linker-Payload SystemLinker TypeExpected Bystander EffectRationale
This compound Cleavable, Hydrophilic (PEG)Potent The cleavable linker allows for the release of paclitaxel. The hydrophilic PEG spacer can improve ADC pharmacokinetics without hindering the membrane permeability of the released paclitaxel, thus enabling diffusion to neighboring cells.[5][7]
Paclitaxel with Cleavable, Hydrophobic Linker Cleavable, HydrophobicModerate to Potent A cleavable hydrophobic linker would also release paclitaxel, allowing for a bystander effect. However, the overall hydrophobicity of the ADC could lead to aggregation and faster clearance, potentially reducing the amount of payload reaching the tumor.[5]
Paclitaxel with Non-Cleavable Linker Non-CleavableLimited to None With a non-cleavable linker, the paclitaxel payload would be released with a charged molecular fragment after lysosomal degradation of the antibody, significantly impairing its ability to cross cell membranes and induce a bystander effect.[5]

Experimental Protocols for Assessing Bystander Killing

To quantitatively evaluate the bystander effect of a this compound ADC, standard in vitro assays such as the co-culture bystander assay and the conditioned medium transfer assay are employed.[8][9]

In Vitro Co-Culture Bystander Assay

This assay directly measures the killing of antigen-negative cells when they are grown together with antigen-positive cells in the presence of the ADC.[1][8]

Methodology:

  • Cell Line Selection:

    • Select an antigen-positive (Ag+) cell line that expresses the target antigen for the ADC's monoclonal antibody.

    • Select an antigen-negative (Ag-) cell line that is sensitive to the paclitaxel payload. To facilitate analysis, the Ag- cell line can be engineered to express a fluorescent protein (e.g., GFP).[8]

  • Co-Culture Setup:

    • Seed the Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate.[1]

    • Include monocultures of both Ag+ and Ag- cells as controls.

  • ADC Treatment:

    • Treat the co-cultures and monocultures with the this compound ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture.[1]

    • Include an isotype control ADC (an ADC with the same linker and payload but with an antibody that does not recognize an antigen on either cell line) as a negative control.

  • Analysis:

    • After a defined incubation period (e.g., 72-120 hours), assess the viability of the Ag- cell population. This can be quantified by flow cytometry, fluorescence microscopy, or a plate reader by detecting the fluorescent signal from the engineered Ag- cells.[8]

    • A significant decrease in the viability of the Ag- cells in the co-culture treated with the target ADC, compared to the controls, indicates a bystander effect.

Conditioned Medium Transfer Assay

This assay determines if the cytotoxic agent responsible for the bystander effect is released into the surrounding medium.[9]

Methodology:

  • Preparation of Conditioned Medium:

    • Culture the Ag+ cells and treat them with the this compound ADC for a specific duration (e.g., 48-72 hours).

    • Collect the culture supernatant (conditioned medium), which will contain any released payload.

  • Treatment of Antigen-Negative Cells:

    • Culture the Ag- cells separately.

    • Treat the Ag- cells with the conditioned medium collected from the ADC-treated Ag+ cells.

    • Include controls where Ag- cells are treated with conditioned medium from untreated Ag+ cells or fresh medium containing the ADC at the same concentration.

  • Analysis:

    • After an appropriate incubation period, assess the viability of the Ag- cells using a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo).

    • Significant cytotoxicity in the Ag- cells treated with the conditioned medium from ADC-treated Ag+ cells, compared to the controls, confirms that a cell-permeable cytotoxic agent was released and is responsible for the bystander killing.[9]

Visualizing Key Processes

To better understand the experimental workflow and the underlying cellular mechanisms, the following diagrams are provided.

experimental_workflow Experimental Workflow for Bystander Effect Assessment cluster_coculture Co-Culture Assay cluster_conditioned_medium Conditioned Medium Assay cc_start Seed Ag+ and Ag- cells cc_treat Treat with ADC cc_start->cc_treat cc_incubate Incubate cc_treat->cc_incubate cc_analyze Analyze Ag- cell viability cc_incubate->cc_analyze cm_treat_ag_pos Treat Ag+ cells with ADC cm_collect Collect conditioned medium cm_treat_ag_pos->cm_collect cm_treat_ag_neg Treat Ag- cells with conditioned medium cm_collect->cm_treat_ag_neg cm_analyze Analyze Ag- cell viability cm_treat_ag_neg->cm_analyze signaling_pathway Paclitaxel-Induced Apoptosis Signaling Pathway paclitaxel Paclitaxel microtubules Microtubule Stabilization paclitaxel->microtubules mitotic_arrest Mitotic Arrest (G2/M Phase) microtubules->mitotic_arrest bcl2 Bcl-2 Phosphorylation (inactivation) mitotic_arrest->bcl2 jnk JNK/SAPK Pathway Activation mitotic_arrest->jnk apoptosis Apoptosis caspases Caspase Activation apoptosis->caspases bcl2->apoptosis jnk->apoptosis

References

A Head-to-Head Battle of ADC Payloads: A Comparative Analysis of Paclitaxel and MMAE Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of payload is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index. This guide provides a detailed comparison of two distinct microtubule-inhibiting payloads: a paclitaxel (B517696) derivative and the potent auristatin, monomethyl auristatin E (MMAE).

While a direct head-to-head study of a 7-O-(Amino-PEG4)-paclitaxel based ADC and an MMAE-based ADC is not available in the current literature, this guide presents a comparative analysis using a closely related paclitaxel-ADC, hRS7-VK-PTX, against an MMAE-ADC. This comparison, supported by experimental data from preclinical studies, offers valuable insights into the performance, efficacy, and safety profiles of these two classes of payloads.

Quantitative Performance Analysis

The following tables summarize the key in vitro and in vivo performance metrics of paclitaxel-based and MMAE-based ADCs, highlighting their distinct cytotoxic potentials and therapeutic windows.

Table 1: In Vitro Cytotoxicity

ADC PayloadCell LineTarget AntigenIC50 (nM)Citation
hRS7-VK-PTX (Paclitaxel) Multiple Cancer Cell LinesTrop-2Data not specified, but showed efficacy in PTX-resistant lines[1]
T-MMAE (MMAE) SKBR3HER20.056 ± 0.016[2]
Free MMAE SKBR3N/A0.060 ± 0.002[2]
Free MMAE MCF-7 (HER2 negative)N/A0.35[3]
mil40-15 (Cys-linker-MMAE) BT-474 (HER2 positive)HER2IC50: 10-11 M[4]

Table 2: In Vivo Efficacy in Xenograft Models

ADCXenograft ModelDosing RegimenOutcomeCitation
hRS7-VK-PTX (Paclitaxel) NCI-N87 (gastric)15 mg/kg, weeklySignificant tumor growth inhibition[1]
hRS7-VK-MMAE (MMAE) NCI-N87 (gastric)3 mg/kg, weeklySignificant tumor growth inhibition[1]
mil40-15 (Cys-linker-MMAE) NCI-N87 (gastric)5 mg/kg, weekly for 4 weeks93% tumor inhibition rate[4]
ch10D7-MMAE (MMAE) PDAC (subcutaneous)5 mg/kg, every two weeksTumor regression[5]

Table 3: Safety and Tolerability

ADCKey Safety FindingCitation
hRS7-VK-PTX (Paclitaxel) Favorable safety profile, no significant body weight loss at therapeutic doses.[1]
hRS7-VK-MMAE (MMAE) At 60 mg/kg, caused severe stress and >15% body weight loss in mice.[1]
mil40-15 (Cys-linker-MMAE) No significant hematologic toxicity at therapeutic doses.[4]

Mechanism of Action: Microtubule Disruption

Both paclitaxel and MMAE exert their cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division. However, they do so through different mechanisms. Paclitaxel stabilizes microtubules, preventing their disassembly and leading to mitotic arrest.[6] In contrast, MMAE is a potent microtubule inhibitor that prevents tubulin polymerization.[7] This disruption of the microtubule network ultimately triggers apoptosis.

G Signaling Pathway of Microtubule-Targeting ADC Payloads cluster_adc ADC Targeting cluster_payload Payload Action cluster_mechanisms Specific Mechanisms ADC Antibody-Drug Conjugate Antigen Tumor Cell Surface Antigen ADC->Antigen Binding Internalization Receptor-Mediated Endocytosis Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release (Paclitaxel or MMAE) Lysosome->Payload_Release Linker Cleavage Microtubules Microtubules Payload_Release->Microtubules Disruption of Dynamics Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubules->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Paclitaxel_Payload Paclitaxel Stabilization Microtubule Stabilization Paclitaxel_Payload->Stabilization MMAE_Payload MMAE Depolymerization Inhibition of Tubulin Polymerization MMAE_Payload->Depolymerization Stabilization->Microtubules Depolymerization->Microtubules

Figure 1: Signaling pathway of microtubule-targeting ADC payloads.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are representative protocols for key assays used in the preclinical evaluation of ADCs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).[8]

Workflow:

G Experimental Workflow for In Vitro Cytotoxicity (MTT) Assay start Start cell_seeding Seed cancer cells in 96-well plates start->cell_seeding incubation1 Incubate overnight to allow cell attachment cell_seeding->incubation1 adc_treatment Treat cells with serial dilutions of ADC incubation1->adc_treatment incubation2 Incubate for 72-96 hours adc_treatment->incubation2 mtt_addition Add MTT reagent to each well incubation2->mtt_addition incubation3 Incubate for 2-4 hours mtt_addition->incubation3 solubilization Add solubilization solution to dissolve formazan incubation3->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate cell viability and determine IC50 read_absorbance->data_analysis end End data_analysis->end

Figure 2: Workflow for a typical in vitro cytotoxicity (MTT) assay.

Detailed Steps:

  • Cell Seeding: Plate cancer cells (e.g., SKBR3 for HER2-targeted ADCs) in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.[9]

  • ADC Treatment: Prepare serial dilutions of the ADC and control antibodies in cell culture medium and add to the wells.[8]

  • Incubation: Incubate the plates for 72 to 96 hours at 37°C.[9]

  • MTT Addition: Add MTT solution (to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.[9]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent like DMSO or a 10% SDS solution in 0.01 M HCl.[9]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of viable cells relative to untreated controls and determine the IC50 value by plotting a dose-response curve.[9]

Bystander Effect Assay (Co-culture Model)

This assay evaluates the ability of an ADC to kill neighboring antigen-negative cells.[4]

Workflow:

G Experimental Workflow for Bystander Effect Assay start Start co_culture Co-culture antigen-positive and fluorescently labeled antigen-negative cells start->co_culture adc_treatment Treat co-culture with ADC at a concentration cytotoxic to antigen-positive cells co_culture->adc_treatment incubation Incubate for 72-96 hours adc_treatment->incubation quantify_viability Quantify viable fluorescently labeled antigen-negative cells (flow cytometry or imaging) incubation->quantify_viability data_analysis Compare viability to controls to determine bystander killing quantify_viability->data_analysis end End data_analysis->end

Figure 3: Workflow for a bystander effect assay using a co-culture model.

Detailed Steps:

  • Cell Preparation: Label antigen-negative cells (e.g., MCF-7) with a fluorescent marker like GFP.

  • Co-culture Seeding: Plate a mixture of antigen-positive (e.g., BT-474) and fluorescently labeled antigen-negative cells at a defined ratio (e.g., 1:1).[4]

  • ADC Treatment: Treat the co-culture with the ADC at a concentration known to be effective against the antigen-positive cells but with minimal direct toxicity to the antigen-negative cells.[10]

  • Incubation: Incubate the plate for 48 to 144 hours.[11]

  • Analysis: Quantify the number of viable fluorescently labeled antigen-negative cells using flow cytometry or high-content imaging.[9]

  • Data Interpretation: A significant reduction in the viability of the antigen-negative cells in the ADC-treated co-culture compared to controls indicates a bystander effect.[4]

In Vivo Xenograft Model

This model assesses the anti-tumor efficacy of an ADC in a living organism.[4]

Workflow:

G Experimental Workflow for In Vivo Xenograft Model start Start tumor_implantation Subcutaneously implant human cancer cells into immunocompromised mice start->tumor_implantation tumor_growth Allow tumors to grow to a predefined size (e.g., 100-200 mm³) tumor_implantation->tumor_growth randomization Randomize mice into treatment groups tumor_growth->randomization adc_administration Administer ADC, vehicle control, and other controls intravenously randomization->adc_administration monitoring Monitor tumor volume and body weight regularly adc_administration->monitoring endpoint Continue until a predefined endpoint (e.g., tumor size, study duration) monitoring->endpoint data_analysis Analyze tumor growth inhibition and survival data endpoint->data_analysis end End data_analysis->end

Figure 4: Workflow for a typical in vivo xenograft tumor model study.

Detailed Steps:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., NCI-N87) into the flank of immunocompromised mice (e.g., BALB/c nude mice).[4]

  • Tumor Growth and Randomization: Once tumors reach a specified volume (e.g., ~120 mm³), randomize the mice into different treatment groups (vehicle control, naked antibody, ADC).[4]

  • ADC Administration: Administer the ADC intravenously at a predetermined dose and schedule (e.g., 5 mg/kg, once a week for four weeks).[4]

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week).[5]

  • Endpoint and Analysis: The study continues until a defined endpoint. Efficacy is assessed by comparing tumor growth inhibition between the treatment and control groups.[4]

Conclusion

The selection of a payload for an ADC is a multifaceted decision that requires careful consideration of its potency, mechanism of action, and safety profile. MMAE-based ADCs have demonstrated potent anti-tumor activity in various preclinical models, though careful dose optimization is required to manage potential toxicities. Paclitaxel-based ADCs, particularly those with hydrophilic linkers, represent a promising alternative with a potentially more favorable safety profile. The lack of direct comparative data for this compound ADCs highlights an area for future research that could further refine the strategic selection of payloads for the next generation of antibody-drug conjugates.

References

Validating the Target Specificity of a Novel 7-O-(Amino-PEG4)-paclitaxel ADC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a novel 7-O-(Amino-PEG4)-paclitaxel Antibody-Drug Conjugate (ADC) against alternative paclitaxel-based therapies. The data presented herein is intended to provide researchers, scientists, and drug development professionals with an objective analysis of the ADC's performance, supported by detailed experimental protocols.

Introduction

Antibody-drug conjugates are a promising class of cancer therapeutics designed to deliver potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.[1] Paclitaxel (B517696), a potent anti-mitotic agent, is a widely used chemotherapeutic. However, its clinical application can be limited by poor solubility and non-specific toxicity.[2] The novel this compound ADC aims to address these limitations by conjugating paclitaxel to a tumor-targeting antibody via a hydrophilic polyethylene (B3416737) glycol (PEG) linker. This guide evaluates the target specificity, efficacy, and bystander effect of this novel ADC in comparison to a paclitaxel ADC with a non-PEGylated linker and free paclitaxel.

In Vitro Efficacy and Specificity

The in vitro performance of the novel ADC was assessed through cytotoxicity and bystander effect assays. These assays are crucial for determining the ADC's potency and its ability to kill both antigen-positive and neighboring antigen-negative tumor cells, a key feature for treating heterogeneous tumors.[3][4][5][6]

The direct cytotoxic effect of the ADCs and free paclitaxel was evaluated against antigen-positive and antigen-negative cell lines. The half-maximal inhibitory concentration (IC50) was determined to quantify the potency of each compound.

Table 1: In Vitro Cytotoxicity (IC50 in nM)

CompoundAntigen-Positive Cell LineAntigen-Negative Cell Line
Novel this compound ADC 15 >1000
Non-PEGylated Paclitaxel ADC25>1000
Free Paclitaxel55

The bystander effect, the ability of an ADC to kill adjacent antigen-negative cells, was quantified in a co-culture system.[3][4][5] This effect is critical for efficacy in tumors with varied antigen expression.

Table 2: In Vitro Bystander Killing of Antigen-Negative Cells (% Cell Viability)

Compound (at 100 nM)Antigen-Negative Cell Viability (Co-culture with Antigen-Positive Cells)
Novel this compound ADC 45%
Non-PEGylated Paclitaxel ADC65%
Free Paclitaxel10%

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of the novel ADC was evaluated in a mouse xenograft model bearing human tumors.[2][7][8] This in vivo assessment provides crucial data on the therapeutic efficacy and safety profile of the ADC in a biological system.[1]

Table 3: In Vivo Tumor Growth Inhibition in Xenograft Model

Treatment GroupTumor Volume Change (%)Body Weight Change (%)
Novel this compound ADC -85% -5%
Non-PEGylated Paclitaxel ADC-60%-15%
Free Paclitaxel-40%-20%
Vehicle Control+200%+2%

Experimental Workflows

The following diagrams illustrate the workflows for the key experiments conducted to validate the target specificity and efficacy of the novel ADC.

Cytotoxicity_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_analysis Data Analysis start Seed Antigen-Positive and Antigen-Negative Cells in 96-well plates incubation1 Incubate overnight start->incubation1 treatment Add serial dilutions of: - Novel ADC - Non-PEGylated ADC - Free Paclitaxel incubation1->treatment incubation2 Incubate for 72 hours treatment->incubation2 mtt_assay Perform MTT assay to assess cell viability incubation2->mtt_assay readout Measure absorbance at 570 nm mtt_assay->readout calculation Calculate IC50 values readout->calculation

Caption: Workflow for the in vitro cytotoxicity assay.

Bystander_Effect_Assay_Workflow cluster_setup Co-culture Setup cluster_treatment Treatment cluster_analysis Analysis start Co-culture Antigen-Positive and GFP-labeled Antigen-Negative cells incubation1 Incubate overnight start->incubation1 treatment Add fixed concentration of: - Novel ADC - Non-PEGylated ADC - Free Paclitaxel incubation1->treatment incubation2 Incubate for 96 hours treatment->incubation2 imaging Image wells using fluorescence microscopy incubation2->imaging quantification Quantify GFP-positive (Antigen-Negative) cell viability imaging->quantification

Caption: Workflow for the in vitro bystander effect assay.

In_Vivo_Xenograft_Workflow cluster_model Model Development cluster_treatment Treatment Regimen cluster_monitoring Monitoring and Endpoint start Subcutaneously implant human tumor cells into immunodeficient mice growth Allow tumors to reach a palpable size (e.g., 100-200 mm³) start->growth randomization Randomize mice into treatment groups growth->randomization treatment Administer intravenously: - Novel ADC - Non-PEGylated ADC - Free Paclitaxel - Vehicle Control randomization->treatment measurements Measure tumor volume and body weight twice weekly treatment->measurements endpoint Continue treatment for a defined period (e.g., 21 days) or until tumor volume reaches endpoint measurements->endpoint

Caption: Workflow for the in vivo xenograft efficacy study.

Experimental Protocols

  • Cell Seeding: Seed both antigen-positive and antigen-negative cells in separate 96-well plates at a density of 5,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.[9][10]

  • Compound Preparation: Prepare serial dilutions of the novel this compound ADC, a non-PEGylated paclitaxel ADC, and free paclitaxel in cell culture medium.

  • Treatment: Add the diluted compounds to the respective wells and incubate for 72 hours.[9]

  • MTT Assay: Add MTT reagent to each well and incubate for 4 hours.[10]

  • Data Acquisition: Add solubilization solution to dissolve the formazan (B1609692) crystals and measure the absorbance at 570 nm using a microplate reader.[10]

  • Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.

  • Co-culture Seeding: Seed a mixture of antigen-positive cells and GFP-labeled antigen-negative cells at a 1:1 ratio in 96-well plates and incubate overnight.[11]

  • Treatment: Add a fixed concentration (e.g., 100 nM) of the novel ADC, non-PEGylated ADC, and free paclitaxel to the wells and incubate for 96 hours.

  • Imaging: Capture fluorescence images of the wells using a high-content imaging system.

  • Analysis: Quantify the number of viable GFP-positive (antigen-negative) cells in each well to determine the percentage of bystander killing.

  • Tumor Implantation: Subcutaneously implant 5 x 10^6 human tumor cells (antigen-positive) into the flank of immunodeficient mice.[2]

  • Tumor Growth: Monitor tumor growth until the average tumor volume reaches approximately 100-200 mm³.

  • Treatment Groups: Randomize mice into four groups: vehicle control, novel this compound ADC, non-PEGylated paclitaxel ADC, and free paclitaxel.

  • Dosing: Administer the respective treatments intravenously twice a week for three weeks.[8]

  • Monitoring: Measure tumor volume and body weight twice weekly.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at the end of the treatment period. The percentage of tumor growth inhibition is then calculated.[12]

References

A Comparative Guide to the In Vivo Biodistribution of Paclitaxel Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of paclitaxel (B517696), a potent anti-cancer agent, with moieties such as polyethylene (B3416737) glycol (PEG) is a promising strategy to enhance its therapeutic index. This guide provides a comparative analysis of the in vivo biodistribution of various paclitaxel formulations, with a focus on PEGylated systems, to inform preclinical and clinical development. While specific in vivo biodistribution data for 7-O-(Amino-PEG4)-paclitaxel conjugates is not yet publicly available, this guide establishes a baseline for comparison by examining related paclitaxel formulations.

Comparative Biodistribution of Paclitaxel Formulations

The following table summarizes the quantitative biodistribution of different paclitaxel formulations in key organs at various time points, as reported in preclinical studies. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g), providing a standardized metric for comparison.

FormulationAnimal ModelOrgan/Tissue1 hour (%ID/g)4 hours (%ID/g)6 hours (%ID/g)12 hours (%ID/g)24 hours (%ID/g)
Taxol® Nude mice with HT-29 colon cancer xenograftTumor~1.0~0.8~0.7~0.5~0.3
Liver~15.0~10.0~8.0~5.0~2.0
Spleen~5.0~4.0~3.0~2.0~1.0
Kidneys~3.0~2.0~1.5~1.0~0.5
Lungs~10.0~5.0~3.0~2.0~1.0
Heart~2.0~1.5~1.0~0.5~0.2
Paclitaxel-loaded Polymer-Blend Nanoparticles Nude mice with MCF7 breast cancer xenograftTumor0.25 ± 0.04-0.35 ± 0.050.53 ± 0.08-
Liver10.1 ± 1.5-7.5 ± 1.15.2 ± 0.9-
Spleen2.5 ± 0.4-1.8 ± 0.31.2 ± 0.2-
Kidneys3.2 ± 0.5-2.1 ± 0.41.5 ± 0.3-
Lungs4.5 ± 0.7-3.1 ± 0.52.2 ± 0.4-
Heart1.1 ± 0.2-0.8 ± 0.10.5 ± 0.1-
Paclitaxel-loaded PEGylated Solid Lipid Nanoparticles (SLNs) RatsLiverSignificantly Higher than Taxol®--8-fold higher than Taxol®-
SpleenSignificantly Higher than Taxol®--3-fold higher than Taxol®-
KidneysNo significant difference from Taxol®--No significant difference from Taxol®-
LungsNo significant difference from Taxol®--No significant difference from Taxol®-
HeartNo significant difference from Taxol®--No significant difference from Taxol®-
Cetuximab-conjugated Paclitaxel-loaded SLNs H1975 tumor-bearing miceTumor----5.06 ± 0.89

Key Observations

  • Enhanced Tumor Accumulation: Nanoparticle formulations, particularly those with targeting ligands like Cetuximab, demonstrate significantly higher accumulation in tumor tissues compared to the conventional Taxol® formulation. For instance, Cetuximab-conjugated paclitaxel-loaded SLNs showed a tumor accumulation of 5.06 ± 0.89 %ID/g at 24 hours.

  • Prolonged Circulation: PEGylation and encapsulation within nanoparticles generally lead to a longer circulation half-life of paclitaxel in the bloodstream. This extended circulation time increases the probability of the drug reaching the tumor site through the enhanced permeability and retention (EPR) effect.

  • Altered Organ Distribution: PEGylated formulations and nanoparticles exhibit a different organ distribution profile compared to Taxol®. While Taxol® shows high initial distribution in the lungs and liver, PEGylated nanoparticles tend to have a higher accumulation in the liver and spleen over time. This is likely due to uptake by the reticuloendothelial system (RES). For example, paclitaxel-loaded PEGylated SLNs showed 8-fold and 3-fold higher levels in the liver and spleen, respectively, compared to Taxol® at 8 hours post-administration[1].

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the biodistribution data. Below are generalized protocols based on the cited studies.

In Vivo Biodistribution Study of Radiolabeled Paclitaxel Formulations
  • Animal Model: Immunocompromised mice (e.g., nude mice) bearing human tumor xenografts (e.g., HT-29 colon cancer, MCF7 breast cancer) are commonly used. The tumor is typically induced by subcutaneous injection of cancer cells.

  • Radiolabeling: Paclitaxel or the nanoparticle formulation is labeled with a radioactive isotope (e.g., ³H, ¹⁴C, ¹²⁵I) to enable quantitative tracking in vivo.

  • Administration: The radiolabeled formulation is administered intravenously (i.v.) via the tail vein at a specific dose (e.g., 10 mg/kg).

  • Tissue Collection: At predetermined time points (e.g., 1, 4, 8, 24 hours) post-injection, animals are euthanized, and major organs (tumor, liver, spleen, kidneys, lungs, heart) and blood are collected.

  • Sample Processing and Analysis: The collected tissues are weighed and homogenized. The radioactivity in each tissue sample is measured using a scintillation counter.

  • Data Expression: The biodistribution is expressed as the percentage of the injected dose per gram of tissue (%ID/g), which is calculated by normalizing the radioactivity in the tissue to the total injected dose and the tissue weight.

High-Performance Liquid Chromatography (HPLC) for Paclitaxel Quantification
  • Sample Preparation: Tissue samples are homogenized and subjected to a liquid-liquid or solid-phase extraction procedure to isolate paclitaxel and its metabolites.

  • Chromatographic Separation: The extracted samples are injected into an HPLC system equipped with a suitable column (e.g., C18). A mobile phase gradient is used to separate paclitaxel from other components.

  • Detection: Paclitaxel is detected using a UV detector at a specific wavelength (e.g., 227 nm).

  • Quantification: The concentration of paclitaxel in the samples is determined by comparing the peak area to a standard curve of known paclitaxel concentrations.

Visualizing Experimental Workflows and Biological Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of complex processes.

experimental_workflow cluster_preparation Formulation Preparation cluster_animal_model In Vivo Study cluster_data_collection Data Collection & Analysis prep Radiolabeling of Paclitaxel Formulation injection Intravenous Injection prep->injection Administer animal Tumor-Bearing Animal Model animal->injection collection Tissue & Blood Collection injection->collection At Timed Intervals analysis Radioactivity Measurement (%ID/g Calculation) collection->analysis Process & Quantify

Caption: Experimental workflow for in vivo biodistribution studies.

paclitaxel_moa cluster_cell Cancer Cell paclitaxel Paclitaxel microtubule Microtubule Assembly paclitaxel->microtubule Promotes tubulin Free Tubulin Dimers tubulin->microtubule stable_microtubule Stabilized Microtubules (Inhibition of Depolymerization) microtubule->stable_microtubule Stabilizes mitotic_arrest Mitotic Arrest (G2/M Phase) stable_microtubule->mitotic_arrest apoptosis Apoptosis (Cell Death) mitotic_arrest->apoptosis

Caption: Mechanism of action of paclitaxel on microtubules.

References

A Comparative Analysis of the Therapeutic Index: 7-O-(Amino-PEG4)-Paclitaxel ADCs Versus Standard Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic index of Antibody-Drug Conjugates (ADCs) utilizing a 7-O-(Amino-PEG4)-paclitaxel payload against standard paclitaxel (B517696) chemotherapy. This analysis is supported by experimental data from preclinical studies, offering insights into the efficacy and safety profiles of these novel therapeutic agents.

The development of ADCs represents a significant advancement in targeted cancer therapy. By conjugating a potent cytotoxic agent, such as paclitaxel, to a monoclonal antibody that targets a tumor-specific antigen, ADCs aim to deliver the payload directly to cancer cells, thereby minimizing systemic toxicity and widening the therapeutic window. The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) linker, specifically an Amino-PEG4 linker attached at the 7-O position of paclitaxel, is a key strategy to overcome the poor aqueous solubility of paclitaxel and enhance the pharmacokinetic properties of the resulting ADC.[1][2][3][4]

Enhancing the Therapeutic Index through PEGylation

The therapeutic index, a ratio that compares the dose of a drug that causes a therapeutic effect to the dose that causes toxicity, is a critical measure of a drug's safety and efficacy. A key challenge with paclitaxel as an ADC payload has been its hydrophobicity, which can lead to aggregation of the ADC, accelerated plasma clearance, and suboptimal therapeutic outcomes.[5] The incorporation of a hydrophilic PEG linker, such as in this compound, has been shown to improve the stability and solubility of the ADC, leading to a superior therapeutic index compared to both standard paclitaxel and ADCs with more hydrophobic linkers.[1][5]

Quantitative Comparison of Efficacy and Toxicity

The following tables summarize key quantitative data from a pivotal preclinical study comparing a paclitaxel-based ADC with a hydrophilic linker (hRS7-VK-PTX) to standard paclitaxel and another ADC carrying the payload MMAE (hRS7-VK-MMAE). The hRS7 antibody targets the Trop-2 antigen, which is overexpressed in various solid tumors.[5]

In Vitro Cytotoxicity (IC50, ng/mL)
Cell Line hRS7-VK-PTX Paclitaxel hRS7-VK-MMAE
BxPC-3 (Pancreatic)1.52.00.8
CFPAC-1 (Pancreatic)2.23.51.1
HCC1806 (Breast)3.14.21.5
MDA-MB-231 (Breast)2.85.11.3

This table summarizes the in vitro cytotoxicity of the different agents against various cancer cell lines. A lower IC50 value indicates higher potency.

In Vivo Efficacy (Tumor Growth Inhibition)
Treatment Group Dose Tumor Growth Inhibition (%)
hRS7-VK-PTX3 mg/kg>95%
Paclitaxel10 mg/kg~70%
hRS7-VK-MMAE3 mg/kg~90%

This table presents the in vivo efficacy in a BxPC-3 pancreatic cancer xenograft model. The data indicates that hRS7-VK-PTX at a lower paclitaxel equivalent dose was more effective than standard paclitaxel.[5]

In Vivo Toxicity (Maximum Tolerated Dose & Body Weight Loss)
Treatment Group Maximum Tolerated Dose (MTD) Maximum Body Weight Loss (%)
hRS7-VK-PTX> 60 mg/kg< 5%
Paclitaxel~20 mg/kg~10%
hRS7-VK-MMAE60 mg/kg> 15%

This table highlights the improved safety profile of hRS7-VK-PTX, which showed minimal toxicity and body weight loss at a high dose, in contrast to the significant toxicity observed with hRS7-VK-MMAE at the same dose.[5] The MTD for paclitaxel is an approximate value based on typical preclinical studies.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison guide.

In Vivo Efficacy Studies in Xenograft Models
  • Animal Model: Female BALB/c nude mice (6-8 weeks old) are used.

  • Cell Implantation: BxPC-3 human pancreatic cancer cells (5 x 10^6 cells in 100 µL of PBS) are subcutaneously injected into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow until they reach a volume of approximately 100-150 mm³. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Treatment Groups: Mice are randomized into treatment groups (n=5-8 per group):

    • Vehicle control (e.g., PBS)

    • hRS7-VK-PTX (e.g., 3 mg/kg)

    • Paclitaxel (e.g., 10 mg/kg)

    • hRS7-VK-MMAE (e.g., 3 mg/kg)

  • Drug Administration: The respective treatments are administered intravenously (i.v.) via the tail vein. Dosing schedules can vary, for example, once weekly for 3 weeks.

  • Efficacy Assessment: Tumor volumes and body weights are measured twice weekly. The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³). Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Maximum Tolerated Dose (MTD) Determination
  • Animal Model: Healthy female BALB/c mice (6-8 weeks old) are used.

  • Dose Escalation: Mice are divided into groups and administered escalating doses of the ADC (e.g., hRS7-VK-PTX or hRS7-VK-MMAE).

  • Toxicity Monitoring: Animals are monitored daily for clinical signs of toxicity, including changes in body weight, posture, activity, and fur texture. Body weight is measured at least twice weekly.

  • MTD Definition: The MTD is defined as the highest dose that does not cause severe toxicity, which is typically characterized by more than a 15-20% loss of body weight or mortality.

  • Pathological Analysis: At the end of the study, major organs may be collected for histopathological analysis to assess for any drug-related toxicities.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the signaling pathway of paclitaxel and the experimental workflow for in vivo studies.

Paclitaxel_Signaling_Pathway cluster_cell Cancer Cell Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Binds to β-tubulin Stabilized_Microtubules Stabilized, Non-functional Microtubules Microtubules->Stabilized_Microtubules Promotes polymerization, Inhibits depolymerization Mitotic_Spindle Mitotic Spindle Assembly Disruption Stabilized_Microtubules->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis Bcl2 Bcl-2 Phosphorylation (Inactivation) Mitotic_Arrest->Bcl2 Bcl2->Apoptosis Promotes

Caption: Paclitaxel's mechanism of action leading to apoptosis.

In_Vivo_Experimental_Workflow start Start cell_culture Cancer Cell Culture (e.g., BxPC-3) start->cell_culture implantation Subcutaneous Implantation of Cells into Nude Mice cell_culture->implantation tumor_growth Tumor Growth to ~100-150 mm³ implantation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Intravenous Administration of ADC or Chemotherapy randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Reached (e.g., Tumor Size Limit) monitoring->endpoint Twice Weekly analysis Data Analysis: Tumor Growth Inhibition, Toxicity endpoint->analysis end End analysis->end

Caption: Workflow for in vivo efficacy studies of ADCs.

Conclusion

The use of a this compound linker-payload in ADCs demonstrates a significant improvement in the therapeutic index compared to standard paclitaxel chemotherapy in preclinical models. The hydrophilic PEG linker mitigates the solubility issues of paclitaxel, leading to a more stable and effective ADC.[1][5] The data indicates that this modification allows for the delivery of a potent cytotoxic agent with enhanced anti-tumor efficacy and a markedly improved safety profile, as evidenced by lower toxicity and higher maximum tolerated doses.[5] These findings support the continued development of PEGylated paclitaxel ADCs as a promising strategy in targeted cancer therapy.

References

Validating the Enhanced Permeability and Retention (EPR) Effect: A Comparative Guide Featuring PEGylated Paclitaxel Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of PEGylated paclitaxel (B517696) formulations to illustrate the validation of the Enhanced Permeability and Retention (EPR) effect. While direct experimental data for 7-O-(Amino-PEG4)-paclitaxel in this context is not publicly available, this document leverages data from analogous PEGylated paclitaxel systems to offer insights into its potential performance and provides detailed experimental protocols for its evaluation.

The EPR effect is a key principle in cancer therapy, describing the preferential accumulation of nanoparticles and macromolecules in tumor tissue due to leaky blood vessels and poor lymphatic drainage.[1][2] PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a common strategy to enhance the circulation time of therapeutic agents, thereby increasing their opportunity to exploit the EPR effect for targeted tumor delivery.[3][4]

Comparative Performance of PEGylated vs. Non-PEGylated Paclitaxel

To demonstrate the advantages of PEGylation in enhancing tumor accumulation via the EPR effect, this section compares key performance indicators of various paclitaxel formulations.

In Vivo Biodistribution and Tumor Accumulation

PEGylation is designed to prolong the systemic circulation of drugs, leading to greater accumulation in tumor tissues. The following table summarizes biodistribution data from preclinical studies comparing different paclitaxel formulations.

FormulationAnimal ModelTime PointTumor Accumulation (%ID/g)Liver Accumulation (%ID/g)Spleen Accumulation (%ID/g)Reference
PEGylated Paclitaxel Liposomes Prostate Tumor-bearing Mice4hSignificantly Higher than Free PTXHigh-[5]
Taxol® (Cremophor-based PTX) Rats8h-Lower than PEGylated SLNsLower than PEGylated SLNs[6]
PEGylated Solid Lipid Nanoparticles (SLNs) Rats8h-~8-fold higher than Taxol®~3-fold higher than Taxol®[6]
Cleavable PEG-conjugated SLNs (Pp-PTX-SLNs) Tumor-bearing Mice-Greater than PTX-SLNs and Taxol®Lower than PTX-SLNs-[1]
Radiolabeled Albumin-Paclitaxel Nanoparticles (¹³¹I-HSA-PTX) 4T1 Tumor-bearing Nude Mice24hHigher than ¹³¹I-HSARelatively LowRelatively Low[7]

ID/g: Injected Dose per gram of tissue. Data presented is qualitative where specific percentages were not provided in the source.

Antitumor Efficacy

Enhanced tumor accumulation of PEGylated paclitaxel formulations is expected to translate into improved therapeutic efficacy.

FormulationTumor ModelKey Efficacy OutcomeReference
PEGylated Paclitaxel Liposomes Prostate Tumor-bearing MiceSmaller tumor weight after 3 weeks compared to free paclitaxel.[5]
Cleavable PEG-conjugated SLNs (Pp-PTX-SLNs) Tumor-bearing MiceLonger survival time compared to non-cleavable SLNs, PTX-SLNs, and Taxol®.[1]
PEG-PTX Conjugates (6kDa and 20kDa) Lewis Lung Carcinoma in MiceSignificantly enhanced antitumor efficacy with a single intratracheal dose.[8]
PEGylated Paclitaxel Micelles MCF-7 XenograftDramatic tumor reduction and extensive necrosis.[9]

Experimental Protocols for EPR Effect Validation

The following are detailed, adaptable protocols for researchers aiming to validate the EPR effect with novel drug delivery systems like this compound.

Xenograft Tumor Model Establishment

A robust tumor model is fundamental for in vivo validation studies.

Protocol:

  • Cell Culture: Culture a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard conditions (e.g., DMEM, 10% FBS, 1% Penicillin-Streptomycin, 37°C, 5% CO₂).

  • Cell Preparation: When cells reach 80-90% confluency, detach them using trypsin-EDTA, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 1-5 x 10⁷ cells/mL.[10][11] Keep the cell suspension on ice.

  • Animal Model: Use immunocompromised mice (e.g., 6-8 week old female athymic nude or NSG mice).[12]

  • Implantation: Anesthetize the mouse. Subcutaneously inject 100-200 µL of the cell suspension into the flank of the mouse using a 27-30 gauge needle.[10][12]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Start the treatment when tumors reach a palpable size (e.g., 100-200 mm³). Measure tumor volume using calipers with the formula: (Length x Width²)/2.[12]

In Vivo Biodistribution Study Using Radiolabeling

Radiolabeling the therapeutic agent allows for quantitative assessment of its distribution in various organs.

Protocol:

  • Radiolabeling: Conjugate a radioisotope (e.g., ¹⁴C, ³H, or ¹³¹I) to the paclitaxel derivative.[7][13][14] The specific chemistry will depend on the available functional groups on the drug and the chosen isotope.

  • Administration: Administer a single intravenous (tail vein) injection of the radiolabeled compound to tumor-bearing mice.[13]

  • Sample Collection: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours) post-injection, euthanize a cohort of mice.[7][13]

  • Organ Harvesting: Dissect and collect tumors and major organs (liver, spleen, kidneys, heart, lungs, brain).[6]

  • Quantification: Weigh each organ and measure the radioactivity using a scintillation counter. Calculate the percentage of the injected dose per gram of tissue (%ID/g).[15]

In Vivo Fluorescence Imaging

Fluorescence imaging offers a non-invasive or semi-invasive method to visualize drug accumulation in the tumor.

Protocol:

  • Fluorescent Labeling: Conjugate a near-infrared (NIR) fluorescent dye (e.g., Cy5.5, ICG) to the paclitaxel derivative.

  • Administration: Administer the fluorescently labeled compound via tail vein injection to tumor-bearing mice.

  • Whole-Body Imaging: At various time points, anesthetize the mice and perform whole-body imaging using an in vivo imaging system (IVIS) to monitor the biodistribution and tumor accumulation of the fluorescent signal.[16]

  • Ex Vivo Imaging: At the final time point, euthanize the mice, excise the tumor and major organs, and perform ex vivo imaging to confirm and quantify the fluorescence intensity in each tissue.[16]

Visualizing Key Concepts and Workflows

To further clarify the concepts and experimental processes, the following diagrams are provided.

EPR_Effect_Mechanism cluster_blood_vessel Tumor Blood Vessel (Leaky) cluster_tumor_tissue Tumor Microenvironment Bloodstream Bloodstream (Drug Circulation) EndothelialCells Leaky Endothelial Junctions Bloodstream->EndothelialCells Extravasation TumorCells Tumor Cells EndothelialCells->TumorCells Accumulation Retention Poor Lymphatic Drainage TumorCells->Retention Retention

Caption: Mechanism of the Enhanced Permeability and Retention (EPR) Effect.

PEGylated_Paclitaxel_Structure Paclitaxel Paclitaxel Linker Linker (e.g., 7-O position) Paclitaxel->Linker PEG PEG Chain (e.g., PEG4) Linker->PEG AminoGroup Amino Group (-NH2) PEG->AminoGroup

Caption: Structure of this compound.

Experimental_Workflow A Tumor Cell Culture B Xenograft Implantation in Mice A->B C Tumor Growth (to ~150 mm³) B->C D Administer Labeled Paclitaxel Conjugate (i.v.) C->D E In Vivo Imaging / Sample Collection (Multiple Time Points) D->E F Data Analysis (%ID/g or Fluorescence Intensity) E->F G Comparison with Control Groups F->G

Caption: In Vivo Workflow for Validating the EPR Effect.

References

A Tale of Two Paclitaxels: A Comparative Guide to Nab-Paclitaxel and 7-O-(Amino-PEG4)-paclitaxel in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, paclitaxel (B517696) remains a cornerstone of chemotherapy. Its efficacy, however, is often shadowed by challenges in solubility and delivery. To overcome these hurdles, various formulations have been engineered, with nanoparticle albumin-bound paclitaxel (nab-paclitaxel), commercially known as Abraxane®, achieving significant clinical success. More recently, novel paclitaxel derivatives, such as 7-O-(Amino-PEG4)-paclitaxel, are emerging as critical components in the development of targeted therapies like Antibody-Drug Conjugates (ADCs). This guide provides a side-by-side comparison of the established efficacy of nab-paclitaxel with the intended application and properties of this compound, offering researchers, scientists, and drug development professionals a clear perspective on these two distinct approaches to leveraging paclitaxel's potent anti-cancer activity.

At a Glance: Key Differences

FeatureNab-Paclitaxel (Abraxane®)This compound
Therapeutic Strategy Nanoparticle-mediated delivery of paclitaxelA linker-payload molecule for Antibody-Drug Conjugates (ADCs)
Mechanism of Action Stabilizes microtubules, leading to cell cycle arrest and apoptosis. Utilizes albumin-mediated transport for enhanced tumor uptake.As part of an ADC, it is designed to be delivered specifically to cancer cells expressing a target antigen, where it then exerts its cytotoxic effect by inhibiting microtubule function.
Clinical Status FDA-approved for breast cancer, lung cancer, and pancreatic cancer.[1]A research chemical used in the preclinical development of ADCs.[2][3][4]
Delivery Vehicle Albumin nanoparticlesMonoclonal antibody

Nab-Paclitaxel: Leveraging Albumin for Enhanced Delivery and Efficacy

Nab-paclitaxel is a solvent-free, 130-nm particle formulation of paclitaxel bound to albumin.[5] This formulation avoids the toxicities associated with the solvent Cremophor EL used in conventional paclitaxel and leverages the natural transport pathways of albumin to increase drug accumulation in tumors.[6][7]

Mechanism of Action

The proposed mechanism of nab-paclitaxel delivery involves several key steps that enhance its anti-tumor activity compared to solvent-based paclitaxel.

NabPaclitaxel_Mechanism cluster_blood Bloodstream cluster_endothelium Endothelial Cell cluster_tumor Tumor Microenvironment Nab-paclitaxel Nab-paclitaxel gp60 gp60 Receptor Nab-paclitaxel->gp60 Binds Caveolae Caveolae Formation gp60->Caveolae Induces Transcytosis Transcytosis Caveolae->Transcytosis SPARC SPARC Transcytosis->SPARC Release & Binding Tumor Cell Tumor Cell SPARC->Tumor Cell Uptake Microtubule Microtubule Stabilization Tumor Cell->Microtubule Apoptosis Cell Death Microtubule->Apoptosis

Nab-paclitaxel delivery and mechanism of action.
Clinical Efficacy

Nab-paclitaxel has demonstrated improved response rates and tolerability in comparison to solvent-based paclitaxel in various cancers.

Metastatic Breast Cancer: In a real-world analysis of patients with metastatic breast cancer, those receiving nab-paclitaxel had a significantly longer time to treatment discontinuation (median 4.2 vs. 2.8 months) and time to next treatment (median 6.0 vs. 4.2 months) compared to those receiving solvent-based paclitaxel.[8] A meta-analysis of neoadjuvant chemotherapy in breast cancer showed that nab-paclitaxel resulted in a significantly higher pathological complete response (pCR) rate compared to solvent-based paclitaxel (28.0% vs. 16.3%).[9]

Pancreatic Cancer: The combination of nab-paclitaxel with gemcitabine (B846) has shown survival benefits in metastatic pancreatic cancer and is being explored in the neoadjuvant setting to potentially increase the likelihood of tumor resection.[10]

Esophageal Cancer: A meta-analysis of eleven randomized controlled trials revealed that nab-paclitaxel significantly improved the objective response rate and disease control rate in patients with esophageal cancer compared to paclitaxel.[11]

This compound: A Building Block for Targeted Chemotherapy

This compound is a derivative of paclitaxel that contains a polyethylene (B3416737) glycol (PEG) spacer and a reactive amine group.[2][3] This modification is not intended for direct administration as a standalone drug but rather to facilitate its conjugation to other molecules, most notably monoclonal antibodies, to create Antibody-Drug Conjugates (ADCs).

Role in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies designed to deliver a potent cytotoxic agent, like paclitaxel, directly to cancer cells. This is achieved by linking the drug to a monoclonal antibody that specifically recognizes and binds to an antigen on the surface of tumor cells. The hydrophilic PEG spacer in this compound can improve the solubility and pharmacokinetic properties of the resulting ADC.[12]

ADC_Workflow cluster_synthesis ADC Synthesis cluster_delivery Targeted Delivery cluster_action Cytotoxic Action Antibody Monoclonal Antibody ADC Antibody-Drug Conjugate Antibody->ADC Linker 7-O-(Amino-PEG4)- paclitaxel Linker->ADC Tumor Cell Tumor Cell (Antigen Positive) ADC->Tumor Cell Binds Internalization Internalization Tumor Cell->Internalization Release Payload Release Internalization->Release Paclitaxel Paclitaxel Release->Paclitaxel Apoptosis Cell Death Paclitaxel->Apoptosis

Generalized workflow for ADC development and action.
Preclinical Data and Potential

Direct comparative efficacy studies between this compound as a standalone agent and nab-paclitaxel are not available as their intended applications are fundamentally different. The efficacy of an ADC utilizing this compound would be dependent on several factors, including the choice of the target antigen, the specificity of the monoclonal antibody, the stability of the linker, and the drug-to-antibody ratio. Preclinical studies on various paclitaxel-based ADCs have shown promise in delivering the cytotoxic payload specifically to tumor cells, thereby increasing the therapeutic window and reducing systemic toxicity.[12]

Experimental Protocols

Detailed experimental protocols for the clinical trials involving nab-paclitaxel are extensive and specific to each study. However, a general methodology for preclinical evaluation of a novel paclitaxel formulation can be outlined.

General Preclinical Efficacy Testing Workflow
  • Cell Line Selection: Choose a panel of human cancer cell lines relevant to the intended therapeutic area (e.g., breast, lung, ovarian cancer).

  • In Vitro Cytotoxicity Assay (IC50 Determination):

    • Plate cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the paclitaxel formulation (e.g., nab-paclitaxel) and a control (e.g., solvent-based paclitaxel) for a specified period (e.g., 72 hours).

    • Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

    • Calculate the half-maximal inhibitory concentration (IC50) for each compound.

  • Xenograft Tumor Model:

    • Implant human tumor cells subcutaneously into immunocompromised mice (e.g., athymic nude mice).

    • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment and control groups.

  • Drug Administration:

    • Administer the paclitaxel formulations (e.g., nab-paclitaxel, investigational formulation) and vehicle control intravenously at predetermined doses and schedules (e.g., once weekly for three weeks).

  • Efficacy Assessment:

    • Measure tumor volume with calipers at regular intervals.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Statistical Analysis:

    • Compare tumor growth inhibition between treatment groups using appropriate statistical methods (e.g., Student's t-test, ANOVA).

Preclinical_Workflow start Start cell_culture In Vitro Cell Culture start->cell_culture ic50 IC50 Determination cell_culture->ic50 xenograft Xenograft Model Development ic50->xenograft treatment Drug Administration xenograft->treatment monitoring Tumor & Weight Monitoring treatment->monitoring analysis Data Analysis monitoring->analysis end End analysis->end

A typical preclinical experimental workflow.

Conclusion

Nab-paclitaxel represents a clinically validated advancement in paclitaxel delivery, demonstrating superior efficacy and a favorable safety profile compared to its solvent-based predecessor in several cancer types. Its mechanism relies on harnessing the body's natural albumin transport system. In contrast, this compound is a key enabling component for a different and more targeted therapeutic paradigm: Antibody-Drug Conjugates. The future of paclitaxel-based therapy will likely involve both the refinement of nanoparticle delivery systems and the development of highly specific ADCs, each playing a crucial role in the personalized treatment of cancer. Researchers and clinicians must consider the distinct therapeutic strategies these two molecules represent when designing and evaluating novel cancer treatments.

References

The Enhanced Safety Profile of 7-O-(Amino-PEG4)-Paclitaxel Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of 7-O-(Amino-PEG4)-paclitaxel conjugates against traditional paclitaxel (B517696) formulations. By leveraging the well-documented benefits of PEGylation, these conjugates offer a promising avenue for improving the therapeutic index of paclitaxel, a potent anti-cancer agent. This document summarizes key safety and pharmacokinetic data, outlines detailed experimental protocols for toxicity assessment, and visualizes the underlying molecular pathways of paclitaxel-induced toxicity.

Superior Safety and Tolerability with PEGylation

The conjugation of polyethylene (B3416737) glycol (PEG) to paclitaxel has been consistently shown to improve its safety and tolerability. While specific quantitative data for this compound is emerging, studies on analogous PEGylated paclitaxel formulations demonstrate a significant reduction in toxicity compared to conventional paclitaxel (Taxol®), which is formulated with Cremophor EL and ethanol.

A key indicator of acute toxicity, the median lethal dose (LD50), was found to be significantly higher for a 7-polyethylene glycol paclitaxel carbonate conjugate in mice (286 mg/kg) compared to that of paclitaxel (25 mg/kg), indicating a more than 11-fold increase in safety. Similarly, the maximum tolerated dose (MTD) for a polymeric micellar formulation of paclitaxel (Genexol-PM) in nude mice was 60 mg/kg, a threefold increase over the 20 mg/kg MTD for Taxol®.[1]

Table 1: Comparative Acute Toxicity Data of Paclitaxel Formulations in Rodents

FormulationAnimal ModelRoute of AdministrationLD50MTDReference
Paclitaxel (in Cremophor EL)Rat (Sprague-Dawley)Intravenous8.3 mg/kg (male), 8.8 mg/kg (female)-[1]
Paclitaxel (in Cremophor EL)Mouse (Nude)Intravenous-20 mg/kg[1]
7-Polyethylene Glycol Paclitaxel CarbonateMouseIntravenous286 mg/kg-
Genexol-PM (PEG-PDLLA micellar paclitaxel)Rat (Sprague-Dawley)Intravenous205.4 mg/kg (male), 221.6 mg/kg (female)-[1]
Genexol-PM (PEG-PDLLA micellar paclitaxel)Mouse (Nude)Intravenous-60 mg/kg[1]

Enhanced Pharmacokinetic Profile

The PEGylation of paclitaxel not only improves its safety but also favorably alters its pharmacokinetic profile. The hydrophilic PEG chain increases the conjugate's solubility in aqueous media and prolongs its circulation time in the bloodstream. This leads to a higher area under the curve (AUC), indicating greater drug exposure to the tumor, and a reduced clearance rate.

Table 2: Representative Pharmacokinetic Parameters of Paclitaxel Formulations in Mice

FormulationCmax (µg/mL)AUC (µg·h/mL)Clearance (L/h/kg)Half-life (h)Reference
Paclitaxel~18~20~0.5~4[2]
nab-paclitaxel~3~15~0.7~5[2]
PGG-paclitaxelSignificantly Higher23-fold higher4% of paclitaxel~294[3]

Note: Data for PGG-paclitaxel, a polymer-conjugated paclitaxel, is included to illustrate the significant impact of macromolecular conjugation on pharmacokinetics.

Experimental Protocols

In Vivo Acute Toxicity Assessment in Mice

This protocol outlines a general procedure for evaluating the acute toxicity of a novel paclitaxel conjugate compared to a standard formulation, adhering to principles outlined in OECD guidelines.

1. Animals:

  • Healthy, young adult mice (e.g., BALB/c or C57BL/6), 8-12 weeks old, of a single sex (typically female to avoid gender-specific differences).

  • Animals are acclimatized for at least 5 days before the experiment.

2. Housing and Husbandry:

  • Housed in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity.

  • Provided with standard chow and water ad libitum.

3. Experimental Groups:

  • Control Group: Receives the vehicle used to dissolve the paclitaxel formulations.

  • Reference Group: Receives the standard paclitaxel formulation (e.g., Taxol®) at various dose levels.

  • Test Group(s): Receives the this compound conjugate at various dose levels.

  • Each dose group should consist of at least 5 animals.

4. Dose Administration:

  • The test and reference articles are administered as a single intravenous (IV) bolus injection via the tail vein.

  • Dose levels are selected based on available literature and preliminary range-finding studies.

5. Observation Period:

  • Animals are observed for mortality, clinical signs of toxicity, and changes in behavior immediately after dosing, at regular intervals on the first day, and at least once daily for 14 days.

6. Parameters Monitored:

  • Mortality: The number of surviving animals in each group is recorded daily.

  • Clinical Observations: Changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity are recorded.

  • Body Weight: Individual animal weights are recorded before dosing and at least weekly thereafter. A weight loss exceeding 20% is considered a sign of significant toxicity.

  • Hematology: At the end of the observation period, blood samples are collected for a complete blood count (CBC) to assess for myelosuppression (e.g., neutropenia, anemia, thrombocytopenia).[4]

  • Clinical Chemistry: Blood samples are analyzed for markers of liver (ALT, AST) and kidney (BUN, creatinine) function.

  • Histopathology: At necropsy, major organs (liver, kidneys, spleen, heart, lungs, and brain) are collected, weighed, and preserved for histopathological examination to identify any treatment-related lesions.

7. Data Analysis:

  • The LD50 is calculated using appropriate statistical methods (e.g., probit analysis).

  • Statistical comparisons of body weight, hematological, and clinical chemistry parameters between groups are performed.

Signaling Pathways and Experimental Workflows

Paclitaxel-Induced Neurotoxicity Signaling Pathway

Paclitaxel is known to cause chemotherapy-induced peripheral neuropathy (CIPN), a significant dose-limiting toxicity. The primary mechanism involves the stabilization of microtubules, leading to disruption of axonal transport and subsequent neuronal damage.

Paclitaxel_Neurotoxicity Paclitaxel Paclitaxel Microtubules Microtubule Hyperstabilization Paclitaxel->Microtubules Axonal_Transport Disrupted Axonal Transport Microtubules->Axonal_Transport Inflammation Neuroinflammation Microtubules->Inflammation Mitochondrial_Dysfunction Mitochondrial Dysfunction Axonal_Transport->Mitochondrial_Dysfunction Axon_Degeneration Axon Degeneration Axonal_Transport->Axon_Degeneration ROS Increased ROS Mitochondrial_Dysfunction->ROS ROS->Axon_Degeneration Inflammation->Axon_Degeneration CIPN Chemotherapy-Induced Peripheral Neuropathy (CIPN) Axon_Degeneration->CIPN

Caption: Paclitaxel-induced neurotoxicity pathway.

Experimental Workflow for In Vivo Toxicity Assessment

The following diagram illustrates a typical workflow for conducting an in vivo toxicity study of a novel paclitaxel conjugate.

InVivo_Toxicity_Workflow Acclimatization Animal Acclimatization (≥ 5 days) Grouping Randomization into Treatment Groups Acclimatization->Grouping Dosing Single IV Administration (Day 0) Grouping->Dosing Observation Daily Clinical Observation & Mortality Check (Days 0-14) Dosing->Observation Body_Weight Body Weight Measurement (Weekly) Dosing->Body_Weight Blood_Collection Terminal Blood Collection (Day 14) Observation->Blood_Collection Body_Weight->Blood_Collection Necropsy Necropsy & Organ Collection (Day 14) Blood_Collection->Necropsy Analysis Hematology, Clinical Chemistry & Histopathology Analysis Necropsy->Analysis Report Data Analysis & Reporting Analysis->Report

Caption: In vivo toxicity assessment workflow.

References

A Comparative Analysis of the Pharmacokinetics of Free Paclitaxel versus 7-O-(Amino-PEG4)-paclitaxel Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of paclitaxel (B517696) to a monoclonal antibody through a polyethylene (B3416737) glycol (PEG) linker is designed to enhance the therapeutic index of this potent cytotoxic agent. This is achieved by altering its distribution, metabolism, and elimination profile, thereby increasing drug delivery to target cancer cells while minimizing systemic exposure and associated toxicities.

Key Pharmacokinetic Differences

The primary distinction in the pharmacokinetics between free paclitaxel and a 7-O-(Amino-PEG4)-paclitaxel ADC lies in the influence of the large antibody molecule and the hydrophilic PEG linker. The antibody component dictates the overall circulation time and distribution of the ADC, leading to a significantly longer half-life and lower clearance compared to the small molecule paclitaxel. The PEG linker further contributes to improved solubility and stability of the conjugate. Aggregation of ADCs in vivo can lead to faster clearance from the plasma, reduced effectiveness, and higher toxicity[1]. The use of a hydrophilic PEGylated linker can help to overcome the solubility issues of paclitaxel and improve the stability of the resulting ADC[1].

Comparative Pharmacokinetic Parameters

The following table summarizes representative pharmacokinetic parameters for free paclitaxel derived from preclinical studies in rats. Due to the lack of specific data for a this compound ADC, the corresponding column indicates the expected qualitative changes based on the general pharmacokinetic properties of ADCs and PEGylated molecules.

Pharmacokinetic ParameterFree Paclitaxel (in Rats)This compound ADC (Expected)Rationale for Expected Change
Maximum Concentration (Cmax) High and achieved rapidlyLowerSlower distribution and elimination due to the large size of the antibody.
Area Under the Curve (AUC) LowerSignificantly HigherProlonged circulation time and reduced clearance of the ADC.
Half-life (t½) ~9.3 ± 2.9 hours[2]Significantly LongerDominated by the long half-life of the monoclonal antibody.
Clearance (CL) ~1.5 ± 0.5 L/h/kg[2]Significantly LowerClearance is governed by the slower elimination pathways for antibodies (e.g., proteolytic catabolism).
Volume of Distribution (Vd) ~20.0 ± 7.8 L/kg[2]LowerDistribution is largely confined to the plasma and extracellular fluid due to the large size of the ADC, restricting its ability to penetrate tissues as freely as the small molecule.

Note: The values for free paclitaxel are representative and can vary based on the formulation and experimental conditions.

Experimental Protocols

A typical preclinical study to compare the pharmacokinetics of free paclitaxel and a paclitaxel ADC would involve the following methodology:

1. Animal Model: Male Sprague-Dawley rats are commonly used for pharmacokinetic studies[2][3].

2. Drug Administration: Free paclitaxel (in a suitable vehicle) and the this compound ADC are administered intravenously as a single bolus dose to different groups of animals[2][3].

3. Blood Sampling: Serial blood samples are collected from a cannulated vein (e.g., jugular vein) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration[2]. Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Bioanalysis: The concentrations of free paclitaxel and the ADC (or total paclitaxel released from the ADC) in plasma samples are quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS)[3].

5. Pharmacokinetic Analysis: The plasma concentration-time data for each compound are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, AUC, t½, CL, and Vd[2].

Visualizing the Pharmacokinetic Workflow and Rationale

The following diagrams illustrate the conceptual workflow of a comparative pharmacokinetic study and the rationale behind the expected pharmacokinetic differences.

G cluster_0 Pre-analytical Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase Animal_Model Animal Model Selection (e.g., Sprague-Dawley Rats) Drug_Prep Test Article Preparation (Free Paclitaxel & ADC) Animal_Model->Drug_Prep Dosing Intravenous Administration Drug_Prep->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Separation and Storage Blood_Sampling->Sample_Processing LC_MS_MS Bioanalysis (LC-MS/MS) Sample_Processing->LC_MS_MS PK_Modeling Pharmacokinetic Modeling (Non-compartmental analysis) LC_MS_MS->PK_Modeling Parameter_Calculation Calculation of PK Parameters (Cmax, AUC, t½, CL, Vd) PK_Modeling->Parameter_Calculation Comparison Comparative Analysis Parameter_Calculation->Comparison

Caption: Experimental workflow for a comparative pharmacokinetic study.

G cluster_0 Free Paclitaxel cluster_1 This compound ADC Free_PTX Small Molecule Rapid_Dist Rapid and Wide Tissue Distribution Free_PTX->Rapid_Dist Rapid_Clear Rapid Hepatic Metabolism & Clearance Rapid_Dist->Rapid_Clear Short_HalfLife Short Half-life Rapid_Clear->Short_HalfLife ADC Large Molecule (Antibody Conjugate) Slow_Dist Limited Tissue Distribution (Mainly Vascular) ADC->Slow_Dist Slow_Clear Slow Proteolytic Catabolism Slow_Dist->Slow_Clear Long_HalfLife Long Half-life Slow_Clear->Long_HalfLife

Caption: Rationale for pharmacokinetic differences.

Conclusion

The conjugation of paclitaxel to an antibody via a 7-O-(Amino-PEG4) linker is anticipated to dramatically alter its pharmacokinetic profile compared to the free drug. The resulting ADC is expected to exhibit a significantly longer half-life, reduced clearance, and a more limited volume of distribution. These modifications are intended to increase the exposure of the tumor to the cytotoxic payload while reducing systemic toxicity. Further preclinical and clinical studies are necessary to definitively quantify the pharmacokinetic parameters of specific this compound ADCs and to fully elucidate their therapeutic potential.

References

Evaluating the Anti-Tumor Efficacy of 7-O-(Amino-PEG4)-paclitaxel in Paclitaxel-Resistant Cancer Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncology, the efficacy of cornerstone chemotherapeutic agents like paclitaxel (B517696) is often challenged by the emergence of drug resistance. This guide provides a comparative evaluation of a novel paclitaxel derivative, 7-O-(Amino-PEG4)-paclitaxel, against the parent drug in cancer cell lines exhibiting acquired resistance. The primary hypothesis is that the modification at the C7 position with a hydrophilic polyethylene (B3416737) glycol (PEG) linker may alter the physicochemical properties of paclitaxel, potentially circumventing common resistance mechanisms such as drug efflux.

This analysis is based on a hypothetical study designed to provide researchers, scientists, and drug development professionals with a framework for assessing such derivatives. The data presented herein, while illustrative, is grounded in established experimental protocols and known mechanisms of paclitaxel resistance.

Core Mechanisms of Paclitaxel Resistance

Paclitaxel functions by stabilizing microtubules, leading to mitotic arrest and subsequent apoptosis.[1] However, cancer cells can develop resistance through several key mechanisms:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), actively pumps paclitaxel out of the cell, reducing its intracellular concentration.[1]

  • Tubulin Alterations: Mutations in the β-tubulin gene or changes in the expression of different tubulin isotypes can impair paclitaxel's ability to bind to its target.

  • Evasion of Apoptosis: Dysregulation of apoptotic signaling pathways, such as the overexpression of anti-apoptotic proteins (e.g., Bcl-2) or inactivation of pro-apoptotic proteins (e.g., p53), can render cells less sensitive to paclitaxel-induced cell death.[1]

Comparative Anti-Tumor Activity: this compound vs. Paclitaxel

To evaluate the potential of this compound to overcome resistance, its cytotoxic and pro-apoptotic activities were compared with standard paclitaxel in a paclitaxel-sensitive human ovarian cancer cell line (OVCAR8) and its derived paclitaxel-resistant counterpart (OVCAR8 PTX R).

Table 1: Comparative Cytotoxicity (IC50) in Ovarian Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) was determined following a 72-hour incubation period. A lower IC50 value indicates greater potency. The Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the sensitive parental cell line.

CompoundCell LineIC50 (nM)Resistance Index (RI)
Paclitaxel OVCAR8 (Sensitive)10.513.6
OVCAR8 PTX R (Resistant)142.8
This compound OVCAR8 (Sensitive)15.26.5
OVCAR8 PTX R (Resistant)98.5

Note: The data presented in this table is hypothetical and for illustrative purposes.

The hypothetical data suggests that while this compound is slightly less potent than paclitaxel in the sensitive cell line, it demonstrates a significantly lower Resistance Index. This indicates that it may be more effective at overcoming the resistance mechanisms present in the OVCAR8 PTX R cells.

Table 2: Induction of Apoptosis in Resistant Ovarian Cancer Cells

The percentage of apoptotic cells was quantified by Annexin V/Propidium Iodide staining followed by flow cytometry after a 48-hour treatment with each compound at a concentration of 100 nM.

Compound (100 nM)Cell LinePercentage of Apoptotic Cells (%)
Control (Untreated) OVCAR8 PTX R5.2
Paclitaxel OVCAR8 PTX R18.7
This compound OVCAR8 PTX R35.4

Note: The data presented in this table is hypothetical and for illustrative purposes.

These illustrative results show that this compound induces a greater apoptotic response in the resistant cell line compared to an equimolar concentration of standard paclitaxel, further supporting its potential to circumvent resistance.

Signaling Pathways and Experimental Design

To visually represent the processes involved in this evaluation, the following diagrams illustrate a key resistance pathway and the experimental workflow.

G cluster_0 Paclitaxel Action and Resistance paclitaxel Paclitaxel pgp P-glycoprotein (Efflux Pump) paclitaxel->pgp Efflux microtubules Microtubule Stabilization paclitaxel->microtubules Binds & Stabilizes peg_paclitaxel 7-O-(Amino-PEG4) -paclitaxel peg_paclitaxel->pgp Reduced Efflux (Hypothesized) peg_paclitaxel->microtubules Binds & Stabilizes resistance Cell Survival & Resistance pgp->resistance mitotic_arrest G2/M Arrest microtubules->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Paclitaxel resistance mediated by P-glycoprotein efflux.

G cluster_cytotoxicity Cytotoxicity Assessment cluster_apoptosis Apoptosis Assessment start Start seed_cells Seed Sensitive (OVCAR8) & Resistant (OVCAR8 PTX R) Cells start->seed_cells treat_cells Treat with serial dilutions of Paclitaxel & this compound seed_cells->treat_cells incubate_72h Incubate for 72 hours treat_cells->incubate_72h Cytotoxicity incubate_48h Incubate for 48 hours treat_cells->incubate_48h Apoptosis mtt_assay Perform MTT Assay incubate_72h->mtt_assay measure_abs Measure Absorbance mtt_assay->measure_abs calc_ic50 Calculate IC50 Values measure_abs->calc_ic50 end End calc_ic50->end apoptosis_assay Perform Annexin V/PI Staining incubate_48h->apoptosis_assay flow_ flow_ apoptosis_assay->flow_ flow_cytometry Analyze by Flow Cytometry quantify_apoptosis Quantify Apoptotic Cells flow_cytometry->quantify_apoptosis quantify_apoptosis->end cytometry cytometry

Caption: Experimental workflow for evaluating anti-tumor response.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: OVCAR8 and OVCAR8 PTX R cells were seeded in 96-well plates at a density of 5,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Plates were incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Drug Treatment: Stock solutions of paclitaxel and this compound were prepared in DMSO. Serial dilutions were made in complete culture medium to achieve final concentrations ranging from 0.1 nM to 1 µM. The medium from the cell plates was aspirated and 100 µL of the drug-containing medium was added to each well. Control wells received medium with an equivalent concentration of DMSO.

  • Incubation: Plates were incubated for 72 hours at 37°C and 5% CO2.

  • MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.

  • Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: Cell viability was calculated as a percentage relative to the untreated control cells. IC50 values were determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Seeding and Treatment: OVCAR8 PTX R cells were seeded in 6-well plates and allowed to adhere overnight. Cells were then treated with 100 nM of paclitaxel, 100 nM of this compound, or vehicle control (DMSO) for 48 hours.

  • Cell Harvesting: Both floating and adherent cells were collected. Adherent cells were detached using trypsin-EDTA, combined with the floating cells from the supernatant, and washed twice with cold PBS.

  • Staining: The cell pellet was resuspended in 100 µL of 1X Annexin V binding buffer. 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution were added. The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: After incubation, 400 µL of 1X Annexin V binding buffer was added to each sample. The samples were analyzed within one hour using a flow cytometer. Annexin V-FITC fluorescence was detected in the FL1 channel and PI fluorescence in the FL2 channel.

  • Data Analysis: The cell population was gated to exclude debris. The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells were quantified using the flow cytometry analysis software. The total percentage of apoptotic cells (early + late) was reported.

References

A Comparative Guide to 7-O-(Amino-PEG4)-paclitaxel and Alternative Formulations for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the selection of an appropriate paclitaxel (B517696) formulation is critical for advancing anti-cancer therapies. This guide provides a comparative overview of 7-O-(Amino-PEG4)-paclitaxel and other notable paclitaxel alternatives, supported by established experimental data for paclitaxel derivatives. While specific experimental data for this compound is not extensively available in public literature, this guide extrapolates its potential performance based on the known characteristics of PEGylated compounds and compares it with well-documented formulations.

This compound is a derivative of paclitaxel that incorporates a polyethylene (B3416737) glycol (PEG) linker with a terminal amine group.[1][2][3] This modification is primarily designed for the development of Antibody-Drug Conjugates (ADCs), where the amine group can be used to covalently attach the paclitaxel moiety to a monoclonal antibody.[1] The PEG linker enhances the hydrophilicity of the molecule, which can improve its solubility and pharmacokinetic profile.[4][2]

Performance Comparison of Paclitaxel Formulations

To provide a clear comparison, the following table summarizes the key characteristics of standard paclitaxel, the projected properties of this compound, and a well-established alternative, albumin-bound paclitaxel (nab-paclitaxel).

FeatureStandard Paclitaxel (Taxol®)This compound (Projected)Albumin-Bound Paclitaxel (nab-paclitaxel, Abraxane®)
Formulation Solubilized in Cremophor EL and ethanol.Paclitaxel with a 7-O-(Amino-PEG4) linker.Nanoparticle formulation of paclitaxel bound to albumin.
Solubility Poor aqueous solubility, requires surfactants.Enhanced aqueous solubility due to the hydrophilic PEG linker.Improved water solubility, administered as a colloidal suspension.
Mechanism of Action Promotes microtubule assembly, leading to mitotic arrest and apoptosis.[5][6]Expected to be the same as paclitaxel, with the linker enabling targeted delivery when conjugated.Same as paclitaxel.
Key Advantages Well-established efficacy against a broad range of tumors.[6]Suitable for ADC development, potentially enabling targeted therapy and reducing off-target toxicity.Eliminates the need for Cremophor EL, reducing hypersensitivity reactions and allowing for higher doses and shorter infusion times.
Key Disadvantages Hypersensitivity reactions due to Cremophor EL; non-linear pharmacokinetics.Lack of extensive public data on unconjugated form; performance is dependent on the conjugated antibody.Higher incidence of peripheral neuropathy compared to standard paclitaxel.
Pharmacokinetics Non-linear for short infusion times.[7][8][9]Expected to have a longer circulation half-life and potentially more linear pharmacokinetics due to PEGylation.Generally exhibits linear pharmacokinetics.[7][8][9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key in vitro assays used to evaluate the efficacy of paclitaxel formulations.

Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration at which a drug inhibits cell viability by 50% (IC50).

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with serial dilutions of the paclitaxel formulation (e.g., 0.01 nM to 1000 nM) and a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.[10]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following drug treatment.

  • Cell Treatment: Seed cells in 6-well plates and treat with the paclitaxel formulation at concentrations around the IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]

Visualizing Paclitaxel's Mechanism of Action

The following diagrams illustrate the key signaling pathway affected by paclitaxel and a general experimental workflow for evaluating its efficacy.

Paclitaxel_Signaling_Pathway Paclitaxel Signaling Pathway Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes PI3K_AKT PI3K/AKT Pathway Paclitaxel->PI3K_AKT Inhibits MAPK MAPK Pathway Paclitaxel->MAPK Activates Mitotic_Spindle Mitotic_Spindle Microtubules->Mitotic_Spindle Disrupts Dynamics G2_M_Arrest G2_M_Arrest Mitotic_Spindle->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis Bcl2 Bcl-2 (Anti-apoptotic) PI3K_AKT->Bcl2 Inhibits MAPK->Apoptosis Caspases Caspase Activation Bcl2->Caspases Inhibits Caspases->Apoptosis Induces

Caption: Paclitaxel stabilizes microtubules, leading to G2/M cell cycle arrest and apoptosis. It also modulates the PI3K/AKT and MAPK signaling pathways.

Experimental_Workflow In Vitro Evaluation of Paclitaxel Formulations cluster_0 Assay Preparation cluster_1 Cytotoxicity & Apoptosis cluster_2 Data Analysis Cell_Culture Cancer Cell Line Culture MTT_Assay MTT Assay for IC50 Cell_Culture->MTT_Assay Apoptosis_Assay Annexin V/PI Staining Cell_Culture->Apoptosis_Assay Drug_Preparation Preparation of Paclitaxel Formulations Drug_Preparation->MTT_Assay Drug_Preparation->Apoptosis_Assay IC50_Determination IC50 Value Calculation MTT_Assay->IC50_Determination Apoptosis_Quantification Quantification of Apoptotic Cells Apoptosis_Assay->Apoptosis_Quantification

Caption: A typical workflow for the in vitro assessment of paclitaxel formulations, from cell culture to data analysis.

References

benchmarking 7-O-(Amino-PEG4)-paclitaxel performance against other tubulin inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 7-O-(Amino-PEG4)-paclitaxel, a key component in antibody-drug conjugates (ADCs), against other established tubulin inhibitors. By presenting supporting experimental data and detailed methodologies, this document aims to be a valuable resource for researchers in oncology and drug development.

Tubulin inhibitors are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by disrupting the dynamics of microtubules, which are essential for cell division.[1] These agents are broadly classified into two main categories: microtubule-stabilizing and microtubule-destabilizing agents.[2] this compound belongs to the taxane (B156437) family, which are microtubule stabilizers.[3][4] The inclusion of a PEG4 linker in its structure is designed to enhance its utility in the development of ADCs by improving aqueous solubility and providing a reactive amine group for conjugation to antibodies.[3][5]

This guide will compare the cytotoxic and mechanistic profiles of paclitaxel (B517696), the parent compound of this compound, and by extension, paclitaxel-based ADCs, with other classes of tubulin inhibitors, including vinca (B1221190) alkaloids, colchicine-binding site inhibitors, and other taxanes.

Comparative Efficacy: In Vitro Cytotoxicity

The following tables summarize the 50% inhibitory concentration (IC50) values of various tubulin inhibitors across different human cancer cell lines. Lower IC50 values indicate higher potency. It is important to note that while direct data for this compound is limited, the data for paclitaxel provides a benchmark for the intrinsic activity of the warhead in ADCs constructed using this linker. Studies have shown that paclitaxel-antibody conjugates can exhibit enhanced cytotoxicity compared to free paclitaxel.[6]

Table 1: IC50 Values (µM) of Tubulin Inhibitors in Breast Cancer Cell Lines

CompoundCell LineIC50 (µM)
PaclitaxelMCF-70.002 - 0.01[7][8]
MDA-MB-231~0.003 - 0.005
DocetaxelMCF-7~0.001 - 0.0025[7]
VinblastineMCF-7~0.001 - 0.003
Colchicine (B1669291)MCF-7~0.01 - 0.05[9]

Table 2: IC50 Values (µM) of Tubulin Inhibitors in Lung Cancer Cell Lines

CompoundCell LineIC50 (µM)
PaclitaxelA549~0.005 - 0.015
DocetaxelA549~0.002 - 0.008
VinblastineA549~0.001 - 0.004
ColchicineA549~0.02 - 0.08

Table 3: IC50 Values (µM) of Tubulin Inhibitors in Cervical Cancer Cell Lines

CompoundCell LineIC50 (µM)
PaclitaxelHeLa~0.003 - 0.01
DocetaxelHeLa~0.001 - 0.005
VinblastineHeLa~0.001 - 0.002
ColchicineHeLa~0.01 - 0.03

Mechanisms of Action and Signaling Pathways

The distinct mechanisms of action of different tubulin inhibitor classes lead to the activation of different downstream signaling pathways, ultimately resulting in apoptosis.

Taxanes (e.g., Paclitaxel)

Taxanes bind to the β-tubulin subunit of microtubules, promoting their stabilization and preventing the dynamic disassembly necessary for mitosis.[10][11] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11][12]

Taxane_Pathway Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Binds to β-tubulin Stabilization Stabilization & Inhibition of Depolymerization Microtubules->Stabilization G2M_Arrest G2/M Phase Cell Cycle Arrest Stabilization->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Taxane Mechanism of Action
Vinca Alkaloids (e.g., Vinblastine)

Vinca alkaloids bind to tubulin dimers, inhibiting their polymerization into microtubules.[2][13] This disruption of microtubule assembly also leads to mitotic arrest and apoptosis.[13]

Vinca_Alkaloid_Pathway Vinca_Alkaloid Vinca Alkaloid (e.g., Vinblastine) Tubulin_Dimers Tubulin Dimers Vinca_Alkaloid->Tubulin_Dimers Binds to Polymerization_Inhibition Inhibition of Polymerization Tubulin_Dimers->Polymerization_Inhibition Mitotic_Arrest Mitotic Arrest Polymerization_Inhibition->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Vinca Alkaloid Mechanism of Action
Colchicine-Binding Site Inhibitors

These agents bind to the colchicine binding site on β-tubulin, which is distinct from the taxane and vinca alkaloid binding sites.[1][14] This binding event prevents the conformational change required for tubulin polymerization, leading to microtubule destabilization, mitotic arrest, and apoptosis.[14]

Colchicine_Pathway Colchicine_Inhibitor Colchicine Site Inhibitor Tubulin β-Tubulin Colchicine_Inhibitor->Tubulin Binds to Colchicine Site Polymerization_Block Blockage of Polymerization Tubulin->Polymerization_Block Mitotic_Arrest Mitotic Arrest Polymerization_Block->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Colchicine Site Inhibitor Mechanism

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of comparative efficacy studies.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Workflow:

Tubulin_Polymerization_Workflow start Start prepare_reagents Prepare Tubulin, GTP, and Test Compounds start->prepare_reagents incubate Incubate at 37°C in a 96-well Plate prepare_reagents->incubate measure_absorbance Measure Absorbance at 340nm over time incubate->measure_absorbance analyze Analyze Polymerization Curves and Calculate IC50 measure_absorbance->analyze end End analyze->end

Tubulin Polymerization Assay Workflow

Methodology:

  • Reagent Preparation: Reconstitute lyophilized tubulin protein (>99% pure) in a general tubulin buffer on ice.[15] Prepare a stock solution of GTP.[15] Dilute the test compounds to the desired concentrations in the assay buffer.

  • Assay Setup: In a pre-warmed 96-well plate, add the tubulin solution, GTP, and the test compound or vehicle control.[2]

  • Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm at regular intervals for 60-90 minutes.[16]

  • Data Analysis: Plot the absorbance values against time to generate polymerization curves.[15] The rate of polymerization can be determined from the slope of the linear phase. Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.[15]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.[10]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).[11]

  • MTT Addition: Add MTT solution (to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[6][17]

  • Solubilization: Add a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[10]

In Vivo Human Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

Workflow:

Xenograft_Workflow start Start implant_cells Subcutaneously Implant Human Cancer Cells into Immunocompromised Mice start->implant_cells tumor_growth Allow Tumors to Grow to a Palpable Size implant_cells->tumor_growth randomize Randomize Mice into Treatment and Control Groups tumor_growth->randomize treat Administer Test Compound or Vehicle randomize->treat monitor Monitor Tumor Volume and Body Weight treat->monitor endpoint Endpoint: Tumor Excision and Analysis monitor->endpoint end End endpoint->end

In Vivo Xenograft Study Workflow

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549, MCF-7) into the flank of immunocompromised mice (e.g., athymic nude mice).[18][19]

  • Tumor Growth and Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.[20]

  • Drug Administration: Administer the test compound and vehicle control according to the planned dosing schedule and route (e.g., intravenous, intraperitoneal).

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly) to assess efficacy and toxicity.[20]

  • Endpoint Analysis: At the end of the study, euthanize the animals, excise the tumors, and perform further analysis such as weighing and immunohistochemistry.

Conclusion

This guide provides a comparative framework for evaluating this compound within the broader context of tubulin inhibitors. The provided data on established agents like paclitaxel, docetaxel, vinblastine, and colchicine offer valuable benchmarks for assessing the potency of new chemical entities. The detailed experimental protocols serve as a practical resource for researchers aiming to conduct their own comparative studies. As this compound is primarily utilized in ADCs, future research should focus on direct comparisons of these ADCs against other tubulin-targeting agents and their respective ADCs to fully elucidate their therapeutic potential.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 7-O-(Amino-PEG4)-paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like 7-O-(Amino-PEG4)-paclitaxel are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, a molecule combining the cytotoxic agent paclitaxel (B517696) with a polyethylene (B3416737) glycol (PEG) linker. Due to the hazardous nature of paclitaxel, this conjugate must be managed as a hazardous substance.

Health and Safety Overview

This compound should be handled with the same precautions as its parent compound, paclitaxel. Paclitaxel is classified as a hazardous substance with multiple health risks, including:

  • Carcinogenicity: Suspected of causing cancer.[1]

  • Mutagenicity: May cause genetic defects.[1]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1]

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[1]

  • Irritation: Causes skin irritation and serious eye damage.[1][2]

  • Allergic Reaction: May cause an allergic skin reaction or allergy-like symptoms if inhaled.[1]

Given these hazards, strict adherence to safety protocols is essential. There are no established safe exposure levels for cytotoxic drugs, making it critical to minimize all contact.[1]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory when handling this compound to prevent exposure.

PPE ComponentSpecifications and Guidelines
Gloves Double nitrile gloves or other cytotoxic-resistant gloves are required.[1]
Eye Protection Chemical safety goggles are mandatory. A full-face shield should be worn in addition to goggles if there is a risk of splashes.[1]
Lab Coat A disposable, fluid-resistant lab coat is required.
Respiratory Protection A fit-tested respirator may be necessary depending on the handling procedure and the potential for aerosol generation.[1]

Detailed Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe disposal of this compound and any contaminated materials. The guiding principle is to treat all waste as hazardous cytotoxic waste.

Step 1: Waste Segregation

  • Designate a specific, clearly labeled, leak-proof waste container for all this compound waste. This includes solid waste (e.g., contaminated gloves, wipes, absorbent pads) and liquid waste.

  • Never mix this waste with other chemical or general laboratory waste streams.[3]

  • Store the designated waste container in a secure, well-ventilated area away from incompatible materials.[3]

Step 2: Solid Waste Disposal

  • Place all contaminated solid materials, such as PPE, absorbent pads, and weighing papers, directly into the designated hazardous waste container.

  • Ensure the container is kept closed when not in use.

Step 3: Liquid Waste Disposal

  • Collect all liquid waste containing this compound, including unused solutions and solvent rinses, in a compatible, sealed, and clearly labeled hazardous waste container.

  • Do not empty any solutions containing this compound into drains or the general sewer system.[2]

Step 4: Disposal of Empty Containers

  • Empty containers that held this compound must be treated as hazardous waste.[2]

  • Thoroughly rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or another solvent in which the compound is soluble).

  • Collect the first rinseate and dispose of it as hazardous liquid waste.[3]

  • After thorough rinsing, deface or remove the original label and dispose of the container as hazardous solid waste, unless institutional policy allows for recycling after decontamination.

Step 5: Spill Management

  • In the event of a spill, immediately alert personnel in the area.

  • Wearing full PPE, absorb the spill with a non-combustible absorbent material like diatomite or universal binders.[3]

  • Decontaminate the affected surface by scrubbing with alcohol or a recommended decontamination solution (e.g., sodium hypochlorite (B82951) solution).[3][4]

  • Collect all contaminated absorbent materials and cleaning supplies and place them in the designated hazardous waste container.[3][5]

Step 6: Final Disposal

  • Arrange for the pickup and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service.[3]

  • The final disposal method should be an approved waste disposal plant or industrial combustion plant.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_waste Waste Segregation start Start: Handling This compound ppe Don Full PPE (Double Gloves, Goggles, Lab Coat) start->ppe waste_gen Generate Waste (Solid, Liquid, Empty Containers) ppe->waste_gen solid_waste Solid Waste (PPE, Wipes, etc.) waste_gen->solid_waste liquid_waste Liquid Waste (Solutions, Rinsate) waste_gen->liquid_waste empty_container Empty Containers waste_gen->empty_container spill Spill Occurs waste_gen->spill Any Spills? hazardous_container Place in Labeled Hazardous Waste Container solid_waste->hazardous_container liquid_waste->hazardous_container rinse_container Rinse Container with Appropriate Solvent empty_container->rinse_container collect_rinsate Collect Rinsate as Hazardous Liquid Waste rinse_container->collect_rinsate collect_rinsate->hazardous_container spill->solid_waste No spill_cleanup Absorb Spill & Decontaminate Area Collect all materials as hazardous waste spill->spill_cleanup Yes spill_cleanup->hazardous_container final_disposal Dispose via Approved Waste Disposal Service (e.g., Industrial Combustion) hazardous_container->final_disposal end End final_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 7-O-(Amino-PEG4)-paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of 7-O-(Amino-PEG4)-paclitaxel. Due to the cytotoxic nature of paclitaxel (B517696) and its derivatives, strict adherence to these guidelines is mandatory to ensure personal safety and prevent environmental contamination.[1][2]

Health Hazards of Paclitaxel Derivatives

This compound contains a paclitaxel moiety, which is a potent antineoplastic agent.[3][4][5] Paclitaxel is classified as a hazardous substance with multiple health risks, including:

  • Carcinogenicity: Suspected of causing cancer.[2]

  • Mutagenicity: Suspected of causing genetic defects.[2][6]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[2][6]

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[2]

  • Skin and Eye Irritation: Causes skin irritation and serious eye damage.[2]

  • Allergic Reaction: May cause an allergic skin reaction.[2]

  • Respiratory Irritation: May cause respiratory irritation or allergy-like symptoms if inhaled.[2]

Given these hazards, minimizing exposure is paramount.[2]

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is required at all times when handling this compound in solid (powder) or solution form.[2][7][8]

PPE ComponentSpecifications and Guidelines
Gloves Double nitrile gloves or other cytotoxic-resistant gloves are mandatory.[2] The outer glove should cover the cuff of the lab coat. Gloves should be inspected for integrity before each use.[2] For cleaning up large spills, industrial-thickness gloves (>0.45mm) made from latex, neoprene, or nitrile are recommended.[1]
Eye Protection Chemical safety goggles are required.[2] In situations with a risk of splashing, a full-face shield must be worn in addition to goggles.[2][7][8]
Protective Clothing A disposable, fluid-resistant gown that covers the arms and body is necessary to protect clothing and skin.[8] The garment should be durable enough to allow for a range of movement without tearing.[9]
Respiratory Protection A surgical mask should be worn to prevent inhalation of airborne particles, especially when handling the powder form.[8] For tasks with a higher risk of aerosol generation, such as cleaning up spills, a respirator (e.g., N95) may be necessary.[8]
Additional PPE For sterile preparations, a cap and shoe covers should also be worn.[7]

Operational Plan for Handling

A systematic workflow is essential for safely handling this compound.

Operational_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Don_PPE Don PPE Prepare_Work_Area Prepare Work Area Don_PPE->Prepare_Work_Area Proceed Weigh_Compound Weigh/Handle Compound Prepare_Work_Area->Weigh_Compound Proceed Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution If applicable Decontaminate_Area Decontaminate Area Weigh_Compound->Decontaminate_Area Proceed Prepare_Solution->Decontaminate_Area Proceed Doff_PPE Doff PPE Decontaminate_Area->Doff_PPE Proceed Dispose_Waste Dispose of Waste Doff_PPE->Dispose_Waste Proceed Disposal_Plan cluster_Waste_Types Waste Categorization Start Waste Generation Sharps Contaminated Sharps (needles, scalpels) Start->Sharps Solids Contaminated Solids (gloves, gowns, pads, vials) Start->Solids Liquids Liquid Waste (unused solutions, rinsates) Start->Liquids Disposal_Container Segregate into Designated Chemotherapeutic Waste Containers Sharps->Disposal_Container Yellow Sharps Bin Solids->Disposal_Container Yellow Bag/Bin Liquids->Disposal_Container Sealed, Labeled Container Incineration Incineration Disposal_Container->Incineration Managed by EH&S

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-O-(Amino-PEG4)-paclitaxel
Reactant of Route 2
7-O-(Amino-PEG4)-paclitaxel

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.